molecular formula C9H18N2O4 B1586969 2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoic acid CAS No. 6209-12-7

2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoic acid

Cat. No.: B1586969
CAS No.: 6209-12-7
M. Wt: 218.25 g/mol
InChI Key: XGDCYUQSFDQISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucyl-serine, also known as L-S dipeptide or leu-ser, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Leucyl-serine is soluble (in water) and a weakly acidic compound (based on its pKa). Leucyl-serine has been primarily detected in feces.

Properties

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-5(2)3-6(10)8(13)11-7(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDCYUQSFDQISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394386
Record name ST51015033
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leucyl-Serine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028938
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6209-12-7
Record name ST51015033
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Leucyl-Serine synthesis protocols for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Synthesis of Leucyl-Serine for Research Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary methodologies for the in vitro synthesis of the dipeptide Leucyl-Serine (Leu-Ser).[1][2] This document emphasizes the underlying chemical principles, offers detailed step-by-step protocols for common synthesis strategies, and discusses critical aspects of purification and characterization to ensure the scientific integrity of downstream applications.

Introduction: The Significance of Leucyl-Serine

Leucyl-Serine is a dipeptide composed of the amino acids Leucine and Serine.[1][2] Dipeptides are not merely intermediates in protein metabolism but can exhibit unique physiological and cell-signaling properties distinct from their constituent amino acids.[2][3] L-Serine itself is crucial for a wide range of cellular functions, including protein synthesis, neurotransmission, and the synthesis of phospholipids and other amino acids.[4][5] Given the biological importance of its components, the controlled synthesis of Leu-Ser is essential for a variety of in vitro studies, from investigating its potential therapeutic effects to its role in cellular metabolism.

Part 1: Strategic Approaches to Leucyl-Serine Synthesis

The synthesis of a dipeptide like Leucyl-Serine requires the formation of a stable amide (peptide) bond between the carboxyl group of Leucine and the amino group of Serine. To achieve this with high fidelity and yield, several strategies can be employed, each with distinct advantages and limitations. The primary chemical synthesis methods are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis.[6][7][8] An emerging alternative is enzymatic synthesis, which offers a greener approach.[3][9]

The Imperative of Protecting Groups

Directly reacting Leucine and Serine would result in a mixture of products, including Leu-Ser, Ser-Leu, Leu-Leu, and Ser-Ser, due to the presence of reactive amino and carboxyl groups on both molecules.[10] To ensure the specific formation of Leucyl-Serine, it is essential to temporarily block, or "protect," the reactive functional groups that are not intended to participate in the peptide bond formation.[10][11][12]

Key protecting groups in peptide synthesis include:

  • α-Amino Protecting Groups: These prevent the amino group of the N-terminal amino acid (Leucine in this case) from reacting with other molecules. The most common are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl).[11][12][13]

  • Side Chain Protecting Groups: Amino acids with reactive side chains, such as the hydroxyl group of Serine, require protection to prevent unwanted side reactions.[11][13] A common protecting group for the Serine hydroxyl group is the tert-butyl (tBu) ether.[12][14]

The choice of protecting groups is dictated by the overall synthesis strategy, particularly the conditions required for their removal (deprotection), which should not damage the newly formed peptide bond.[13]

Solid-Phase Peptide Synthesis (SPPS)

Developed by Bruce Merrifield, SPPS has become the dominant method for peptide synthesis in research settings.[7] In SPPS, the C-terminal amino acid (Serine) is anchored to an insoluble polymer resin.[7][15] The peptide chain is then elongated in a stepwise manner by adding protected amino acids.[15] A key advantage of SPPS is that excess reagents and byproducts can be easily removed by simple filtration and washing of the resin, streamlining the purification process.[7][16]

The general workflow for SPPS is illustrated below:

SPPS_Workflow Resin Resin Support Load Load Fmoc-Ser(tBu)-OH to Resin Resin->Load Anchoring Deprotect1 Fmoc Deprotection (Piperidine) Load->Deprotect1 Couple Couple Fmoc-Leu-OH (Coupling Reagent) Deprotect1->Couple Activate & Couple Deprotect2 Final Fmoc Deprotection Couple->Deprotect2 Cleave Cleave from Resin & Side Chain Deprotection (TFA) Deprotect2->Cleave Purify Purify Leu-Ser Cleave->Purify LPPS_Workflow Start Start with Protected Serine Ester (e.g., H-Ser(tBu)-OMe) Couple Couple Boc-Leu-OH (Coupling Reagent) Start->Couple Intermediate Isolate & Purify Protected Dipeptide Couple->Intermediate Reaction in Solution Deprotect Deprotect Amino & Side Chain Groups Intermediate->Deprotect Final Final Purification of Leu-Ser Deprotect->Final

Caption: Generalized workflow for Liquid-Phase Peptide Synthesis (LPPS).

Enzymatic Synthesis

Enzymatic peptide synthesis is an emerging, environmentally friendly alternative to chemical methods. [3]This approach utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds. [9][17][18]By carefully controlling reaction conditions (e.g., using organic solvents to shift the equilibrium towards synthesis rather than hydrolysis), these enzymes can be used to produce dipeptides with high specificity, often without the need for extensive protecting group strategies. [17][19][20]

Part 2: Experimental Protocols for Leucyl-Serine Synthesis

This section provides detailed, step-by-step protocols for the synthesis of Leucyl-Serine using both SPPS and LPPS methodologies.

Protocol 1: Solid-Phase Synthesis of Leu-Ser (Fmoc/tBu Strategy)

This protocol is based on the widely used Fmoc/tBu strategy. [16][21][22] Materials:

  • Rink Amide resin (for a C-terminal amide) or 2-Chlorotrityl chloride resin (for a C-terminal carboxylic acid) [23]* Fmoc-Ser(tBu)-OH [14][24][25]* Fmoc-Leu-OH

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) [26][27][28][29]* Base: DIPEA (N,N-Diisopropylethylamine) [27]* Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% piperidine in DMF [23]* Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water [7]* Cold diethyl ether

Procedure:

  • Resin Preparation and First Amino Acid Loading:

    • Swell the chosen resin in DMF in a peptide synthesis vessel for 30-60 minutes. [14][15] * If using 2-chlorotrityl chloride resin, dissolve Fmoc-Ser(tBu)-OH (3 eq.) and DIPEA (7.5 eq.) in dry DCM and add to the resin. Stir for 1-2 hours. [15]Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (80:15:5). [15]

  • Fmoc Deprotection:

    • Wash the resin with DMF (3x).

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes to remove the Fmoc group from Serine. [23] * Drain and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Coupling of the Second Amino Acid (Leucine):

    • In a separate vessel, pre-activate Fmoc-Leu-OH (3 eq.) by dissolving it with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for a few minutes. [30] * Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. [7] * To confirm the completion of the coupling reaction, a small sample of the resin can be tested (e.g., Kaiser test).

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step (Step 2) to remove the protecting group from Leucine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3x) and dry it under vacuum. [7] * Add the cleavage cocktail (95% TFA/2.5% TIS/2.5% Water) to the resin and agitate for 2-3 hours at room temperature. This step cleaves the dipeptide from the resin and removes the tBu protecting group from Serine. [7] * Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Washing:

    • Precipitate the crude Leu-Ser dipeptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times to remove scavengers and residual cleavage cocktail components.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Liquid-Phase Synthesis of Leu-Ser (Boc Strategy)

This protocol employs the Boc protecting group for the N-terminus and a methyl ester to protect the C-terminus of Serine.

Materials:

  • Boc-Leu-OH

  • H-Ser-OMe·HCl (Serine methyl ester hydrochloride)

  • Coupling Reagent: DCC (N,N'-Dicyclohexylcarbodiimide) with HOBt (1-Hydroxybenzotriazole) to minimize racemization. [26][28][29][31]* Base: Et3N (Triethylamine) or DIPEA

  • Solvents: DCM, Ethyl Acetate

  • Aqueous solutions for workup: 1M HCl, saturated sodium bicarbonate (NaHCO3), brine

  • Deprotection Reagents: TFA for Boc removal, NaOH for saponification of the methyl ester.

Procedure:

  • Peptide Coupling:

    • Dissolve Boc-Leu-OH (1.0 eq.) and HOBt (1.1 eq.) in dry DCM in an ice-water bath. [32] * Add H-Ser-OMe·HCl (1.2 eq.) and Et3N (1.2 eq.) to the reaction mixture.

    • Add a solution of DCC (1.1 eq.) in DCM.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours. [32]

  • Workup and Purification of Protected Dipeptide:

    • A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form. Filter the reaction mixture to remove the DCU. [7][32] * Wash the filtrate sequentially with 1M HCl, saturated NaHCO3 solution, and brine to remove unreacted starting materials and other byproducts. [7] * Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude protected dipeptide (Boc-Leu-Ser-OMe).

  • Deprotection:

    • Boc Removal: Dissolve the protected dipeptide in a solution of TFA in DCM (e.g., 1:1 v/v) and stir for 30-60 minutes at room temperature to remove the Boc group. Evaporate the solvent.

    • Saponification (Methyl Ester Removal): Dissolve the resulting product in a mixture of methanol and water and add 1M NaOH. Stir until the reaction is complete (monitored by TLC or HPLC).

    • Neutralize the reaction mixture with 1M HCl.

  • Final Purification:

    • The crude Leu-Ser can be purified by techniques such as recrystallization or column chromatography.

Quantitative Data Summary for Coupling Reagents:

Coupling ReagentAdditiveTypical Yield (%)Racemization RiskKey ByproductSuitability
HATU None required~99 [28]Very Low (<0.5%) [28]Tetramethylurea (soluble)Excellent for SPPS and LPPS, especially for difficult couplings. [27][28]
DCC HOBt~95-98 [28]Low to Moderate [28]Dicyclohexylurea (insoluble)Good for LPPS due to easy byproduct removal by filtration, less ideal for SPPS. [27][28][29]
EDC HOBtVariableLow to ModerateWater-soluble ureaSuitable for both LPPS and SPPS; byproduct is removed by aqueous workup. [26][29]

Data compiled from multiple sources.[28]

Part 3: Purification and Characterization

The final and most critical phase of any peptide synthesis is the purification of the crude product and the verification of its identity and purity.

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides. [33][34]

  • Principle: The crude peptide mixture is passed through a column packed with a non-polar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used to elute the components. Peptides are separated based on their hydrophobicity.

  • Mobile Phase: A common mobile phase additive is trifluoroacetic acid (TFA), which acts as an ion-pairing agent to improve peak shape and resolution. [35][36]For subsequent analysis by mass spectrometry, formic acid is often preferred as it is less prone to causing ion suppression. [35][36]

Characterization and Quality Control

To ensure the synthesized product is indeed Leucyl-Serine and meets the required purity for in vitro studies, the following analytical techniques are essential:

  • Analytical HPLC: Used to assess the purity of the final product by injecting a small sample onto an analytical RP-HPLC column and observing the resulting chromatogram. A single major peak indicates high purity.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the synthesized peptide. The observed mass should match the calculated theoretical mass of Leucyl-Serine (C9H18N2O4, Molecular Weight: 218.25 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, confirming the connectivity of the atoms and the presence of both Leucine and Serine residues.

By following these rigorous synthesis, purification, and characterization protocols, researchers can confidently produce high-purity Leucyl-Serine for their in vitro studies, ensuring the reliability and reproducibility of their experimental results.

References

  • Neuland Labs. (2025, July 30). What Is Liquid Phase Peptide Synthesis? Methods & Uses.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Benchchem. (n.d.). A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency.
  • ResearchGate. (n.d.). Protease-catalysed synthesis/hydrolysis of dipeptides in solution and on resin.
  • ResearchGate. (2025, August 10).
  • Benchchem. (n.d.). A Comparative Guide to Peptide Synthesis: Solid-Phase vs. Liquid-Phase Methodologies.
  • Bachem. (2025, May 12).
  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.
  • Google Patents. (n.d.).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Liquid Phase Peptides Synthesis. (n.d.).
  • ResearchG
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
  • Amino Acid-Protecting Groups. (2019, November 19).
  • National Center for Biotechnology Information. (n.d.). Leu-Ser | C9H18N2O4 | CID 6992130. PubChem.
  • Marchetti, L., & DeBoef, B. (2015). Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed.
  • Peptide Characterization and Purification Using High–Performance Liquid Chrom
  • Tsuru, D., et al. (n.d.). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. Applied and Environmental Microbiology.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Amino Acid Deriv
  • WordPress. (n.d.).
  • Young, P. E., & Campbell, A. (n.d.). The synthesis of a dipeptide from its component amino acids: Protecting groups in the elementary organic laboratory.
  • Agilent. (n.d.).
  • Purification of Synthetic Peptides by High Performance Liquid Chrom
  • Amblard, M., Fehrentz, J.-A., Martinez, J., & Subra, G. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Frontiers. (n.d.). Enzymatic Synthesis of Protein Hydrolysates From Animal Proteins: Exploring Microbial Peptidases.
  • Agilent. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Human Metabolome Database. (2012, September 6). Showing metabocard for Leucyl-Serine (HMDB0028938).
  • ASM Journals. (n.d.). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides.
  • Benchchem. (n.d.). Application Notes and Protocols for Coupling Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis.
  • Benchchem. (n.d.). Step-by-Step Guide to Incorporating Fmoc-Ser(tBu)
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ResearchGate. (2025, April 11). Analysis and Purification of Synthetic Peptides by Liquid Chromatography Consumables workflow ordering guide.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a)
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • National Center for Biotechnology Information. (2025, February 26).
  • MedChemExpress. (n.d.). Fmoc-Ser(tBu)
  • ResearchGate. (2025, August 7). L-Serine: a Naturally-Occurring Amino Acid with Therapeutic Potential.
  • Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. (n.d.).
  • Digital CSIC. (n.d.).
  • The Royal Society of Chemistry. (n.d.).

Sources

L-Leucyl-L-serine in Cellular Metabolism: A Technical Guide to a Dipeptide at the Crossroads of Growth and Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological role of the dipeptide L-Leucyl-L-serine in cellular metabolism. While direct research on this specific dipeptide is nascent, its significance can be understood through the well-established and critical functions of its constituent amino acids: L-leucine, a potent signaling molecule, and L-serine, a central hub of biosynthetic pathways. This document will deconstruct the putative journey of L-Leucyl-L-serine from cellular entry to its metabolic fate, offering a framework for its study. We will delve into the mechanistic details of its likely transport and hydrolysis, and extensively explore the downstream metabolic and signaling cascades initiated by the release of L-leucine and L-serine. Furthermore, this guide provides detailed, field-proven experimental protocols to empower researchers to investigate the metabolic impact of this and other dipeptides.

Introduction: The Emerging Significance of Dipeptides in Cellular Processes

Dipeptides, once considered mere intermediates in protein digestion and catabolism, are increasingly recognized for their diverse biological activities.[1] Beyond their nutritional role as a source of amino acids, specific dipeptides can exert direct signaling functions, influence cellular uptake mechanisms, and serve as important players in maintaining metabolic homeostasis. The dipeptide L-Leucyl-L-serine, composed of the essential branched-chain amino acid L-leucine and the metabolically versatile L-serine, stands at a fascinating intersection of cellular regulation. Its hydrolysis within the cell releases two molecules with profound and distinct impacts on cellular life: L-leucine, a primary activator of the mTORC1 pathway that governs cell growth and proliferation, and L-serine, a critical precursor for a vast array of biosynthetic pathways, including nucleotide, lipid, and amino acid synthesis.[2][3] This guide will synthesize our current understanding of the individual roles of these amino acids to build a comprehensive picture of the potential biological significance of L-Leucyl-L-serine.

Biochemical Profile and Cellular Entry of L-Leucyl-L-serine

L-Leucyl-L-serine (Leu-Ser) is a dipeptide with the molecular formula C9H18N2O4.[4] While it is a predicted metabolite in humans, its direct detection in tissues and biofluids remains to be robustly established, suggesting it may be a transient intermediate in protein turnover.[1]

Cellular Uptake: A Role for Proton-Coupled Peptide Transporters

The entry of di- and tripeptides into mammalian cells is primarily mediated by proton-coupled oligopeptide transporters of the Solute Carrier (SLC) 15A family, notably PepT1 (SLC15A1) and PepT2 (SLC15A2).[5] PepT1, found predominantly in the small intestine and kidney, is a high-capacity, low-affinity transporter, while PepT2 is a low-capacity, high-affinity transporter expressed in various tissues, including the kidney and brain.[6] Given their broad substrate specificity for di- and tripeptides, it is highly probable that L-Leucyl-L-serine is a substrate for these transporters.[2][7] The transport process is an active mechanism driven by a proton gradient across the cell membrane.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol Leu-Ser_ext L-Leucyl-L-serine PepT1 PepT1/PepT2 Transporter Leu-Ser_ext->PepT1 H_ext H+ H_ext->PepT1 Leu-Ser_int L-Leucyl-L-serine PepT1->Leu-Ser_int Co-transport H_int H+ PepT1->H_int Co-transport

Caption: Hypothesized uptake of L-Leucyl-L-serine via PepT1/PepT2.

Intracellular Hydrolysis: The Role of Dipeptidases

Once inside the cell, dipeptides are rapidly cleaved into their constituent amino acids by cytosolic dipeptidases.[] These enzymes exhibit broad substrate specificity and are responsible for the final stage of peptide breakdown. The hydrolysis of L-Leucyl-L-serine by these peptidases would release free L-leucine and L-serine into the cytosol, making them available for their respective metabolic and signaling roles.

The Dichotomy of Function: Metabolic Fates of Leucine and Serine

The biological impact of L-Leucyl-L-serine is best understood by examining the distinct and crucial roles of its constituent amino acids post-hydrolysis.

L-Leucine: A Master Regulator of Cell Growth via mTORC1 Signaling

L-leucine is a key signaling molecule that informs the cell of nutrient availability, primarily through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1).[2][9] mTORC1 is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism by promoting anabolic processes and inhibiting catabolic ones like autophagy.[10][11]

The activation of mTORC1 by leucine is a lysosome-centric process. In the presence of leucine, the SESTRIN proteins release GATOR2, which in turn inhibits GATOR1, a GAP (GTPase-activating protein) for the RagA/B GTPases.[2] This leads to the GTP-loading of RagA/B, which recruits mTORC1 to the lysosomal surface where it can be activated by the Rheb GTPase.[12]

Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GTPases Rag GTPases GATOR1->Rag_GTPases inactivates mTORC1_inactive mTORC1 (inactive) Rag_GTPases->mTORC1_inactive recruits to lysosome mTORC1_active mTORC1 (active) Lysosome Lysosomal Surface mTORC1_inactive->Lysosome Protein_Synthesis Protein Synthesis (S6K1, 4E-BP1) mTORC1_active->Protein_Synthesis promotes Autophagy Autophagy Inhibition mTORC1_active->Autophagy inhibits Rheb Rheb-GTP Rheb->mTORC1_active activates Growth_Factors Growth Factors PI3K_AKT PI3K-AKT Pathway Growth_Factors->PI3K_AKT TSC_complex TSC1/2 PI3K_AKT->TSC_complex inhibits TSC_complex->Rheb inactivates

Caption: L-Leucine-mediated activation of the mTORC1 signaling pathway.

L-Serine: A Central Node in Cellular Biosynthesis

L-serine is a non-essential amino acid that plays a pivotal role in a multitude of anabolic pathways, making it conditionally essential for highly proliferative cells.[13][14] Its metabolic fates are diverse and fundamental to cellular function:

  • One-Carbon Metabolism: L-serine is a major donor of one-carbon units to the folate cycle, a process crucial for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[15][16] This pathway is also essential for the regeneration of methionine and the production of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions of DNA, RNA, and proteins.

  • Amino Acid Synthesis: L-serine is a direct precursor for the synthesis of glycine and cysteine.

  • Lipid Synthesis: L-serine is a key component in the synthesis of sphingolipids and phospholipids, such as phosphatidylserine, which are critical for cell membrane integrity and signaling.[3][17]

  • Redox Homeostasis: Through the one-carbon pathway, serine metabolism supports the synthesis of glutathione, the cell's primary antioxidant.

Serine L-Serine Glycine Glycine Serine->Glycine Cysteine Cysteine Serine->Cysteine One_Carbon One-Carbon Metabolism (Folate Cycle) Serine->One_Carbon Phospholipids Phosphatidylserine Serine->Phospholipids Sphingolipids Sphingolipids Serine->Sphingolipids Glutathione Glutathione (Redox Balance) Glycine->Glutathione Cysteine->Glutathione Nucleotides Purine & Pyrimidine Synthesis One_Carbon->Nucleotides SAM S-adenosylmethionine (SAM) (Methylation) One_Carbon->SAM Membranes_Signaling Membrane Structure & Signaling Phospholipids->Membranes_Signaling Sphingolipids->Membranes_Signaling Start Start Culture Culture Caco-2 cells on permeable supports Start->Culture Prepare_Buffers Prepare uptake buffers (pH 6.0 and 7.4) Culture->Prepare_Buffers Setup_Conditions Set up experimental groups: - Control (pH 6.0) - Inhibition (pH 6.0) - pH Control (pH 7.4) Prepare_Buffers->Setup_Conditions Incubate Incubate with L-Leucyl-L-serine (time course) Setup_Conditions->Incubate Wash_Lyse Wash cells with ice-cold PBS and lyse Incubate->Wash_Lyse Analyze Quantify intracellular L-Leucyl-L-serine by LC-MS Wash_Lyse->Analyze End End Analyze->End Start Start Culture_Cells Culture cells in defined medium Start->Culture_Cells Labeling Incubate with isotopically labeled L-Leucyl-L-serine Culture_Cells->Labeling Quench_Extract Quench metabolism and extract metabolites Labeling->Quench_Extract LCMS_Analysis Analyze extracts by LC-MS/MS Quench_Extract->LCMS_Analysis Data_Analysis Identify and quantify labeled downstream metabolites LCMS_Analysis->Data_Analysis End End Data_Analysis->End Start Start Culture_Starve Culture cells and starve of amino acids Start->Culture_Starve Stimulate Stimulate with: - Control - L-Leucyl-L-serine - L-Leucine - L-Serine Culture_Starve->Stimulate Lyse_Quantify Lyse cells and quantify protein Stimulate->Lyse_Quantify SDS_PAGE_Transfer Perform SDS-PAGE and protein transfer Lyse_Quantify->SDS_PAGE_Transfer Antibody_Probing Probe membrane with primary and secondary antibodies (p-S6K, p-4E-BP1, etc.) SDS_PAGE_Transfer->Antibody_Probing Visualize_Analyze Visualize bands and perform densitometry analysis Antibody_Probing->Visualize_Analyze End End Visualize_Analyze->End

Sources

discovery and isolation of Leucyl-Serine dipeptide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery, Isolation, and Synthesis of Leucyl-Serine Dipeptide

Authored by a Senior Application Scientist

Foreword: The Dipeptide as a Foundational Motif

In the vast and intricate world of proteomics and drug discovery, the dipeptide represents a fundamental building block. While large proteins execute complex biological functions, the humble dipeptide, composed of just two amino acid residues, offers a unique window into molecular interactions, enzymatic processes, and metabolic pathways. Leucyl-Serine (Leu-Ser), a dipeptide comprised of the nonpolar amino acid Leucine and the polar, hydroxyl-containing Serine, serves as an exemplary model for exploring the core principles of peptide chemistry. Its study encapsulates a rich history, from the foundational work of Emil Fischer on the nature of the peptide bond to the revolutionary automated synthesis techniques pioneered by Bruce Merrifield.[1][2]

This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It eschews a rigid template to deliver a narrative that follows the logical and practical workflow of scientific inquiry: from the conceptual discovery and isolation from natural sources to the controlled, reproducible power of chemical synthesis and the rigorous validation of the final product. Herein, we detail not just the what but the why—the causality behind methodological choices, the self-validating nature of robust protocols, and the authoritative science that underpins our understanding of this simple yet significant molecule.

Section 1: Historical Context and Methodologies of Discovery

The "discovery" of a specific dipeptide like Leucyl-Serine is not marked by a single event but is intertwined with the broader history of protein chemistry. Early 20th-century pioneers like Emil Fischer first established that proteins were linear polymers of amino acids linked by what he termed the "peptide bond."[2] The initial identification of such dipeptides would have arisen from the painstaking process of protein hydrolysis—breaking down large proteins into smaller fragments—followed by attempts to separate and identify these constituents.

Classical Approach: Isolation from Natural Sources

Isolating a specific dipeptide from a complex biological matrix (e.g., tissue extracts, cell lysates) is a multi-step process that moves from crude fractionation to high-resolution purification.[3][4] The challenge lies in separating the target dipeptide from a myriad of other molecules, including other peptides, free amino acids, salts, and lipids.

The general workflow for isolating a peptide from a natural source is a sequential process designed to enrich the target molecule at each stage.

G cluster_0 Extraction & Clarification cluster_1 Purification Cascade cluster_2 Validation A Biological Source (e.g., Tissue, Cells) B Homogenization & Lysis (Acid or Mechanical) A->B C Centrifugation / Filtration (Remove Particulates) B->C D Low-Resolution Chromatography (e.g., Ion Exchange) C->D Crude Extract E Mid-Resolution Chromatography (e.g., Size Exclusion) D->E F High-Resolution RP-HPLC (Final Purity) E->F G Structural Characterization (MS, NMR) F->G Purified Leu-Ser Merrifield_Cycle Resin 1. Start: Resin-Bound Ser Deprotection 2. Fmoc Deprotection (Piperidine) Resin->Deprotection Add Base Wash1 Wash Deprotection->Wash1 Coupling 3. Leu Coupling (Fmoc-Leu-OH, Activator) Wash1->Coupling Add Activated Leu Wash2 Wash Coupling->Wash2 Cleavage 4. Cleavage & Final Deprotection (TFA) Wash2->Cleavage Resin-Bound Dipeptide Product Pure Leu-Ser (Post-HPLC) Cleavage->Product Crude Peptide

Sources

An In-Depth Technical Guide to the Structural Analysis of 2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoic acid (Leucyl-Serine)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoic acid, more commonly known as Leucyl-serine (Leu-Ser), is a dipeptide composed of the amino acids Leucine and Serine linked by a peptide bond. As a fundamental building block of proteins and a metabolite in various biological pathways, the precise determination of its three-dimensional structure is paramount for understanding its function, reactivity, and interactions with other biomolecules.[1] This guide provides a comprehensive overview of the multi-faceted approach to the structural elucidation of Leu-Ser, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core analytical techniques, emphasizing not just the procedural steps but the underlying scientific rationale, thereby providing a robust framework for the structural analysis of this and similar small peptides.

Molecular Profile:

PropertyValueSource
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoic acid[1]
Synonyms Leucyl-serine, Leu-Ser, L-leucyl-L-serine[1]
Molecular Formula C₉H₁₈N₂O₄[1]
Molecular Weight 218.25 g/mol [1]

I. Mass Spectrometry: Unveiling the Primary Structure

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and amino acid sequence of a peptide. For a small dipeptide like Leu-Ser, electrospray ionization (ESI) is the preferred soft ionization technique as it minimizes fragmentation during the ionization process, allowing for the accurate determination of the molecular ion.

Expert Rationale

The choice of ESI is critical for preserving the integrity of the dipeptide during its transition from the liquid to the gas phase. This technique imparts minimal energy to the analyte, ensuring that the primary ion observed corresponds to the intact protonated molecule [M+H]⁺. Subsequent fragmentation, induced under controlled conditions in the gas phase (tandem mass spectrometry or MS/MS), provides the necessary information for sequence confirmation. The fragmentation of peptides along the peptide backbone is a well-understood process, primarily yielding b- and y-type ions, which allows for the unambiguous determination of the amino acid sequence.

Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation: Dissolve a small amount of Leu-Ser (typically 1 mg/mL) in a solution of 50:50 acetonitrile:water with 0.1% formic acid. The acidic conditions promote protonation of the analyte.

  • Infusion and Ionization: Infuse the sample solution into the ESI source of a tandem mass spectrometer at a flow rate of 5-10 µL/min. Apply a high voltage (e.g., +3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion [M+H]⁺. For Leu-Ser, this would be expected at m/z 219.13.

  • MS2 Fragmentation: Isolate the [M+H]⁺ ion in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.

  • MS2 Scan: Acquire a product ion scan (MS2) to detect the fragment ions.

Expected Fragmentation Pattern

The CID of the [M+H]⁺ ion of Leu-Ser is predicted to yield characteristic b and y ions.

Predicted FragmentStructurePredicted m/z
b₁ ion Leucine immonium ion86.09
y₁ ion Serine88.04
b₂ ion Leucyl-201.12

The presence of these fragment ions in the MS2 spectrum would unequivocally confirm the sequence as Leucyl-Serine.

Caption: Workflow for the ESI-MS/MS analysis of Leucyl-Serine.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Delineating the Covalent Structure in Solution

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of each atom in a molecule, allowing for the complete assignment of the covalent structure and insights into its conformation in solution.

Expert Rationale

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the unambiguous structural elucidation of Leu-Ser. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. 2D experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are crucial for identifying coupled proton spin systems within each amino acid residue. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This network of correlations allows for the complete assignment of all proton and carbon signals and confirms the peptide linkage. Finally, NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, offering insights into the preferred solution conformation.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of Leu-Ser in 0.5 mL of a deuterated solvent, such as D₂O or DMSO-d₆. The choice of solvent can influence the chemical shifts and the observation of exchangeable protons (e.g., amide and hydroxyl protons).

  • 1D NMR:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum (and DEPT experiments if desired) to observe the carbon signals.

  • 2D Homonuclear NMR:

    • Acquire a COSY spectrum to identify protons that are coupled to each other (typically separated by 2-3 bonds).

    • Acquire a TOCSY spectrum to identify all protons within a spin system.

  • 2D Heteronuclear NMR:

    • Acquire an HSQC spectrum to correlate each proton with its directly attached carbon.

    • Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons.

  • 2D NOESY/ROESY:

    • Acquire a NOESY or ROESY spectrum to identify protons that are close in space (< 5 Å), which helps in determining the three-dimensional structure.

Predicted NMR Data and Interpretation

¹H and ¹³C Chemical Shift Predictions (in D₂O):

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Leu-αCH ~4.1~54
Leu-βCH₂ ~1.7, ~1.6~42
Leu-γCH ~1.5~26
Leu-δCH₃ ~0.9 (2x)~23, ~22
Ser-αCH ~4.4~57
Ser-βCH₂ ~3.9~62
Leu-C' -~175
Ser-C' -~174

Note: These are approximate values and can vary based on experimental conditions.

Interpretation of 2D Spectra:

  • COSY/TOCSY: Will show correlations within the Leucine spin system (αCH -> βCH₂ -> γCH -> δCH₃) and the Serine spin system (αCH -> βCH₂).

  • HMBC: A key correlation will be observed between the Leucine α-proton and the Serine carbonyl carbon, and between the Serine amide proton (if observable) and the Leucine carbonyl carbon, confirming the peptide bond.

  • NOESY: Intra-residue and inter-residue NOEs will provide conformational constraints.

G cluster_workflow NMR Structural Elucidation Workflow NMR_Sample Sample Preparation (Leu-Ser in D₂O) OneD_NMR 1D NMR (¹H, ¹³C) NMR_Sample->OneD_NMR TwoD_Homonuclear 2D Homonuclear NMR (COSY, TOCSY) NMR_Sample->TwoD_Homonuclear TwoD_Heteronuclear 2D Heteronuclear NMR (HSQC, HMBC) NMR_Sample->TwoD_Heteronuclear NOESY 2D NOESY/ROESY NMR_Sample->NOESY Assignment Spectral Assignment OneD_NMR->Assignment TwoD_Homonuclear->Assignment TwoD_Heteronuclear->Assignment Conformation Solution Conformation NOESY->Conformation Structure_Confirmation Covalent Structure Confirmation Assignment->Structure_Confirmation Assignment->Conformation

Caption: A comprehensive workflow for NMR-based structural analysis of Leu-Ser.

III. X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an atomic-resolution three-dimensional structure of a molecule in its crystalline state. The existence of a crystal structure for L-leucyl-L-serine in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 266868 confirms that this analysis is not only feasible but has been successfully performed.[1]

Expert Rationale

Obtaining a high-quality crystal is the most critical and often the most challenging step in X-ray crystallography, especially for flexible molecules like peptides.[2] The process involves screening a wide range of conditions to induce the formation of a well-ordered crystal lattice. Once a suitable crystal is obtained, it is exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The intensities and positions of the diffracted spots are then used to calculate an electron density map, from which the atomic positions can be determined and refined to yield a highly accurate molecular structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization:

    • Prepare a highly purified sample of Leu-Ser.

    • Screen for crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion. This involves varying parameters like pH, temperature, precipitant type and concentration, and peptide concentration. For small peptides, slow evaporation is also a common and effective method.[3]

  • Crystal Mounting and Data Collection:

    • Mount a single crystal of suitable size (typically 0.1-0.3 mm) on a goniometer head.

    • Cool the crystal in a stream of liquid nitrogen to minimize radiation damage.

    • Collect a full set of diffraction data using a single-crystal X-ray diffractometer.

  • Data Processing and Structure Solution:

    • Process the raw diffraction data to obtain a set of indexed reflections with their corresponding intensities.

    • Solve the phase problem using direct methods or Patterson methods.

    • Build an initial model of the molecule into the resulting electron density map.

  • Structure Refinement:

    • Refine the atomic coordinates, thermal parameters, and occupancies against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

Key Structural Parameters from Crystallographic Data

The crystal structure of Leu-Ser would provide precise measurements of:

  • Bond lengths and angles

  • Torsion angles (phi, psi, and chi angles)

  • Intra- and intermolecular hydrogen bonding network

  • Packing arrangement in the crystal lattice

These parameters provide a definitive picture of the molecule's conformation in the solid state.

Caption: The sequential steps involved in determining the crystal structure of Leu-Ser.

IV. Computational Modeling: Exploring Conformational Landscapes

Computational modeling complements experimental techniques by providing insights into the dynamic behavior and conformational preferences of Leu-Ser in different environments.

Expert Rationale

While NMR provides information about the average solution structure and X-ray crystallography gives a static picture in the solid state, molecular dynamics (MD) simulations can explore the full conformational landscape of the dipeptide in a simulated aqueous environment.[4][5] This allows for the characterization of different conformational states and the transitions between them. Furthermore, quantum chemical calculations can be employed to predict NMR chemical shifts for different conformations, which can then be compared with experimental data to validate the computational model and gain a more detailed understanding of the solution-state ensemble.[6]

Workflow: Conformational Analysis of Leu-Ser
  • Initial Structure Generation: Build an initial 3D structure of Leu-Ser using molecular modeling software.

  • Molecular Dynamics (MD) Simulation:

    • Place the dipeptide in a box of explicit water molecules.

    • Select an appropriate force field (e.g., AMBER, CHARMM).

    • Perform energy minimization, followed by heating and equilibration of the system.

    • Run a production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space.

  • Trajectory Analysis: Analyze the MD trajectory to identify the most populated conformations, calculate key dihedral angles, and analyze hydrogen bonding patterns.

  • Quantum Chemical Calculations:

    • Select representative conformations from the MD simulation.

    • Perform geometry optimization and NMR chemical shift calculations using Density Functional Theory (DFT).[7]

    • Compare the calculated chemical shifts with the experimental NMR data.

G cluster_workflow Computational Modeling Workflow Initial_Structure Generate Initial 3D Structure MD_Setup Solvate and Parameterize (Force Field Selection) Initial_Structure->MD_Setup MD_Simulation Molecular Dynamics Simulation MD_Setup->MD_Simulation Trajectory_Analysis Analyze Conformational Ensemble MD_Simulation->Trajectory_Analysis Quantum_Calculations Quantum Chemical Calculations (DFT for NMR shifts) Trajectory_Analysis->Quantum_Calculations Comparison Compare with Experimental Data Quantum_Calculations->Comparison

Caption: A workflow for the computational analysis of Leu-Ser's conformational dynamics.

V. Synthesis of Findings: A Holistic Structural View

The structural analysis of Leucyl-Serine is a convergent process where each analytical technique provides a unique and complementary piece of the puzzle. Mass spectrometry confirms the primary structure—the correct sequence of amino acids. NMR spectroscopy validates this covalent structure in solution and provides insights into the average conformation. X-ray crystallography delivers a high-resolution, static snapshot of the molecule's three-dimensional arrangement in the solid state. Finally, computational modeling bridges these experimental findings by exploring the dynamic conformational behavior of the dipeptide. Together, these methods provide a comprehensive and robust understanding of the structure of 2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoic acid, which is foundational for any further investigation into its biological role and potential therapeutic applications.

References

  • Szolcsányi, P. (2025). Leucine enkephalin - A mass spectrometry standard. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Leu-Ser | C9H18N2O4 | CID 6992130. National Center for Biotechnology Information. Retrieved from [Link]

  • Rusakov, Y. Y. (n.d.). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. MDPI. Available at: [Link]

  • Mark, P., & Nilsson, L. (2001). Molecular Dynamics Simulations of the Ala-Pro Dipeptide in Water: Conformational Dynamics of Trans and Cis Isomers Using Different Water Models. The Journal of Physical Chemistry B, 105(33), 8028–8035. Available at: [Link]

  • Boyd, R. K. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Journal of Visualized Experiments. Available at: [Link]

  • Goundry, W. R. (2015). A Newcomer's Guide to Peptide Crystallography. Protein & Peptide Letters, 22(3), 204-213. Available at: [Link]

  • Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved from [Link]

  • Oldfield, E. (2008). Quantum chemical 13 C α chemical shift calculations for protein NMR structure determination, refinement, and validation. Proceedings of the National Academy of Sciences, 105(38), 14338-14343. Available at: [Link]

Sources

The Dichotomous Role of Leucyl-Serine in Cellular Proteostasis: A Technical Guide to Protein Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the dipeptide Leucyl-Serine (Leu-Ser) and its intricate involvement in the fundamental cellular processes of protein degradation. For researchers, scientists, and drug development professionals, understanding the nuanced roles of small molecules like Leu-Ser in maintaining cellular proteostasis is paramount for developing novel therapeutic strategies. This document moves beyond a mere recitation of facts to provide a causal, evidence-based narrative grounded in established scientific principles and experimental validation.

Introduction: The Dynamic Equilibrium of the Proteome

The cellular proteome is not a static entity but exists in a constant state of flux, with protein synthesis and degradation meticulously balanced to maintain cellular health and function. This dynamic equilibrium, or proteostasis, is critical for responding to environmental stimuli, regulating cellular processes, and eliminating damaged or misfolded proteins. Two major, evolutionarily conserved pathways govern the selective degradation of intracellular proteins: the Ubiquitin-Proteasome System (UPS) and Autophagy.[1] Dysregulation of these pathways is implicated in a host of human diseases, including neurodegenerative disorders, cancer, and metabolic syndromes.[2]

Dipeptides, the simplest protein fragments, are increasingly recognized not just as metabolic intermediates but as potent signaling molecules.[3] Leucyl-Serine, a dipeptide composed of the essential amino acid Leucine and the non-essential amino acid Serine, stands at a fascinating intersection of these critical degradation pathways.[4] This guide will dissect the known and hypothesized functions of Leu-Ser, examining how its constituent amino acids individually and potentially as a dipeptide, influence the delicate balance of protein turnover.

The Ubiquitin-Proteasome System (UPS): A Targeted Demolition Pathway

The UPS is the primary mechanism for the degradation of most short-lived and regulatory proteins in eukaryotic cells.[5] It involves a highly specific process of tagging substrate proteins with a chain of ubiquitin molecules, marking them for destruction by the 26S proteasome, a large multi-catalytic protease complex.[2] This process is orchestrated by a cascade of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes.[2]

The N-end Rule Pathway: Leucine as a Primary Destabilizing Residue

A crucial sub-pathway of the UPS is the N-end rule pathway, which dictates that the identity of the N-terminal amino acid of a protein determines its in vivo half-life.[6][7] Certain N-terminal residues, known as N-degrons, are recognized by specific E3 ligases, leading to ubiquitination and subsequent degradation.[6]

Leucine is a primary destabilizing residue in this pathway.[8] The enzymatic addition of Leucine to the N-terminus of a protein, a post-translational modification known as "leucylation," can create a potent N-degron, thereby targeting the protein for degradation.[7][8] This process is mediated by leucyl-tRNA protein transferases.[8]

The potential role of Leucyl-Serine within this pathway is likely indirect, through its enzymatic cleavage to release free Leucine. This released Leucine could then be utilized by leucyl-tRNA protein transferases to generate N-degrons on target proteins, thereby promoting their degradation via the UPS.

Serine Ubiquitination: An Unconventional Tag

While ubiquitination conventionally occurs on lysine residues, emerging evidence has demonstrated that it can also happen on serine and threonine residues.[9] This non-canonical ubiquitination is catalyzed by specific E3 ligases and can lead to the degradation of the modified protein through the endoplasmic reticulum-associated degradation (ERAD) pathway.[9] This discovery highlights a direct role for serine residues in the UPS, suggesting that the serine component of Leu-Ser could also contribute to protein degradation dynamics, either as a potential ubiquitination site on a larger protein or through other signaling roles.

Autophagy: Cellular Self-Digestion for Quality Control and Survival

Autophagy is a catabolic process involving the sequestration of cytoplasmic components, including organelles and long-lived proteins, within double-membraned vesicles called autophagosomes.[5] These autophagosomes then fuse with lysosomes to form autolysosomes, where the encapsulated material is degraded by lysosomal hydrolases.[5]

Leucine and the mTORC1 Signaling Axis: A Brake on Autophagy

Leucine is a potent inhibitor of autophagy, primarily through its activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[10] mTORC1 is a central regulator of cell growth and metabolism, and its activation suppresses autophagy.[10]

The sensing of intracellular Leucine is mediated by Leucyl-tRNA synthetase (LRS).[5][11] Upon binding to Leucine, LRS interacts with the Rag GTPase complex, leading to the activation of mTORC1.[5][11] Activated mTORC1 then phosphorylates and inhibits key components of the autophagy machinery, effectively putting a brake on the process.[10] Therefore, an influx of Leucyl-Serine, upon cleavage, would release Leucine and contribute to the inhibition of autophagy.

Experimental Methodologies for Investigating Leucyl-Serine Function

To elucidate the precise role of Leucyl-Serine in protein degradation, a multi-faceted experimental approach is required. The following protocols provide a framework for dissecting its effects on the UPS and autophagy.

In Vitro Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Protocol:

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., HEK293T, C2C12 myotubes) to 80-90% confluency.

    • Treat cells with varying concentrations of Leucyl-Serine for a defined period.

    • Wash cells with ice-cold PBS and lyse in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease and phosphatase inhibitors).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a Bradford or BCA assay.

  • Proteasome Activity Measurement:

    • In a 96-well black plate, add 20-50 µg of cell lysate per well.

    • Add the fluorogenic proteasome substrate Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin) to a final concentration of 50-100 µM.[12]

    • Incubate the plate at 37°C and measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm at regular intervals for 1-2 hours using a fluorescence plate reader.

    • As a negative control, pre-incubate some lysate samples with a proteasome inhibitor (e.g., MG132) before adding the substrate.

    • Calculate the rate of substrate cleavage (increase in fluorescence over time) to determine proteasome activity.

In-Cell Western Blot for Autophagy Flux

This method quantifies the levels of key autophagy markers, LC3-II and p62/SQSTM1, to assess autophagic flux.

Protocol:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with Leucyl-Serine at various concentrations. Include a positive control for autophagy induction (e.g., starvation or rapamycin) and a negative control (untreated cells).

    • For autophagic flux analysis, treat a parallel set of wells with an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) in the last 2-4 hours of the Leucyl-Serine treatment.[13]

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with primary antibodies against LC3B and p62/SQSTM1.

    • Wash and incubate with fluorescently labeled secondary antibodies.

  • Quantification:

    • Image the plate using a high-content imaging system or a fluorescence microscope.

    • Quantify the fluorescence intensity of LC3-II puncta and p62. An increase in LC3-II and a decrease in p62 are indicative of induced autophagic flux. The accumulation of LC3-II in the presence of an autophagy inhibitor further confirms increased flux.

Mass Spectrometry-Based Proteomics

This powerful technique can identify and quantify changes in the entire proteome in response to Leucyl-Serine treatment, revealing potential downstream targets and affected pathways.[14]

Protocol:

  • Sample Preparation:

    • Treat cells with Leucyl-Serine as described above.

    • Lyse the cells and extract total protein.

    • Perform in-solution or in-gel digestion of the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[14]

  • Data Analysis:

    • Use bioinformatics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides and corresponding proteins.[15]

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to Leucyl-Serine treatment.

    • Utilize pathway analysis tools (e.g., KEGG, Gene Ontology) to determine the biological pathways that are most affected.

Visualizing the Pathways

To better understand the complex interplay of Leucyl-Serine with protein degradation pathways, the following diagrams illustrate the key signaling cascades.

UPS_Pathway cluster_LeuSer Leucyl-Serine cluster_UPS Ubiquitin-Proteasome System Leu-Ser Leu-Ser Leucine Leucine Leu-Ser->Leucine Cleavage Protein Protein N-degron_Protein Protein with N-terminal Leucine (N-degron) Protein->N-degron_Protein Leucylation Ub Ubiquitin E1 E1 Ub->E1 ATP E2 E2 E1->E2 E3_Ligase E3 Ligase (N-recognin) E2->E3_Ligase Poly-Ub_Protein Poly-ubiquitinated Protein E3_Ligase->Poly-Ub_Protein Proteasome 26S Proteasome Poly-Ub_Protein->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Leucyl-tRNA_Transferase Leucyl-tRNA Transferase Leucyl-tRNA_Transferase->N-degron_Protein N-degron_Protein->Poly-Ub_Protein Recognition Leucine->Leucyl-tRNA_Transferase

Figure 1: The role of Leucine, derived from Leucyl-Serine, in the N-end rule pathway of the Ubiquitin-Proteasome System.

Autophagy_Pathway cluster_LeuSer Leucyl-Serine cluster_Autophagy Autophagy Regulation Leu-Ser Leu-Ser Leucine Leucine Leu-Ser->Leucine Cleavage LRS Leucyl-tRNA Synthetase (LRS) Rag_GTPase Rag GTPase LRS->Rag_GTPase Activates mTORC1 mTORC1 Rag_GTPase->mTORC1 Activates Autophagy_Machinery Autophagy Machinery mTORC1->Autophagy_Machinery Inhibits Autophagosome Autophagosome Autophagy_Machinery->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation Leucine->LRS Binds

Figure 2: Inhibition of Autophagy by Leucine derived from Leucyl-Serine via the mTORC1 signaling pathway.

Quantitative Data Summary

Experimental ParameterLeucyl-Serine Effect (Hypothesized)RationaleKey Readouts
Proteasome Activity Potential IncreaseRelease of Leucine may lead to increased generation of N-degrons, targeting more substrates to the proteasome.Rate of Suc-LLVY-AMC cleavage
Autophagic Flux DecreaseRelease of Leucine activates mTORC1, a potent inhibitor of autophagy.LC3-II puncta formation, p62 levels
Global Proteome Changes Alterations in proteins related to metabolism and protein turnoverTo be determined experimentally.Differentially expressed proteins identified by mass spectrometry

Conclusion and Future Directions

The dipeptide Leucyl-Serine occupies a strategic position in the complex network of protein degradation. While direct evidence for its function as a standalone signaling molecule is currently limited, the well-established roles of its constituent amino acids provide a strong foundation for inferring its impact on cellular proteostasis. The prevailing hypothesis is that Leucyl-Serine acts as a carrier, delivering Leucine and Serine to the cell, which then exert their respective influences on the UPS and autophagy.

Future research should focus on determining whether Leucyl-Serine has any direct signaling capabilities, for instance, by interacting with specific receptors or enzymes. Investigating the kinetics of its cellular uptake and intracellular cleavage will also be crucial. Furthermore, the application of advanced techniques such as mass spectrometry-based proteomics will be invaluable in identifying the specific protein substrates whose degradation is modulated by this dipeptide. A deeper understanding of the function of Leucyl-Serine and other dipeptides will undoubtedly open new avenues for the development of targeted therapeutics for a wide range of diseases rooted in the dysregulation of protein degradation.

References

  • Han, J. M., Jeong, S. J., Park, M. C., Kim, G., Kwon, N. H., Kim, H. K., Ha, S. H., Ryu, S. H., & Kim, S. (2012). Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway. Cell, 149(2), 410–424. [Link]

  • Creative Biostructure. (n.d.). Protein Degradation Pathways and Analytical Techniques. Retrieved January 21, 2026, from [Link]

  • Kim, Y. C., & Guan, K. L. (2019). mTOR, a central regulator of metabolism, growth, and aging. Biochemical Society Transactions, 47(1), 39-50.
  • Sato, T., Nakashima, A., & Ohtsuki, K. (2017). Leucine-induced mTORC1 signaling and protein synthesis are potentiated by a preceding endurance exercise in rat skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism, 313(2), E217-E225.
  • Yoon, M. S. (2017). mTOR as a key regulator in maintaining skeletal muscle mass. Frontiers in Physiology, 8, 788. [Link]

  • Varshavsky, A. (2019). The N-end rule pathway and regulation by proteolysis. Protein Science, 28(8), 1433-1456.
  • Tasaki, T., Sriram, S. M., Park, K. S., & Kwon, Y. T. (2012). The N-end rule pathway. Annual Review of Biochemistry, 81, 261–289. [Link]

  • Hwang, C. S., Shemorry, A., & Varshavsky, A. (2010). The N-end rule pathway is mediated by a complex of the RING-type Ubr1 and HECT-type Ufd4 ubiquitin ligases. Nature Cell Biology, 12(12), 1177–1185. [Link]

  • Wang, X., Herr, R. A., Chua, W. J., Lybarger, L., Wiertz, E. J., & Hansen, T. H. (2007). Ubiquitination of serine, threonine, or lysine residues on the cytoplasmic tail can induce ERAD of MHC-I by viral E3 ligase mK3. The Journal of Cell Biology, 177(4), 613–624. [Link]

  • Tasaki, T., & Kwon, Y. T. (2007). The N-end rule pathway and its substrates. Biomolecules & Therapeutics, 15(2), 63-78.
  • Human Metabolome Database. (2022). Leucyl-Serine (HMDB0028938). [Link]

  • PubChem. (n.d.). Leu-Ser. Retrieved January 21, 2026, from [Link]

  • Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1-382.
  • Collins, G. A., & Goldberg, A. L. (2017). The logic of the 26S proteasome. Cell, 169(5), 792-806.
  • Dikic, I. (2017). Ubiquitin code. Annual Review of Biochemistry, 86, 809-832.
  • Mizushima, N., & Komatsu, M. (2011). Autophagy: renovation of cells and tissues. Cell, 147(4), 728–741. [Link]

  • Aebersold, R., & Mann, M. (2016). Mass-spectrometric exploration of the proteome. Nature, 537(7620), 347–355. [Link]

  • Wang, X., et al. (2009). Ube2j2 ubiquitinates hydroxylated amino acids on ER-associated degradation substrates. The Journal of Cell Biology, 187(5), 655–668. [Link]

  • Varshavsky, A. (2011). The N-end rule pathway. Annual Review of Biochemistry, 80, 261-289.
  • Sancak, Y., et al. (2008). The Rag GTPases bind raptor and mediate amino acid signaling to mTORC1. Science, 320(5882), 1496–1501. [Link]

  • Kuma, A., Hatano, M., Matsui, M., Yamamoto, A., Nakaya, H., Yoshimori, T., Ohsumi, Y., Tokuhisa, T., & Mizushima, N. (2004). The role of autophagy during the early neonatal starvation period. Nature, 432(7020), 1032–1036. [Link]

  • Zhang, Y., et al. (2017). Mass spectrometry-based proteomics: a powerful tool for the study of cellular signaling pathways. RSC Advances, 7(53), 33333-33346.
  • Zhang, X., et al. (2021). LC-MS/MS-Based Proteomics Approach for the Identification of Candidate Serum Biomarkers in Patients with Narcolepsy Type 1. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Kisselev, A. F., & Goldberg, A. L. (2001). Proteasome inhibitors: from research tools to drug candidates. Chemistry & Biology, 8(8), 739–758. [Link]

  • Zhang, B., Käll, L., & Zubarev, R. A. (2016). De novo sequencing of peptides from high-resolution tandem mass spectra. Journal of Proteome Research, 15(3), 857–865. [Link]

  • Eisele, F., & Wolf, D. H. (2008). Degradation of misfolded proteins in the cytoplasm by the ubiquitin-proteasome system and autophagy. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1783(8), 1515–1524. [Link]

  • Finley, D. (2009). Recognition and processing of ubiquitin-protein conjugates by the proteasome. Annual Review of Biochemistry, 78, 477–513. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6992130, Leu-Ser. Retrieved January 21, 2026 from [Link].

  • Glick, D., Barth, S., & Macleod, K. F. (2010). Autophagy: cellular and molecular mechanisms. The Journal of Pathology, 221(1), 3–12. [Link]

  • Adibi, S. A. (2003). Regulation of expression of the intestinal peptide carrier by its substrates. The Journal of Nutritional Biochemistry, 14(6), 294-297.
  • Squair, D. R., & Virdee, S. (2022). A new dawn beyond lysine ubiquitination. Biochemical Society Transactions, 50(5), 1235–1246. [Link]

  • Dikic, I., & Schulman, B. A. (2023). An expanded lexicon for the ubiquitin code. Nature Reviews Molecular Cell Biology, 24(4), 273–287. [Link]

  • Tyanova, S., Temu, T., & Cox, J. (2016). The MaxQuant computational platform for mass spectrometry-based shotgun proteomics. Nature Protocols, 11(12), 2301–2319. [Link]

  • Ciechanover, A. (2005). Intracellular protein degradation: from a vague idea, through the lysosome and the ubiquitin-proteasome system, and onto human diseases and drug targeting. Nobel Lecture.
  • Hershko, A., & Ciechanover, A. (1998). The ubiquitin system. Annual Review of Biochemistry, 67, 425-479.
  • Lecker, S. H., Goldberg, A. L., & Mitch, W. E. (2006). Protein degradation by the ubiquitin–proteasome pathway in normal and disease states. Journal of the American Society of Nephrology, 17(7), 1807–1819. [Link]

Sources

enzymatic cleavage of Leucyl-Serine in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Enzymatic Cleavage of Leucyl-Serine in Biological Systems

Introduction: The Pivotal Role of Dipeptide Metabolism

In the intricate landscape of cellular biochemistry, the metabolism of peptides is a cornerstone of protein turnover, nutrient assimilation, and intercellular signaling. Dipeptides, the simplest peptide units, are not merely intermediates in protein degradation but are increasingly recognized as bioactive molecules with significant physiological roles.[1] The dipeptide Leucyl-Serine (Leu-Ser) is of particular interest due to the functional importance of its constituent amino acids. Leucine is an essential branched-chain amino acid renowned for its critical role in activating the mTORC1 signaling pathway, a master regulator of cell growth, protein synthesis, and metabolism.[2][3][4][5] Serine is a non-essential amino acid that is a precursor for numerous vital biomolecules, including purines, pyrimidines, and other amino acids, and plays a key role in various signaling pathways through phosphorylation.[6]

The enzymatic cleavage of the peptide bond between Leucine and Serine is a critical control point, releasing these amino acids to exert their downstream effects. Understanding the enzymes that catalyze this reaction, their mechanisms, and the methods to study their activity is paramount for researchers in cellular biology, pharmacology, and drug development. This guide provides a comprehensive technical overview of the core enzymatic processes governing Leu-Ser cleavage, offering field-proven insights into experimental design and analysis.

The Enzymatic Task Force: Peptidases Targeting Leucyl-Serine

The hydrolysis of the N-terminal leucine from a peptide chain is primarily carried out by a class of exopeptidases known as aminopeptidases . These enzymes exhibit varying degrees of substrate specificity, which is determined by the architecture of their active sites and substrate-binding pockets.[7]

  • Leucine Aminopeptidases (LAPs): As their name suggests, these enzymes show a preference for cleaving N-terminal leucine residues from peptides and proteins.[7][8][9] LAPs, particularly those belonging to the M17 family of metalloproteases, are considered primary candidates for Leu-Ser cleavage.[10] These enzymes typically contain a binuclear metal center (often zinc) in their active site, which is essential for catalysis.[8][10] Their specificity for bulky hydrophobic residues like leucine at the N-terminus makes Leu-Ser an ideal substrate.[10]

  • Dipeptidyl Peptidases (DPPs): This family of enzymes cleaves dipeptides from the N-terminus of polypeptide chains.[9] While many DPPs have specific requirements for the second amino acid (e.g., Proline for DPP4),[11][12] enzymes like Dipeptidyl Peptidase 3 (DPP3) exhibit broader specificity.[13] DPP3, a zinc-dependent aminopeptidase, is known to degrade various bioactive peptides and could potentially process short substrates like Leu-Ser.[13][14]

The substrate specificity of these enzymes is not absolute and can be influenced by residues beyond the scissile bond, meaning the efficiency of Leu-Ser cleavage is a function of both the enzyme's intrinsic properties and the broader peptide context in which the dipeptide appears.[15][16]

Catalytic Mechanism and Kinetic Profile

The cleavage of the Leu-Ser peptide bond by a metalloaminopeptidase, such as a Leucine Aminopeptidase from the M17 family, follows a well-orchestrated catalytic mechanism. The process relies on the coordination of the substrate by the metal ions in the active site, facilitating a nucleophilic attack on the peptide bond.

Below is a conceptual diagram illustrating this catalytic cleavage.

Enzymatic_Cleavage_of_Leucyl_Serine cluster_Enzyme Metalloaminopeptidase Active Site cluster_Substrate Substrate: Leucyl-Serine cluster_Products Products Enzyme Enzyme Pocket CatalyticResidue Catalytic Residue (e.g., Glu) Metal1 Zn²⁺ Metal2 Zn²⁺ Water H₂O CatalyticResidue->Water Proton shuttle Water->Metal1 Activation PeptideBond Peptide Bond Water->PeptideBond Nucleophilic Attack Leu Leucine (P1) Leu->Metal1 N-terminus coordination Leu->PeptideBond Ser Serine (P1') PeptideBond->Metal2 Carbonyl O coordination PeptideBond->Ser FreeLeu Free Leucine FreeSer Free Serine cluster_Substrate cluster_Substrate cluster_Enzyme cluster_Enzyme cluster_Products cluster_Products

Caption: Catalytic cleavage of Leu-Ser by a metalloaminopeptidase.

Understanding Enzyme Kinetics

The efficiency of an enzyme is described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).[17][18][19][20]

  • Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for its substrate; a lower Kₘ indicates a higher affinity.

  • Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is fully saturated with the substrate.[20]

  • k_cat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time.

  • k_cat/Kₘ (Catalytic Efficiency): This ratio is the most effective measure for comparing the efficiency of an enzyme across different substrates.

EnzymeSubstrateKₘ (µM)k_cat (s⁻¹)k_cat/Kₘ (M⁻¹s⁻¹)Reference
Pseudomonas aeruginosa PepALeu-pNA130 ± 1010.1 ± 0.27.8 x 10⁴[10]
Pseudomonas aeruginosa PepAAla-pNA780 ± 501.8 ± 0.12.3 x 10³[10]
Pseudomonas aeruginosa PepAMet-pNA110 ± 1013.0 ± 0.41.2 x 10⁵[10]
Dipeptidyl Peptidase 3 (DPP3)Arg-Arg-βNA25N/AN/A[13]
Note: Data for Leu-Ser itself is sparse; Leu-pNA (L-Leucine-p-nitroanilide) is a common chromogenic substrate used to assay leucine aminopeptidase activity.[10][21]

Physiological Impact: From Metabolism to Master Regulation

The cleavage of Leu-Ser is not an isolated biochemical event; it is integrated into the core metabolic and signaling networks of the cell. The liberation of free leucine is a potent signal of nutrient availability, directly activating the mechanistic Target of Rapamycin Complex 1 (mTORC1) .

Leucyl-tRNA synthetase (LARS1) acts as the intracellular sensor for leucine.[2][3][22] Upon binding leucine, LARS1 interacts with and activates Rag GTPases, which in turn recruit and activate mTORC1 at the lysosomal surface.[3][22] Activated mTORC1 then phosphorylates downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis, cell growth, and suppress autophagy.[4][23]

Leucine_mTORC1_Pathway LeuSer Leucyl-Serine (Dipeptide) Enzyme Aminopeptidase LeuSer->Enzyme Cleavage Leucine Free Leucine Enzyme->Leucine LARS1 LARS1 Sensor Leucine->LARS1 Binds & Activates RagGTPase Rag GTPase LARS1->RagGTPase Activates mTORC1 mTORC1 RagGTPase->mTORC1 Recruits & Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (+) FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates (+) Autophagy Autophagy mTORC1->Autophagy Inhibits (-) ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Investigative Methodologies: A Practical Guide

Studying the enzymatic cleavage of Leu-Ser requires robust and validated experimental protocols. The general workflow involves incubating the enzyme with the substrate, stopping the reaction, and quantifying the products.

Experimental_Workflow Prep 1. Sample Preparation (Enzyme + Buffer) Incubate 2. Reaction Initiation (Add Leu-Ser Substrate) Prep->Incubate Timecourse 3. Timed Incubation (e.g., 37°C for 0-60 min) Incubate->Timecourse Quench 4. Reaction Quenching (e.g., Acid, Heat, or Inhibitor) Timecourse->Quench Analysis 5. Product Analysis Quench->Analysis HPLC HPLC (Quantification) Analysis->HPLC MS Mass Spectrometry (Identification) Analysis->MS Data 6. Data Analysis (Calculate Reaction Rate) HPLC->Data

Caption: General experimental workflow for an enzyme cleavage assay.

Experimental Protocol 1: In Vitro Leu-Ser Cleavage Activity Assay

This protocol describes a quantitative assay to measure the rate of Leu-Ser cleavage by a purified peptidase or in a cell lysate.

Causality: The goal is to measure the initial velocity of the reaction, where product formation is linear with time. This requires careful control of enzyme concentration, substrate concentration, temperature, and pH. Quenching is critical to stop the reaction at precise time points for accurate rate determination.

Materials & Reagents:

  • Purified peptidase or cell/tissue lysate

  • Leucyl-Serine (Leu-Ser) dipeptide substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching Solution (e.g., 10% Trichloroacetic Acid - TCA)

  • Microcentrifuge tubes

  • Thermomixer or water bath at 37°C

  • Microcentrifuge

Self-Validating System Controls:

  • No-Enzyme Control: Substrate in buffer without enzyme to check for non-enzymatic hydrolysis.

  • No-Substrate Control: Enzyme in buffer without substrate to establish a baseline for analytical detection.

  • Inhibitor Control: Enzyme and substrate incubated with a known inhibitor (e.g., Bestatin for many aminopeptidases[24]) to confirm the measured activity is from the target enzyme class.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of Leu-Ser in ultrapure water. Prepare working dilutions of the enzyme in cold Assay Buffer.

  • Reaction Setup: In a microcentrifuge tube, add 40 µL of Assay Buffer and 10 µL of the enzyme solution. For controls, add 10 µL of buffer instead of enzyme. Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Start the reaction by adding 50 µL of a 2 mM Leu-Ser solution (final concentration 1 mM). Mix gently and immediately return the tube to 37°C. This is T=0.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw a 20 µL aliquot of the reaction mixture and transfer it to a new tube containing 20 µL of ice-cold 10% TCA to quench the reaction.

  • Sample Processing: After the final time point, vortex the quenched samples and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Carefully collect the supernatant, which contains the unreacted substrate and the product amino acids. Analyze this supernatant using HPLC as described in Protocol 2.

  • Data Analysis: Plot the concentration of the product (Leucine or Serine) versus time. The initial reaction velocity is the slope of the linear portion of this curve.

Experimental Protocol 2: HPLC Analysis of Cleavage Products

This protocol uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate and quantify the substrate (Leu-Ser) and its cleavage products (Leucine, Serine).[25][26][27]

Causality: RP-HPLC separates molecules based on their hydrophobicity.[28] The dipeptide Leu-Ser is more hydrophobic than the individual amino acids Leucine and Serine. By using a gradient of an organic solvent (like acetonitrile), the components will elute from the column at different times, allowing for their separation and quantification based on the area under their respective peaks.[26][28]

Materials & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in ultrapure water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standards: Pure Leu-Ser, Leucine, and Serine of known concentrations

Step-by-Step Methodology:

  • System Equilibration: Equilibrate the C18 column with 98% Mobile Phase A and 2% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved on the UV detector (monitoring at ~214 nm).

  • Standard Curve Generation: Inject known concentrations of Leu-Ser, Leucine, and Serine standards to determine their retention times and to generate standard curves (Peak Area vs. Concentration) for quantification.

  • Sample Injection: Inject 10-20 µL of the supernatant from the quenched enzymatic reaction (Protocol 1).

  • Chromatographic Separation: Run a linear gradient to separate the components. A typical gradient might be:

    • 0-5 min: 2% B

    • 5-25 min: 2% to 40% B

    • 25-30 min: 40% to 90% B (column wash)

    • 30-35 min: 90% to 2% B (re-equilibration)

  • Data Acquisition: Record the chromatogram. Identify peaks corresponding to Serine, Leucine, and Leu-Ser based on the retention times of the standards.

  • Quantification: Integrate the area under the peak for each product. Use the standard curve to convert the peak area into concentration.

Therapeutic Relevance and Drug Development

The enzymes responsible for Leu-Ser cleavage are compelling targets for drug development.[29] Inhibiting these peptidases can have significant therapeutic effects. For instance, inhibitors of aminopeptidases are explored for applications in cancer and infectious diseases.[8][24][30]

  • Modulating Cell Growth: Since the cleavage of Leu-Ser provides Leucine that fuels the mTORC1 pathway, inhibiting the responsible peptidases could be a strategy to curb aberrant cell growth in diseases like cancer.

  • Peptide Drug Stability: Many therapeutic peptides are susceptible to degradation by exopeptidases. Understanding which enzymes cleave specific N-terminal residues is crucial for designing more stable and effective peptide-based drugs.[31][32][33] This can involve modifying the N-terminus to block peptidase activity.

  • Prodrug Activation: Conversely, the cleavage of a dipeptide could be harnessed for targeted drug delivery. A drug could be rendered inactive by attaching a Leu-Ser moiety, which is then cleaved by specific peptidases at the target site to release the active compound.

Conclusion and Future Outlook

The enzymatic cleavage of Leucyl-Serine is a fundamental process with far-reaching implications, from basic cellular metabolism to the master regulation of cell growth via the mTORC1 pathway. The primary mediators of this cleavage are aminopeptidases, whose activity can be meticulously studied using a combination of enzymatic assays and analytical techniques like HPLC. For researchers and drug developers, a deep understanding of this process provides a powerful framework for investigating cellular signaling and for designing novel therapeutics that can modulate peptide stability, control cell proliferation, or enable targeted drug activation. Future research will likely focus on identifying the specific peptidases responsible for Leu-Ser cleavage in different pathological contexts and developing highly selective inhibitors to translate this knowledge into clinical applications.

References

  • Khan Academy. (n.d.). Amino acid structure and classifications. Khan Academy. [Link]

  • Kim, J. H., et al. (2017). Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation. Nature Communications. [Link]

  • Caballero, A. R., et al. (2007). Proteolytic Cleavage of a C-terminal Prosequence, Leading to Autoprocessing at the N Terminus, Activates Leucine Aminopeptidase from Pseudomonas aeruginosa. Journal of Biological Chemistry. [Link]

  • Han, J. M., et al. (2012). Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway. Cell. [Link]

  • Rehfeld, L., et al. (2019). Novel Methods for the Quantification of Dipeptidyl Peptidase 3 (DPP3) Concentration and Activity in Human Blood Samples. The Journal of Applied Laboratory Medicine. [Link]

  • Cordero, O. J., et al. (2018). What doesn't kill you makes you stranger: Dipeptidyl peptidase-4 (CD26) proteolysis differentially modulates the activity of many peptide hormones and cytokines generating novel cryptic bioactive ligands. Cytokine & Growth Factor Reviews. [Link]

  • Gudas, A. S., et al. (2016). Novel Technologies for Dipeptide Drugs Design and their Implantation. Medical Chemistry. [Link]

  • Kumar, D., & Kumar, L. (2020). Therapeutic and biotechnological applications of substrate specific microbial aminopeptidases. World Journal of Microbiology and Biotechnology. [Link]

  • Grzywa, R., et al. (2020). Phosphinotripeptidic Inhibitors of Leucylaminopeptidases. Molecules. [Link]

  • Lloyd, K. G., et al. (2013). Kinetics and Identities of Extracellular Peptidases in Subsurface Sediments of the White Oak River Estuary, North Carolina. Applied and Environmental Microbiology. [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

  • Pang, L., et al. (2022). The emerging role of dipeptidyl peptidase 3 in pathophysiology. The FEBS Journal. [Link]

  • Rehfeld, L., et al. (2019). Novel Methods for the Quantification of Dipeptidyl Peptidase 3 (DPP3) Concentration and Activity in Human Blood Samples. ResearchGate. [Link]

  • Han, J. M., et al. (2012). Leucyl-tRNA Synthetase Is an Intracellular Leucine Sensor for the mTORC1-Signaling Pathway. ResearchGate. [Link]

  • Ullah, A., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science. [Link]

  • National Center for Biotechnology Information. (2013). Inhibitors of the Plasmodium falciparum M17 Leucine Aminopeptidase. PubChem. [Link]

  • Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters. [Link]

  • Wikipedia. (n.d.). Serine protease. Wikipedia. [Link]

  • Nandan, A., & Nampoothiri, K. M. (2021). Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis. AMB Express. [Link]

  • AK Lectures. (2015). Specificity of Serine Proteases (Chymotrypsin, Trypsin and Elastase). YouTube. [Link]

  • Healy, C., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • Rawlings, N. D., et al. (2016). Peptidase specificity from the substrate cleavage collection in the MEROPS database and a tool to measure cleavage site conservation. Journal of Proteomics. [Link]

  • Lynch, C. J. (2001). Role of leucine in the regulation of mTOR by amino acids: revelations from structure-activity studies. The Journal of Nutrition. [Link]

  • Khan Academy. (n.d.). An introduction to enzyme kinetics. Khan Academy. [Link]

  • Di Camillo, B., et al. (2016). Leucine modulates dynamic phosphorylation events in insulin signaling pathway and enhances insulin-dependent glycogen synthesis in human skeletal muscle cells. BMC Cell Biology. [Link]

  • Barreira da Silva, R., et al. (2016). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol. [Link]

  • Various Authors. (2016). How do I use HPLC to separate peptides with molecular weight between 545 Da and 1731 Da?. ResearchGate. [Link]

  • Grembecka, J., & Kafarski, P. (2001). Leucine aminopeptidase as a target for inhibitor design. Mini Reviews in Medicinal Chemistry. [Link]

  • A.C.S. Publications. (n.d.). Emerging Therapeutics: The Role of Peptides in Drug Development. ACS. [Link]

  • Lynch, C. J. (2001). Role of Leucine in the Regulation of mTOR by Amino Acids: Revelations from Structure–Activity Studies. ResearchGate. [Link]

  • Various Authors. (2020). Which enzyme preferentially cleaves at Ser?. ResearchGate. [Link]

  • Gamper, M., et al. (2023). Massively parallel mapping of substrate cleavage sites defines dipeptidyl peptidase four subsite cooperativity. bioRxiv. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters. [Link]

  • Bzymek, K. P., et al. (2013). Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase. Biochemistry. [Link]

  • Walker, B., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Molecular Biosciences. [Link]

  • Uchikoba, T., & Kaneda, M. (1996). Substrate Specificity of Cucumisin on Synthetic Peptides. ResearchGate. [Link]

  • Proost, P., et al. (2012). Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors. Clinica Chimica Acta. [Link]

  • Muttenthaler, M., et al. (2021). Peptide-Based Drug Development. ResearchGate. [Link]

  • Weng, K. C., & Liptak, M. D. (2018). Methods of Measuring Enzyme Activity Ex Vivo and In Vivo. ResearchGate. [Link]

  • ELK Biotechnology. (n.d.). Dipeptidyl-peptidase 1 (heavy chain, Cleaved-Leu231) rabbit pAb. ELK Biotechnology. [Link]

  • Shomu's Biology. (2020). Enzyme kinetics. YouTube. [Link]

  • Newman, A. (n.d.). Functions and Significance of Peptides in Therapeutics and Diagnostics. Hilaris Publishing. [Link]

  • Orawski, A. T., et al. (1994). Substrate specificity of aminopeptidase P from Escherichia coli: comparison with membrane-bound forms from rat and bovine lung. Archives of Biochemistry and Biophysics. [Link]

  • Segel, I. H. (1975). ENZYME KINETICS - Behavior and Analysis of Rapid Equilibrium and Steady-State Enzyme Systems. Wiley. [Link]

  • Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity. Jack Westin. [Link]

  • Leman, J. K., et al. (2020). The emerging role of computational design in peptide macrocycle drug discovery. Expert Opinion on Drug Discovery. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Leucyl-Serine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the dipeptide Leucyl-Serine. As a fundamental building block of proteins and a potential bioactive molecule, a thorough understanding of its characteristics is paramount for researchers in fields ranging from biochemistry to pharmaceutical development. This document delves into the structural attributes, ionization behavior, solubility profile, and stability of Leucyl-Serine, offering both theoretical insights and practical experimental methodologies. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play. All quantitative data is summarized for clarity, and detailed protocols for key analytical procedures are provided.

Introduction: The Significance of Leucyl-Serine

Leucyl-Serine (Leu-Ser) is a dipeptide composed of the amino acids L-leucine and L-serine linked by a peptide bond.[1][2] While it can be an intermediate in protein metabolism, dipeptides are increasingly recognized for their own biological activities, including roles in cell signaling and as potential therapeutic agents. The unique combination of a hydrophobic leucine residue and a polar, hydroxyl-containing serine residue imparts specific physicochemical characteristics that govern its behavior in biological and experimental systems.

A deep understanding of these properties is critical for:

  • Drug Development: Predicting absorption, distribution, metabolism, and excretion (ADME) properties.

  • Formulation Science: Designing stable and bioavailable drug delivery systems.

  • Biochemical Research: Understanding its interactions with enzymes and receptors.

  • Analytical Chemistry: Developing robust methods for its detection and quantification.

This guide is structured to provide a foundational understanding of Leucyl-Serine's properties, beginning with its fundamental structure and moving into its behavior in solution and its stability.

Core Physicochemical Properties of Leucyl-Serine

The physicochemical properties of Leucyl-Serine are a composite of the individual characteristics of its constituent amino acids, modulated by the formation of the peptide bond.

Structural and Molecular Attributes

A summary of the key structural and molecular data for Leucyl-Serine is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₉H₁₈N₂O₄[2]
Molecular Weight 218.25 g/mol [2]
CAS Number 6209-12-7[2]
Topological Polar Surface Area 113 Ų[2]
Computed LogP -3.4[2]

The presence of both a bulky, nonpolar isobutyl side chain from leucine and a polar hydroxyl group from serine contributes to the amphipathic nature of the dipeptide. The computed LogP value suggests a high degree of hydrophilicity.

Ionization Behavior: pKa and Isoelectric Point (pI)

Table 2: pKa and pI Values of L-Leucine and L-Serine

Amino AcidpKa₁ (α-COOH)pKa₂ (α-NH₃⁺)pISource(s)
L-Leucine2.339.746.04[3]
L-Serine2.199.215.70[3]

For the dipeptide Leucyl-Serine, the N-terminal amino group of leucine and the C-terminal carboxyl group of serine are the primary ionizable groups. The pKa values for these groups in a dipeptide will differ slightly from those in the free amino acids due to the influence of the adjacent peptide bond. Generally, the pKa of the N-terminal amino group is slightly lower, and the pKa of the C-terminal carboxyl group is slightly higher than in the corresponding free amino acids.

Based on these principles, the estimated pKa values for Leucyl-Serine are approximately:

  • pKa₁ (α-COOH of Serine): ~3.0 - 3.5

  • pKa₂ (α-NH₃⁺ of Leucine): ~8.0 - 8.5

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero.[4][5][6] For a dipeptide with no ionizable side chains, the pI can be estimated by averaging the pKa values of the N-terminal amino group and the C-terminal carboxyl group.[4][5][6]

Estimated pI of Leucyl-Serine ≈ (pKa₁ + pKa₂)/2

Using the estimated pKa values, the pI of Leucyl-Serine is expected to be in the range of 5.5 to 6.0 . At a pH below its pI, Leucyl-Serine will carry a net positive charge, and at a pH above its pI, it will have a net negative charge. This charge state significantly influences its solubility and interaction with other molecules.[4]

Diagram 1: Titration Curve of Leucyl-Serine

Titration_Curve Titration of Leucyl-Serine cluster_pH A H₂N⁺-Leu-Ser-COOH (Cationic Form) pKa1 pKa₁ (~3.0-3.5) A->pKa1 B H₂N⁺-Leu-Ser-COO⁻ (Zwitterion) pI pI (~5.5-6.0) pKa2 pKa₂ (~8.0-8.5) B->pKa2 + OH⁻ C H₂N-Leu-Ser-COO⁻ (Anionic Form) C->end High pH pKa1->B + OH⁻ pKa2->C + OH⁻ start->A Low pH

Caption: Ionization states of Leucyl-Serine at different pH values.

Solubility Profile

The solubility of a peptide is a critical parameter for its handling, formulation, and biological activity. The solubility of Leucyl-Serine is influenced by its amino acid composition, overall charge, and the nature of the solvent.[7]

General Solubility Guidelines

Based on its structure, Leucyl-Serine is a relatively short peptide with a neutral overall charge at its isoelectric point.[7][8] The presence of the polar serine residue enhances its solubility in aqueous solutions.[7]

  • Aqueous Solubility: Due to its polar nature and ability to form hydrogen bonds, Leucyl-Serine is expected to be soluble in water.[8][9][10] Its solubility will be lowest at its isoelectric point (around pH 5.5-6.0) where the net charge is zero, and it will increase at pH values above and below the pI due to the increased charge.[4][11]

  • Organic Solvents: For peptides with hydrophobic character, organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile can be used to aid dissolution.[7][12] Given the presence of the hydrophobic leucine residue, if solubility in purely aqueous solutions is limited, the use of a small amount of a miscible organic co-solvent may be beneficial.

Experimental Protocol for Solubility Determination

A systematic approach should be taken to determine the solubility of Leucyl-Serine in a specific solvent system.

Objective: To determine the solubility of Leucyl-Serine in various solvents.

Materials:

  • Leucyl-Serine (lyophilized powder)

  • Solvents: Deionized water, phosphate-buffered saline (PBS, pH 7.4), 0.1 M HCl, 0.1 M NaOH, DMSO, Ethanol.

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Initial Screening:

    • Weigh a small, precise amount of Leucyl-Serine (e.g., 1 mg) into several microcentrifuge tubes.

    • Add a small, measured volume of the test solvent (e.g., 100 µL) to each tube.

    • Vortex the tubes for 30 seconds.

    • If the peptide does not dissolve, sonicate for 5-10 minutes.[8]

    • Visually inspect for complete dissolution (a clear solution with no visible particles).

  • Quantitative Determination (for aqueous solvents):

    • Prepare a series of saturated solutions by adding an excess of Leucyl-Serine to a known volume of the solvent at a controlled temperature.

    • Equilibrate the solutions by gentle agitation for a set period (e.g., 24 hours) to ensure saturation.

    • Centrifuge the solutions to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant appropriately and quantify the concentration of dissolved Leucyl-Serine using a suitable analytical method (e.g., UV absorbance at a specific wavelength if a chromophore is present or derivatized, or more accurately by HPLC).

    • Calculate the solubility in mg/mL or mol/L.

Causality: This step-wise approach, starting with a small amount of peptide, prevents the loss of valuable material.[9][10] The use of both vortexing and sonication helps to overcome kinetic barriers to dissolution.[8] Quantitative determination after equilibration provides a thermodynamically accurate measure of solubility.

Stability and Degradation

The stability of Leucyl-Serine is crucial for its storage, handling, and in vivo efficacy. The primary route of degradation for peptides is the hydrolysis of the peptide bond.

Factors Affecting Stability
  • pH: The peptide bond is most stable in the pH range of 4-6. At extreme pH values (highly acidic or alkaline), the rate of hydrolysis increases.

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature. For long-term storage, lyophilized peptides should be kept at low temperatures (e.g., -20°C or -80°C).

  • Enzymatic Degradation: In biological systems, peptidases can rapidly cleave the peptide bond.

Experimental Protocol for Stability Assessment: A Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[13][14][15][16] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Objective: To develop and validate a stability-indicating RP-HPLC method for Leucyl-Serine and to assess its stability under stress conditions.

Materials:

  • Leucyl-Serine

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: Acetonitrile and water with a suitable buffer (e.g., phosphate buffer) and ion-pairing agent (e.g., trifluoroacetic acid, TFA)

  • Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Temperature-controlled oven and UV light chamber

Procedure:

  • Method Development:

    • Develop an isocratic or gradient RP-HPLC method that provides a sharp, well-resolved peak for Leucyl-Serine with a reasonable retention time.

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve optimal separation.

  • Forced Degradation Studies:

    • Prepare solutions of Leucyl-Serine and subject them to stress conditions:

      • Acidic hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

      • Alkaline hydrolysis: 0.1 M NaOH at room temperature for a defined period.

      • Oxidative degradation: 3% H₂O₂ at room temperature for a defined period.

      • Thermal degradation: Store the solid peptide and a solution at an elevated temperature (e.g., 60°C).

      • Photodegradation: Expose a solution to UV light.

    • Analyze the stressed samples by the developed HPLC method.

  • Method Validation:

    • Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14]

    • The key aspect of a stability-indicating method is demonstrating that the peak for Leucyl-Serine is pure and that all degradation products are well-separated from it.

Causality: Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[16] The choice of a C18 column is based on the nonpolar nature of the leucine side chain, allowing for good retention in reversed-phase chromatography. The use of TFA as an ion-pairing agent improves peak shape for peptides.

Diagram 2: Workflow for Stability-Indicating HPLC Method Development

Stability_Workflow Stability-Indicating HPLC Method Workflow start Start method_dev HPLC Method Development start->method_dev forced_deg Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) method_dev->forced_deg analysis HPLC Analysis of Stressed Samples forced_deg->analysis validation Method Validation (ICH Guidelines) analysis->validation stability_study Application to Formal Stability Studies validation->stability_study end End stability_study->end

Caption: A systematic workflow for developing a stability-indicating HPLC method.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of peptides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of each atom in the Leucyl-Serine molecule, confirming its structure and identifying impurities. The Human Metabolome Database lists the availability of NMR spectra for Leucyl-Serine.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in Leucyl-Serine, such as the amide I and amide II bands of the peptide bond, the O-H stretch of the hydroxyl group and the carboxylic acid, and the N-H stretch of the amino group.

  • Mass Spectrometry (MS): Mass spectrometry provides an accurate determination of the molecular weight of Leucyl-Serine.[2] Tandem MS (MS/MS) can be used to sequence the peptide by fragmenting it and analyzing the resulting daughter ions, confirming the Leucine-Serine sequence.

Conclusion

The physicochemical properties of Leucyl-Serine, including its structure, ionization behavior, solubility, and stability, are fundamental to its application in research and development. This guide has provided a detailed overview of these properties and has outlined robust experimental protocols for their determination. By understanding and applying these principles, researchers can effectively work with Leucyl-Serine, ensuring the reliability and reproducibility of their experimental outcomes.

References

  • GenScript. (2020). F1-SFP-peptide solubility guidelines 2020Q1. [Link]

  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved January 21, 2026, from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved January 21, 2026, from [Link]

  • Human Metabolome Database. (2012, September 6). Showing metabocard for Leucyl-Serine (HMDB0028938). [Link]

  • Taylor & Francis Online. (2025, January 17). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. [Link]

  • PubMed. (2024, April 30). A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method? | Peptide Testing. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Leu-Ser | C9H18N2O4 | CID 6992130. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Ser-Leu | C9H18N2O4 | CID 7015695. Retrieved January 21, 2026, from [Link]

  • Creative Biolabs. (n.d.). What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. Retrieved January 21, 2026, from [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]

  • ACS Publications. (n.d.). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures | Journal of Chemical & Engineering Data. Retrieved January 21, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved January 21, 2026, from [Link]

  • protocols.io. (2018, September 8). Potentiometric titration. [Link]

  • National Center for Biotechnology Information. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. [Link]

  • ResearchGate. (2025, August 6). Development and validation of a stability indicating HPLC-DAD method for the determination of the peptide stigmurin | Request PDF. [Link]

  • YouTube. (2024, October 2). Explanation of Isoelectric point and How to Calculate isoelectric point for Amino acids. [Link]

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000187). Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of two theoretical methods to estimate potentiometrictitration curves of peptides: comparison with experiment. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Potentiometric study of binary complexe of amino acid glycine with metal ion Zn In aqueous solution. Retrieved January 21, 2026, from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved January 21, 2026, from [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Far-IR spectra of fac-Cr(L-serine)3 and fac-Cr(L-leucine)3. fac-Cr(L-serine)3 : solid line, fac-Cr(L-leucine)3: dotted line. Retrieved January 21, 2026, from [Link]

  • Brainly. (2023, October 9). [FREE] Calculate the isoelectric point of each of the following amino acids: a. glutamic acid b. serine c. [Link]

  • YouTube. (2020, July 9). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). [Link]

  • ResearchGate. (n.d.). Experimental solubility data and correlated results of amino acids in water at 298.15 K. Retrieved January 21, 2026, from [Link]

  • YouTube. (2022, February 12). How To Calculate The Isoelectric Point of Amino Acids. [Link]

  • PubMed. (n.d.). Kinetic Origin of Substrate Specificity in Post-Transfer Editing by Leucyl-tRNA Synthetase. Retrieved January 21, 2026, from [Link]

  • YouTube. (2020, July 9). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Site pKa Values of Aspartic, Cysteine, and Serine Proteases: Constant pH MD Simulations. Retrieved January 21, 2026, from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, simulated) (NP0001387). Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Far infrared spectra of solid state L-serine, L-threonine, L-cysteine, and L-methionine in different protonation states. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Kinetics and Conformational Stability Studies of Recombinant Leucine Aminopeptidase. Retrieved January 21, 2026, from [Link]

  • NIST WebBook. (n.d.). Serine. Retrieved January 21, 2026, from [Link]

  • NIST WebBook. (n.d.). Serine. Retrieved January 21, 2026, from [Link]

  • SpectraBase. (n.d.). L-serine - Optional[1H NMR] - Spectrum. Retrieved January 21, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amino Acids. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Leu-Gly-Ser | C11H21N3O5 | CID 11334850. Retrieved January 21, 2026, from [Link]

  • ECMDB. (2015, September 13). L-Leucine (ECMDB00687) (M2MDB000170). [Link]

  • PubMed. (n.d.). Degradation kinetics of leucine5-enkephalin by plasma samples from healthy controls and various patient populations: in vitro drug effects. Retrieved January 21, 2026, from [Link]

  • PubMed. (2012, January 7). Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water. [Link]

  • ResearchGate. (n.d.). Leucine degradation pathway. The path in which the arrows are green is.... Retrieved January 21, 2026, from [Link]

  • NIST WebBook. (n.d.). Leucine. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to Leucyl-Serine: Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Leucyl-Serine (Leu-Ser) is a dipeptide composed of the essential amino acid L-leucine and the non-essential amino acid L-serine. As an intermediate product of protein catabolism and digestion, Leucyl-Serine is a naturally occurring biomolecule with potential physiological significance. This technical guide provides a comprehensive overview of the known natural sources of Leucyl-Serine, available data on its abundance, its metabolic context, and detailed methodologies for its extraction and quantification. This document is intended to serve as a foundational resource for researchers in the fields of metabolomics, food science, and drug development who are interested in the roles and applications of this specific dipeptide.

Introduction to Leucyl-Serine

Leucyl-Serine is a dipeptide formed through a peptide bond between the carboxyl group of L-leucine and the amino group of L-serine[1]. Its chemical formula is C9H18N2O4, and it has a molecular weight of 218.25 g/mol [1]. While the individual constituent amino acids have well-defined physiological roles, the specific biological activities of the dipeptide Leucyl-Serine are less characterized. It is classified as a metabolite and is expected to be present in biological systems as a transient product of protein turnover[2]. The Human Metabolome Database lists Leucyl-Serine as an "expected" metabolite in human tissues and biofluids, indicating its anticipated presence, although it has not been consistently identified and quantified in all bodily fluids[2]. However, its detection in feces suggests a role in gut metabolism[2].

Natural Sources and Abundance of Leucyl-Serine

The primary source of Leucyl-Serine is the enzymatic hydrolysis of proteins from various dietary and endogenous sources. The abundance of this dipeptide is directly related to the prevalence of Leucine and Serine residues in parent proteins and the specificity of the proteases involved in their breakdown.

Food Sources

While comprehensive quantitative data for Leucyl-Serine across a wide range of foodstuffs is limited, its presence can be inferred in protein-rich foods.

  • Poultry and Meat Products: The Human Metabolome Database identifies pheasant, squab, turkey, and quail as potential food sources of Leucyl-Serine[2]. Meat and poultry are rich in proteins that contain both leucine and serine, making them likely sources of this dipeptide upon digestion. Studies on meat products have identified numerous peptides, and while Leucyl-Serine has not been a specific focus, the analytical methods used are capable of its detection[3][4][5].

  • Fermented Foods: Fermentation processes, particularly in dairy and vegetable products, involve extensive proteolysis by microbial enzymes, leading to the generation of a diverse array of bioactive peptides[6][7]. Fermented foods are recognized as a rich source of di- and tripeptides[6][7]. While specific quantification of Leucyl-Serine in these products is not widely reported, the high proteolytic activity during fermentation of milk, for instance, suggests that it is likely present. The microbial proteases from lactic acid bacteria and other microorganisms can cleave proteins into smaller peptide fragments, including dipeptides[8].

Table 1: Potential Natural Sources of Leucyl-Serine and General Dipeptide Abundance

Source CategorySpecific ExamplesComments on Leucyl-Serine AbundanceGeneral Dipeptide Concentration Range
Poultry Pheasant, Squab, Turkey, QuailIdentified as a potential source, but quantitative data is not available.Not specified for Leucyl-Serine.
Meat Products Dry-cured ham, Beef burgersLikely present due to high protein content and proteolysis during processing.Dipeptides like VG and PA have been quantified in dry-cured ham.[9]
Fermented Dairy Yogurt, Kefir, CheeseHigh proteolytic activity suggests the likely presence of various dipeptides.Total free amino acids and peptides increase significantly during fermentation.[10]
Fermented Vegetables Fermented cucumbersLactic acid bacteria fermentation enhances bioactive peptide content.ACE inhibitory peptides (IPP, LPP, VPP, KP) quantified in the range of 0.30-1.5 mg/kg.[7]
Human Endogenous FecesDetected in feces, indicating a role in gut metabolism.Not quantified.

Biosynthesis and Degradation of Leucyl-Serine

The formation and breakdown of Leucyl-Serine are primarily governed by the general pathways of protein metabolism.

Biosynthesis

Leucyl-Serine is not synthesized de novo as a dipeptide. Instead, it is formed as an intermediate product during the breakdown of larger polypeptides and proteins. This process, known as proteolysis, is catalyzed by a variety of enzymes.

  • Digestive Proteolysis: In the gastrointestinal tract, dietary proteins are sequentially cleaved by proteases such as pepsin in the stomach, and trypsin and chymotrypsin in the small intestine. These endopeptidases break down proteins into smaller peptides. Subsequently, exopeptidases, including aminopeptidases and carboxypeptidases, further cleave these peptides, which can result in the formation of dipeptides like Leucyl-Serine[11].

  • Intracellular Proteolysis: Within cells, the continuous turnover of proteins is managed by the proteasome and lysosomal proteases. This process also releases peptides, including dipeptides, which can be further broken down into amino acids.

Leucyl-Serine Biosynthesis Dietary & Endogenous Proteins Dietary & Endogenous Proteins Proteolysis Proteolysis Dietary & Endogenous Proteins->Proteolysis Pepsin, Trypsin, etc. Polypeptides Polypeptides Proteolysis->Polypeptides Further Proteolysis Further Proteolysis Polypeptides->Further Proteolysis Aminopeptidases, Carboxypeptidases Leucyl-Serine Leucyl-Serine Further Proteolysis->Leucyl-Serine Amino Acids Amino Acids Further Proteolysis->Amino Acids

Figure 1: General pathway for the formation of Leucyl-Serine from proteins.
Degradation

The degradation of Leucyl-Serine into its constituent amino acids is primarily carried out by dipeptidases.

  • Dipeptidyl Peptidases (DPPs): These enzymes are present in various tissues and are responsible for cleaving dipeptides from the N-terminus of polypeptides. While DPPs have substrate specificity, their role in the direct degradation of free Leucyl-Serine is less clear[11].

  • Leucyl Aminopeptidases: These enzymes preferentially cleave leucine residues from the N-terminus of peptides and could play a role in the degradation of Leucyl-Serine[12]. Bacterial leucyl aminopeptidases are known to be zinc-containing enzymes[13].

  • Cytosolic Dipeptidases: Enterocytes and other cells contain cytosolic dipeptidases that hydrolyze dipeptides that have been absorbed from the gut or generated intracellularly.

Leucyl-Serine Degradation Leucyl-Serine Leucyl-Serine Hydrolysis Hydrolysis Leucyl-Serine->Hydrolysis Dipeptidases, Leucyl Aminopeptidases L-Leucine L-Leucine Hydrolysis->L-Leucine L-Serine L-Serine Hydrolysis->L-Serine

Figure 2: Enzymatic degradation of Leucyl-Serine.

Experimental Protocols for the Analysis of Leucyl-Serine

The accurate quantification of Leucyl-Serine in biological matrices requires robust sample preparation to remove interfering substances, followed by sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Sample Preparation: Extraction of Dipeptides from Biological Matrices

The choice of extraction method depends on the sample matrix. The goal is to remove larger molecules like proteins while retaining small, polar dipeptides.

Protocol 4.1.1: Protein Precipitation (for Plasma, Serum, and Liquid Foods)

This is a rapid method suitable for high-throughput screening.

  • Sample Collection: Collect 100 µL of the biological fluid (e.g., plasma) into a microcentrifuge tube.

  • Precipitation: Add 400 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the dipeptides, and transfer it to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 4.1.2: Solid-Phase Extraction (SPE) (for Complex Food Matrices and Higher Purity)

SPE provides a cleaner extract by selectively retaining the analyte.

  • Sample Homogenization: Homogenize 1 gram of the solid food sample in 5 mL of a suitable extraction buffer (e.g., 0.1% formic acid in water).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the filtered extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove unretained compounds.

  • Elution: Elute the dipeptides with 1 mL of 5% ammonium hydroxide in methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique offers high sensitivity and selectivity for the quantification of Leucyl-Serine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating polar dipeptides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Leucyl-Serine must be determined using a standard.

    • Precursor Ion (Q1): [M+H]+ for Leucyl-Serine (m/z 219.1).

    • Product Ions (Q3): Fragmentation of the precursor ion will yield characteristic product ions that need to be optimized for sensitivity.

  • Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and analyte.

LC-MS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Sample Extraction Protein Precipitation or SPE Sample->Extraction Extract Extract Extraction->Extract HPLC HPLC Separation (C18 Column) Extract->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector Data_Analysis Data_Analysis Detector->Data_Analysis Quantification

Figure 3: Experimental workflow for the quantification of Leucyl-Serine.

Conclusion and Future Perspectives

Leucyl-Serine is a naturally occurring dipeptide with potential as a biomarker and bioactive compound. While its presence is expected in a variety of protein-rich and fermented foods, there is a significant gap in the literature regarding its quantitative abundance in these sources. The metabolic pathways leading to its formation and degradation are generally understood to be part of broader protein metabolism, but the specific enzymes with high affinity for Leucyl-Serine remain to be fully elucidated.

The analytical methodologies outlined in this guide provide a robust framework for the accurate quantification of Leucyl-Serine in complex biological matrices. Future research should focus on systematic screening of various food sources to establish a comprehensive database of Leucyl-Serine abundance. Furthermore, investigating the specific biological activities of this dipeptide could unveil novel applications in nutrition, pharmacology, and clinical diagnostics. As advancements in metabolomics and peptidomics continue, the role of small peptides like Leucyl-Serine in health and disease will become increasingly apparent, opening new avenues for scientific exploration and therapeutic development.

References

  • Adibi, S. A. (1976). Intestinal phase of protein assimilation in man. American Journal of Clinical Nutrition, 29(2), 205-215.
  • Daliri, E. B.-M., Oh, D. H., & Lee, B. H. (2017). Bioactive peptides. Foods, 6(5), 32.
  • Fideler, J., et al. (2019). Discovery and quantification of bioactive peptides in fermented cucumber by direct analysis IR-MALDESI mass spectrometry and LC-QQQ-MS. Food Chemistry, 271, 715-723.
  • Gonzales, T., & Robert-Baudouy, J. (1996). Bacterial aminopeptidases: properties and functions. FEMS Microbiology Reviews, 18(4), 319-344.
  • Gu, Y., et al. (2010). Purification and characterization of a novel dipeptidase from Lactobacillus helveticus WSU19. Journal of Dairy Science, 93(12), 5628-5636.
  • Human Metabolome Database. (n.d.). Leucyl-Serine (HMDB0028938). Retrieved from [Link]

  • Korhonen, H., & Pihlanto, A. (2006). Bioactive peptides: Production and functionality.
  • López-Otín, C., & Bond, J. S. (2008). Proteases: multifunctional enzymes in life and death. Journal of Biological Chemistry, 283(45), 30433-30437.
  • PubChem. (n.d.). Leucyl-serine. Retrieved from [Link]

  • Sanz, Y., Toldrá, F. (2001). A fast, simple and reliable methodology for the analysis of histidine dipeptides in meat.
  • Taylor, A. (1993). Aminopeptidases: towards a mechanism of action. Trends in Biochemical Sciences, 18(5), 167-172.
  • Walther, B., & Sieber, R. (2011). Bioactive peptides and proteins in milk. International Journal of Food Sciences and Nutrition, 62(2), 91-101.

Sources

theoretical modeling of Leucyl-Serine interactions

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide to the Theoretical Modeling of Leucyl-Serine Interactions

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Dipeptides, the fundamental building blocks of proteins, serve as critical model systems for understanding the complex interplay of forces that govern protein folding, stability, and interaction. The Leucyl-Serine (Leu-Ser) dipeptide, featuring a hydrophobic leucine residue and a polar, hydrogen-bonding serine residue, presents a particularly insightful case study. This guide provides a comprehensive technical overview of the theoretical and computational methodologies employed to model Leu-Ser interactions. We delve into the core principles of quantum mechanics (QM) and molecular mechanics (MM), offering a rationale for methodological choices and detailing validated protocols for simulation and analysis. This document is intended to serve as a practical and authoritative resource for researchers aiming to dissect the conformational landscape and energetic properties of dipeptides, with applications extending to rational drug design and molecular biology.

The Significance of Dipeptide Interactions: A Leu-Ser Case Study

Understanding the interactions within and between amino acid residues is fundamental to molecular biology and pharmacology. The specific arrangement of dipeptides can significantly influence the secondary and tertiary structure of proteins, thereby dictating their function and interaction partners.[1] The Leu-Ser motif is of particular interest due to the juxtaposition of its constituent residues' properties. Leucine's bulky, nonpolar isobutyl side chain drives hydrophobic interactions, while serine's hydroxyl group is a potent hydrogen bond donor and acceptor.[2][3] This duality makes Leu-Ser a microcosm for studying the balance of forces—hydrophobic collapse, hydrogen bonding, and electrostatic interactions—that stabilize protein structures.[1] Computational modeling provides a powerful lens to investigate these interactions at an atomic level of detail, offering insights that are often inaccessible through experimental methods alone.[4]

Foundational Theories: Choosing the Right Computational Lens

The theoretical modeling of molecular systems is primarily governed by two paradigms: Quantum Mechanics (QM) and Molecular Mechanics (MM). The choice between them represents a fundamental trade-off between accuracy and computational cost.

Quantum Mechanics (QM): The High-Fidelity Approach

QM methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide the most accurate description of molecular interactions by explicitly solving the electronic structure of the system.[5] These high-level calculations are essential for understanding phenomena rooted in electronic effects, such as charge distribution, polarization, and the precise nature of non-covalent interactions like hydrogen bonds and cation-π interactions.[6][7][8] For a system like Leu-Ser, QM is invaluable for:

  • Parameterization: Deriving accurate atomic partial charges (e.g., RESP charges) and torsional parameters for use in less expensive MM simulations.[9]

  • Benchmarking: Validating the accuracy of MM force fields by comparing QM-calculated interaction energies and geometries for the dipeptide against those produced by the force field.[5][10]

  • Reaction Dynamics: Studying chemical reactions or electronic transitions, which are beyond the scope of classical MM.

However, the high computational demand of QM methods restricts their application to relatively small systems (typically hundreds of atoms) and short timescales.[10]

Molecular Mechanics (MM): The Workhorse of Biomolecular Simulation

Molecular Mechanics circumvents the costly electronic calculations by treating atoms as classical particles and describing their interactions using a pre-defined set of empirical potential energy functions, known as a force field .[5] This simplification allows for the simulation of large biomolecular systems (millions of atoms) over biologically relevant timescales (microseconds or longer).[11] The accuracy of an MM simulation is entirely dependent on the quality of the underlying force field.[12]

Causality in Force Field Selection: The choice of force field is arguably the most critical decision in setting up an MM simulation. For the Leu-Ser dipeptide, the force field must accurately represent:

  • Hydrogen Bonding: The serine sidechain's hydroxyl group necessitates a force field with a robust description of electrostatic and hydrogen bonding interactions.

  • Hydrophobic Interactions: The leucine sidechain's behavior is governed by van der Waals forces, which must be well-parameterized.

  • Backbone Torsions: The conformational preferences of the peptide backbone (φ and ψ angles) are crucial for determining the overall shape and are highly sensitive to force field parameters.

Several major force field families are commonly used for peptide and protein simulations, each with its own parameterization philosophy and strengths.[13]

Force Field FamilyKey Characteristics & Suitability for Leu-Ser
AMBER Well-established for proteins and nucleic acids. Versions like ff99SB-ILDN and ff14SB are known for their balanced description of secondary structures. A reliable choice for general peptide simulations.[14][15][16]
CHARMM Widely used for a broad range of biomolecules, including lipids and carbohydrates. CHARMM36m is a state-of-the-art protein force field with refined parameters for backbone dihedrals and side-chain interactions.[14][15][16]
GROMOS A united-atom force field (aliphatic hydrogens are implicit), which can offer computational speed-ups. It is known for accurately reproducing free energies of solvation.[14][16][17]
OPLS Optimized Potentials for Liquid Simulations are designed to accurately reproduce experimental properties of liquids, making them particularly suitable for studying solvation effects.

For a novice user studying a standard dipeptide like Leu-Ser, starting with a recent, well-validated, all-atom force field like AMBER ff14SB or CHARMM36m is a trustworthy choice.

The Computational Workflow: From Structure to Dynamics

This section outlines a comprehensive, self-validating workflow for performing a molecular dynamics (MD) simulation of the Leu-Ser dipeptide in an aqueous environment using the GROMACS software package.[18][19][20][21][22] This workflow is designed to ensure scientific rigor and reproducibility.

MD_Workflow

Protocol 1: System Preparation and Simulation

Step 1: Model Building

  • Action: Generate a 3D structure of the N-acetylated and N'-methylamidated Leucyl-Serine dipeptide. This can be done using molecular builder software like Avogadro, PyMOL, or web servers. Capping the termini (with ACE and NME groups) is crucial as it neutralizes the charge and better mimics the peptide bond environment within a larger protein.[20]

  • Output: leu-ser.pdb

Step 2: Topology Generation

  • Rationale: The pdb2gmx tool in GROMACS processes the PDB file, assigns atom types according to the chosen force field, and generates a molecular topology file that describes all bonded and non-bonded interactions.[19]

  • Command:

  • User Input: Select a force field (e.g., AMBER ff14SB) and a water model (e.g., TIP3P) from the interactive prompts.

  • Outputs: leu-ser_processed.gro (structure file), topol.top (topology file).

Step 3: Solvation

  • Rationale: To simulate the biological context, the dipeptide is placed in a periodic box of water molecules. A dodecahedron box is often efficient for globular molecules.

  • Command:

  • Outputs: leu-ser_solv.gro (solvated structure), updated topol.top.

Step 4: Adding Ions

  • Rationale: The system must be neutralized to avoid artifacts in the calculation of long-range electrostatics. Ions are added by replacing solvent molecules to achieve a target concentration (e.g., 0.15 M NaCl) that mimics physiological conditions.[19]

  • Commands:

  • User Input: Select the SOL group (solvent) to be replaced by ions.

  • Output: leu-ser_solv_ions.gro (final system structure).

Step 5: Energy Minimization

  • Rationale: The initial system may contain steric clashes or unfavorable geometries. Energy minimization removes these by adjusting atomic positions to find a local energy minimum, ensuring the stability of the subsequent MD simulation.[23]

  • Commands:

  • Validation: Check the potential energy plot (gmx energy) to ensure it has converged to a stable, low value.

Step 6 & 7: System Equilibration (NVT and NPT)

  • Rationale: This is a crucial two-stage process to bring the system to the desired temperature and pressure.

    • NVT (Canonical Ensemble): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the solute.

    • NPT (Isothermal-Isobaric Ensemble): The system is brought to the target pressure (e.g., 1 bar) while maintaining the temperature. This ensures the correct density of the system.

  • Causality: Position restraints are applied to the dipeptide during equilibration. This is critical because it allows the solvent molecules to arrange themselves naturally around the solute without the solute undergoing drastic, unrealistic conformational changes before the system is properly thermalized.

  • Commands (NVT):

  • Validation (NVT): Plot the temperature (gmx energy). It should plateau around the target value.

  • Commands (NPT):

  • Validation (NPT): Plot pressure and density (gmx energy). They should fluctuate around the target values (1 bar and ~1000 kg/m ³ for water).

Step 8: Production MD

  • Rationale: With the system fully equilibrated, the position restraints are removed, and the simulation is run for the desired length of time to sample the conformational dynamics of the Leu-Ser dipeptide.

  • Commands:

  • Output: md_0_1.xtc (trajectory file), md_0_1.log (log file), md_0_1.edr (energy file).

Analysis: Extracting Meaning from Motion

The raw trajectory from the MD simulation is a rich source of information. Proper analysis is key to understanding the behavior of the Leu-Ser dipeptide.

Analysis_Logic

Conformational Stability and Dynamics
  • Root Mean Square Deviation (RMSD): This metric measures the deviation of the peptide's backbone atoms over time relative to a reference structure (e.g., the energy-minimized structure). A stable, plateauing RMSD indicates that the simulation has reached equilibrium. Large fluctuations may signify transitions between different conformational states.

  • Radius of Gyration (Rg): Rg measures the compactness of the dipeptide. Changes in Rg can indicate folding or unfolding events.

Probing Key Interactions
  • Hydrogen Bond Analysis: A critical analysis for Leu-Ser is to track the formation and lifetime of hydrogen bonds. Key possibilities include:

    • Intramolecular: Between the serine side-chain hydroxyl group and the peptide backbone carbonyl or amide groups.

    • Intermolecular: Between the serine side-chain and surrounding water molecules. This analysis provides direct insight into how the polar serine residue interacts with its environment and influences the peptide's conformation.[24][25]

Mapping the Free Energy Landscape

The ultimate goal of many simulations is to understand the relative stability of different conformations.[26] The free energy surface (FES) provides a map of the system's stable states and the energy barriers between them.[27][28]

  • Methodology: A common approach for dipeptides is to project the conformational ensemble onto the two backbone dihedral angles, φ (phi) and ψ (psi), to create a Ramachandran plot. The probability of finding the dipeptide in a certain (φ, ψ) state can be converted into a free energy value using the Boltzmann equation: ΔG = -kBT ln(P/Pmax)

  • Insight: The FES reveals the most populated (lowest energy) conformational states of the Leu-Ser dipeptide and the energetic cost of transitioning between them. This provides a quantitative understanding of the peptide's flexibility and preferred structures.[26][29]

Conclusion: An Integrated Approach for Predictive Science

The theoretical modeling of Leucyl-Serine interactions exemplifies a powerful, multi-scale computational strategy. High-accuracy QM calculations provide the foundational parameters and benchmarks necessary for robust MM simulations.[5] In turn, large-scale MD simulations, when executed with rigorous, self-validating protocols, reveal the dynamic behavior and conformational preferences of the dipeptide in a solvated environment.[30] The insights gained from this integrated approach are crucial for building more accurate models of protein folding, understanding protein-ligand recognition, and ultimately, accelerating the rational design of novel therapeutics.[4][31]

References

  • The Calculation of Free-Energy Differences by Confinement Simulations. Application to Peptide Conformers. PMC - NIH. [Link]

  • The Molecular Dynamics Simulation of Peptides on Gold Nanosurfaces. Springer Protocols. [Link]

  • Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab. [Link]

  • Simulating alanine dipeptide with Gromacs. Computational BioPhysics Tutorials. [Link]

  • Exploring Strong Interactions in Proteins with Quantum Chemistry and Examples of Their Applications in Drug Design. PMC - NIH. [Link]

  • Parameterization of non-natural amino acids for conformational search. UPCommons. [Link]

  • Physical-Chemical Features Selection Reveals That Differences in Dipeptide Compositions Correlate Most with Protein-Protein Interactions. PMC - NIH. [Link]

  • Getting started - Peptide. GROMACS Documentation. [Link]

  • Molecular dynamics simulation of a peptide chain using Gromacs. MateriApps. [Link]

  • Representative Amino Acid Side Chain Interactions in Proteins. A Comparison of Highly Accurate Correlated ab Initio Quantum Chemical and Empirical Potential Procedures. ACS Publications. [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]

  • Dissecting the Conformational Free Energy of a Small Peptide in Solution. PubMed. [Link]

  • Calculation of the entropy and free energy of peptides by molecular dynamics simulations using the hypothetical scanning molecular dynamics method. The Journal of Chemical Physics. [Link]

  • Free Energy-Based Computational Methods for the Study of Protein-Peptide Binding Equilibria. Springer Link. [Link]

  • Dissecting the Conformational Free Energy of a Small Peptide in Solution. ACS Publications. [Link]

  • Peptide MD Simulation. Tufts University. [Link]

  • Comparative Study of Molecular Mechanics Force Fields for β-Peptidic Foldamers: Folding and Self-Association. PubMed Central. [Link]

  • Exploring Strong Interactions in Proteins with Quantum Chemistry and Examples of Their Applications in Drug Design. ResearchGate. [Link]

  • Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies. PubMed Central. [Link]

  • GROMACS Tutorials. Justin A. Lemkul, Ph.D. [Link]

  • Force fields in GROMACS. GROMACS Documentation. [Link]

  • NAMD TUTORIAL. University of Warwick. [Link]

  • NAMD TUTORIAL. Life Sciences. [Link]

  • Force field comparison: Amber, GROMOS, CHARMM, OPLS. YouTube. [Link]

  • Quantum Chemistry Solves The Question of Why Life Needs So Many Amino Acids. ScienceAlert. [Link]

  • Hydrogen bonding constrains free radical reaction dynamics at serine and threonine residues in peptides. Montclair State University. [Link]

  • Hydrogen bonding in complex of serine with histidine: Computational and spectroscopic study of model compounds. ResearchGate. [Link]

  • Force field. GROMACS 2025.4 documentation. [Link]

  • The Serine-Proline Turn: A Novel Hydrogen-Bonded Template for Designing Peptidomimetics. PubMed. [Link]

  • Force fields in GROMACS. GROMACS Documentation. [Link]

  • Computational Insights into the Formation and Structure of S–N Containing Cyclic Peptides. MDPI. [Link]

  • Transient Conformations Leading to Peptide Fragment Ion [c + 2H]+ via Intramolecular Hydrogen Bonding Using MALDI In-source Decay Mass Spectrometry of Serine-, Threonine-, and/or Cysteine-Containing Peptides. PMC - NIH. [Link]

  • NAMD User's Guide. Theoretical and Computational Biophysics Group. [Link]

  • NAMD TUTORIAL. Theoretical and Computational Biophysics Group. [Link]

  • Hands-on Introduction to Protein Simulations. The Ohio State University. [Link]

  • THEORETICAL AND COMPUTATIONAL MODELING OF THE INTERACTIONS OF PEPTIDES AND PROTEINS WITH LIPID BILAYER SURFACES. University of Missouri. [Link]

  • LeuT Conformational Sampling Utilizing Accelerated Molecular Dynamics and Principal Component Analysis. PMC - NIH. [Link]

  • Computational Modeling of the Interactions between DPP IV and Hemorphins. MDPI. [Link]

  • Room for improvement in the initial martini 3 parameterization of peptide interactions. RUN - UNL Repository. [Link]

  • Molecular Modelling in Bioactive Peptide Discovery and Characterisation. PubMed Central. [Link]

  • Molecular Modeling of Peptides. Springer Nature Experiments. [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of Leucyl-Serine using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Leucyl-Serine (Leu-Ser) is a dipeptide composed of the amino acids leucine and serine. Dipeptides play crucial roles in various biological processes and are of significant interest in fields ranging from clinical diagnostics to pharmaceutical development and food science. Accurate and precise quantification of Leucyl-Serine in complex biological matrices is essential for understanding its physiological functions, pharmacokinetic profiles, and potential as a biomarker. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for peptide quantification due to its high selectivity, sensitivity, and robustness.[1] This application note provides a detailed protocol for the quantitative analysis of Leucyl-Serine in a biological matrix, such as human plasma, using LC-MS/MS.

The methodology described herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis. The principles and techniques outlined can be adapted for the analysis of other short peptides in various biological samples.

Principle of the Method

This method utilizes a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode, also known as Multiple Reaction Monitoring (MRM).[2] The dipeptide is first separated from other matrix components using reversed-phase liquid chromatography (RPLC). Following chromatographic separation, the analyte is ionized, typically by electrospray ionization (ESI), and the precursor ion corresponding to Leucyl-Serine is selected in the first quadrupole (Q1). This precursor ion is then fragmented in the collision cell (Q2), and specific product ions are selected and detected in the third quadrupole (Q3).[2] This two-stage mass filtering provides exceptional specificity and sensitivity for quantification.

To ensure accuracy and precision, a stable isotope-labeled (SIL) internal standard (IS) of Leucyl-Serine is employed.[3][4] The SIL-IS has nearly identical chemical and physical properties to the analyte, co-elutes chromatographically, and experiences similar ionization and fragmentation, thereby compensating for variability during sample preparation and analysis.[3][5]

Why LC-MS/MS is the Preferred Technique

Traditional methods for peptide and protein quantification, such as immunoassays (e.g., ELISA), can suffer from a lack of specificity, often failing to distinguish between the target peptide and its metabolites or degradation products.[1] LC-MS/MS overcomes this limitation through its ability to separate analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns, ensuring that only the compound of interest is measured.[1][2] This high degree of selectivity is crucial for accurate quantification in complex biological matrices.

Materials and Reagents

  • Leucyl-Serine analytical standard

  • Leucyl-Serine stable isotope-labeled internal standard (e.g., ¹³C₆, ¹⁵N-Leucyl-Serine)

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Trifluoroacetic acid (TFA) (optional, for ion-pairing)[6]

  • Protein precipitation solvent (e.g., ACN with 1% FA)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode or reversed-phase)

Experimental Protocols

Standard and Sample Preparation
1.1. Preparation of Stock and Working Solutions
  • Leucyl-Serine Stock Solution (1 mg/mL): Accurately weigh and dissolve Leucyl-Serine in LC-MS grade water.

  • Internal Standard Stock Solution (1 mg/mL): Prepare the SIL-IS stock solution in the same manner.

  • Working Solutions: Serially dilute the stock solutions with an appropriate solvent (e.g., 50:50 ACN:Water) to prepare working solutions for calibration standards and quality controls.

1.2. Preparation of Calibration Standards and Quality Controls
  • Spike blank human plasma with the Leucyl-Serine working solutions to create a calibration curve over the desired concentration range (e.g., 1-1000 ng/mL).

  • Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.[7]

1.3. Sample Preparation Protocol: Protein Precipitation followed by Solid-Phase Extraction (SPE)

Protein precipitation is a straightforward method to remove the bulk of proteins from plasma samples.[8] However, for enhanced cleanup and to remove other interfering substances like phospholipids, a subsequent SPE step is recommended.[9]

  • Protein Precipitation:

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the SIL-IS working solution.[4]

    • Add 300 µL of cold protein precipitation solvent (e.g., ACN with 1% FA).

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% MeOH in water) to remove polar interferences.

    • Elution: Elute the Leucyl-Serine and SIL-IS with 1 mL of an appropriate elution solvent (e.g., 90% ACN with 0.1% FA).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions

The choice of chromatographic conditions is critical for achieving good peak shape and separation from matrix interferences.[6] For small, polar peptides like Leucyl-Serine, a reversed-phase C18 column is a common choice.[10] The use of an ion-pairing agent like formic acid is standard, though for particularly challenging separations, other agents like TFA can be considered, keeping in mind potential ion suppression.[6]

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2-95% B over 5 minutes (adjust as needed for separation)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
2.2. Mass Spectrometry Conditions

The mass spectrometer should be tuned for optimal sensitivity for Leucyl-Serine and its SIL-IS. This involves direct infusion of the standards to determine the precursor and product ions and to optimize collision energy and other source parameters.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Precursor Ion (Q1) [M+H]⁺ for Leucyl-Serine and SIL-IS
Product Ions (Q3) Select 2-3 specific and intense fragment ions
Collision Energy (CE) Optimize for each transition
Source Temperature 500°C
IonSpray Voltage 5500 V

Table 1: Example SRM Transitions for Leucyl-Serine (Note: Exact m/z values should be determined empirically)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Leucyl-Serine[Calculated M+H]⁺Fragment 1Optimized Value
Fragment 2Optimized Value
SIL-Leucyl-Serine[Calculated M+H]⁺Fragment 1Optimized Value
Fragment 2Optimized Value
Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Leucyl-Serine in unknown samples is then determined by interpolating their peak area ratios from this curve.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results.[7][11][12] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.

  • Linearity: The range over which the assay is accurate and precise. A correlation coefficient (r²) of >0.99 is typically desired.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days.[7] Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Stability: Evaluation of the analyte's stability under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).[12]

Table 2: Example Method Validation Data (Hypothetical)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ1.0< 15%< 15%± 20%
Low3.0< 10%< 10%± 15%
Mid100< 10%< 10%± 15%
High800< 10%< 10%± 15%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with SIL-IS Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction Supernatant->SPE Elute Elute & Evaporate SPE->Elute Reconstitute Reconstitute Elute->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (SRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify G cluster_fragments Collision-Induced Dissociation (CID) Precursor Leucyl-Serine [M+H]+ b_ion b-ion (Leucyl residue) Precursor->b_ion Peptide bond cleavage y_ion y-ion (Serine residue) Precursor->y_ion Peptide bond cleavage neutral_loss Neutral Loss (e.g., H2O, CO) Precursor->neutral_loss

Caption: Fragmentation of Leucyl-Serine in MS/MS.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantitative analysis of Leucyl-Serine in biological matrices. The protocol emphasizes the importance of meticulous sample preparation, optimized chromatographic and mass spectrometric conditions, and the use of a stable isotope-labeled internal standard to achieve high-quality, reproducible data. Adherence to rigorous validation procedures is essential to ensure that the method is fit for its intended purpose in research, clinical, and pharmaceutical settings. The principles outlined here provide a solid foundation for the development of quantitative assays for other dipeptides and small biomolecules.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Anapharm Bioanalytics. (n.d.). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

  • van den Broek, I., Niessen, W. M., & van Dongen, W. D. (2012). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. Journal of Chromatography B, 929, 1-13. [Link]

  • Swart, R., & de Jong, G. J. (2004). Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis. Journal of Chromatography B, 800(1), 21-35. [Link]

  • Human Metabolome Database. (2022). Metabocard for Leucyl-Serine (HMDB0028938). [Link]

  • Stroobant, V., & de Hoffmann, E. (1998). Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis. Journal of Chromatography B: Biomedical Sciences and Applications, 717(1-2), 329-342. [Link]

  • Mylott, W. R. Jr. (2015). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Bioanalysis, 7(12), 1449-1452. [Link]

  • GenScript. (n.d.). What Are the FDA Requirements for Peptide Characterization?. [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Office of Scientific and Technical Information (OSTI). [Link]

  • Tran, B. Q., et al. (2016). A quantitative tool to distinguish isobaric leucine and isoleucine residues for mass spectrometry-based de novo monoclonal antibody sequencing. mAbs, 8(8), 1546-1555. [Link]

  • Pistolozzi, M., et al. (2012). LC-MS/MS for protein and peptide quantification in clinical chemistry. Clinical Biochemistry, 45(1-2), 12-21. [Link]

  • Lausecker, B., et al. (2020). Development and Validation of an LC–MS-Based Quantification Assay for New Therapeutic Antibodies. Analytical Chemistry, 92(19), 13078-13085. [Link]

  • Waters Corporation. (2018). Internal Standard Options for Peptide LC-MS Quantification - Part 1. [Link]

  • Harrison, A. G. (2015). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Analyst, 140(24), 8047-8056. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • Anaquant. (2024). 41 Amino acids analysis in serum by LC-MS/MS. [Link]

  • Wysocki, V. H., Resing, K. A., & Sherman, N. E. (2012). Mass Spectrometry of Amino Acids and Proteins. In Encyclopedia of Analytical Chemistry. Wiley-VCH.
  • Agilent Technologies. (2023). Routine Quantitation of 17 Underivatized Amino Acids by LC/MS. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Peptide Quantitation Strategies. [Link]

  • Geyer, P. E., et al. (2020). Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. ACS Omega, 5(11), 6033-6040. [Link]

  • U.S. Food and Drug Administration. (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. [Link]

  • Analytical Chemical Products. (n.d.). Internal Standards for Protein Quantification by LC-MS/MS. [Link]

  • Reitz, J., et al. (2019). Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. Journal of Clinical Laboratory Analysis, 33(7), e22941. [Link]

  • ResearchGate. (n.d.). The fragmentation mechanism of characteristic ions of leucine and isoleucine. [Link]

  • García, O., et al. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Journal of Pharmaceutical and Biomedical Analysis, 145, 748-755. [Link]

  • Law, W. S., & Lee, H. K. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 3-17. [Link]

  • Waters Corporation. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification. [Link]

  • Van de Broek, I., et al. (2013). Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices. Journal of Proteomics, 81, 89-100. [Link]

  • Zubarev, R. A., & Tsybin, Y. O. (2014). Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. Journal of the American Society for Mass Spectrometry, 25(10), 1831-1834. [Link]

  • LCGC International. (2019). New LC–MS Detection Method for Short Peptides. [Link]

Sources

Application Note: High-Resolution Separation of Leucyl-Serine Isomers by Chiral and Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereochemical configuration of peptides is a critical determinant of their biological activity and therapeutic potential. Consequently, the accurate separation and quantification of peptide isomers are paramount in drug development, proteomics, and metabolic research. This application note presents detailed methodologies for the separation of the four stereoisomers of the dipeptide Leucyl-Serine: L-Leucyl-L-Serine (L-L), D-Leucyl-L-Serine (D-L), L-Leucyl-D-Serine (L-D), and D-Leucyl-D-Serine (D-D). We provide two robust High-Performance Liquid Chromatography (HPLC) protocols. The first employs a zwitterionic chiral stationary phase for the direct separation of all four isomers, while the second utilizes a conventional reversed-phase C18 column for the effective separation of the diastereomeric pairs (L-L/D-D from D-L/L-D). This guide is intended for researchers, scientists, and drug development professionals seeking reliable methods for the analysis of small peptide isomers.

Introduction: The Challenge of Leucyl-Serine Isomer Separation

Leucyl-Serine is a dipeptide composed of the amino acids Leucine and Serine. Due to the presence of a chiral center in both constituent amino acids, Leucyl-Serine can exist as four distinct stereoisomers:

  • Enantiomeric Pair 1: L-Leu-L-Ser and D-Leu-D-Ser

  • Enantiomeric Pair 2: D-Leu-L-Ser and L-Leu-D-Ser

  • Diastereomeric Pairs: (L-Leu-L-Ser / D-Leu-L-Ser), (L-Leu-L-Ser / L-Leu-D-Ser), etc.

These isomers can exhibit significant differences in their biological activities, metabolic fates, and toxicological profiles. Therefore, the ability to separate and quantify each isomer is crucial. The primary challenge in their separation lies in their identical mass and similar physicochemical properties, which render them indistinguishable by mass spectrometry alone and challenging to resolve by conventional chromatographic techniques.

This application note provides two distinct HPLC-based solutions to address this analytical challenge, leveraging different separation mechanisms to achieve high-resolution separation.

Scientific Principles of Separation

The separation of stereoisomers necessitates a chiral environment. This can be achieved either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the isomers with a chiral agent to form diastereomers that can be separated on an achiral column. In this guide, we focus on direct separation with a CSP and the separation of diastereomers on a standard reversed-phase column.

Chiral Stationary Phase (CSP) Chromatography

Direct chiral separation relies on the formation of transient diastereomeric complexes between the analyte isomers and the chiral selector immobilized on the stationary phase. The differing stabilities of these complexes lead to different retention times and, consequently, separation. Zwitterionic CSPs, such as those derived from cinchona alkaloids, are particularly effective for underivatized amino acids and small peptides.[1] These phases possess both anion- and cation-exchange functionalities, enabling a dual ion-pairing interaction mechanism that is highly sensitive to the three-dimensional structure of the analyte.[2][3]

Reversed-Phase (RP) Chromatography for Diastereomers

While enantiomers behave identically on an achiral stationary phase, diastereomers have different physical properties and can often be separated.[4] In the case of Leucyl-Serine, the L-L/D-D pair and the D-L/L-D pair are diastereomeric to each other. These subtle differences in their three-dimensional structure can lead to differential interactions with the hydrophobic C18 stationary phase, allowing for their separation. The efficiency of this separation is highly dependent on mobile phase composition and temperature.[4]

Methodologies and Protocols

Method 1: Direct Chiral Separation of All Four Leucyl-Serine Isomers

This method is designed for the simultaneous separation of the two enantiomeric pairs (L-L/D-D and D-L/L-D) and the two diastereomeric pairs.

The use of a zwitterionic CSP, specifically a cinchona alkaloid-derived phase, is selected for its proven efficacy in separating underivatized amino acids and small peptides.[1][3] The dual ion-exchange mechanism provides the high degree of stereoselectivity required to resolve all four isomers. Methanol is chosen as the primary organic modifier due to its protic nature, which is essential for the functionality of zwitterionic CSPs.[1] Formic acid and diethylamine are used as mobile phase additives to control the ionization state of both the analytes and the stationary phase, which is critical for achieving optimal separation.[1]

Table 1: Chromatographic Conditions for Direct Chiral Separation

ParameterCondition
Column CHIRALPAK® ZWIX(+) (150 x 3.0 mm, 3 µm)
Mobile Phase A Methanol
Mobile Phase B Acetonitrile
Additives 50 mM Formic Acid + 25 mM Diethylamine in the final mobile phase mixture
Gradient 80% A to 20% A over 20 minutes
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detection UV at 210 nm or Mass Spectrometry (MS)
Injection Volume 5 µL
Sample Diluent Mobile Phase at initial conditions

Step-by-Step Protocol:

  • System Preparation: Equilibrate the CHIRALPAK® ZWIX(+) column with the initial mobile phase composition (80% Methanol, 20% Acetonitrile with additives) for at least 30 minutes at a flow rate of 0.5 mL/min.

  • Sample Preparation: Dissolve the Leucyl-Serine isomer mixture in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject 5 µL of the prepared sample onto the column.

  • Data Acquisition: Acquire data for 25 minutes.

  • Post-Run Equilibration: After each run, re-equilibrate the column with the initial mobile phase conditions for 5 minutes.

Expected Results: This method is expected to resolve all four Leucyl-Serine isomers. The elution order will depend on the specific interactions with the CSP. The use of a CHIRALPAK® ZWIX(-) column would likely reverse the elution order of the enantiomeric pairs.[2]

Diagram 1: Workflow for Direct Chiral Separation

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Post-Analysis p1 Equilibrate CHIRALPAK® ZWIX(+) Column a1 Inject 5 µL of Sample p1->a1 p2 Prepare Leucyl-Serine Isomer Sample (1 mg/mL) p2->a1 a2 Run Gradient (20 min) a1->a2 a3 Detect at 210 nm or by MS a2->a3 r1 Resolve Four Isomers a3->r1 r2 Post-Run Equilibration r1->r2

Caption: Workflow for the direct chiral separation of Leucyl-Serine isomers.

Method 2: Reversed-Phase Separation of Leucyl-Serine Diastereomers

This method is suitable for separating the diastereomeric pairs (L-L/D-D from D-L/L-D) and can be performed on a standard C18 column.

A conventional C18 column is chosen for its wide availability and robustness. The separation of diastereomers on such a column is possible due to subtle differences in their hydrophobicity and interaction with the stationary phase.[4] A shallow gradient of acetonitrile in water is employed to maximize the interaction time with the stationary phase, which is often crucial for resolving closely related isomers.[5] Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape and retention of the peptides.[5] Temperature is a critical parameter for optimizing selectivity in peptide separations; therefore, an elevated temperature is recommended as a starting point to improve peak sharpness.[4]

Table 2: Chromatographic Conditions for Diastereomer Separation

ParameterCondition
Column C18, 2.7 µm, 100 x 4.6 mm (e.g., HALO® C18)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 25% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A

Step-by-Step Protocol:

  • System Preparation: Equilibrate the C18 column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve the Leucyl-Serine isomer mixture in Mobile Phase A to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Acquire data for 20 minutes.

  • Post-Run Equilibration: After each run, re-equilibrate the column with the initial mobile phase conditions for 5 minutes.

Expected Results: This method should provide two well-resolved peaks. One peak will correspond to the co-eluting L-L and D-D enantiomers, and the second peak will be the co-eluting D-L and L-D enantiomers. The elution order will depend on the relative hydrophobicity of the diastereomeric pairs.

Diagram 2: Logical Flow for Method Optimization

G Start Initial Separation (Method 2 Protocol) CheckRes Resolution Adequate? Start->CheckRes OptTemp Adjust Temperature (e.g., 30-60°C) CheckRes->OptTemp No End Final Method CheckRes->End Yes OptGrad Modify Gradient (Shallower Slope) OptTemp->OptGrad OptGrad->Start

Caption: Optimization strategy for diastereomer separation.

Discussion and Further Optimization

The provided protocols serve as robust starting points for the separation of Leucyl-Serine isomers. For Method 1, the choice between CHIRALPAK® ZWIX(+) and ZWIX(-) can be used to invert the elution order of enantiomers, which can be advantageous for quantifying a minor enantiomer eluting after a major one.[2] For Method 2, if the resolution of the diastereomers is insufficient, further optimization of the temperature and gradient slope is recommended.[5] A shallower gradient will increase the separation window, while adjusting the temperature can alter the selectivity.

For both methods, coupling the HPLC system to a mass spectrometer can provide confirmation of the peak identities and enhance detection sensitivity.

Conclusion

This application note details two effective HPLC methods for the separation of Leucyl-Serine isomers. The direct chiral separation method using a zwitterionic CSP is capable of resolving all four isomers in a single run, making it ideal for comprehensive stereoisomeric analysis. The reversed-phase method provides a reliable and accessible approach for the separation of the diastereomeric pairs. The choice of method will depend on the specific analytical goals and available instrumentation. These protocols offer a solid foundation for researchers and professionals in the pharmaceutical and life sciences industries to accurately analyze and quantify these critical peptide isomers.

References

  • Bajtai, A., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. Available at: [Link]

  • Péter, A., et al. (2007). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns.
  • CHIRAL TECHNOLOGIES. (n.d.). CHIRALPAK® ZWIX Peptide Separations. Daicel Chiral Technologies. Available at: [Link]

  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Separation Science. Available at: [Link]

  • Chromatography Today. (2014). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine. Chiral Technologies. Available at: [Link]

  • Péter, A., et al. (2009). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids.
  • MAC-MOD Analytical. (2018). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. MAC-MOD Analytical. Available at: [Link]

  • Kirsch, S., et al. (2022). Chromatographic separation of glycated peptide isomers derived from glucose and fructose. Analytical and Bioanalytical Chemistry.
  • Chen, Y., et al. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.
  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Gilson Learning Hub. Available at: [Link]

  • Nanda, J. (2014). How can I separate two diastreomeric peptides with a reverse phase column?
  • Abbood, A. (2024). Mixed Mode Chromatographic Stationary Phases in Pharmaceutical Peptide Analysis. International Journal of Applied Pharmaceutical Sciences and Research.

Sources

Topic: Utilizing Leucyl-Serine as a Model Substrate for Dipeptidyl Peptidase Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Protease Assays in Research

Proteases are a vast and essential class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. Their functions are fundamental to nearly every biological process, from digestion and protein turnover to cell signaling and apoptosis.[1] Consequently, the dysregulation of protease activity is a hallmark of numerous diseases, including cancer, inflammatory conditions, and infectious diseases, making proteases significant targets for therapeutic intervention.[2]

The characterization of protease activity and the screening for inhibitors rely on robust and specific assay methodologies. A key component of any such assay is the substrate—the molecule that the protease cleaves. While complex protein substrates are physiologically relevant, short, synthetic peptide substrates are invaluable tools for high-throughput screening and detailed kinetic analysis due to their consistency, ease of use, and adaptability.[3]

This application note provides a detailed guide to using the dipeptide Leucyl-Serine (Leu-Ser), conjugated to reporter molecules, as a model substrate for assaying a specific class of proteases: the dipeptidyl peptidases.

Scientific Rationale: Why Leucyl-Serine for Dipeptidyl Peptidases?

The choice of a substrate is dictated by the specificity of the target enzyme. Protease specificity is determined by the favorable interactions between the amino acid residues of the substrate and the binding pockets of the enzyme.[4] The substrate residues are designated Pn...P2-P1, which are N-terminal to the cleaved bond, and P1'-P2'...Pn', which are C-terminal to the cleaved bond.

Dipeptidyl peptidases (DPPs) are a family of serine proteases that selectively cleave X-Pro or X-Ala dipeptides from the N-terminus of polypeptides.[5][6] For a dipeptide substrate like Leu-Ser, the Leucine residue occupies the P1 position and the Serine residue occupies the P1' position.

  • P1 Specificity: While the canonical substrate for enzymes like Dipeptidyl Peptidase IV (DPP4) contains a Proline at the P1 position, extensive research has shown that DPP4 also efficiently cleaves substrates with Alanine, and to a lesser extent, Serine or Threonine at P1.[5] The S1 subsite of DPP4 is a hydrophobic pocket that can accommodate these residues. Leucine, being a hydrophobic amino acid, is a logical candidate for binding within this S1 pocket, making Leu-Ser a plausible substrate.

  • P1' Specificity: The S1' subsite of many DPPs is relatively open and can accommodate a variety of residues.[5] This structural feature suggests that Serine at the P1' position is well-tolerated, allowing for effective positioning and cleavage of the Leu-Ser peptide bond.

Therefore, Leu-Ser serves as an excellent model substrate for characterizing the activity of DPPs and other N-terminal aminopeptidases, enabling the development of both fluorogenic and colorimetric assays.

Principle of Detection: Visualizing Proteolytic Activity

To measure the cleavage of the colorless Leu-Ser dipeptide, it must be conjugated to a reporter system. The two most common and robust methods are Fluorescence Resonance Energy Transfer (FRET) and colorimetric detection using p-nitroaniline (pNA).

Fluorogenic FRET-Based Assays

FRET is a process where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule (quencher).[7]

  • Intact Substrate: A fluorophore (e.g., EDANS) is attached to one end of the Leu-Ser peptide, and a quencher (e.g., Dabcyl) is attached to the other. In this intact state, the proximity of the quencher suppresses the fluorescence of the donor.

  • Cleavage Event: Upon cleavage of the peptide bond by a protease, the fluorophore and quencher are separated.

  • Signal Generation: Freed from the quenching effect, the donor fluorophore emits a strong fluorescent signal upon excitation, which is directly proportional to the rate of enzymatic activity.[8]

FRET_Principle sub {Dabcyl (Quencher) | Leu-Ser | EDANS (Fluorophore)} sub:f->sub:q FRET (No Signal) enz Cleavage sub->enz Protease (e.g., DPP4) prod {Dabcyl-Leu | Ser-EDANS} signal Light prod:f->signal Fluorescence enz->prod

Colorimetric pNA-Based Assays

This method uses a chromogenic reporter, p-nitroaniline (pNA).

  • Intact Substrate: The Leu-Ser dipeptide is covalently linked to pNA (Leu-Ser-pNA). The intact substrate is colorless.

  • Cleavage Event: The protease hydrolyzes the amide bond between the serine and the pNA molecule.

  • Signal Generation: This releases free pNA, which has a distinct yellow color and a strong absorbance at 405 nm. The rate of color development is proportional to enzyme activity.[9]

Experimental Workflow and Protocols

A successful protease assay requires careful planning, execution, and inclusion of proper controls.

Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer, Enzyme, Inhibitor, Controls prep_buffer->add_reagents prep_enzyme Prepare Enzyme Stock prep_enzyme->add_reagents prep_substrate Prepare Substrate Stock initiate Initiate reaction by adding Substrate prep_substrate->initiate prep_inhibitor Prepare Inhibitor Stock (Optional) prep_inhibitor->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->initiate measure Measure Signal (Fluorescence or Absorbance) initiate->measure plot_data Plot Signal vs. Time measure->plot_data calc_rate Calculate Initial Velocity (V₀) plot_data->calc_rate analyze_inhibition Determine IC₅₀ (if applicable) calc_rate->analyze_inhibition

Protocol 1: Fluorogenic Kinetic Assay using Dabcyl-Leu-Ser-EDANS

This protocol measures enzyme activity in real-time and is ideal for kinetic studies and inhibitor screening.

A. Materials & Reagents

  • Target Enzyme: Recombinant Dipeptidyl Peptidase (e.g., DPP4).

  • Fluorogenic Substrate: Dabcyl-Leu-Ser-EDANS (custom synthesis or commercial vendor).

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.

  • Substrate Stock (10 mM): Dissolve substrate in 100% DMSO. Store in aliquots at -20°C, protected from light.

  • Enzyme Stock (1 mg/mL): Prepare in a suitable buffer (e.g., PBS) and store at -80°C. Dilute fresh for each experiment.

  • Positive Control Inhibitor: Known inhibitor for the target enzyme (e.g., Sitagliptin for DPP4).

  • Equipment: Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~490 nm), black 96-well microplates.

B. Step-by-Step Procedure

  • Prepare Working Solutions:

    • Enzyme Working Solution: Dilute the enzyme stock to 2x the desired final concentration (e.g., 20 nM) in Assay Buffer. Keep on ice.

    • Substrate Working Solution: Dilute the 10 mM Substrate Stock to 2x the desired final concentration (e.g., 20 µM) in Assay Buffer. Expert Tip: The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure the reaction rate is sensitive to inhibition. If Km is unknown, 10-20 µM is a good starting point.

  • Set up the Assay Plate: Prepare reactions in a black 96-well plate as described in the table below (volumes are per well).

ComponentSample WellInhibitor WellNo-Enzyme ControlNo-Substrate Control
Assay Buffer40 µL30 µL50 µL50 µL
2x Enzyme50 µL50 µL-50 µL
Inhibitor-10 µL--
Pre-incubate \multicolumn{4}{c}{5 minutes at 37°C}
2x Substrate50 µL50 µL50 µL-
Total Volume 100 µL 100 µL 100 µL 100 µL
  • Initiate and Measure:

    • After pre-incubation, initiate the reaction by adding 50 µL of the 2x Substrate Working Solution to all wells except the "No-Substrate Control".

    • Immediately place the plate in the fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 60 seconds for 30-60 minutes.

C. Data Analysis

  • Subtract the background fluorescence from the "No-Enzyme Control" from all other readings.

  • Plot RFU versus Time (in minutes) for each well.

  • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (typically the first 5-15 minutes). The result will be in RFU/min.

  • For inhibitor screening, calculate the percent inhibition: % Inhibition = (1 - (V₀_inhibitor / V₀_sample)) * 100.

  • Plot % Inhibition against a range of inhibitor concentrations to determine the IC₅₀ value.

Protocol 2: Colorimetric Endpoint Assay using Leu-Ser-pNA

This protocol is robust, cost-effective, and suitable for determining total activity over a fixed period.

A. Materials & Reagents

  • Target Enzyme: Recombinant or purified Dipeptidyl Peptidase.

  • Colorimetric Substrate: Leu-Ser-pNA (custom synthesis or commercial vendor).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate Stock (50 mM): Dissolve Leu-Ser-pNA in 100% DMSO. Store at -20°C.

  • Enzyme Stock (1 mg/mL): As described in Protocol 1.

  • Stop Solution: 10% (w/v) Trichloroacetic Acid (TCA). Caution: TCA is corrosive.[10]

  • Standard: Free p-nitroaniline (pNA) for generating a standard curve.

  • Equipment: Absorbance microplate reader (405 nm), clear 96-well microplates.

B. Step-by-Step Procedure

  • Generate a pNA Standard Curve:

    • Prepare a series of dilutions of free pNA in Assay Buffer (e.g., 0 to 200 µM).

    • Add 100 µL of each dilution to separate wells of a clear 96-well plate.

    • Read the absorbance at 405 nm.

    • Plot Absorbance vs. pNA concentration (µM) and determine the equation of the line (y = mx + b). This is essential for converting absorbance readings into the amount of product formed.[10]

  • Set up the Assay Reaction:

    • In microcentrifuge tubes, prepare the reaction mixtures. For a 100 µL final reaction volume:

      • Sample: 50 µL Assay Buffer + 20 µL Enzyme solution.

      • No-Enzyme Control: 70 µL Assay Buffer.

    • Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiate and Incubate:

    • Initiate the reaction by adding 30 µL of Substrate solution (diluted from stock to a final concentration of 1-2 mM in the assay).

    • Incubate at 37°C for a fixed time (e.g., 30 minutes). Expert Tip: The incubation time should be optimized to ensure the reaction remains in the linear range (less than 15% of substrate consumed).

  • Stop and Read:

    • Stop the reaction by adding 50 µL of cold 10% TCA Stop Solution to each tube.[10]

    • Centrifuge the tubes at high speed (e.g., 13,000 x g) for 5 minutes to pellet any precipitated protein.

    • Carefully transfer 120 µL of the clear supernatant to a new 96-well plate.

    • Read the absorbance at 405 nm.

C. Data Analysis

  • Subtract the absorbance of the "No-Enzyme Control" from the sample absorbance.

  • Use the equation from your pNA standard curve to convert the corrected absorbance value into the concentration of pNA released (in µM).

  • Calculate the enzyme activity using the following formula:

    • Activity (µmol/min/mg) = ( [pNA released in µM] * Total Assay Volume in L ) / ( Incubation Time in min * mg of Enzyme used )

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Signal 1. Inactive enzyme. 2. Incorrect buffer pH or composition. 3. Substrate degraded or precipitated. 4. Incorrect reader settings.1. Verify enzyme activity with a known positive control substrate. 2. Optimize buffer pH for your specific protease.[11] 3. Prepare fresh substrate dilutions; check solubility. 4. Double-check excitation/emission wavelengths or absorbance wavelength.
High Background Signal 1. Substrate auto-hydrolysis. 2. Contaminating proteases in the sample. 3. Reagent fluorescence/absorbance.1. Run a "No-Enzyme Control" for the full duration of the assay to quantify background rate. 2. If using complex samples (lysates), include a broad-spectrum protease inhibitor cocktail in controls. 3. Check the signal of buffer and individual components.
Non-linear Reaction Rate 1. Substrate depletion (>15% consumed). 2. Enzyme instability or product inhibition.1. Reduce enzyme concentration or incubation time. 2. Use only the initial, linear phase of the reaction curve for rate calculations.

Conclusion

The Leucyl-Serine dipeptide, when coupled with appropriate reporter technologies, serves as a versatile and effective substrate for probing the activity of dipeptidyl peptidases and related aminopeptidases. Both the continuous fluorogenic FRET assay and the endpoint colorimetric pNA assay provide robust, reliable, and scalable methods suitable for everything from basic enzyme characterization to high-throughput screening of potential therapeutic inhibitors. By understanding the scientific principles behind substrate selection and carefully implementing the detailed protocols and controls outlined in this note, researchers can generate high-quality, reproducible data to advance their scientific objectives.

References

  • Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. [Link]

  • Zhong, Q., et al. (2023). Massively parallel mapping of substrate cleavage sites defines dipeptidyl peptidase four subsite cooperativity. bioRxiv. [Link]

  • Cui, C., et al. (2017). Block-based characterization of protease specificity from substrate sequence profile. BMC Bioinformatics. [Link]

  • Khan, Z., et al. (2020). Exploring the Catalytic Significant Residues of Serine Protease Using Substrate-Enriched Residues and a Peptidase Inhibitor. Microbiology and Biotechnology Letters. [Link]

  • Enzyme Development Corporation. Protease Assay (PC). EDC. [Link]

  • Tsuru, D., et al. (2011). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. Applied and Environmental Microbiology. [Link]

  • Lohmann, V., et al. (2003). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Journal of Virology. [Link]

  • Zhang, H., et al. (2016). Dipeptidyl peptidase 9 substrates and their discovery: current progress and the application of mass spectrometry-based approaches. Biological Chemistry. [Link]

  • Kato, T., et al. (1980). A new fluorescence assay for dipeptidylpeptidase IV using tripeptide L-prolyl-L-prolyl-L-alanine as substrate. Clinica Chimica Acta. [Link]

  • Soleimany, A. P., et al. (2022). Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. ACS Omega. [Link]

  • Yang, D., et al. (2016). A colorimetric protease activity assay method using engineered procaspase-3 enzymes. Analytical Methods. [Link]

  • Kim, G., et al. (2008). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Analytical Biochemistry. [Link]

  • Tsuru, D., et al. (2011). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. ResearchGate. [Link]

  • Peak Proteins. Commonly Used Proteases. Peak Proteins. [Link]

  • Kohl, T., et al. (2001). A protease assay for two-photon crosscorrelation and FRET analysis based solely on fluorescent proteins. PNAS. [Link]

  • Zhang, H., et al. (2016). Dipeptidyl peptidase 9 substrates and their discovery: Current progress and the application of mass spectrometry-based approaches. ResearchGate. [Link]

  • Soleimany, A. P., et al. (2022). Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. PMC - NIH. [Link]

  • Wieczerzak, E., et al. (2017). Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity.
  • University of Massachusetts. Serine Proteases Substrate Specificity. UMass. [Link]

  • Paulus, J. K., et al. (2024). Four guidelines to identify bona fide protease–substrate pairs. Journal of Experimental Botany. [Link]

  • Drinkwater, N., et al. (2017). Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors. Journal of Biological Chemistry. [Link]

  • Biniossek, M. L., et al. (2011). Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer. Analytical Biochemistry. [Link]

  • Resmini, M., et al. (2007). New colorimetric method for the detection and quantitation of proteolytic enzyme activity. Analytical Biochemistry. [Link]

  • Michaud, D., et al. (1995). Identification and partial characterization of proteases in larval preparations of the cereal leaf beetle. ResearchGate. [Link]

  • Aertgeerts, K., et al. (2004). Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation. Protein Science. [Link]

  • Chen, J., et al. (2018). Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case. ACS Omega. [Link]

  • Soleimany, A. P., et al. (2022). Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. bioRxiv. [Link]

  • Song, J., et al. (2018). iProt-Sub: a comprehensive package for accurately mapping and predicting protease-specific substrates and cleavage sites. Briefings in Bioinformatics. [Link]

  • Chen, W. T., et al. (2012). Selective Fluorescence Probes for Dipeptidyl Peptidase Activity. Theranostics. [Link]

  • Garcia-Carreno, F. L., et al. (1992). Purification and Characterization of Leu-Proteinase, the Leucine Specific Serine Proteinase from Spinach (Spinacia oleracea L.) Leaves. European Journal of Biochemistry. [Link]

  • Wang, S., et al. (2018). Thioamide-based fluorescent sensors for dipeptidyl peptidase 4. Chemical Science. [Link]

Sources

L-Leucyl-L-serine in Cell Culture: A Guide to Advanced Applications and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Dipeptide Supplementation in Modern Cell Culture

In the landscape of contemporary cell and tissue culture, the pursuit of enhanced productivity, reproducibility, and process stability is paramount. While individual amino acids are the fundamental building blocks of proteins and key metabolic intermediates, their delivery in liquid culture media is not without challenges. Issues of poor solubility and chemical instability, particularly for critical amino acids, can limit the formulation of highly concentrated, pH-neutral feeds, thereby constraining the potential of high-density cell cultures.[1] Dipeptides have emerged as a strategic solution to these limitations. By linking two amino acids, their physicochemical properties can be significantly improved, offering a more stable and soluble alternative for nutrient delivery.[2]

This guide focuses on the dipeptide L-Leucyl-L-serine, a combination of the essential branched-chain amino acid L-leucine and the metabolically versatile non-essential amino acid L-serine. We will explore the scientific basis for its application, provide detailed protocols for its evaluation and use, and offer insights into the interpretation of experimental outcomes for researchers, scientists, and drug development professionals.

Scientific Foundation: The Synergistic Potential of L-Leucine and L-serine

The efficacy of L-Leucyl-L-serine as a cell culture supplement is rooted in the distinct and complementary roles of its constituent amino acids.

L-Leucine: A Potent Modulator of Cell Growth and Metabolism

L-leucine is not merely a component of proteins; it is a critical signaling molecule that potently activates the mammalian target of rapamycin complex 1 (mTORC1).[3][4] The mTORC1 pathway is a central regulator of cell growth, proliferation, and protein synthesis.[3] Leucine's influence on mTORC1 is mediated through a complex signaling cascade, and recent evidence suggests that its metabolite, acetyl-CoA, also plays a direct role in this activation.[5] By providing a sustained intracellular supply of L-leucine, L-Leucyl-L-serine can be hypothesized to support robust cell growth and enhance the production of recombinant proteins.

L-serine: A Central Hub of Biosynthesis

L-serine is a pivotal metabolite involved in a multitude of anabolic pathways essential for cellular proliferation.[6][7] It is a primary precursor for the synthesis of other amino acids, including glycine and cysteine, and is a major source of one-carbon units for the synthesis of purines and thymidylate.[8] This makes L-serine particularly crucial for rapidly dividing cells and those with high metabolic demands, such as in high-density cultures for biopharmaceutical production.[6] Cancer cells, for example, often exhibit an increased reliance on both exogenous and de novo synthesized serine to fuel their proliferation.[8][9]

The Dipeptide Advantage: Enhanced Stability and Controlled Nutrient Delivery

The use of L-Leucyl-L-serine offers several advantages over the co-supplementation of free L-leucine and L-serine:

  • Enhanced Solubility and Stability: Dipeptides generally exhibit greater solubility and stability in aqueous solutions compared to their constituent free amino acids, allowing for the formulation of more concentrated and pH-neutral feed solutions.[1]

  • Controlled Release: Mammalian cells possess specific proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2, which actively transport di- and tripeptides into the cell.[10][11][12] Once inside, peptidases cleave the dipeptide, releasing the individual amino acids for cellular use. This transport and subsequent hydrolysis provide a more controlled and sustained release of L-leucine and L-serine compared to the uptake of free amino acids.

Potential Applications of L-Leucyl-L-serine in Cell Culture

The unique properties of L-Leucyl-L-serine suggest its utility in a variety of cell culture applications:

  • High-Density Perfusion and Fed-Batch Cultures: In industrial bioprocessing, achieving high cell densities is key to maximizing the yield of recombinant proteins.[1] The high solubility of L-Leucyl-L-serine allows for the formulation of concentrated feeds, reducing the dilution of the bioreactor and simplifying feeding strategies.[13][14]

  • Metabolic and Signaling Studies: The controlled delivery of L-leucine and L-serine via the dipeptide can be a valuable tool for studying their specific effects on cellular metabolism and signaling pathways, such as mTOR activation and one-carbon metabolism.

  • Development of Chemically Defined Media: For applications requiring precise control over the culture environment, L-Leucyl-L-serine can serve as a highly pure and defined source of these two critical amino acids, contributing to the overall consistency and reproducibility of the culture system.

  • Improving Cell Viability and Productivity in Challenging Culture Conditions: By providing a stable source of key nutrients, L-Leucyl-L-serine may help to mitigate the negative effects of nutrient depletion and the accumulation of toxic byproducts, thereby improving cell viability and productivity over the course of a culture.

Experimental Protocols

The following protocols are designed as a guide for the evaluation and optimization of L-Leucyl-L-serine in your specific cell culture system. It is crucial to perform dose-response experiments to determine the optimal concentration for your cell line and process.

Protocol 1: Preparation of a Concentrated L-Leucyl-L-serine Stock Solution

Objective: To prepare a sterile, concentrated stock solution of L-Leucyl-L-serine for addition to cell culture media.

Materials:

  • L-Leucyl-L-serine powder

  • High-purity, cell culture grade water

  • Sterile conical tubes or bottles

  • 0.22 µm sterile filter

  • Analytical balance

  • pH meter

Procedure:

  • Determine the Desired Stock Concentration: A starting point for a concentrated stock solution is typically 100-200 mM. The high solubility of the dipeptide should allow for even higher concentrations.

  • Weighing: Accurately weigh the required amount of L-Leucyl-L-serine powder.

  • Dissolution: Add the powder to a sterile container and add approximately 80% of the final volume of cell culture grade water. Mix gently until the powder is completely dissolved.

  • pH Adjustment (if necessary): Check the pH of the solution. Adjust to a physiological range (e.g., 7.0-7.4) using sterile 1N NaOH or 1N HCl if necessary. Dipeptide solutions are generally close to neutral pH.

  • Final Volume: Bring the solution to the final desired volume with cell culture grade water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

Protocol 2: Determining the Optimal Concentration of L-Leucyl-L-serine for Cell Growth and Proliferation

Objective: To determine the optimal concentration of L-Leucyl-L-serine for enhancing cell growth and proliferation in a specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Sterile multi-well plates (e.g., 96-well or 24-well)

  • L-Leucyl-L-serine stock solution (from Protocol 1)

  • Cell counting method (e.g., hemocytometer with trypan blue or an automated cell counter)

  • Cell proliferation assay (e.g., MTT, XTT, or a fluorescent dye-based assay)

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that allows for several days of growth without reaching confluency.

  • Treatment Groups: Prepare a series of media containing different final concentrations of L-Leucyl-L-serine. A typical starting range could be 0.5 mM, 1 mM, 2 mM, 5 mM, and 10 mM. Include a control group with no added L-Leucyl-L-serine.

  • Incubation: Replace the initial seeding medium with the prepared treatment media and incubate the plates under standard culture conditions.

  • Cell Growth Assessment: At regular intervals (e.g., every 24 hours for 3-5 days), determine the viable cell density for each treatment group.

  • Cell Proliferation Assay: At the end of the experiment, perform a cell proliferation assay according to the manufacturer's instructions.

  • Data Analysis: Plot the viable cell density over time for each concentration. Calculate the population doubling time. Compare the results of the proliferation assay across the different concentrations.

Expected Outcome and Interpretation:

You would expect to see a dose-dependent effect on cell growth and proliferation, with an optimal concentration that promotes the highest rate of cell expansion. At very high concentrations, you may observe inhibitory effects, so it is important to test a wide range.

Protocol 3: Evaluating the Impact of L-Leucyl-L-serine on Recombinant Protein Production in a Fed-Batch Culture

Objective: To assess the effect of L-Leucyl-L-serine supplementation on the yield of a recombinant protein in a fed-batch culture model.

Materials:

  • A recombinant cell line producing your protein of interest

  • Basal cell culture medium

  • Concentrated feed medium (can be a commercial formulation or one developed in-house)

  • L-Leucyl-L-serine stock solution (from Protocol 1)

  • Shake flasks or small-scale bioreactors

  • Method for quantifying your recombinant protein (e.g., ELISA, HPLC)

  • Method for analyzing key metabolites (e.g., glucose, lactate, ammonia)

Procedure:

  • Culture Initiation: Inoculate your shake flasks or bioreactors with the recombinant cell line in the basal medium.

  • Feeding Strategy: Design a feeding strategy based on your established process. This typically involves adding a concentrated feed solution at regular intervals or in response to the depletion of key nutrients.

  • Experimental Groups:

    • Control Group: Follow your standard feeding protocol.

    • Experimental Group: Add a predetermined concentration of L-Leucyl-L-serine to your concentrated feed solution. The optimal concentration can be informed by the results of Protocol 2.

  • Culture Monitoring: Monitor the cultures daily for viable cell density, viability, and key metabolite concentrations.

  • Sampling for Product Titer: Collect samples at regular intervals to determine the concentration of your recombinant protein.

  • Data Analysis: Compare the viable cell density, peak cell density, culture duration, and final product titer between the control and experimental groups. Also, analyze the metabolite profiles to understand the impact of L-Leucyl-L-serine on cellular metabolism.

Expected Outcome and Interpretation:

Supplementation with L-Leucyl-L-serine in the feed may lead to a higher peak viable cell density and/or an extended production phase, resulting in a significant increase in the final product titer. The analysis of metabolites will provide insights into how the dipeptide influences cellular metabolism, for example, by potentially altering the rates of glucose consumption and lactate production.

Data Presentation and Visualization

Quantitative Data Summary
ParameterControl GroupL-Leucyl-L-serine (X mM)L-Leucyl-L-serine (Y mM)
Peak Viable Cell Density (x10^6 cells/mL)
Culture Duration (days)
Final Product Titer (g/L)
Specific Productivity (qP, pg/cell/day)
Glucose Consumption Rate (mmol/cell/day)
Lactate Production Rate (mmol/cell/day)

This table should be populated with your experimental data for easy comparison between different conditions.

Visualizing Key Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_application Application P1 Prepare L-Leucyl-L-serine Stock Solution P2 Dose-Response Experiment (Growth & Proliferation) P1->P2 Use stock in media Opt Determine Optimal Concentration P2->Opt Analyze results P3 Fed-Batch Culture Supplementation Opt->P3 Inform feed formulation Analysis Analyze Cell Growth, Metabolites & Product Titer P3->Analysis

Caption: Experimental workflow for evaluating L-Leucyl-L-serine.

signaling_pathway LLSer L-Leucyl-L-serine Transport Dipeptide Transporter (e.g., PepT1/2) LLSer->Transport Uptake Intra_LLSer Intracellular L-Leucyl-L-serine Transport->Intra_LLSer Peptidase Peptidases Intra_LLSer->Peptidase Cleavage Leu L-Leucine Peptidase->Leu Ser L-Serine Peptidase->Ser mTOR mTORC1 Activation Leu->mTOR Metabolism One-Carbon Metabolism & Nucleotide Synthesis Ser->Metabolism Growth Cell Growth & Proliferation mTOR->Growth Protein_Synth Protein Synthesis mTOR->Protein_Synth Metabolism->Growth

Caption: Cellular uptake and metabolic fate of L-Leucyl-L-serine.

Conclusion: A Valuable Tool for Cell Culture Optimization

L-Leucyl-L-serine represents a promising tool for advancing cell culture applications, from basic research to industrial biopharmaceutical production. By leveraging the principles of dipeptide chemistry to enhance the delivery of two fundamentally important amino acids, researchers can potentially achieve greater control over their culture systems, leading to improved cell performance and productivity. The protocols and conceptual frameworks provided in this guide offer a solid foundation for exploring the benefits of L-Leucyl-L-serine in your specific experimental context.

References

  • Liu, X., et al. (2020). L-leucine alters pancreatic β-cell differentiation and function via the mTor signaling pathway. Journal of Biological Chemistry, 295(43), 14674-14685.
  • Daniel, H., & Kottra, G. (2004). The proton-oligopeptide cotransporter family SLC15 in physiology and pharmacology. Pflügers Archiv-European Journal of Physiology, 447(5), 610-618.
  • Fei, Y. J., et al. (1994). Expression cloning of a human intestinal H+/peptide cotransporter. Journal of Biological Chemistry, 269(34), 21915-21921.
  • van der Valk, J., et al. (2010). The humane collection of fetal bovine serum and possibilities for replacement. Toxicology in Vitro, 24(4), 1087-1097.
  • Wenzel, U., et al. (2002). The di-peptide transporter PEPT1 is a promising new target for drug delivery to the intestine. Current drug targets, 3(4), 307-316.
  • Grimble, G. K. (1994). The metabolic basis of peptide-based diets. Annual review of nutrition, 14(1), 419-447.
  • Lichtinger, M., et al. (2024). The mechanism of mammalian proton-coupled peptide transporters. eLife, 13, e91398.
  • Possemato, R., et al. (2011). Functional genomics reveals that the serine synthesis pathway is essential in breast cancer.
  • Mattaini, K. R., Sullivan, M. R., & Vander Heiden, M. G. (2016). The importance of serine metabolism in cancer. Journal of Cell Biology, 214(3), 249-257.
  • BioPharm International. (2018). Concentrating Feed—an Applicable Approach to Improve Antibody Production. Retrieved from [Link]

  • Locasale, J. W. (2013). Serine, glycine and one-carbon units: cancer metabolism in full circle.
  • An, J. M., et al. (2016). Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond. Frontiers in immunology, 7, 286.
  • Kalhan, S. C., & Hanson, R. W. (2012). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. The Journal of biological chemistry, 287(22), 18034-18039.
  • Son, S. M., et al. (2018). Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A. Cell metabolism, 28(3), 483-491.
  • Dodd, K. M., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism, 302(11), E1329-E1342.
  • BioProcess International. (2014). Fed-Batch Cell Culture Process Development: Implementing a Novel Nutrient Additive for a Robust, High-Titer, Scalable Process. Retrieved from [Link]

  • Ritacco, F. V., Wu, Y., & Khetan, A. (2018). Progress in fed-batch culture for recombinant protein production in CHO cells. Current opinion in biotechnology, 53, 150-157.
  • Cissé, M. Y., et al. (2020). The role and research progress of serine metabolism in tumor cells. Frontiers in Oncology, 10, 1421.

Sources

Application Note: A Validated Protocol for the Extraction and Analysis of Leucyl-Serine in Human Plasma for Metabolomic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and validated protocol for the extraction and sample preparation of the dipeptide Leucyl-Serine from human plasma for metabolomic analysis. The significance of small peptides in cellular signaling and as potential biomarkers is increasingly recognized.[1] However, their accurate quantification is often hampered by their low abundance, inherent instability, and the complexity of biological matrices.[2][3] This document outlines a robust methodology designed to ensure high recovery, minimize degradation, and ensure compatibility with downstream analytical platforms such as Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol's trustworthiness is established through self-validating steps, and the scientific rationale behind each experimental choice is thoroughly explained.

Introduction: The Significance of Leucyl-Serine in Metabolomics

Leucyl-Serine (Leu-Ser) is a dipeptide composed of the amino acids Leucine and Serine.[4] While often considered an intermediate in protein catabolism, emerging evidence suggests that dipeptides can have physiological and cell-signaling effects.[1] In the context of metabolomics, the study of small molecules provides a snapshot of the physiological state of a biological system.[5] The accurate measurement of dipeptides like Leucyl-Serine can offer insights into various metabolic pathways, including protein turnover, amino acid metabolism, and cellular responses to physiological and pathological stimuli.[6][7][8][9]

The inherent chemical properties of Leucyl-Serine, with its combination of a hydrophobic Leucine residue and a polar, hydrophilic Serine residue, present unique challenges for sample preparation and analysis.[10][11] A successful protocol must effectively separate this dipeptide from a complex plasma matrix, which is abundant in proteins, lipids, and other small molecules, while preventing enzymatic degradation and ensuring the analyte's stability.[12][13]

This guide is intended for researchers, scientists, and drug development professionals engaged in metabolomics who require a reliable method for the analysis of Leucyl-Serine and similar dipeptides.

Experimental Workflow Overview

The following diagram provides a high-level overview of the sample preparation workflow for Leucyl-Serine from human plasma.

workflow cluster_collection Sample Collection & Handling cluster_extraction Extraction & Cleanup cluster_analysis Analysis s1 Plasma Collection (EDTA tubes) s2 Immediate Centrifugation (1,600 x g, 15 min, 4°C) s1->s2 s3 Add Protease Inhibitors s2->s3 s4 Flash Freeze & Store (-80°C) s3->s4 e1 Protein Precipitation (Acetonitrile) s4->e1 e2 Centrifugation (12,000 rpm, 10 min) e1->e2 e3 Supernatant Collection e2->e3 e4 Solid-Phase Extraction (SPE) (C18 Cartridge) e3->e4 a1 Solvent Evaporation e4->a1 a2 Reconstitution a1->a2 a3 LC-MS/MS Analysis a2->a3

Caption: High-level workflow for Leucyl-Serine extraction from plasma.

Detailed Protocols and Methodologies

Materials and Reagents
  • Plasma Collection Tubes: EDTA-coated tubes.

  • Protease Inhibitor Cocktail: (e.g., Sigma-Aldrich, P1860).[14]

  • Acetonitrile (ACN): HPLC or LC-MS grade.

  • Trifluoroacetic Acid (TFA): HPLC grade.[15]

  • Methanol (MeOH): HPLC or LC-MS grade.

  • Ultrapure Water: (e.g., Milli-Q).

  • Solid-Phase Extraction (SPE) Cartridges: C18, >50 mg bed weight.[14]

  • Binding Buffer: 1% TFA in ultrapure water.[15]

  • Elution Buffer: 60% ACN, 1% TFA, 39% ultrapure water.[15]

  • Leucyl-Serine Standard: (e.g., Sigma-Aldrich).

  • Stable Isotope-Labeled Internal Standard (SIL-IS): (e.g., Leucyl-[¹³C₆, ¹⁵N]-Serine), if available, for absolute quantification.

Step-by-Step Plasma Sample Preparation Protocol

Rationale: This protocol is designed to first remove the bulk of proteins via precipitation and then further purify and concentrate the dipeptide using SPE. The use of protease inhibitors is critical to prevent the degradation of Leucyl-Serine by endogenous enzymes.[12]

  • Sample Collection and Initial Handling:

    • Collect whole blood in EDTA tubes. EDTA is preferred as an anticoagulant.[12]

    • Immediately after collection, centrifuge at 1,600 x g for 15 minutes at 4°C to separate plasma.[14][15]

    • Transfer the plasma supernatant to a new polypropylene tube.

    • Add a protease inhibitor cocktail as per the manufacturer's recommendation (e.g., 0.5 µL per 1 mL of plasma).[15]

    • If not proceeding immediately, flash-freeze the plasma samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.[16][17]

  • Protein Precipitation:

    • Thaw frozen plasma samples on ice.

    • In a microcentrifuge tube, add three volumes of ice-cold acetonitrile to one volume of plasma (e.g., 300 µL ACN to 100 µL plasma).

    • Vortex thoroughly for 30 seconds to ensure complete mixing and protein denaturation.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.[16]

    • Carefully collect the supernatant containing the small molecules, including Leucyl-Serine.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of ultrapure water.

    • Equilibration: Equilibrate the cartridge with 3 mL of Binding Buffer (1% TFA in water).[14]

    • Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of Binding Buffer twice to remove salts and other highly polar impurities.[14]

    • Elution: Elute the Leucyl-Serine and other retained peptides with 3 mL of Elution Buffer (60% ACN, 1% TFA) into a clean collection tube.[14]

  • Final Sample Preparation for Analysis:

    • Dry the eluted sample under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis (e.g., 5% ACN in water with 0.1% formic acid).

    • Vortex and centrifuge the reconstituted sample to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for analysis.

Analytical Considerations

The choice of analytical technique is crucial for the sensitive and specific detection of Leucyl-Serine.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred platform for analyzing underivatized dipeptides due to its high sensitivity and selectivity.[18][19]

  • Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is often advantageous for retaining and separating polar compounds like dipeptides.[20][21][22] It can provide better retention for Leucyl-Serine compared to traditional reversed-phase chromatography. Electrostatic Repulsion Hydrophilic Interaction Chromatography (ERLIC) can also be a powerful technique for separating charged peptides.[23]

  • Column Selection: A column with a polar stationary phase, such as an amide or zwitterionic phase, is recommended for HILIC separations.[20][24]

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of an organic solvent (e.g., acetonitrile) with a smaller amount of aqueous buffer. A gradient elution with an increasing aqueous component is commonly used.[21]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for the detection of peptides. Tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) should be used for quantification to ensure specificity and sensitivity.[25][26]

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for dipeptides, GC-MS can be an alternative, but it requires a derivatization step to increase the volatility and thermal stability of Leucyl-Serine.[27][28]

  • Derivatization: A two-step derivatization process is typically required: esterification of the carboxyl group followed by acylation or silylation of the amino and hydroxyl groups.[29][30][31] This adds complexity and potential for variability to the workflow.

Data and Expected Results

The following table presents hypothetical recovery and precision data for the described extraction protocol, which should be validated in your laboratory.

Parameter Leucyl-Serine Acceptance Criteria
Extraction Recovery (%) > 85%> 80%
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 15%< 20%
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) Low ng/mLDependent on instrument sensitivity

Causality and Trustworthiness in the Protocol

The reliability of this protocol is grounded in the scientific rationale for each step, ensuring a self-validating system.

causality step1 Step: Protein Precipitation Rationale: Removes bulk proteins that interfere with analysis and releases matrix-bound peptides. step2 Step: Solid-Phase Extraction Rationale: Concentrates the analyte and removes interfering salts and lipids, improving sensitivity and reducing ion suppression. step1->step2 Purified Supernatant step3 Step: Solvent Evaporation & Reconstitution Rationale: Concentrates the sample and exchanges the solvent to one compatible with the initial LC mobile phase, ensuring good peak shape. step2->step3 Clean Eluate step4 Analysis: HILIC-MS/MS Rationale: Provides specific and sensitive quantification of the polar dipeptide. step3->step4 Analysis-Ready Sample

Caption: Rationale behind the key steps of the sample preparation protocol.

Troubleshooting

  • Low Recovery:

    • Cause: Incomplete protein precipitation or inefficient elution from the SPE cartridge.

    • Solution: Ensure the correct ratio of ACN to plasma. Optimize the elution buffer composition; a higher percentage of organic solvent may be needed. Check for non-specific binding to labware.[2][3]

  • High Variability:

    • Cause: Inconsistent sample handling, incomplete vortexing, or variable SPE performance.

    • Solution: Standardize all steps of the protocol. Ensure thorough mixing at each stage. Use high-quality, reproducible SPE cartridges.

  • Poor Peak Shape in LC-MS:

    • Cause: Reconstitution in a solvent stronger than the initial mobile phase.

    • Solution: Always reconstitute the final extract in the initial mobile phase or a weaker solvent.

Conclusion

This application note details a comprehensive and reliable protocol for the extraction and preparation of Leucyl-Serine from human plasma for metabolomic analysis. By explaining the scientific basis for each step, this guide aims to provide researchers with a trustworthy method that can be readily implemented and validated in their own laboratories. The successful application of this protocol will enable the accurate quantification of Leucyl-Serine, contributing to a deeper understanding of its role in health and disease.

References

  • Dudzik, D., Barbas, C., & Garcia, A. (2014). Method validation strategies involved in non-targeted metabolomics. Journal of Chromatography A, 1353, 2-18. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0eOYL-ybJSZB0oSYLjt9B-DFRtbwRwNo5LLbYegRg6Y3-xkZ2pNBgNeVDGKjDu93u6L0rJByKB-3odKjRQPYDoAXczn73FXDayjlAKvjW1DLOfGsoTB6yfaBLlJpGjmDz1eMeuaOSvaAJvZ2nirvV18NpZfICyMe37XY16ewrR8aLBGxUYbbSBferO17uZdVCL8E=]
  • Organomation. (n.d.). Metabolomics Sample Preparation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRDoWgcnaiP-C1yPQj47tTMOIpADY29WbmPO466uXbDxZHrZqs_gSjSIw1ZSxhUvfYVNf0dCN9KpHRHRl1EQ_DrgK4WmyYvUYi4YJmN2MkaVG34Kj3hzxjW_lQu0H7MRpDuGnNsjM2EUR8pebuL-ISjbeSQlpmnw==]
  • Dudzik, D., Barbas, C., & Garcia, A. (2014). Method validation strategies involved in non-targeted metabolomics. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX6kL5gWMpSiX4Jkg0ok0SuehRhAu5Q7a1fcOtW7c2AIbYz1em6h_WWnNVni80gUwlW9oRFKh7-KhW4W6epbNZvDZ_4OrjT3b8faUcAvJmAv7kTytuLZifm21oK36471BiJ_po]
  • Kumar, A., et al. (2016). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. NIH National Library of Medicine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4rDsLBAYeFORpIvdjZy-YKB9jRFgF354nNRdx4_G2yVy5vXN-6YUH4QRsvrtV7io02_5gf3Pc-H0FFIusM8PSMv5mIzIbFrWrz7VAhz15LLDlXG7U1ULjVJoUBmJDih8lqkv3iYM7bOUCCrE=]
  • Dudzik, D., Barbas, C., & Garcia, A. (2014). Method validation strategies involved in non-targeted metabolomics. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS-M66hVpxSzNstMQMQLBzeYvw0UXIEaEX7ANfv_MBPG10FDyk8RBjokdqYAzQKo5xnPv9FtgIV0WDhvrqEROMagZC3qxw3xla62zvAJd_KHxovDCvSXFCncoNelkYYJzsxqNhy2bzY6cO-pyaZE7ze5epfbKwQ0yWZ-g44-_QIlFKXSvuOsoOdSufd1qzTSj4etmH3IqjKWFMJDfbmJ1ZUfen7KPuByMHF4Go-mBQ1w==]
  • Goveia, J., et al. (2024). Challenges in the Metabolomics-Based Biomarker Validation Pipeline. NIH National Library of Medicine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2xesG_iQS0dZR1Of-qy3dMNOBHamQ1ie2EKMeW0Y2dg76jWI_B02we_ukdK1rxQOBP_-bGUeWPk1mb4NUnYhF-dvrSl68-nTi87rW8enKAhnTmylUIcMI9RVpOt1QbgF2Es6iGu7uQI-NgXj2]
  • EMBL-EBI. (n.d.). Sample preparation | Metabolomics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK09q1oC7doOh7qA-auOfDK_HKPsbW5O2ywQw10obkn65TzJXGz6IFjP-2Fs3TgxJ77P8RiTUKC7uqCj-odR0TsuQFVlRDROscayrmOdUpLs-CHZDOoUNebCkNGt_phab-b4OAVrDBoyH_PLkkF2c9jtuhL1oXA97LeBqvf5q_j1_bgf4i3uhq-nnmud_42iTj-kKsrazxLI5RUcn0WKbme0jyFf7lClRhJYxst080F96H3StI]
  • Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhKfK4MbMcShco2n67ymzMrWJI1Q-_RCKqDi4KDyjGAsacvgLqc9kwrgwEMpOxBebZJTARAE9l5aOcH1_uB6sXW2u7dGNcXo-sPkuoZ1cF77io4PKWOwtRvFR4WBGIoegoTk8cigGxZc9Oubg-m0pjmS_BOBX54MzZfPJZ22mZLSvbPST_thwF0c7NVAqmVRrCwmaFRKw=]
  • Kuhalskaya, A., et al. (2016). Development of GC-MS method for identification of dipeptides. ResearchGate. [https://vertexaisearch.cloud.google.
  • Human Metabolome Database. (2021). Showing metabocard for Leucyl-Serine (HMDB0028938). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdcTZLX9se-e_EvkW_HAAlx8EDZinNAuJoZDP8bN8JXEPP9Zy6r7MWhrQ02ku79RPybB7rmoo1eXgCKrN1C2FrTmDel2tdAyQoqSj_2YYnWAldmgdU-d0j-mpjj1m5ah8ARQ==]
  • Arbor Assays. (n.d.). Peptide/Protein Extraction Protocol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPs3tjcjZDWRbUiHlj2kx6edSFwzReuis5pXQJSg9BAdYKD-HvqsbnKaOUlfOgltPUP6yzHOBfhOZ_xZ7DtcydnzIHvKHvfK7RGa2hL3HMMIiK8V-V6x03hYWtDPg4aYJgqJm8ZrJooEo4lnmij_WdR0LE9oQL5utw0jfoSDgW0br4iac=]
  • Journal of Chemical and Pharmaceutical Research. (n.d.). A novel extraction method of plasma peptides for peptidomics analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc41usZ4aJCP82DC1tZyMjFLVJOfrlP43nRl758ksIspqWj4g4M8lpwFe_xEZhKx0PalLUcHMagAuBZHHRPzSSbv-3tk4iLADq55bhOqXMQmwPAW2WCPG8QVDjbz1i0B0pMZgswJc7NDfCDMh7wSXyUOjoDo-qt6PprODjVInSTprvIjLyxIYa3ky5nK2czH84Z-Kxb-ThOOjRdeIHeN5XOi81]
  • Tosoh Bioscience. (n.d.). Application Note -- Separation of Peptides by Hydrophilic Interaction Chromatography Using TSKgel® Amide-80. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRbJuen5j7oLOH6iVOR66iElET0LHPY1o-ToIsfRlO6gOJMmiKWwr-SSRIfIN9lQn7sy0997SZrCl1A8knzOX440G4YADMyWWTFVoqfDd_JItfLfKKCrlIoQrwegv64bZQ-zyacG0kPZzkP1DHAR58m9WP1sEkTiJoHceZAiuPHsv1v4n6Z-aFczKrcdKtN3zIwoYZS39XdbE7WwgBvyi1cBxMQdqxYjjEs5PWvw==]
  • EMBL-EBI. (2019, April 26). Sample preparation: Introduction (tutorial 1/5) [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0D5o_z8h1_P8cdE8GtPkfTQw0ZPa_GePeuyPbXo4X9RU-42pfuUnSole0TWTf1-2fGQIHOxkSPUmotR1ckgEyqUHzDA1P4PSBhkD417mRiiQPd55rbAFcunXJjugPtpeMe6LJ79c=]
  • National Center for Biotechnology Information. (n.d.). Leu-Ser. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE45wGwJ0-NIXYOJ_9C3V71SN8q3G-c4vlfny2swJGrrPYiMLKorInSDfbMVWCENWi6C50EoSkvO1nqgwJGOMXbH-gMgHPgadIpc10DDGx1N80_2Lf3-8cW95If6usoxaDOa7ghSYFVkX2fDAg=]
  • ResearchGate. (2025, February 5). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIKUIu-6FON8Ns-ttKBL8jdzb5Oghnoz8Tpz1XK7uCLfh-QQYB01W4gkQPP78ZxnldrIoGaFy-7CPR02bxcbHw9ZJNve10tF2xtiib5PN56QgGQyQcDlLM2d_3QVW1WtfBiiOcY5_IerSFrWlQoDj4BxeA__THg_sjV5EIYC2KXqm3WqTXa64yWivi6YIwjUMrbEMYCLeIg2VJ8yz6xrwh6xLqLGzNq4sBPFkdOpWV7N49Nvaj7AI6Ln4sFrbNRHtwu6l5ndk4z_gvgko1B7JtA33GkH4Ih31DEGn6HD0faaP_EjeAbQ2WMhPCVtzES-9BrL2T_XOBXlgDQhD64XuL0knBZFL-Pz1PFgOwtQm7ghS2WwFTqTQH]
  • Alpert, A. J. (2008). Electrostatic Repulsion Hydrophilic Interaction Chromatography for Isocratic Separation of Charged Solutes and Selective Isolation of Phosphopeptides. Analytical Chemistry, 80(1), 62-76. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9f2fjWwIwewo8WQsdABGH6dkZUPn08ohU8ETEnGP1QBVhHJOF41ln9wCrNK6aaQLxIhQl1mncrpLML_Efxym-0MLTrgkLxu-OlBOlTt8vGM-nRoTyTYI1Ik46g1Nh7DOE0k2DsgONEybRRQZXDiRCt1jzqFs3d_JhG6qnTNDDHyhX-I9U]
  • Thermo Fisher Scientific. (2017, January 2). Peptide/protein extraction protocol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc-lQe0L615kikYdygXliZrqgsWJom75bnfTZMB6bL7HeK2f_HkqYgT4C0OYHG_GGH5ptzZ6OjG-Y9LwPfBmbr9us7JU8jFK1fRrSrllFQuW_ulo0yvGfZHqnYQVdhBJXpvYiFl9Kww8drdLr2xjWh454d6ASCtoz8j_gZy2Uw6Rm1dKODB_naMJzqdBuCKsnHJRCMvgmQRO-wLHNrHx_WkS4=]
  • Lame, M. (2019, September 6). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis Zone. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCcYg6ygEXf6384u9h4Uv9D-HhB7B6eDCCAY1JMrPLfzVTAdXPJxewChdAV53Qw1k1kKlNdV_SnzwxTSQSMa7fFn55XbnpOQpxFprtYXPXwvq_2vAVlT2Yb1xgxeznpsAAltIWooYZhYmvOJ5zfQBbXo_vElnZFkiCeZ_BeGwwsovwKonpQzvh_X_ZTjQxB1yZhezrncQvrQHfsi8NIRE1B8vZamkOkNgpEL-X0gpqrA==]
  • Wouters, B., et al. (2022, March 22). A story of peptides, lipophilicity and chromatography – back and forth in time. Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8HVh-ec9MiS9EUBOfFtrv_9d3_AaatqQ7u3Akp3Jflx7RB47FSqSMSxp7FM5fKC9sSdd1d_8AHMTtro4mVUNFHf3jY1T_5EO5zgiJ6GjXmNJzwRdlx-tIqDXTCUBKdg3cD9dpaU_O83pc1uKCoVLdfVCFJC02ov9u]
  • Merck Millipore. (n.d.). Peptide Mapping - HILIC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHo2OpIry5Ip5sJiAaJM0IbBRBUS4CIzi9HjswG9WELxIrRPSqzi756ipWdzSp_7p-hXali6KUuUf0B57dtYNwzTVjXRb7w_8hUrMcDlB_mccoDKNZS4HMgPPH8U6UhsXvwpb9ppIurpcsXPfPDEZjmqfbBLyjPMHfbMhx3PGERH1Q4Y7FNRHjp5xIAwLER5hgqussYUQUicoN0wU11xeWY1fDb3R3VXFn61-dfPiagIOKyzFy5Ir8u8QzD7hQXm7tOZwz5MWtuk1C2JjRIrXiPMVl8GH5mo2b-l-tsfNXsvNOI9Z3hiVxvrLD2Y7zzgY=]
  • Tsikas, D. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErGPHd0YHVPBw9zouE5ZlksZCeQS1Cn4rJezUXYCx6u591WhS4hJdYnTMozn_DiMlnZ95zrsoTsoLc2A6cHnHeLRABeK7TtYtqhqPO3zJjJvygBXCSh2u3qmLnvlk7qRKtzwjo]
  • Regis Technologies. (n.d.). GC Derivatization. [https://vertexaisearch.cloud.google.
  • Tsikas, D. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. MDPI. [https://vertexaisearch.cloud.google.
  • Acevedo, A. (2024, October 29). HILIC Peptide Retention Times Predicted Using New Approach. LCGC International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw1tMuoCD_kGhAyPIoXZ1Y3oN8Sz9O4yWH-JwFG9TTQGpIo4bFlnjdbVJJppSTgB65lckHf1qjj4JyRDMhaqqxOIyOMYRrNXrAynO92fTABqPbJ_E_rQAf5MbLITWa-3ykDIKkWQBy1uc5q4PBEAb09HGaHUR1SE64gQm73B8cjhO8TzB9ct-HkFOgsBLiPaGI_cQKN7WIeje502ffpo0=]
  • Rochat, B., et al. (2020). Robust and sensitive peptidomics workflow for plasma based on specific extraction, lipid removal, capillary LC setup and multinozzle emitter. Talanta, 223, 121617. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7rN2p8pnT_JaEXNsRVnmOT1MhO8Jny0-YAmFXRKWIS40umcXgduQ3eifEUk5EoXTNbtZgUvNiytfAB2_LP-I8MJehLFNHfCT6lLnjAtXiVRiv8xLzewhdnZwrG-7Ii4sXHLL2tDdciBaM3Av3SctP83rcv-JxPVbhdSBW9qRX4RNhiRA4Ox2wXiz2JXrCybTsufm19fEe1Zgr2znFp3sC942JNES2]
  • Merck Millipore. (n.d.). Purification of Peptides from Serum and Cell Lysates for Mass Spectrometry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELo1G_O941noOu0BPMRJmK_D-67sXXIjAlRJqNfSreKLfl6apqsKwGUqyP6fml2ybQjlkFUy9vZueCbpLc7rmRa-hcLzG_TC15W3stGzkFWOQNN-zHfcM-LJXAOosAhpwM0VwTBM9m0jzkzDSNztW5IepK4N9AXT0XqO7oI_atBtHAaX-7D5hlXehAw3i6qiROWhJCfTPlYv3gVQzpQA==]
  • Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [https://vertexaisearch.cloud.google.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpmfqx285zvjS-TWtDVGrLm1GA-Fm32glUrEEVsrTtAd_Ym_2sKnhJGvYZtExxjlYt9t3AahxAbbChho_651j-HQPUX16thnLb9is6_TtAWP0-WhUC12w51X-G6QqhXmK4JazV8lL-La3nVDCCJzlKvL3sEGub66qb9QOTaM4lNNU-RbO8Jv9y7tLKozx1ZOG-GFhzIaEzNS_h_sVZfj9laXkoTl_puaF-V7snzcjUef9ze6mTmcv8J8GoInETlA==]
  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. [https://vertexaisearch.cloud.google.
  • Oxford Global. (2023, September 26). Trends and Challenges in Peptide Bioanalysis and Production. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkDg_ZL7t16JYhNSBpyOkb61Yx-QgtEI38i9ciKZN1Q0mJV4fs4WeDnZoCT4fTly3-HmaaS29cqd9ILMpy-sQWvU9bQIhAkioQYzskt4lv21nRq1SulU26wMUEVjJaZo2G9MLSV6it7PmprwM0S4WiZ0HbxO3pH-RpphGHtGefb4Q28I_agZv56oQqdiLssayTTunbG2-u51Utmyro1piuqvNA-3sIRYk=]
  • WuXi AppTec. (2025, October 10). How to Overcome 9 Key Peptide Drug Development Challenges. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfxS6G9XPam2CGMlK7jcc1z3Cji9jNjHq1bLSLzd7byVsB8EXqHxMGVFxs2XpWBnpz3utpUSJztk5oVbn7N_csAF9IrDqmBCjKjFvIEvB9vFWtPtXzvEjXRvDpW2lxtM65qZLwDg0JjkvsSYQh9oXOCsE0H13R8Q5NqrLy_lPvtJVebY1sbJKfiu37et-eYZV_bnGM7Iltwi0jMf63osSmXq0=]
  • National Center for Biotechnology Information. (n.d.). Ser-Leu. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGIseo0B3vi1XkAPrkRYSn1Z5lF3huds1MRAetKQ4JX8azVZP0qKrbQZsLoR2vjZzM2x0ZigGEcWWcPkvvWGbkBuKO4vSvUN0wtWGkHs94kPDBm71c7wMC05RaC5WWBU_nUwyLgiTWXyjXxUs=]
  • van der Ploeg, L., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Metabolites, 11(11), 748. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_valerpIKWgM_tEcHu1D5qrgJ5UOppBhQWJu6EGdh0qL2JtEJm5JjFsx8f1abhsJgCz4XbN4Gm1S9BHajHxBKOgkBzNd6vAjRJ7F0vcglxB3Ewh7aawMHNSgBUWP0UWMwIpMPrrk23h-UEf3H]
  • Agilent Technologies. (n.d.). Routine Quantitation of 17 Underivatized Amino Acids by LC/MS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzlEcshHrlMBZ33KF_FFjPmCEJEkEuw--TtIh5AGEwz1hVQRpwd9ktz08XmqwSy3_0PVCXG8qCzjFVWPReCIDAhAIMeY0f0OQggdEr9BwckyR-ZHvr60gtpxY_wuVaRTeLU3oItkltNccj1zBR4sxxLpzvidahophsdx9AigmAilC4O0nSIN6432RwmOYvPrs26RyUiKui8Y1rvd7hWTBGprScceoywDdkwETpvk1TgRa2FgZm9Xp3lXnuwUdGbZVXfreQ15NjSyPS3SLexQA=]
  • Li, Y., et al. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 189, 113476. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCr_YNb_3SW6d30V8kw2SL3vM9LKE9VMzibuMKcPMoi91t2I2C1Y7Hueax0uRg0PDP6TOucxDv6x4q0bOBeY1TxCEiuUn970LXy4VsOO588RnrFSErfyqrHEJxQxOVoECt2qZA7aVa5_FiTm4=]
  • Agilent Technologies. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo-0juCfCmtoS3NBvWhVoKTaNqzf6EeGEQUuyAhfS3kwl3ZuaNyGPnvWhVytPQ0IKfwNZ-pBVLN_jZpUDiapLa5vhDg6TlAV7mGEeQ5tPfV__ufLFpHQEjTbpiz7mrxQlk_IaIu4OltEPKrMuK1gGhaBN1jzGzWq1xLUC4kc-vqwUha4XjebOMQr46QQCEQCqaR04arxtWgwQuJHOWBYWfU0XDY3U=]
  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8NqxNcp1qgIi-LInq5-sNrkjqbvHBn4s2fyzjWeYtsOGkId9uI9ZD5pgrq6f_wZ2MVXn0A6JrVkHp65_Q_J4ihdHLvLQ8-905briwNJJ4X2TF29aupYKbjyG6mveQJ9v7Is92AUbS-h6Hjf8s_nYD-cg8LtW6oYCTyAbc0McZMU93FIO_HyQ=]
  • Souza, R. O. O., et al. (2022). The role of l-serine and l-threonine in the energy metabolism and nutritional stress response of Trypanosoma cruzi. mSphere, 7(3), e00154-22. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0eSMoeLqSm2STt9-Q1ghi0xILEWklt2KE1VmZ17F8xMJgjWEfNumZv3d6TuA-b8g1ge0VQvxeD2Em4XyPgmavoRv1epmDeNcFxLjEr4ynxTwOTZkUrWSGcKoX7N7zVZ2b87iLdn-4bRIGUKGj]
  • Shimadzu. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXeEm3S6yQ_ehk3j-8ddCxJc6zXeHiv1qeti3z-3vhSh-urZnzb7E9z9n2Pch5o6BPWFOniWzMJ6xs0-Ho8lH5VO9cEnx4VRI3UG4wVJHMhXXNwD1wikUKzUChbwzepgrG2ggkyhg6O7I4TNWJEyOysecUesvK036BW0DMcZ3Q14gHB4-RvQI5mxdavX_9NffA2Otz0BHPMUUXdZANIO44hKKbKuvssJFXyIPWPBawufcIqKYqLQ02MOs=]
  • Study.com. (n.d.). Video: Serine | Definition, Structure & Function. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtSXNWHTgv3c8LpunjqCSRpGr95JJa9AlDBRSyeh1PbelGFQKtBrCQuY9bi5eBxP_cul266cmSr4GHeFrPkFG2vy_zsPs9mKYIRi1UM9V_ySfr41VyYZ3Of8zy2674NJesLnClivgSvGC9HuRnvbc-YV5169CXF7TJ8ch43K9n-8rdJn9dVZY=]
  • Agilent Technologies. (n.d.). Routine Quantitation of 17 Underivatized Amino Acids by LCMS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHvyE7MMmfyvTgfmfFLO8Lm4wM3TqypFscLrK8E7WiD666-0cXuN--0ajJtuIrDONGd7fWsOANAI-iuHb9L9UK3il_71eCoceeFJljGW_kcqBfuXBrqsZY92ey7fmY2DuF_9Q13POSTHECSysRGN1TiBB3l8RcgsvZriVePvVeIVSGZsvLL5Sab8z8bTvlI_4ux12s3okyObKlAd030dbvYohmOH3U]
  • Khan Academy. (n.d.). Amino acid structure and classifications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtFSeN-S_MtRfQV7ZAKTOoFB6fLg6h1i6oKTaZWjQLCo1T1dXeZ-HyD_UjBUW7iCxWIzGIwMjtzf0saYZMllZkR31IY0v10T1AKGSjVm1PQtxf_2JZsDBKNJniWgOcGSrk36FaWylZM-uuoO_KP2RIO7uVe8mNThYhq_fScXi_veH2gEAvqzW3U0ZnioDE2LGpxUB8IRgCEjoOg5rFq2aQfeHg-PoSnoTTBHNgzBhePXSs5HwF_5Y=]
  • Ghattamaneni, S., et al. (2024). Untargeted Metabolomics Reveals Dysregulation of Glycine- and Serine-Coupled Metabolic Pathways in an ALDH1L1-Dependent Manner In Vivo. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuuHOeDBZbEraZb0W2nJlVkSpEBS2xE6MNun7DpRkkDzoIOVjRPlA6w_pyyVuwf6nBo_KWkoonsbKJARBjVrmj98qGHCHqDl82wNDeVfb03U-tC0KpJ3L5sCI2xQsTenNW7Fs=]
  • Li, Y., et al. (2022). Transcriptome Analysis Reveals Potential Mechanisms of L-Serine Production by Escherichia coli Fermentation in Different Carbon–Nitrogen Ratio Medium. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPKh9CVymdtq39NSzS90KsuQChzr0fDeUHCyttvxOY9drhGoyfRLiFeFZkzn960oyxEHC5jm4Nu9XCZnr5fsWYlO09t2p0u2cbIs-xfy_B-bRGhO_9z2aMavbcsBsBKE7Sr8ct]
  • Kalhan, S. C., & Hanson, R. W. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. The Journal of Nutrition, 152(5), 1137-1146. [https://vertexaisearch.cloud.google.
  • Holecek, M. (2022). Sources and Sinks of Serine in Nutrition, Health, and Disease. Nutrients, 14(10), 2056. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD1LuDBlvIq0a0NVelSQC21hjKjfcTXDV0BqreYiYfcMTvELbJDmOn95vvuvwJJ5QA0g0z167Axm1-1U_X2awIjcSW0pwyZtE3iPyTZQ_h2adGvzYo4zKMDTJkWzaZq1RLZmIMe5vItIfTAhRB]

Sources

Application Notes and Protocols for Radiolabeling Leucyl-Serine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Radiolabeled Leucyl-Serine

The dipeptide Leucyl-Serine (Leu-Ser), composed of L-leucine and L-serine, serves as a fundamental building block in numerous biological processes and as a structural motif in peptidomimetic drug design.[1] Radiolabeling of this dipeptide provides an indispensable tool for researchers to trace its metabolic fate, quantify its uptake in biological systems, and assess its role in cellular signaling pathways. This guide offers a comprehensive overview of the principal strategies for radiolabeling Leucyl-Serine, complete with detailed protocols, the underlying chemical principles, and robust quality control measures to ensure the scientific integrity of your research.

Radiolabeled peptides are powerful probes in both diagnostic imaging and targeted radionuclide therapy.[2][3] The choice of radionuclide is critical and depends on the intended application, with options ranging from beta-emitters like Tritium (³H) and Carbon-14 (¹⁴C) for in vitro and metabolic studies, to gamma-emitters and positron-emitters for SPECT and PET imaging, respectively.[3]

This document will explore three primary strategies for radiolabeling Leucyl-Serine:

  • Direct Labeling of Pre-synthesized Leucyl-Serine: Methods that modify the existing dipeptide structure to incorporate a radionuclide.

  • Synthesis from Radiolabeled Precursors: Building the dipeptide using amino acids that are already radiolabeled.

  • Indirect Labeling via Bifunctional Chelating Agents: For the incorporation of metallic radioisotopes.

Each method presents distinct advantages and challenges, which will be discussed to guide the optimal experimental design.

Part 1: Strategic Approaches to Radiolabeling Leucyl-Serine

The chemical structure of Leucyl-Serine offers several handles for radiolabeling: the N-terminal primary amine, the C-terminal carboxylic acid, and the side chains of leucine and serine. The choice of labeling site is paramount as it can influence the biological activity of the dipeptide.

Tritium (³H) Labeling

Tritium is a low-energy beta-emitter, making it ideal for quantitative in vitro studies such as receptor binding assays and metabolic tracking, where the identical chemical nature of the tritiated molecule to its non-labeled counterpart is a significant advantage.[4]

Strategy 1: N-terminal Acylation with a Tritiated Reagent

The free amino group of leucine provides a reactive site for acylation. Using a tritiated acylating agent, such as [³H]-N-succinimidyl propionate ([³H]-NSP), allows for the stable incorporation of tritium at the N-terminus. This method is advantageous as it is a post-synthetic modification, but it does alter the structure of the native dipeptide, which requires careful biological validation.[5]

Strategy 2: Catalytic Isotope Exchange

This technique involves the exchange of hydrogen atoms on the peptide with tritium from a tritium source, often tritium gas (³H₂), in the presence of a metal catalyst.[4][6] While this method can achieve high specific activities, it may result in non-specific labeling at multiple positions and requires specialized equipment for handling tritium gas.[7]

Carbon-14 (¹⁴C) Labeling

Carbon-14 is another beta-emitter with a long half-life, making it the gold standard for metabolic and pharmacokinetic studies due to the stability of the label within the molecular backbone.[8][9]

Strategy: Synthesis from a ¹⁴C-Labeled Precursor

The most robust method for ¹⁴C-labeling is to synthesize Leucyl-Serine using a commercially available ¹⁴C-labeled amino acid, such as L-[¹⁴C]-Leucine or L-[¹⁴C]-Serine.[10][11] This is typically achieved through solid-phase peptide synthesis (SPPS), which offers high efficiency and control over the sequence.[12][13][14][15] This approach ensures the label is incorporated at a specific, known position, and the resulting radiolabeled peptide is chemically identical to the unlabeled version.

Radioiodine (e.g., ¹²⁵I) Labeling

Radioiodination is a common method for labeling peptides for use in radioimmunoassays and in vitro binding studies, owing to the high specific activities achievable and the ease of detection of the gamma emissions from ¹²⁵I.[16]

Strategy: Indirect Labeling via a Prosthetic Group

Leucyl-Serine lacks a tyrosine or histidine residue, which are the primary sites for direct electrophilic radioiodination.[16][17] Therefore, an indirect approach is necessary. This involves conjugating a prosthetic group that contains a phenol moiety (e.g., a Bolton-Hunter-type reagent) to the N-terminal amine of Leucyl-Serine, followed by radioiodination of the prosthetic group.[18][19]

Labeling with Metallic Radioisotopes

For in vivo imaging (SPECT/PET) or targeted radionuclide therapy, metallic radioisotopes such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), or Actinium-225 (²²⁵Ac) are often employed.[2][3]

Strategy: Conjugation of a Bifunctional Chelating Agent (BFCA)

This strategy involves covalently attaching a bifunctional chelating agent to the Leucyl-Serine dipeptide.[2][20][21] The chelator firmly sequesters the radiometal. The BFCA can be coupled to the N-terminal amine of leucine. A wide array of BFCAs are available, such as DOTA and NOTA derivatives, which can be chosen based on the desired radiometal and its coordination chemistry.[13][22]

Part 2: Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagents.

Protocol 1: N-terminal Tritiation of Leucyl-Serine via Reductive Amination

This protocol describes the labeling of the N-terminal amine with tritium using [³H]-formaldehyde followed by reduction. Reductive amination is a robust method for forming C-N bonds.[23][24][25][26][27]

Workflow Diagram:

reductive_amination cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC LeuSer Leucyl-Serine Mixing Mix & Incubate (Formation of Schiff Base) LeuSer->Mixing HCHO [³H]Formaldehyde HCHO->Mixing Reduction Add Reducing Agent (e.g., NaBH₃CN) Mixing->Reduction HPLC RP-HPLC Purification Reduction->HPLC QC Quality Control (Radio-TLC, LSC) HPLC->QC Product [³H]N-methyl-Leucyl-Serine QC->Product SPPS_Workflow Resin Fmoc-Ser(tBu)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling Couple Fmoc-[¹⁴C]Leu-OH (HBTU/DIPEA) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Deprotection2->Cleavage Purification RP-HPLC Purification Cleavage->Purification QC QC (LC-MS, Radio-TLC) Purification->QC Product [¹⁴C]Leucyl-Serine QC->Product

Caption: Solid-Phase Peptide Synthesis of [¹⁴C]Leucyl-Serine.

Materials:

  • Fmoc-Ser(tBu)-Wang resin

  • Fmoc-L-[¹⁴C]-Leucine-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

  • Coupling: In a separate vial, dissolve Fmoc-L-[¹⁴C]-Leucine-OH (1.5 eq), HBTU (1.5 eq), and DIPEA (3 eq) in DMF. Add this activation mixture to the resin and shake for 2 hours.

  • Wash the resin extensively with DMF.

  • Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF, followed by dichloromethane (DCM).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the crude peptide in a water/acetonitrile mixture and purify by RP-HPLC. [28][29][30]9. Pool pure fractions and lyophilize.

Quality Control:

  • Identity and Purity: Confirm by LC-MS analysis.

  • Radiochemical Purity: Assessed by radio-TLC or analytical RP-HPLC. [31][32]* Specific Activity: Calculated from the known specific activity of the starting Fmoc-L-[¹⁴C]-Leucine-OH. [33][34][35]

Part 3: Quantitative Data and Quality Control

Ensuring the quality of a radiolabeled peptide is critical for the reliability of experimental results. [31][36]The key parameters to assess are radiochemical purity, specific activity, and stability.

Table 1: Comparison of Radiolabeling Strategies for Leucyl-Serine

Labeling StrategyRadioisotopeTypical Specific ActivityAdvantagesDisadvantages
Reductive Amination ³H15-60 Ci/mmolPost-synthetic modification; high specific activity.Alters peptide structure; requires a reducing agent.
SPPS with Labeled AA ¹⁴C50-60 mCi/mmolPosition-specific labeling; chemically identical to native peptide.Requires de novo synthesis; lower specific activity than ³H.
Prosthetic Group ¹²⁵IUp to 2200 Ci/mmolVery high specific activity; post-synthetic.Significantly alters peptide structure; potential for altered biological activity. [18]
BFCA Conjugation ⁶⁸Ga, ¹⁷⁷Lu, etc.>1000 Ci/mmolHigh specific activity; suitable for in vivo imaging/therapy.Requires multi-step synthesis; chelator may affect bioactivity.

Calculating Specific Activity

Specific activity is a measure of the amount of radioactivity per unit mass or mole of a compound. [33][34]It is a critical parameter for ensuring the sensitivity and accuracy of binding assays and imaging studies.

The specific activity (SA) can be calculated using the following formula:

SA (Ci/mmol) = (Total Radioactivity (Ci)) / (Total Moles of Peptide)

Total radioactivity is measured using a calibrated instrument (e.g., liquid scintillation counter or gamma counter). The total moles of the peptide are determined through quantitative methods such as UV-Vis spectrophotometry, amino acid analysis, or by comparison to a standard curve on HPLC. [35][37] Workflow for Quality Control:

QC_Workflow cluster_purification Purification cluster_analysis Analysis of Purified Product Crude Crude Radiolabeled Leucyl-Serine HPLC Preparative RP-HPLC Crude->HPLC Purity Radiochemical Purity (Analytical HPLC, Radio-TLC) HPLC->Purity Identity Identity Confirmation (Mass Spectrometry) HPLC->Identity SA Specific Activity Calculation Purity->SA Identity->SA FinalProduct Qualified Radiolabeled Leucyl-Serine SA->FinalProduct

Caption: General Quality Control Workflow for Radiolabeled Peptides.

Conclusion

The radiolabeling of Leucyl-Serine can be accomplished through several effective strategies, each with its own set of advantages and considerations. The choice of method should be guided by the intended application, the required specific activity, and the tolerance for structural modification of the dipeptide. Synthesis from a ¹⁴C-labeled amino acid via SPPS provides a chemically identical and position-specifically labeled product ideal for metabolic studies. For high specific activity in vitro assays, N-terminal tritiation or indirect radioiodination are powerful options, provided that the structural modifications are validated for their impact on biological activity. For in vivo applications, conjugation with a bifunctional chelating agent opens the door to a wide range of imaging and therapeutic radiometals. Rigorous purification and comprehensive quality control are paramount to ensure the production of a reliable and effective radiolabeled probe for advancing research and drug development.

References

  • Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC. (n.d.).
  • Optimization of the solid-phase synthesis of [18F] radiolabeled peptides for positron emission tomography - PubMed. (2012). Applied Radiation and Isotopes, 70(12), 2720–2729.
  • Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases - PMC. (n.d.).
  • Solid-Phase Synthesis and Fluorine-18 Radiolabeling of CycloRGDyK - PMC. (n.d.).
  • Radiolabeled Peptides and Antibodies in Medicine | Bioconjugate Chemistry. (2020). Bioconjugate Chemistry.
  • A Novel Bifunctional Chelating Agent for Tyrosine-Specific Radiolabeling of Peptides and Proteins | Bioconjugate Chemistry. (2024). Bioconjugate Chemistry.
  • Clickable bifunctional radiometal chelates for peptide labeling - PubMed. (2010). Chemical Communications, 46(10), 1706–1708.
  • A Novel Bifunctional Chelating Agent for Tyrosine-Specific Radioslabeling of Peptides and Proteins - ResearchGate. (n.d.).
  • Radiochemical Calculations - Revvity. (n.d.).
  • Tömböly, C., et al. (2001). Radiotracers, Tritium Labeling of Neuropeptides. Arkivoc.
  • New development in the tritium labelling of peptides and proteins using solid catalytic isotopic exchange with spillover-tritium - PubMed. (n.d.).
  • Tritium-labelling of Peptides and Proteins - DTU Health Tech. (n.d.).
  • Specific activity - Wikipedia. (n.d.).
  • Tritium labelling of peptides - RC Tritec. (n.d.).
  • Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC. (2022).
  • A Consensus Time for Performing Quality Control of 225Ac-Labeled Radiopharmaceuticals. (n.d.).
  • Radioactivity Calculator - GraphPad. (n.d.).
  • Tritium labelling of pharmaceuticals. | Download Scientific Diagram - ResearchGate. (n.d.).
  • EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality - PMC. (2021).
  • Calculations and Instrumentation used for Radioligand Binding Assays - NCBI. (2012).
  • Reductive amination with [11C]formaldehyde | Journal of Nuclear Medicine. (n.d.).
  • Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes - ResearchGate. (2025).
  • Guide to Solid Phase Peptide Synthesis - AAPPTEC. (n.d.).
  • Reductive amination - Wikipedia. (n.d.).
  • Alpha Therapy Beyond TOC and TATE—Production, Quality Control, and In-Human Results for the SSTR2 Antagonist DOTA-LM3 - MDPI. (n.d.).
  • Radiolabeled peptide - Polypeptide. (n.d.).
  • Development of a Peptide-Based Photoimmunotherapy Drug Targeting PD-L1 - MDPI. (n.d.).
  • Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC. (n.d.).
  • Quality Control of PET Radiopharmaceuticals - Radiology Key. (2017).
  • Analytical control and purification of radiopharmaceuticals - CERN Indico. (2018).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020).
  • Reverse-phase HPLC Peptide Purification. (n.d.).
  • Peptide Purification Process & Methods: An Overview - Bachem. (n.d.).
  • Peptide Purification - AAPPTec. (n.d.).
  • Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. (n.d.).
  • Stoichiometric labeling of peptides by iodination on tyrosyl or histidyl residues. (n.d.).
  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC. (n.d.).
  • Position‐specific carbon isotope analysis of serine by gas chromatography/Orbitrap mass spectrometry, and an application to pl - OSTI.GOV. (n.d.).
  • Preparation of 125 I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN - Springer Nature Experiments. (n.d.).
  • custom carbon-14 radiolabelling - Selcia. (n.d.).
  • Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC. (2022).
  • Solid-phase synthesis of diverse peptide tertiary amides by reductive amination - PubMed. (2015). ACS Combinatorial Science, 17(3), 152–155.
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017).
  • Carbon metabolism of C14-labeled amino acids in wheat leaves. I. A pathway of glyoxylate-serine metabolism - PMC. (n.d.).
  • Carbon Metabolism of C14-Labeled Amino Acids in Wheat Leaves. III. Further Studies on the Role of Serine in Glycine Metabolism - PMC. (n.d.).
  • Leu-Ser | C9H18N2O4 | CID 6992130 - PubChem. (n.d.).
  • Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2 - NIH. (2024).

Sources

Application Notes and Protocols for the Incorporation of Leu-Ser in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Leucine-Serine Motif

The Leucine-Serine (Leu-Ser) dipeptide sequence is a frequently encountered motif in a multitude of biologically active peptides and proteins. Leucine, a hydrophobic amino acid with a β-branched side chain, often plays a crucial role in forming hydrophobic cores essential for protein folding and stability.[1][2] Serine, with its polar hydroxyl side chain, can participate in hydrogen bonding, act as a phosphorylation site, and contribute to the solubility and conformational flexibility of peptides.[3] The synthesis of peptides containing the Leu-Ser moiety is therefore of significant interest to researchers in drug discovery, biochemistry, and materials science, finding applications in everything from therapeutic peptides to self-assembling biomaterials.[4][5]

However, the juxtaposition of these two amino acids presents unique challenges in chemical peptide synthesis. The hydrophobicity of Leucine can lead to peptide aggregation on the solid-phase support, while the hydroxyl group of Serine requires careful protection to prevent side reactions.[1][6] This guide provides a comprehensive overview of the strategies and protocols for the successful incorporation of the Leu-Ser sequence, focusing on the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Physicochemical Properties and Strategic Considerations

The successful synthesis of a Leu-Ser containing peptide hinges on understanding the properties of the individual amino acids and selecting an appropriate synthetic strategy.

Amino AcidKey Physicochemical PropertyImplication for SynthesisMitigation Strategy
Leucine (Leu) Hydrophobic, β-branched side chainPotential for intra- and intermolecular aggregation of the growing peptide chain, leading to poor solvation and incomplete coupling reactions ("difficult sequence").[1][6]Use of strong coupling reagents, elevated temperatures (microwave synthesis), or incorporation of backbone-modifying pseudoproline dipeptides to disrupt secondary structures.[6][7]
Serine (Ser) Nucleophilic hydroxyl (-OH) side chainThe hydroxyl group can undergo side reactions, such as acylation, during the activation of the subsequent amino acid's carboxyl group.Protection of the hydroxyl group is mandatory.[8] In Fmoc-based SPPS, the tert-butyl (tBu) ether is the most common protecting group.[9][10]

The choice of protecting groups is paramount for a successful synthesis. The Fmoc/tBu strategy is favored for its mild deprotection conditions (piperidine for Fmoc) and strong acid cleavage (Trifluoroacetic acid - TFA) at the end of the synthesis, which simultaneously removes side-chain protecting groups like tBu.[10][11]

Experimental Workflow: Solid-Phase Synthesis of a Model Peptide

This section details a standard protocol for synthesizing a model peptide containing the Leu-Ser sequence, for example, H-Ala-Leu-Ser -Gly-NH₂, using manual Fmoc/tBu SPPS on a Rink Amide resin. The Rink Amide resin is chosen to yield a C-terminally amidated peptide upon cleavage.[12]

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle (n times) cluster_final_steps Cleavage & Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Repeat for each AA (Gly, Ser, Leu, Ala) Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Repeat for each AA (Gly, Ser, Leu, Ala) Wash2 DMF Wash Coupling->Wash2 Repeat for each AA (Gly, Ser, Leu, Ala) Wash2->Deprotection Repeat for each AA (Gly, Ser, Leu, Ala) Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Wash3 DMF & DCM Wash Final_Deprotection->Wash3 Dry Dry Resin Wash3->Dry Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Dry->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify via HPLC Precipitation->Purification Final_Peptide H-Ala-Leu-Ser-Gly-NH₂ Purification->Final_Peptide

Caption: Automated workflow for Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Synthesis of H-Ala-Leu-Ser-Gly-NH₂

1. Resin Preparation (Day 1)

  • 1.1 Resin Swelling: Place 100 mg of Rink Amide resin (e.g., 0.5 mmol/g substitution) in a fritted reaction vessel. Add 2 mL of N,N-Dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation. Drain the DMF.[12]

    • Rationale: Swelling the resin ensures that the reactive sites within the polymer matrix are accessible for subsequent chemical reactions.[13]

2. First Amino Acid Coupling: Fmoc-Gly-OH (Day 1)

  • 2.1 Fmoc Deprotection: Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes, drain. Repeat with a fresh 2 mL of the piperidine solution for 10 minutes.[14][15]

    • Rationale: Piperidine is a mild base used to remove the acid-labile Fmoc protecting group from the resin's linker, exposing the free amine for the first coupling.[10]

  • 2.2 Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

  • 2.3 Coupling:

    • In a separate tube, pre-activate Fmoc-Gly-OH (4 equivalents) with a coupling agent like HBTU (3.9 eq) and an activation base such as N,N-Diisopropylethylamine (DIPEA) (8 eq) in 1.5 mL of DMF for 2-5 minutes.[12][16]

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Rationale: HBTU is a uronium salt-based coupling reagent that efficiently forms an active ester with the Fmoc-amino acid, facilitating rapid amide bond formation with minimal risk of racemization.[11][16] DIPEA acts as a non-nucleophilic base to neutralize salts and maintain the basic conditions required for coupling.[16]

  • 2.4 Washing: Wash the resin with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL) to remove excess reagents.

3. Subsequent Synthesis Cycles: Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Ala-OH (Day 1-2)

  • Repeat the steps of Fmoc Deprotection (2.1) , Washing (2.2) , Coupling (2.3) , and Washing (2.4) for each subsequent amino acid in the sequence:

    • Cycle 2: Couple Fmoc-Ser(tBu)-OH.

    • Cycle 3: Couple Fmoc-Leu-OH.

    • Cycle 4: Couple Fmoc-Ala-OH.

    • Note: For the Leu coupling, if aggregation is suspected (indicated by a poor ninhydrin test result), a double coupling (repeating step 2.3) may be necessary.[17]

4. Cleavage and Deprotection (Day 3)

  • 4.1 Final Fmoc Deprotection: Perform a final deprotection of the N-terminal Fmoc group on Alanine as described in step 2.1.

  • 4.2 Final Wash: Wash the peptide-resin thoroughly with DMF (5 x 2 mL), followed by DCM (5 x 2 mL), and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • 4.3 Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. Add 2 mL of this cocktail to the dried resin.[14]

    • Rationale: TFA is a strong acid that cleaves the peptide from the Rink Amide linker and simultaneously removes the acid-labile side-chain protecting groups (tBu from Serine).[18] TIS and water act as scavengers to trap the reactive carbocations generated during the cleavage of protecting groups, preventing side reactions.[9]

  • 4.4 Peptide Precipitation: Agitate the cleavage mixture for 2-3 hours. Filter the solution to separate it from the resin beads and precipitate the crude peptide by adding the filtrate to 20 mL of cold diethyl ether.

  • 4.5 Isolation: Centrifuge the ether suspension to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the peptide pellet under vacuum.

5. Purification and Analysis (Day 4)

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Troubleshooting and Advanced Strategies

The Leu-Ser motif can present specific synthetic hurdles. The primary challenge is aggregation driven by the hydrophobic Leucine residue, especially as the peptide chain elongates.[1]

Troubleshooting Problem Problem (Low Coupling Efficiency for Leu) - Slow or incomplete reaction - Positive ninhydrin test - Deletion sequences in MS Cause Underlying Cause - Peptide chain aggregation on resin - Formation of secondary structures (β-sheets) - Steric hindrance from Leu side chain Problem:p->Cause:c Solution Solution Strategies - Chemistry-Based - Use stronger coupling reagents (e.g., HATU, COMU) - Double couple the Leucine residue - Process-Based - Perform coupling at elevated temperature (e.g., 50°C) - Use microwave-assisted synthesis - Sequence-Based - Temporarily introduce a pseudoproline dipeptide Cause:c->Solution:s

Caption: Logic diagram for troubleshooting low coupling efficiency in Leu-containing sequences.

Strategies to Mitigate Aggregation:

  • Microwave-Assisted SPPS: Microwave irradiation can accelerate coupling and deprotection steps by providing energy to disrupt intermolecular hydrogen bonds that lead to aggregation.[6][19]

  • Alternative Coupling Reagents: For particularly difficult couplings, reagents like HATU or COMU, which are based on the more reactive HOAt, can be more effective than HBTU.[16]

  • Pseudoproline Dipeptides: If the Leu-Ser sequence is part of a longer, aggregation-prone peptide, introducing a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ΨPro)-OH) C-terminal to the difficult residue can disrupt the formation of secondary structures. This "kink" in the peptide backbone improves solvation and coupling efficiency.[7]

Conclusion

The synthesis of peptides containing the Leu-Ser motif is a routine yet nuanced task in peptide chemistry. A thorough understanding of the interplay between Leucine's hydrophobicity and Serine's need for side-chain protection is critical for success. By employing the robust Fmoc/tBu SPPS strategy, selecting appropriate coupling reagents, and being prepared to implement advanced techniques to overcome potential aggregation, researchers can reliably synthesize high-quality Leu-Ser containing peptides for a wide array of scientific applications.

References

Sources

Topic: A Novel Approach to Amino Acid Analysis: Utilizing the Dipeptide Leucyl-Serine as a Hydrolysis-Inclusive Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals engaged in quantitative protein and peptide analysis.

Abstract

Accurate quantification of amino acids is fundamental to protein characterization, nutritional analysis, and biomarker discovery. The analytical process, which typically involves protein hydrolysis followed by chromatographic separation, is susceptible to variability that can compromise accuracy. Internal standards (IS) are employed to correct for these variations, yet traditional free amino acid standards do not account for the most variable step: acid hydrolysis. This application note details a novel methodology and protocol for using the dipeptide L-Leucyl-L-Serine as a process-wide internal standard. By being introduced prior to hydrolysis, Leucyl-Serine subjects itself to the entire analytical workflow, providing a more comprehensive correction factor for both the chemical (hydrolysis) and physical (chromatography, detection) stages of analysis. We provide the scientific rationale, a detailed experimental protocol, data analysis workflow, and a discussion of the validation parameters required to implement this advanced technique.

Introduction: The Rationale for a Dipeptide Standard

Quantitative amino acid analysis is a cornerstone of protein science, involving two primary stages: the complete hydrolysis of peptide bonds and the subsequent photometric or mass spectrometric determination of the released amino acids.[1] The harsh conditions required for hydrolysis, typically heating in 6 M hydrochloric acid, can lead to incomplete cleavage of stable peptide bonds (e.g., between hydrophobic residues) and partial degradation of labile amino acids like serine and threonine.[2][3]

To ensure accuracy, internal standards are indispensable. Commonly used standards include non-proteinogenic amino acids like norvaline or sarcosine.[4][5] While effective for correcting variations in derivatization and chromatographic injection, these free amino acid standards are added after the hydrolysis step. Consequently, they cannot account for losses or incomplete yields during the critical protein digestion phase.

The use of a dipeptide standard, such as Leucyl-L-Serine (Leu-Ser), offers a paradigm shift. Leucyl-Serine, a dipeptide composed of L-leucine and L-serine, can be introduced to a sample prior to hydrolysis.[6] Its own peptide bond is cleaved alongside those of the target protein, and the recovery of its constituent amino acids serves as a proxy for the efficiency of the entire process. This approach provides a self-validating system where the standard experiences the same procedural stresses as the analyte of interest.

Physicochemical Properties of Leucyl-Serine

A suitable internal standard must have well-characterized properties. Leucyl-Serine presents a unique profile for this application.

PropertyValue / DescriptionSource
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoic acid[6]
Molecular Formula C₉H₁₈N₂O₄[6]
Molecular Weight 218.25 g/mol [6]
Composition Composed of one L-leucine residue and one L-serine residue.[7]
Solubility Soluble in aqueous solutions, particularly in dilute acid (e.g., 0.1 N HCl), which is compatible with standard amino acid analysis workflows.[8]
Key Consideration The hydrolysis of Leu-Ser releases two proteinogenic amino acids. This presents an analytical challenge of correcting for the endogenous levels of leucine and serine in the sample, a procedure detailed in Section 5. The serine residue is also susceptible to degradation during acid hydrolysis, making its recovery a sensitive indicator of harsh hydrolysis conditions.[2][3]

Experimental Workflow and Protocol

This section provides a comprehensive, step-by-step protocol for the use of Leu-Ser as an internal standard in a typical pre-column derivatization HPLC workflow.

Overall Experimental Workflow

The workflow diagram below illustrates the complete process, from sample preparation to final data analysis, highlighting the inclusion of the Leu-Ser internal standard.

G cluster_prep 1. Preparation cluster_hydrolysis 2. Hydrolysis cluster_analysis 3. Analysis cluster_data 4. Data Processing P1 Weigh Protein Sample P3 Spike Sample with Known Amount of Leu-Ser IS P1->P3 P2 Prepare Leu-Ser Stock Standard P2->P3 H1 Add 6 M HCl (with 0.1% Phenol) P3->H1 H2 Seal Under Vacuum H1->H2 H3 Incubate at 110°C for 24 hours H2->H3 H4 Dry Hydrolysate H3->H4 A1 Reconstitute in Diluent (0.1 N HCl) H4->A1 A2 Pre-column Derivatization (e.g., OPA/FMOC) A1->A2 A3 Inject into HPLC/UHPLC A2->A3 A4 Chromatographic Separation & Detection A3->A4 D1 Integrate Peak Areas A4->D1 D2 Calculate Leu-Ser Recovery D1->D2 D3 Correct Sample Amino Acid Quantities D2->D3

Caption: Workflow for amino acid analysis using Leu-Ser as a hydrolysis-inclusive internal standard.

Materials and Reagents
  • L-Leucyl-L-Serine Standard: High purity (>99%).

  • Hydrolysis Solution: 6 N Hydrochloric Acid (HCl) containing 0.1% phenol. Phenol is added to prevent halogenation of tyrosine.[9]

  • Reconstitution/Diluent Buffer: 0.1 N HCl.[10]

  • Derivatization Reagents: e.g., Agilent AdvanceBio AAA kit with o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[11]

  • HPLC-grade Solvents: Acetonitrile, Methanol, and Water.

  • Mobile Phases: As required by the specific HPLC method (e.g., sodium acetate buffer).[9]

  • Equipment:

    • Analytical balance

    • Heating block or hydrolysis station capable of maintaining 110°C

    • Vacuum pump and sealing system for hydrolysis tubes

    • Centrifugal vacuum evaporator (e.g., SpeedVac)

    • HPLC or UHPLC system with a fluorescence (FLD) or UV detector.[11][12]

    • Reversed-phase HPLC column (e.g., Agilent AdvanceBio AAA, 4.6 × 100 mm, 2.7 µm).[11]

Detailed Protocol

Step 1: Preparation of Leu-Ser Internal Standard Stock (10 nmol/µL)

  • Accurately weigh 21.83 mg of L-Leucyl-L-Serine.

  • Transfer quantitatively to a 10 mL volumetric flask.

  • Add approximately 7 mL of 0.1 N HCl and sonicate until fully dissolved.

  • Bring the flask to the 10 mL mark with 0.1 N HCl. Mix thoroughly.

  • Store this stock solution at 4°C. For long-term storage, aliquot and freeze at -20°C.

Step 2: Sample Preparation and Spiking

  • Prepare two identical aliquots of your protein sample (e.g., 1 mg each in separate hydrolysis tubes).

    • Aliquot A (Spiked Sample): This will be used to determine recovery.

    • Aliquot B (Unspiked Sample): This is crucial for determining the endogenous levels of leucine and serine.

  • To Aliquot A, add a precise volume of the Leu-Ser stock standard. A typical final concentration is 5-10 nmol of the dipeptide per sample. For a 1 mg protein sample, adding 1 µL of the 10 nmol/µL stock is a good starting point.

  • To Aliquot B, add an equivalent volume of 0.1 N HCl (the diluent) to maintain matrix consistency.

Step 3: Acid Hydrolysis

  • Carefully add 1 mL of Hydrolysis Solution (6 N HCl + 0.1% phenol) to both Aliquot A and Aliquot B.

  • Freeze the samples to prevent bumping during vacuum application.

  • Place the tubes on a vacuum manifold, evacuate the air, and flame-seal the tubes while under vacuum. This anaerobic environment is critical to prevent oxidative degradation of amino acids.[2]

  • Place the sealed tubes in a heating block at 110°C for 24 hours . This is a classical condition for achieving near-complete hydrolysis.[3]

  • After 24 hours, allow the tubes to cool completely. Carefully open the tubes.

  • Place the open tubes in a centrifugal vacuum evaporator to dry the samples completely. This removes the HCl.

Step 4: Derivatization and HPLC Analysis

  • Reconstitute the dried hydrolysates from both Aliquot A and Aliquot B in a known volume of diluent (e.g., 200 µL of 0.1 N HCl). Vortex to ensure complete dissolution.

  • Follow the manufacturer's protocol for pre-column derivatization. For an OPA/FMOC system, this is typically automated by the autosampler.[11] The process derivatizes primary (OPA) and secondary (FMOC) amino acids.

  • Inject the derivatized samples onto the HPLC system. A sample HPLC gradient is provided below.

HPLC ParameterSetting
Column Agilent AdvanceBio AAA, 4.6 × 100 mm, 2.7 µm
Mobile Phase A 10 mM Na₂HPO₄, 10 mM Na₂B₄O₇, pH 8.2
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10, v/v/v)
Flow Rate 1.5 mL/min
Column Temp 40°C
Detection (FLD) Ex 340 nm, Em 450 nm (for OPA derivatives) Ex 266 nm, Em 305 nm (for FMOC derivatives)
Gradient 0-2 min (0% B), 2-18 min (0-57% B), 18-18.1 min (57-100% B), 18.1-20 min (100% B), 20-20.1 min (100-0% B), 20.1-22 min (0% B)

Data Analysis and Interpretation

The key to this method is the careful calculation of the standard's recovery and its application to the sample results.

Step 1: Quantify Endogenous Leucine and Serine

  • From the chromatogram of the Unspiked Sample (Aliquot B) , determine the concentration of Leucine ([Leu]ₑ) and Serine ([Ser]ₑ). This is your baseline.

Step 2: Quantify Total Leucine and Serine in Spiked Sample

  • From the chromatogram of the Spiked Sample (Aliquot A) , determine the total concentration of Leucine ([Leu]ₜ) and Serine ([Ser]ₜ).

Step 3: Calculate Recovery of the Leu-Ser Standard

  • The amount of Leucine or Serine recovered from the standard is the difference between the total and endogenous amounts.

    • [Leu] from IS = [Leu]ₜ - [Leu]ₑ

    • [Ser] from IS = [Ser]ₜ - [Ser]ₑ

  • The percent recovery is calculated against the known amount of the standard that was added. Leucine is generally more stable during hydrolysis than serine, making it a more robust choice for calculating recovery.[3]

    • % Recovery = ([Leu] from IS / [Leu] added from IS) * 100

Step 4: Apply Correction Factor

  • The calculated % Recovery is the correction factor for the entire analysis.

  • For every other amino acid (AAₓ) quantified in the Unspiked Sample (Aliquot B) , the corrected concentration is:

    • Corrected [AAₓ] = Measured [AAₓ] / (% Recovery / 100)

Method Validation and Trustworthiness

For this novel method to be trustworthy, it must be validated. Key validation parameters, based on ICH guidelines, should be assessed.[13]

ParameterObjective and Procedure
Specificity Analyze blank hydrolysate (no protein, no IS) to ensure no interfering peaks at the retention times of the amino acids.
Linearity Prepare a calibration curve by hydrolyzing known amounts of an amino acid standard mix spiked with a constant amount of Leu-Ser. Plot the corrected concentrations against the known concentrations. An R² value >0.99 is desired.[14]
Accuracy Analyze a certified reference material (e.g., NIST BSA) with and without the Leu-Ser IS. The corrected values from the IS method should be within a defined percentage (e.g., ±10%) of the certified values.
Precision Repeatability (Intra-day): Analyze at least six identical spiked samples in one day. The relative standard deviation (RSD) should be <5%. Intermediate Precision (Inter-day): Repeat the analysis on different days with different analysts or equipment. The RSD should be <10%.[13]
Robustness Introduce small, deliberate variations to the method (e.g., hydrolysis temperature ±2°C, pH of mobile phase ±0.1) and observe the impact on the final corrected results.[13]

Conclusion and Future Directions

The use of Leucyl-Serine as a hydrolysis-inclusive internal standard represents a significant methodological advancement in amino acid analysis. It provides a more accurate and robust correction than traditional standards by accounting for variability in the most error-prone step of the process. While it introduces the complexity of correcting for endogenous amino acids, the gain in overall analytical confidence is substantial. This self-validating system ensures higher trustworthiness in quantitative results, which is critical for applications in drug development, clinical diagnostics, and fundamental biological research. Future work could explore other di- or tri-peptides containing even more labile amino acids or non-proteinogenic amino acids to further refine this powerful technique.

References

  • ResearchGate. (2017). What internal standard can be used for the analysis of amino acids using Pre-Column HPLC? ResearchGate. [Link]

  • Davidson, I. (2003). Hydrolysis of Samples for Amino Acid Analysis. In: Walker, J.M. (eds) Protein Sequencing Protocols. Methods in Molecular Biology™, vol 211. Humana Press. [Link]

  • ResearchGate. (2021). For full amino acid quantification via HPLC, what is/are the internal standards I should use? ResearchGate. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for Leucyl-Serine (HMDB0028938). HMDB. [Link]

  • Moroder, L. (2005). Amino Acid Analysis. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
  • Agilent Technologies. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent.
  • Davidson, I. (2003). Hydrolysis of Samples for Amino Acid Analysis. ResearchGate. [Link]

  • Rutherfurd, S. M., & Gilani, G. S. (1998). Hydrolysis and amino acid composition analysis of proteins.
  • Imad, A., et al. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Shimadzu.
  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Agilent Technologies. (2018). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent. [Link]

  • Dolan, J. W. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Crawford Scientific.
  • Anaquant. (2024). 41 Amino acids analysis in serum by LC-MS/MS. Anaquant. [Link]

  • Methods in Molecular Biology. (2012). Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes. PubMed. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • Agilent Technologies. (n.d.).
  • US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. USP.
  • National Center for Biotechnology Information. (n.d.). Leu-Ser | C9H18N2O4 | CID 6992130. PubChem. [Link]

  • Agilent Technologies. (2023). Routine Quantitation of 17 Underivatized Amino Acids by LCMS. Agilent. [Link]

  • International Journal of Molecular Sciences. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. PubMed.
  • Thermo Fisher Scientific. (n.d.).
  • ACS Omega. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. PubMed. [Link]

  • ACS Omega. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. National Institutes of Health. [Link]

Sources

Experimental Models for Studying Leucyl-Serine Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for a Senior Application Scientist

This guide provides a comprehensive overview of the predominant experimental models and methodologies used to investigate the transport of the dipeptide Leucyl-Serine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and rationale, ensuring robust and reproducible experimental design. We will explore a multi-modal approach, encompassing in vitro, in vivo, and in silico systems, to provide a holistic framework for characterizing dipeptide transport mechanisms.

Foundational Concepts: The SLC15 Family of Peptide Transporters

The cellular uptake of di- and tripeptides, such as Leucyl-Serine, is primarily mediated by members of the Solute Carrier 15 (SLC15) family, also known as proton-coupled oligopeptide transporters (POTs).[1][2][3][4] These integral membrane proteins harness an inwardly directed proton gradient to drive the electrogenic symport of their substrates across the cell membrane.[1][5] Understanding the key players in this family is crucial for selecting an appropriate experimental model.

The SLC15 family in mammals includes four well-characterized members:

  • PEPT1 (SLC15A1): A low-affinity, high-capacity transporter predominantly found in the brush border membrane of the small intestine, where it plays a pivotal role in absorbing di- and tripeptides from dietary protein digestion.[2][3][6]

  • PEPT2 (SLC15A2): A high-affinity, low-capacity transporter widely distributed in tissues such as the kidney (for reabsorption), brain, and lungs.[2][3][5][6]

  • PhT2 (SLC15A3): A peptide/histidine transporter.[2][3]

  • PhT1 (SLC15A4): Also a peptide/histidine transporter, primarily located in the endolysosomal compartments of immune cells, where it is implicated in regulating innate immune responses, particularly TLR7/9 signaling.[1][2][3][7]

The choice of experimental model is therefore dictated by the specific transporter and physiological context under investigation.

TransporterGene NameAffinity for SubstratesCapacityPrimary Tissue DistributionKey Physiological Role
PEPT1 SLC15A1Low (mM range)HighSmall Intestine, KidneyDietary peptide absorption
PEPT2 SLC15A2High (µM range)LowKidney, Brain, Lungs, Mammary GlandPeptide reabsorption, Neuropeptide homeostasis
SLC15A4 SLC15A4High (for histidine)LowImmune Cells (Lysosomes), Lymphoid TissuesRegulation of innate immunity, TLR signaling

Strategic Experimental Design: Choosing the Right Model

Selecting the appropriate model is the most critical step in designing a study of Leucyl-Serine transport. The research question dictates the choice of system, whether it's elucidating fundamental transport kinetics, assessing intestinal absorption, or screening for novel inhibitors. The following diagram provides a logical decision-making framework.

G start What is the Research Question? q1 Mechanism & Kinetics? start->q1 q2 Physiological Absorption & Disposition? start->q2 q3 Substrate-Transporter Interaction? start->q3 sub1 In Vitro Models (Cell Lines, Oocytes) q1->sub1 Primary Choice sub3 In Silico Models (Computational) q1->sub3 Complementary q2->sub1 Mechanistic Follow-up sub2 In Vivo Models (Rodents) q2->sub2 Gold Standard q3->sub3 Hypothesis Generation a1 Radiolabeled Uptake Assays sub1->a1 a2 Electrophysiology sub1->a2 a3 LC-MS/MS Assays sub1->a3 a4 Pharmacokinetic Studies sub2->a4 a5 Molecular Docking & MD Simulation sub3->a5

Caption: Decision tree for selecting an experimental model.

In Vitro Models: The Workhorse for Mechanistic Studies

In vitro models are indispensable for dissecting the molecular mechanics of transport, determining kinetic parameters (Kₘ, Vₘₐₓ), and performing inhibitor screening.

Cell Line Selection

The choice of cell line is paramount and depends on the transporter of interest.

  • Caco-2 Cells: A human colorectal adenocarcinoma cell line that spontaneously differentiates into a polarized monolayer of enterocytes. It endogenously expresses high levels of PEPT1 , making it the gold standard for studying intestinal peptide absorption.[6][8] When grown on permeable supports (e.g., Transwell™ inserts), they form tight junctions, allowing for the study of directional transport from the apical to the basolateral side.[9][10]

  • HEK293 / HeLa / CHO Cells: These cell lines exhibit low to negligible endogenous peptide transporter activity.[11] This "blank slate" characteristic makes them ideal for heterologous expression systems, where the gene for a specific transporter (e.g., SLC15A1, SLC15A2, or SLC15A4) is transfected into the cells. This allows for the isolated study of a single transporter's function without interference from other transport systems.

  • Immune Cell Lines (e.g., THP-1, CAL-1): For studying SLC15A4 , monocytic cell lines like THP-1 or B-cell lines like CAL-1 are suitable, as they endogenously express this lysosomal transporter.[12][13]

Application Note: Radiolabeled Dipeptide Uptake Assay

This is the most common method for quantifying transporter activity. It relies on incubating cells with a radiolabeled substrate and measuring the amount of radioactivity accumulated intracellularly over time.

Causality Behind Choices:

  • Radiolabeled Substrate: Typically [³H]- or [¹⁴C]-labeled Glycyl-sarcosine (Gly-Sar) is used as a generic, high-affinity substrate for PEPT1 and PEPT2. Leucyl-Serine can be custom synthesized with a radiolabel if it is the specific substrate of interest.

  • Buffer System: A MES-buffered solution (pH 6.0) is used as the uptake buffer. The acidic pH provides the necessary proton gradient (H⁺ concentration is higher outside the cell) to drive the transport activity of POTs.[11]

  • Stopping the Reaction: The reaction is terminated by rapidly washing the cells with ice-cold buffer. The low temperature instantly halts all metabolic and transport processes, "freezing" the amount of substrate taken up at that specific time point.[14]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Seed cells in 24-well plates p2 Culture until confluent p1->p2 a1 Wash cells with pre-warmed buffer (pH 7.4) p2->a1 a2 Pre-incubate with buffer (pH 6.0) a1->a2 a3 Initiate uptake: Add radiolabeled substrate +/- inhibitors a2->a3 a4 Incubate for a defined time (e.g., 1-10 min) a3->a4 a5 Terminate uptake: Rapid wash with ice-cold buffer a4->a5 an1 Lyse cells (e.g., with 1% SDS) a5->an1 an2 Transfer lysate to scintillation vial an1->an2 an3 Add scintillation cocktail an2->an3 an4 Measure radioactivity (CPM) an3->an4 an5 Normalize to protein content an4->an5

Caption: Workflow for a radiolabeled uptake assay.

Protocol: Radiolabeled Leucyl-Serine Uptake

  • Cell Plating: Seed cells (e.g., Caco-2 or transfected HEK293) in a 24-well plate at a density that ensures they reach ~95% confluency on the day of the experiment.[14]

  • Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS), pH 7.4.

  • Pre-incubation: Aspirate the wash buffer and add 0.5 mL of pre-warmed uptake buffer (HBSS buffered with 25 mM MES, pH 6.0). Incubate for 10-15 minutes at 37°C to acidify the cell surface.[11]

  • Initiate Uptake: Aspirate the pre-incubation buffer. Add 0.5 mL of uptake buffer containing the radiolabeled Leucyl-Serine (e.g., [³H]Leu-Ser at a final concentration of 1 µCi/mL) and any test compounds (e.g., unlabeled Leu-Ser for competition, or potential inhibitors). Start a timer immediately.

  • Incubation: Incubate the plate at 37°C for a predetermined time (typically 1-10 minutes, determined via a time-course experiment to ensure initial uptake rates are measured).

  • Termination: To stop the transport, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold HBSS (pH 7.4).[14]

  • Cell Lysis: Add 0.5 mL of 1% SDS or 0.5 M NaOH to each well to lyse the cells.[14] Incubate for at least 30 minutes with gentle agitation.

  • Quantification: Transfer the cell lysate to a scintillation vial. Add 5 mL of scintillation cocktail. Measure the radioactivity in a liquid scintillation counter.

  • Normalization: In parallel wells, determine the total protein concentration using a BCA or Bradford assay. Express the uptake data as picomoles of substrate per milligram of protein per minute.

Self-Validating System (Controls):

  • Competition: Co-incubation with a high concentration (e.g., 100-fold excess) of unlabeled Leucyl-Serine should significantly reduce the radiolabeled uptake, confirming specific transport.

  • Inhibitor Control: Use a known pan-Peptide Transporter inhibitor like Gly-Pro to confirm that uptake is mediated by a POT.

  • Vector Control: In heterologous expression systems, compare uptake in transporter-transfected cells to that in cells transfected with an empty vector.

Application Note: Electrophysiological Characterization

This technique is applicable only to electrogenic transporters like PEPT1 and PEPT2, which move a positive charge (H⁺) into the cell with the substrate. It offers real-time measurement of transport activity.

Causality Behind Choices:

  • Xenopus laevis Oocytes: These large frog eggs are a robust system for expressing exogenous membrane proteins. They have very low endogenous transporter activity and a large surface area, making them excellent for measuring small transport-associated currents.

  • Two-Electrode Voltage Clamp (TEVC): This technique allows the experimenter to "clamp" the membrane potential of the oocyte at a set value and measure the electrical current required to maintain that potential. When a substrate like Leucyl-Serine is added, its co-transport with H⁺ results in an inward current, which is a direct measure of transport rate.

Protocol Outline: TEVC in Xenopus Oocytes

  • Preparation: Harvest and prepare Xenopus oocytes. Inject cRNA encoding the transporter of interest (e.g., hPEPT1). Incubate for 2-5 days to allow for protein expression.

  • Setup: Place a single oocyte in a recording chamber continuously perfused with a buffer (e.g., ND96, pH 7.4). Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

  • Clamping: Clamp the oocyte's membrane potential at a holding potential, typically -50 mV or -60 mV.

  • Measurement: Switch the perfusion to a buffer containing the substrate (Leucyl-Serine). The influx of positive charge will generate an inward current. Record this substrate-induced current (I_sub).

  • Data Analysis: The magnitude of I_sub is directly proportional to the transport rate. By testing a range of substrate concentrations, a Michaelis-Menten curve can be generated to determine Kₘ and Iₘₐₓ.

In Vivo Models: Assessing Physiological Relevance

To understand how Leucyl-Serine transport contributes to overall nutrient absorption, pharmacokinetics, and physiology, in vivo models are essential.

4.1. Rodent Models (Mice and Rats) Mice and rats are the most common models for nutrition research due to their physiological and genetic similarity to humans, short reproductive cycles, and the availability of genetic manipulation tools (e.g., knockout mice).[15] They are invaluable for studying intestinal absorption, tissue distribution, and the overall metabolic fate of Leucyl-Serine.[15][16]

Protocol Outline: Oral Gavage Study in Mice

  • Acclimation & Fasting: Acclimate mice to handling. Fast the animals overnight (e.g., 12-16 hours) to ensure an empty gastrointestinal tract, but allow free access to water.

  • Dosing: Administer a defined dose of Leucyl-Serine (often labeled with a stable isotope like ¹³C or ¹⁵N for tracing) via oral gavage.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) via tail vein or saphenous vein.

  • Sample Processing: Process blood to obtain plasma.

  • Quantification: Analyze plasma samples using LC-MS/MS to quantify the concentration of the labeled Leucyl-Serine and its constituent amino acids over time.

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters like Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), and AUC (area under the curve), which reflect the rate and extent of absorption.

Causality and Validation: To confirm the role of a specific transporter (e.g., PEPT1), the same experiment can be performed in parallel using a Slc15a1 knockout mouse model. A significantly reduced Cₘₐₓ and AUC in the knockout mice would provide strong evidence for PEPT1's role in the absorption of Leucyl-Serine.

In Silico Models: Prediction and Hypothesis Generation

Computational models are powerful tools for predicting whether a peptide will be a transporter substrate and for understanding the structural basis of the interaction.[17]

  • Molecular Docking: This method predicts the preferred binding orientation of Leucyl-Serine within the binding pocket of a transporter's crystal structure or homology model. It can help identify key amino acid residues involved in the interaction.

  • Molecular Dynamics (MD) Simulation: MD simulations model the movement of every atom in the transporter-substrate complex over time. This provides insights into the conformational changes the transporter undergoes during the transport cycle and the stability of the substrate binding.

  • Machine Learning: Deep learning models can be trained on large datasets of known transported and non-transported peptides to predict the transportability of novel peptides based on their sequence and physicochemical properties.[18][19]

Workflow Diagram:

G start Obtain Transporter Structure (Crystal Structure or Homology Model) dock Molecular Docking of Leucyl-Serine start->dock analyze_dock Analyze Binding Poses & Identify Key Residues dock->analyze_dock md_sim Molecular Dynamics Simulation of Transporter-Substrate Complex analyze_dock->md_sim Select best pose hypothesis Generate Hypothesis on Transport Mechanism analyze_dock->hypothesis analyze_md Analyze Conformational Changes & Binding Stability md_sim->analyze_md analyze_md->hypothesis

Caption: Workflow for an in silico investigation.

These in silico approaches do not replace experimental validation but are invaluable for generating hypotheses that can then be tested using the in vitro and in vivo models described above, creating a virtuous cycle of prediction and validation.

References

  • Vertex AI Search. (n.d.). Bacterial Leucine Transporter - Wikipedia.
  • MDPI. (n.d.). Transport of Biologically Active Ultrashort Peptides Using POT and LAT Carriers.
  • ResearchGate. (n.d.). Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation.
  • ResearchGate. (n.d.). Leucyl-tRNA Synthetase Is an Intracellular Leucine Sensor for the mTORC1-Signaling Pathway | Request PDF.
  • PubMed Central. (2020, March 30). Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond.
  • PMC - NIH. (2023, March 13). In Silico Screening and Optimization of Cell-Penetrating Peptides Using Deep Learning Methods.
  • PMC - PubMed Central. (n.d.). Proton-coupled oligopeptide transporter family SLC15: Physiological, pharmacological and pathological implications.
  • PMC. (n.d.). Animal models for understanding the mechanisms of malnutrition: a literature review.
  • PubMed. (2021, April 27). Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation.
  • JoVE. (n.d.). Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids.
  • ResearchGate. (n.d.). Paradigms for studying peptide transport across intestinal barriers.... | Download Scientific Diagram.
  • American Physiological Society Journal. (n.d.). Electrophysiological characteristics of the proton-coupled peptide transporter PEPT2 cloned from rat brain.
  • PMC. (n.d.). Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity.
  • PMC - NIH. (2018, February 3). Application of Electrophysiology Measurement to Study the Activity of Electro-Neutral Transporters.
  • bioRxiv. (2023, March 27). SLC15A4 controls endolysosomal TLR7-9 responses by recruiting the innate immune adaptor TASL.
  • PMC - NIH. (2023, May 25). Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides.
  • PubMed Central. (2023, October 23). Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SLC15 family of peptide transporters.
  • MDPI. (n.d.). Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity: A Systematic Review.
  • PMC - NIH. (2012, April 24). Leucyl-tRNA synthetase: double duty in amino acid sensing.
  • PubMed Central. (2024, April 24). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters.
  • IntechOpen. (2022, May 6). Nutritional Animal Models.
  • ResearchGate. (n.d.). Radiolabeling, cell uptake assay and saturation binding experiment. (A)....
  • Oxford Academic. (n.d.). ToxGIN: an In silico prediction model for peptide toxicity via graph isomorphism networks integrating peptide sequence and structure information | Briefings in Bioinformatics.
  • ResearchGate. (n.d.). Functional Characterization of the SLC-Transporters PepT1 and Oct2 by Electrophysiological Real-Time Measurements using a High throughput System.
  • Frontiers. (n.d.). A non-coding variant in SLC15A4 modulates enhancer activity and lysosomal deacidification linked to lupus susceptibility.
  • Edinburgh Diamond | Journals. (2023, April 26). SLC15 family of peptide transporters in GtoPdb v.2023.1.
  • Spandidos Publications. (2017, August 4). Specific expression of proton-coupled oligopeptide transporter 1 in primary hepatocarcinoma‑a novel strategy for tumor-targeted therapy.
  • ResearchGate. (n.d.). (a) In silico modeling pipeline for the peptide design and testing for....
  • ResearchGate. (n.d.). Animal Models in Nutrition Research.
  • HUGO Gene Nomenclature Committee. (n.d.). Gene group: Solute carrier family 15 (SLC15).
  • DOJINDO. (n.d.). Amino Acid Uptake Assay Kit UP04 manual.
  • ResearchGate. (n.d.). Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity | Request PDF.
  • PMC - NIH. (2023, October 20). Structural basis for recruitment of TASL by SLC15A4 in human endolysosomal TLR signaling.
  • MDPI. (n.d.). Intracellular Transport of Monomeric Peptides, (Poly)Peptide-Based Coacervates and Fibrils: Mechanisms and Prospects for Drug Delivery.
  • Cambridge University Press. (2012, August 1). Animal models for determining amino acid digestibility in humans – a review | British Journal of Nutrition.
  • Taylor & Francis. (n.d.). Full article: In silico identification and experimental validation of cellular uptake by a new cell penetrating peptide P1 derived from MARCKS.
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
  • ResearchGate. (n.d.). Characteristics of the SLC15 family transporters.
  • PMC - NIH. (n.d.). A solid-supported membrane electrophysiology assay for efficient characterization of ion-coupled transport.
  • Solvo Biotechnology. (n.d.). PEPT2 transporter assay.
  • NIH. (n.d.). Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation.
  • NIH. (n.d.). Molecular Determinants of Current Blockade Produced by Peptide Transport Through a Nanopore.
  • eLife. (2024, April 16). The mechanism of mammalian proton-coupled peptide transporters.
  • Georgia Tech. (n.d.). Nutrient Acquisition by Animals | Organismal Biology.

Sources

Troubleshooting & Optimization

Leucyl-Serine Stability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Leucyl-Serine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with Leucyl-Serine in aqueous solutions. Here, we address common challenges and provide in-depth, field-proven insights to ensure the stability and integrity of your experiments.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Question 1: My Leucyl-Serine solution shows a rapid decrease in concentration, even when stored at low temperatures. What are the likely causes and how can I mitigate this?

Answer:

A rapid decrease in Leucyl-Serine concentration is typically indicative of chemical degradation. The two primary culprits in an aqueous environment are hydrolysis of the peptide bond and reactions involving the serine side chain.

Primary Cause: Peptide Bond Hydrolysis

The amide bond linking leucine and serine is susceptible to hydrolysis, breaking the dipeptide into its constituent amino acids. This reaction is significantly influenced by pH and temperature.

  • Mechanism: The hydrolysis of the peptide bond is the reverse of its formation, involving the addition of a water molecule across the amide linkage. This process can be catalyzed by both acids and bases.[1]

  • Causality of Experimental Choices:

    • pH: The rate of hydrolysis is generally lowest in the neutral pH range (approximately pH 5-7). In acidic conditions (pH < 5), the carbonyl oxygen of the peptide bond can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. In alkaline conditions (pH > 7), the hydroxyl ion is a more potent nucleophile than water, leading to an increased rate of hydrolysis.

    • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing your Leucyl-Serine solution at lower temperatures (e.g., 2-8°C or frozen at -20°C) will significantly slow down this degradation pathway.

Secondary Cause: Serine Side Chain-Mediated Degradation

The hydroxyl group of the serine residue can act as an internal nucleophile, particularly in the pH range of 5-6, leading to cleavage of the peptide bond on the N-terminal side of the serine.[2]

  • Mechanism: The hydroxyl group of the serine side chain can attack the carbonyl carbon of the peptide bond, forming a cyclic intermediate. This intermediate is unstable and can lead to the fragmentation of the peptide.[2]

Troubleshooting Protocol:

  • pH Optimization:

    • Action: Prepare your Leucyl-Serine solutions in a buffered system with a pH between 5.0 and 6.5.

    • Rationale: This pH range represents a compromise to minimize both acid and base-catalyzed hydrolysis of the peptide bond and to reduce the likelihood of serine side chain-mediated degradation.

  • Temperature Control:

    • Action: Store stock solutions at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles. For working solutions, maintain them at 2-8°C and use them as quickly as possible.

    • Rationale: Lowering the temperature decreases the kinetic energy of the molecules, thus reducing the rate of all chemical degradation reactions.

  • Buffer Selection:

    • Action: Utilize non-reactive buffers such as phosphate or citrate buffers.

    • Rationale: Some buffer components can potentially catalyze degradation. It is crucial to use well-characterized and inert buffer systems.

Question 2: I am observing unexpected peaks in my HPLC analysis of a Leucyl-Serine solution. What could these be?

Answer:

The appearance of new peaks in your chromatogram indicates the formation of degradation products or impurities. For Leucyl-Serine, the most common degradation products are its constituent amino acids and a cyclized form.

Potential Degradation Products:

  • Leucine and Serine: The most abundant degradation products are likely free L-leucine and L-serine resulting from the hydrolysis of the peptide bond.

  • Cyclo(Leu-Ser) (Diketopiperazine): Dipeptides can undergo intramolecular cyclization to form diketopiperazines, especially under thermal stress.[3]

  • Oxidation Products: Although less common for leucine and serine compared to residues like methionine or cysteine, oxidation can still occur, particularly in the presence of trace metal ions or exposure to light. The leucine side chain can be hydroxylated.

Experimental Workflow for Peak Identification:

  • Reference Standards:

    • Action: Inject standards of L-leucine and L-serine to compare their retention times with the unknown peaks in your sample chromatogram.

    • Rationale: This is the most straightforward method for confirming the identity of the primary hydrolysis products.

  • Forced Degradation Study:

    • Action: Intentionally degrade a sample of Leucyl-Serine under various stress conditions (e.g., acidic, basic, oxidative, thermal) and analyze the resulting solutions by HPLC.[4][5]

    • Rationale: This will help to generate the potential degradation products and confirm if the unknown peaks in your experimental samples correspond to these degradation products.

  • Mass Spectrometry (LC-MS):

    • Action: Analyze your degraded Leucyl-Serine sample using LC-MS.

    • Rationale: Mass spectrometry will provide the mass-to-charge ratio (m/z) of the unknown peaks, allowing for the confident identification of the degradation products.[1][6]

Illustrative Degradation Pathway:

LeuSer Leucyl-Serine Leu Leucine LeuSer->Leu Hydrolysis (pH, Temp) Ser Serine LeuSer->Ser Hydrolysis (pH, Temp) Cyclo Cyclo(Leu-Ser) LeuSer->Cyclo Intramolecular Cyclization (Heat) Oxidized Oxidized Products LeuSer->Oxidized Oxidation (e.g., H2O2, Metal Ions)

Caption: Primary degradation pathways of Leucyl-Serine in aqueous solution.

Frequently Asked Questions (FAQs)

What is the optimal pH range for storing Leucyl-Serine solutions?

The optimal pH for storing Leucyl-Serine solutions to minimize degradation is between pH 5.0 and 6.5 . This range strikes a balance in reducing the rates of both acid- and base-catalyzed hydrolysis of the peptide bond.

Which excipients are most effective at stabilizing Leucyl-Serine?

While Leucyl-Serine is a relatively simple dipeptide, the principles of peptide stabilization can be applied.

  • Buffers: As mentioned, phosphate and citrate buffers are commonly used to maintain the optimal pH.

  • Cryoprotectants/Lyoprotectants: For frozen or lyophilized formulations, sugars like sucrose or trehalose can help to maintain the stability of the dipeptide by forming a glassy matrix.

How should I prepare and store my Leucyl-Serine stock solutions?

To ensure the longevity of your Leucyl-Serine, follow these best practices:

  • Use High-Purity Water: Prepare all solutions with purified, sterile water (e.g., water for injection or HPLC-grade water) to minimize contaminants that could catalyze degradation.

  • Buffer Preparation: Use a reliable buffer system to maintain the pH between 5.0 and 6.5.

  • Stock Concentration: Prepare a concentrated stock solution to minimize the volume needed for your experiments.

  • Aliquoting: Dispense the stock solution into single-use aliquots.

  • Storage: Store the aliquots at -20°C or, for long-term storage, at -80°C.

  • Working Solutions: Thaw a single aliquot for preparing your working solution and store it at 2-8°C for no longer than necessary for your experiment. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Leucyl-Serine

This protocol provides a starting point for developing a stability-indicating HPLC method to separate Leucyl-Serine from its primary degradation products.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 5% to 30% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Method Validation Workflow:

cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) A Select Column and Mobile Phase B Optimize Gradient A->B C Optimize Temperature and Flow Rate B->C H Specificity C->H D Acid/Base Hydrolysis D->H E Oxidative Degradation E->H F Thermal Degradation F->H G Photodegradation G->H I Linearity H->I J Accuracy I->J K Precision J->K L Robustness K->L

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • Encyclopedia.pub. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. Retrieved from [Link]

  • PMC. (2003, October 15). Temperature Dependence of the Rotation and Hydrolysis Activities of F1-ATPase. Retrieved from [Link]

  • ACS Publications. (2011, October 31). Hydrolysis of Serine-Containing Peptides at Neutral pH Promoted by [MoO4]2– Oxyanion. Retrieved from [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • Europe PMC. (n.d.). Hydrolysis of serine-containing peptides at neutral pH promoted by [MoO4]2- oxyanion. Retrieved from [Link]

  • PMC. (2022, November 25). Separation and detection of D-/L-serine by conventional HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). A Stability-Indicating RP-HPLC Method for the Simultaneous Analysis of a Novel Synthetic Decapeptide and Six Related Substances. Retrieved from [Link]

  • PMC. (2024, October 15). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Retrieved from [Link]

  • PubMed. (2021, October 19). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Retrieved from [Link]

  • PubMed. (2024, April 30). A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. Retrieved from [Link]

  • NIH. (n.d.). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Retrieved from [Link]

  • ResearchGate. (2024, October 15). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Retrieved from [Link]

  • PubMed. (1990, August). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Retrieved from [Link]

  • PubMed Central. (n.d.). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. Retrieved from [Link]

  • PubMed. (1987, June 15). Effect of cryosolvents and subzero temperatures on the hydrolysis of L-leucine-p-nitroanilide by porcine kidney leucine aminopeptidase. Retrieved from [Link]

  • PMC. (1986, January). Energetics of Leucyl-Leucine Hydrolysis in Streptococcus cremoris Wg2. Retrieved from [Link]

  • PubMed. (1999, October). Degradation kinetics of L-glutamine in aqueous solution. Retrieved from [Link]

  • PubMed. (1976, January 10). Leucine aminopeptidase (bovine lens). Effect of pH on the relative binding of Zn2+ and Mg2+ to and on activation of the enzyme. Retrieved from [Link]

  • PubMed. (1986, January). Energetics of Leucyl-Leucine Hydrolysis in Streptococcus cremoris Wg(2). Retrieved from [Link]

  • PMC. (2006, December 28). Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements. Retrieved from [Link]

  • Wikipedia. (n.d.). Protein. Retrieved from [Link]

  • RSC Publishing. (n.d.). T- and pH-dependent OH radical reaction kinetics with glycine, alanine, serine, and threonine in the aqueous phase. Retrieved from [Link]

  • NIH. (n.d.). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. Retrieved from [Link]

  • PubMed. (1990, July). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Retrieved from [Link]

  • PubMed. (2021, March 17). Efficient Hydrolysis of Gluten-Derived Celiac Disease-Triggering Immunogenic Peptides by a Bacterial Serine Protease from Burkholderia gladioli. Retrieved from [Link]

  • PubMed. (2012, January 7). Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water. Retrieved from [Link]

  • PubMed Central. (n.d.). The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease. Retrieved from [Link]

  • PubMed. (1991, April). Degradation kinetics of leucine5-enkephalin by plasma samples from healthy controls and various patient populations: in vitro drug effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Enzyme Concentration, Temperature, pH and Time on the Degree of Hydrolysis of Protein Extract from Viscera of Tuna (Euthynnus affinis) by Using Alcalase. Retrieved from [Link]

  • PubMed. (1992, January). Kinetics of degradation of levothyroxine in aqueous solution and in solid state. Retrieved from [Link]

Sources

troubleshooting poor yield in solid-phase Leucyl-Serine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Troubleshooting Poor Yield in Solid-Phase Leucyl-Serine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My final yield of Leu-Ser is significantly lower than expected. What are the most common initial checks?

A1: Before delving into complex troubleshooting, verify these critical parameters:

  • Reagent Quality: Ensure all amino acid derivatives (Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH), coupling reagents (e.g., DIC, HOBt, HATU), and solvents (DMF, DCM) are fresh and of high purity. Reagents can degrade over time, impacting coupling efficiency.

  • Resin Loading: Confirm the initial loading of the first amino acid (Fmoc-Ser(tBu)-OH) onto the resin. An unexpectedly low initial loading will inherently lead to a low final yield. Perform a test cleavage and quantification if you suspect this is the issue.

  • Deprotection and Coupling Completion: Use a qualitative test (like the Kaiser or TNBS test) to confirm the completion of both the Fmoc deprotection and the subsequent amino acid coupling steps. Incomplete reactions at any stage will result in truncated sequences and reduced yield of the desired peptide.[1]

Q2: I'm observing a significant number of deletion sequences (missing Leucine) in my final product analysis. What is the likely cause?

A2: The presence of deletion sequences, specifically the Serine-only peptide, strongly indicates incomplete coupling of the Fmoc-Leu-OH. This can be due to several factors including steric hindrance, peptide aggregation on the resin, or suboptimal activation of the amino acid.

Q3: My crude peptide shows multiple peaks on HPLC analysis close to the expected product peak. What could these be?

A3: These could be several peptide-related impurities formed during synthesis or cleavage.[2] Common culprits include:

  • Racemized peptides: Epimerization of either the Leucine or Serine residue can occur, particularly with certain activation methods.[3][4]

  • Incomplete side-chain deprotection: If the tert-butyl (tBu) group on the Serine side chain is not fully removed during cleavage, you will see a corresponding mass increase in your analysis.[5]

  • Products of side reactions: Undesired reactions involving the amino acid side chains can occur, especially with prolonged exposure to cleavage reagents.[6]

In-Depth Troubleshooting Guides

Issue 1: Inefficient Coupling of Fmoc-Leu-OH onto Ser-Resin

A positive Kaiser test after the Leucine coupling step is a clear indicator of this problem. Here’s a breakdown of the potential causes and solutions.

Causality: The hydroxyl side chain of Serine, even when protected, can sometimes contribute to a more challenging coupling environment. Furthermore, as the peptide chain begins to form, it can aggregate, making the N-terminal amine less accessible for the incoming activated Leucine.[1][7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete Leucine coupling.

Solutions & Protocols:

  • Optimize Coupling Reagents:

    • Explanation: While DIC/HOBt is a common and cost-effective choice, more potent activating agents like HATU or HBTU can significantly improve coupling efficiency, especially for sterically hindered couplings.[8]

    • Recommendation: If you are experiencing consistently poor coupling, switching to a phosphonium- or aminium-based reagent is a logical next step.

Reagent CombinationAdvantagesDisadvantages
DIC/HOBt Cost-effective, readily available.Can be slower, potential for side reactions.
HBTU/HOBt/DIEA Faster activation, generally good yields.Byproducts can be problematic to remove.
HATU/HOAt/DIEA Very rapid and efficient, reduces racemization.[9]Higher cost.
PyBOP/DIEA Excellent for difficult couplings.[3]Can form carcinogenic byproducts.[3]
  • Double Coupling:

    • Explanation: This involves repeating the coupling step with a fresh solution of activated Fmoc-Leu-OH after the initial coupling reaction. This can help drive the reaction to completion.[10][11]

    • Protocol:

      • After the initial 1-2 hour coupling of Fmoc-Leu-OH, drain the reaction vessel.

      • Wash the resin 3 times with DMF.

      • Prepare a fresh solution of activated Fmoc-Leu-OH using your chosen coupling reagents.

      • Add this fresh solution to the resin and allow it to react for another 1-2 hours.

      • Perform a Kaiser test to confirm completion.

  • Address Peptide Aggregation:

    • Explanation: Even for a dipeptide, aggregation can begin to occur, hindering reagent access to the reactive sites. This is often indicated by poor resin swelling.[1][7] The covalent attachment of peptide chains within the solvent-swollen resin beads leads to enhanced solvation compared to free peptides in solution, which generally disfavors aggregation.[12] However, certain sequences can overcome this.

    • Solutions:

      • Solvent Choice: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of DMSO can help disrupt the hydrogen bonds that lead to aggregation.[7]

      • Chaotropic Salts: Adding salts like LiCl to the coupling reaction can also disrupt secondary structures and improve solvation.

Issue 2: Problems During Cleavage and Deprotection

Even with a successful synthesis on the resin, poor yield can result from an inefficient cleavage step or side reactions during this highly acidic phase.

Causality: The final cleavage step uses a strong acid, typically trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove the side-chain protecting groups.[13] Incomplete cleavage leaves the desired peptide attached to the resin, while harsh or prolonged exposure to TFA can cause side reactions, particularly involving the serine side chain.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for cleavage and deprotection issues.

Solutions & Protocols:

  • Optimizing the Cleavage Cocktail:

    • Explanation: Scavengers are crucial in the cleavage cocktail to "quench" the highly reactive carbocations generated during the removal of protecting groups, which can otherwise lead to side reactions with the peptide.[13] For a Leu-Ser dipeptide, the tert-butyl cation from the Serine side chain is the primary concern.

    • Recommended Cocktail: A standard and effective cocktail is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[5] TIS is an excellent scavenger for the tert-butyl cation.

    • Protocol for Test Cleavage:

      • Dry a small amount of the peptide-resin (approx. 20-30 mg) under vacuum.

      • Prepare 1 mL of the cleavage cocktail (e.g., 950 µL TFA, 25 µL TIS, 25 µL H₂O).

      • Add the cocktail to the resin and allow it to react at room temperature for 2-3 hours with occasional agitation.[5]

      • Filter the TFA solution away from the resin into a microcentrifuge tube.

      • Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[5]

      • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

      • Analyze the resulting peptide by HPLC and Mass Spectrometry.

  • Addressing N to O Acyl Shift at Serine:

    • Explanation: Under the strongly acidic conditions of cleavage, an intramolecular acyl migration can occur at the serine residue, forming a more stable O-acyl isopeptide. This results in an impurity that is an isomer of the desired product.

    • Solution: This side reaction is reversible.[5] By dissolving the crude peptide in a neutral or slightly basic aqueous buffer (e.g., pH 7.5-8.0) and stirring for a few hours, the O to N acyl shift can be reversed, converting the isopeptide back to the correct Leucyl-Serine.[5]

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the standard method for assessing the purity of a crude peptide sample.[2][14]

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for analysis.

  • Detection: UV detection at 210-230 nm.[2]

  • Note: While TFA is excellent for chromatographic separation, it can suppress the signal in mass spectrometry.[15] For LC-MS analysis, using formic acid (FA) as the ion-pairing agent is often preferred.[15]

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025). Protein Science. Retrieved from [Link]

  • SPPS Reagents Explained: A Complete Guide. (2025). CEM Corporation. Retrieved from [Link]

  • Swellographic Study of Peptide Resin Swelling Behavior during Solid Phase Peptide Synthesis. (2025). ResearchGate. Retrieved from [Link]

  • Analysis of a Synthetic Peptide and Its Impurities. (2020). Agilent. Retrieved from [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014). ResearchGate. Retrieved from [Link]

  • Synthetic Peptide Characterization and Impurity Profiling. (n.d.). Waters. Retrieved from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved from [Link]

  • What do you do when your peptide synthesis fails? (2023). Biotage. Retrieved from [Link]

  • Methods and protocols of modern solid phase Peptide synthesis. (n.d.). PubMed. Retrieved from [Link]

  • Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis? (2014). ResearchGate. Retrieved from [Link]

  • How do I choose my resin for peptide synthesis? {Part 2}. (2023). Biotage. Retrieved from [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved from [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Solid phase peptide synthesis help. (2021). Reddit. Retrieved from [Link]

  • Cleavage from Wang Resin. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Managing Product-Related Impurities in Synthetic Peptides. (2025). BioPharmaSpec. Retrieved from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications. Retrieved from [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (2018). ResearchGate. Retrieved from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). MBL International. Retrieved from [Link]

  • Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis. (n.d.). MDPI. Retrieved from [Link]

  • Side reactions in the SPPS of Cys-containing peptides. (n.d.). Academia.edu. Retrieved from [Link]

  • Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. (2020). RSC Publishing. Retrieved from [Link]

  • Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU... (n.d.). ResearchGate. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. Retrieved from [Link]

  • The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis. (n.d.). Fmoc-Ser(tBu)-OH Information. Retrieved from [Link]

  • Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. (2016). RSC Publishing. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Mass Spectrometry Parameters for Leu-Ser Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of Leucyl-Serine (Leu-Ser). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

Introduction

The detection and quantification of dipeptides like Leu-Ser by mass spectrometry, while routine, presents unique challenges. These small, polar molecules can suffer from poor retention in reversed-phase chromatography, low ionization efficiency, and complex fragmentation patterns. Achieving sensitive and reproducible results requires a nuanced understanding of how to manipulate instrument parameters and mobile phase composition. This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Signal Intensity for Leu-Ser

Question: I am not seeing a strong signal for my Leu-Ser standard. What are the most likely causes and how can I fix this?

Answer: A weak or absent signal for Leu-Ser is one of the most common challenges and can stem from several factors, ranging from sample preparation to the mass spectrometer's source conditions.

Underlying Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The choice of mobile phase additives is critical for the efficient protonation of peptides in positive-ion electrospray ionization (ESI).[1]

    • Explanation: Formic acid (FA) is a widely used mobile phase additive in LC-MS because it facilitates the ionization of analytes like peptides and improves peak shape. Trifluoroacetic acid (TFA), while excellent for UV detection due to its ion-pairing properties that enhance chromatographic resolution, can suppress the MS signal.[2] This ion suppression occurs because the deprotonated TFA forms strong ion pairs with the analyte, reducing its abundance in the gas phase.

    • Recommendation: If you are using TFA, consider switching to 0.1% formic acid in both your aqueous and organic mobile phases. For a balance between chromatographic performance and MS sensitivity, difluoroacetic acid (DFA) can be a good alternative.[3]

  • Inefficient Electrospray Ionization (ESI): The settings of your ESI source directly impact the desolvation and ionization of Leu-Ser.

    • Explanation: ESI is a soft ionization technique that transfers ions from solution to the gas phase.[4] The efficiency of this process is influenced by parameters like capillary voltage, nebulizing gas pressure, and drying gas temperature.[4][5] For small, polar molecules, ensuring complete desolvation without causing thermal degradation is key.

    • Recommendation: Systematically optimize your ESI source parameters. Start with the manufacturer's recommended settings and adjust one parameter at a time while monitoring the Leu-Ser signal. Pay close attention to the stability of the spray.[5]

  • Sample Loss or Degradation: Peptides can be lost during sample preparation or may not be stable in the chosen solvent.[6][7]

    • Explanation: Low concentrations of peptides can adsorb to surfaces of vials and pipette tips. The pH of the sample solution can also affect the stability of the peptide.

    • Recommendation: Use low-adsorption vials and pipette tips. Ensure your Leu-Ser stock and working solutions are fresh and stored appropriately. The sample should be dissolved in a solvent compatible with your initial mobile phase conditions to ensure good peak shape.

Troubleshooting Workflow: Low Signal Intensity

If you are experiencing low signal intensity, follow this logical workflow to diagnose and resolve the issue.

LowSignalTroubleshooting start Start: Low Leu-Ser Signal check_ms Verify MS Performance (Infuse Standard) start->check_ms check_lc Check LC System (Pressure, Leaks) start->check_lc optimize_source Optimize ESI Source (Voltage, Gas, Temp) check_ms->optimize_source MS OK fail Issue Persists: Consult Instrument Specialist check_ms->fail No Signal on Infusion check_lc->start Address LC Issues mobile_phase Evaluate Mobile Phase (Switch TFA to FA/DFA) optimize_source->mobile_phase sample_prep Review Sample Prep (Fresh Sample, Low-bind Vials) mobile_phase->sample_prep success Signal Improved sample_prep->success Signal OK sample_prep->fail Still Low

Caption: A decision tree for troubleshooting low signal intensity of Leu-Ser.

Issue 2: Poor or Inconsistent Fragmentation (MS/MS)

Question: I'm having trouble getting consistent and meaningful fragment ions for Leu-Ser. How can I optimize the collision energy?

Answer: Optimizing collision energy (CE) is crucial for obtaining reproducible and structurally informative fragment ions. For a dipeptide like Leu-Ser, the goal is to induce cleavage of the peptide bond to generate characteristic b- and y-ions.

Underlying Causes & Solutions:

  • Collision Energy is Not Optimized: A fixed, arbitrary CE value is unlikely to be optimal.

    • Explanation: The internal energy required to fragment a precursor ion is dependent on its mass, charge state, and structure.[8][9] Too low a CE will result in insufficient fragmentation, while excessive CE can lead to extensive fragmentation, losing the most informative ions.[10][11]

    • Recommendation: Perform a collision energy optimization experiment. This involves analyzing the Leu-Ser standard while ramping the CE over a range of values and monitoring the intensity of the desired fragment ions.

Experimental Protocol: Collision Energy Optimization
  • Preparation: Prepare a solution of Leu-Ser at a concentration that gives a stable signal (e.g., 1 µg/mL).

  • Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump to ensure a constant supply of the analyte.

  • MS Setup: Set up a product ion scan experiment, selecting the protonated molecular ion of Leu-Ser as the precursor.

  • CE Ramp: Create a series of experiments where the collision energy is incrementally increased (e.g., in steps of 2-5 eV) across a relevant range.

  • Data Analysis: Plot the intensity of the key fragment ions (e.g., the y-ion and b-ion) against the collision energy. The optimal CE is the value that yields the maximum intensity for the desired fragments.

ParameterTypical Starting RangePurpose
Precursor Ion (m/z) [M+H]+ of Leu-SerIsolate the ion of interest for fragmentation.
Collision Energy (CE) 5 - 40 eVInduce fragmentation of the precursor ion.
Cone/Nozzle Voltage Instrument DependentCan influence in-source fragmentation; should be optimized.[10]
  • In-Source Fragmentation: Fragmentation may be occurring in the ion source before the collision cell.

    • Explanation: High cone or nozzle voltages can impart enough energy to fragment ions before they reach the quadrupole for isolation.[10]

    • Recommendation: After optimizing CE, investigate the effect of the cone voltage. A lower cone voltage generally minimizes in-source fragmentation, ensuring that the fragmentation observed is primarily a result of the collision-induced dissociation in the collision cell.

Issue 3: Presence of Adducts and High Background Noise

Question: My mass spectrum for Leu-Ser is complex, showing multiple adducts and high background noise. How can I clean this up?

Answer: The presence of adducts and high background noise can complicate data interpretation and reduce sensitivity. These issues often arise from the sample matrix, mobile phase contaminants, or glassware.

Underlying Causes & Solutions:

  • Alkali Metal Adducts: Sodium ([M+Na]+) and potassium ([M+K]+) adducts are very common in ESI-MS.[12]

    • Explanation: Peptides can readily form adducts with alkali metal ions present as contaminants in solvents, buffers, or from glassware.[12][13] These adducts split the ion current between multiple species, reducing the intensity of the desired protonated molecule.[12]

    • Recommendation: Use high-purity, LC-MS grade solvents and additives. Avoid glassware wherever possible, opting for polypropylene tubes and vials. If glassware must be used, ensure it is rigorously cleaned. The addition of a small amount of a volatile ammonium salt, like ammonium formate, can sometimes help to promote the formation of the protonated molecule over sodium adducts.

  • Mobile Phase Contaminants: Non-volatile buffers or other contaminants can lead to high background noise.

    • Explanation: Contaminants in the mobile phase can become ionized and detected by the mass spectrometer, leading to a high chemical background and potentially suppressing the analyte signal.

    • Recommendation: Always use high-purity solvents and additives. Regularly flush your LC system to remove any accumulated contaminants.

  • Complex Sample Matrix: If analyzing Leu-Ser in a complex biological matrix, co-eluting components can cause ion suppression.[14]

    • Explanation: Components of a biological matrix can compete with the analyte for ionization, reducing its signal intensity.[14]

    • Recommendation: Implement a sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before LC-MS analysis. Ensure your chromatographic method provides adequate separation of Leu-Ser from the bulk of the matrix components.

Visualization of Ionization and Adduct Formation

The following diagram illustrates the desired protonation of Leu-Ser versus the formation of an unwanted sodium adduct during the electrospray ionization process.

ESI_Process cluster_droplet ESI Droplet cluster_gas_phase Gas Phase Ions analyte Leu-Ser H+ Na+ protonated [Leu-Ser+H]+ (Desired) analyte->protonated Protonation adduct [Leu-Ser+Na]+ (Undesired) analyte->adduct Adduct Formation

Sources

Technical Support Center: Overcoming Leucyl-Serine Solubility Challenges in Experimental Buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Leucyl-Serine. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, practical solutions to the solubility challenges you may encounter when working with the dipeptide Leucyl-Serine (Leu-Ser). This resource is structured to offer not just protocols, but a deeper understanding of the physicochemical principles governing its solubility, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Understanding Leucyl-Serine: A Physicochemical Overview

Leucyl-Serine is a dipeptide composed of the nonpolar amino acid Leucine and the polar, uncharged amino acid Serine.[1] This combination of hydrophobic and hydrophilic residues gives the dipeptide an amphipathic character, which is central to its solubility behavior. The solubility of peptides is fundamentally influenced by their amino acid composition, sequence, and the solution's pH and ionic strength.[2][3]

The key to manipulating Leucyl-Serine's solubility lies in understanding its ionization state. Like all peptides, Leucyl-Serine has an N-terminal amino group and a C-terminal carboxyl group, which can be protonated or deprotonated depending on the pH of the buffer. The net charge of the peptide is a critical determinant of its interaction with the solvent and, consequently, its solubility.[2]

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding Leucyl-Serine solubility.

Q1: Why is my Leucyl-Serine not dissolving in water or my neutral buffer (e.g., PBS pH 7.4)?

A1: Leucyl-Serine, despite the presence of the hydrophilic serine residue, can exhibit limited solubility in neutral aqueous solutions. This is primarily due to the hydrophobic nature of the leucine side chain and the potential for the dipeptide to be near its isoelectric point (pI). At the pI, the net charge of the molecule is zero, minimizing its interaction with polar water molecules and often leading to precipitation or aggregation.[3] Peptides with a high proportion of hydrophobic residues are often challenging to dissolve in aqueous solutions.[4]

Q2: What is the isoelectric point (pI) of Leucyl-Serine and why is it important?

A2: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple dipeptide like Leucyl-Serine, the pI can be estimated by averaging the pKa values of the N-terminal amino group and the C-terminal carboxyl group.

  • α-carboxyl group (C-terminus of Serine): ~pKa₁

  • α-amino group (N-terminus of Leucine): ~pKa₂

The approximate pKa values for the terminal groups of peptides are generally around 3-4 for the carboxyl group and 8-9 for the amino group. A more precise calculation would involve the specific pKa values for the termini in the context of the dipeptide structure. The pI is crucial because peptide solubility is typically at its minimum at or near this pH.[3] To enhance solubility, it is advisable to work with buffers that have a pH at least one to two units away from the pI.

Q3: Should I use an acidic or basic buffer to dissolve Leucyl-Serine?

A3: To determine whether an acidic or basic buffer is more appropriate, you first need to estimate the pI of Leucyl-Serine. Based on the pKa values of the terminal groups, the pI of a neutral dipeptide like Leu-Ser will be roughly in the neutral pH range. Therefore, moving the pH of the buffer away from this neutral range, either to the acidic or basic side, will increase the net charge of the dipeptide and enhance its solubility.

  • In an acidic buffer (pH < pI): The carboxyl group will be largely protonated (neutral), while the amino group will be protonated (positive charge), resulting in a net positive charge.

  • In a basic buffer (pH > pI): The amino group will be deprotonated (neutral), while the carboxyl group will be deprotonated (negative charge), resulting in a net negative charge.

Both acidic and basic conditions can improve solubility. The choice between them may depend on the requirements of your downstream application.

Q4: Can I use organic solvents to dissolve Leucyl-Serine?

A4: Yes, for highly hydrophobic peptides, dissolving them first in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then slowly diluting with your aqueous buffer is a common strategy.[4] However, it is crucial to consider the compatibility of the organic solvent with your experimental system, as it can interfere with biological assays.[5] For Leucyl-Serine, which is only moderately hydrophobic, this should be considered a secondary approach after optimizing buffer conditions.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides a systematic approach to resolving common solubility problems encountered with Leucyl-Serine.

Problem 1: Leucyl-Serine forms a suspension or precipitate in my buffer.

This is the most frequent issue and usually indicates that the buffer conditions are not optimal for solubilization.

Step 1: Initial Solubility Test

Before dissolving your entire stock of Leucyl-Serine, always perform a small-scale solubility test.[4] This will save your valuable material in case the initial solvent choice is incorrect.

Step 2: pH Adjustment

As discussed, pH is the most critical factor. The goal is to move the pH of your solution away from the isoelectric point of Leucyl-Serine.

Protocol for pH Optimization:

  • Estimate the Isoelectric Point (pI): For Leucyl-Serine, a reasonable estimate for the pI would be in the range of 5.5-6.5.

  • Prepare a series of buffers: Prepare small volumes of buffers with different pH values. Good starting points would be:

    • Acidic: 0.1 M Acetate Buffer, pH 4.0 and 5.0

    • Neutral: 0.1 M Phosphate Buffer, pH 7.0

    • Basic: 0.1 M TRIS Buffer, pH 8.0 and 9.0

  • Test Solubility: Add a small, known amount of lyophilized Leucyl-Serine to each buffer to a desired final concentration.

  • Observe and Quantify: Gently vortex or sonicate the samples.[5] Observe for complete dissolution (a clear solution). If possible, quantify the soluble portion by methods such as UV-Vis spectroscopy after centrifugation.

Illustrative Data: Expected Solubility Trends of a Dipeptide like Leucyl-Serine

The following table provides an example of how the solubility of a dipeptide with characteristics similar to Leucyl-Serine might vary with pH. Note: These are not experimental data for Leucyl-Serine but are based on established principles of peptide solubility.

Buffer SystempHExpected Relative SolubilityRationale
Acetate4.0HighpH is significantly below the estimated pI, leading to a net positive charge.
Acetate5.0ModeratepH is approaching the estimated pI, reducing the net charge.
Phosphate6.0LowpH is likely near the isoelectric point, resulting in minimal net charge.
Phosphate7.0ModeratepH is moving away from the pI, leading to a net negative charge.
TRIS8.0HighpH is significantly above the estimated pI, resulting in a greater net negative charge.
Problem 2: The dipeptide dissolves initially but then precipitates over time.

This may indicate either slow aggregation or a change in buffer conditions (e.g., CO₂ absorption from the air lowering the pH of a basic buffer).

Step 1: Re-evaluate Buffer Choice and Strength
  • Buffer Capacity: Ensure your chosen buffer has adequate buffering capacity to resist pH shifts.

  • Ionic Strength: The ionic strength of the buffer can influence solubility. For some peptides, increasing the ionic strength can enhance solubility by shielding charges and reducing intermolecular interactions. However, at very high salt concentrations, a "salting-out" effect can occur, leading to precipitation. It is recommended to test a range of buffer concentrations (e.g., 50 mM, 100 mM, 200 mM).

Step 2: Consider Aggregation

Even at a favorable pH, peptides can aggregate, especially at higher concentrations. Leucine residues, in particular, can contribute to the aggregation propensity of peptides.[6]

Strategies to Mitigate Aggregation:

  • Work at lower concentrations: If your experiment allows, try working with more dilute solutions.

  • Additives: In some cases, small amounts of additives can disrupt aggregation. These should be used with caution and tested for compatibility with your assay. Examples include:

    • Arginine: Known to be a general aggregation suppressor.

    • Guanidinium Hydrochloride or Urea: These are strong denaturants and should only be used if compatible with your downstream applications, as they will disrupt protein structures.[7]

  • Temperature: Store stock solutions at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.

Experimental Workflow for Troubleshooting

The following diagram outlines a systematic workflow for addressing Leucyl-Serine solubility issues.

Figure 1. Troubleshooting workflow for Leucyl-Serine solubility.

The Underlying Science: A Deeper Dive

The Henderson-Hasselbalch Equation and Peptide Charge

The ionization state of the N-terminal amino group and the C-terminal carboxyl group of Leucyl-Serine can be understood using the Henderson-Hasselbalch equation:

pH = pKa + log ( [A⁻] / [HA] )

Where:

  • pH is the pH of the buffer.

  • pKa is the acid dissociation constant for the ionizable group.

  • [A⁻] is the concentration of the deprotonated form.

  • [HA] is the concentration of the protonated form.

By knowing the pKa values and the buffer pH, you can determine the ratio of protonated to deprotonated species for each terminal group and thus the net charge of the dipeptide. This relationship is fundamental to predicting how changes in pH will affect solubility.

The following diagram illustrates the charge state of Leucyl-Serine at different pH values relative to its isoelectric point (pI).

G cluster_0 Low pH (pH < pI) cluster_1 At Isoelectric Point (pH = pI) cluster_2 High pH (pH > pI) low_ph Net Charge: +1 -COOH (Neutral) -NH3+ (Positive) pI Net Charge: 0 -COO- (Negative) -NH3+ (Positive) low_ph->pI Increase pH high_ph Net Charge: -1 -COO- (Negative) -NH2 (Neutral) pI->high_ph Increase pH

Figure 2. Ionization state of Leucyl-Serine at different pH values.

References

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

  • ChemRxiv. (2023). Amino Acid Composition drives Peptide Aggregation. Retrieved from [Link]

  • PubChem. (n.d.). Leu-Ser. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Isca Biochemicals. (2023, May 2). Peptide solubility. Retrieved from [Link]

  • Do, H. T., Franke, P., Volpert, S., Klinksiek, M., Sadowski, G., & Held, C. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 23(15), 9344-9363.
  • Trevino, S. R., Scholtz, J. M., & Pace, C. N. (2007). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Journal of molecular biology, 366(2), 449–460.
  • Appeldoorn, M. M., de Jong, R. M., van der Wielen, L. A., Luyben, K. C., & van der Wielen, M. C. (2007). Solubilities of amino acids in water at various pH values under 298.15 K.
  • Pal, A., & Chauhan, N. (2019). Thermophysical properties of amino acids l-serine and l-leucine in aqueous diammonium hydrogen phosphate solutions: Volumetric and acoustic studies. The Journal of Chemical Thermodynamics, 138, 33-42.

Sources

Technical Support Center: Minimizing Racemization During L-Leucyl-L-serine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on a critical challenge in dipeptide synthesis: minimizing racemization during the coupling of L-Leucine to L-Serine. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategy effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding racemization in the context of L-Leucyl-L-serine synthesis.

Q1: What is racemization and why is it a significant issue in L-Leucyl-L-serine synthesis?

A1: Racemization is the conversion of a single enantiomer (in this case, the desired L-amino acid) into an equal mixture of both its L and D forms.[1] During the synthesis of L-Leucyl-L-serine, the activation of the carboxylic acid of the N-protected L-Leucine makes the α-proton acidic and susceptible to removal by a base.[2] This leads to a loss of stereochemical integrity, resulting in the formation of the undesired D-Leucyl-L-serine diastereomer. This impurity can be difficult to separate and can significantly alter the biological activity and therapeutic efficacy of the final peptide.[3][4]

Q2: What are the primary chemical mechanisms that lead to racemization during peptide coupling?

A2: Racemization during peptide bond formation primarily proceeds through two base-catalyzed pathways:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism.[3][5] The activated carboxyl group of the N-protected amino acid (L-Leucine) can cyclize to form a planar 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and is readily abstracted by a base. Subsequent re-protonation can occur from either face of the planar ring, leading to a mixture of L and D isomers.[5][6]

  • Direct Enolization (Direct α-Abstraction): A base can directly abstract the α-proton from the activated amino acid to form a planar enolate intermediate.[2][5] Like the oxazolone, this intermediate is achiral, and re-protonation can lead to both L and D configurations.[5]

Q3: Is either Leucine or Serine particularly prone to racemization?

A3: While any amino acid can racemize under activating conditions, some are more susceptible than others. Amino acids like Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[2][7] Leucine is not considered as high-risk as His or Cys. However, the hydroxyl group in the side chain of Serine requires protection during synthesis to prevent side reactions.[8] The choice of protecting group and the overall reaction conditions for the L-Leucine coupling step are the critical factors for preventing the formation of the D-Leu-L-Ser diastereomer.

Q4: How do common reaction parameters influence the extent of racemization?

A4: Several experimental factors significantly impact the degree of racemization:

  • Coupling Reagents: The choice of activating agent is paramount. Some reagents inherently promote racemization more than others.[1]

  • Base: The strength, steric hindrance, and concentration of the base used are critical. Stronger bases more readily abstract the α-proton, increasing the rate of racemization.[1][9]

  • Temperature: Higher reaction temperatures accelerate both the desired coupling reaction and the undesired racemization pathway.[1][3][10]

  • Solvent: The polarity of the solvent can influence racemization rates. Polar aprotic solvents like DMF, while common, can sometimes favor racemization.[6]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to diagnosing and resolving specific problems encountered during the synthesis of L-Leucyl-L-serine.

Observed Problem Potential Cause(s) Recommended Solution(s) & Rationale
High percentage (>2%) of D-Leucyl-L-serine diastereomer detected by chiral HPLC. Inappropriate Coupling Reagent/Additive Combination: Carbodiimides like DCC or DIC used without racemization-suppressing additives are a common cause.Action: Employ a carbodiimide in conjunction with an additive like Oxyma (Ethyl 2-cyano-2-(hydroximino)acetate), 1-hydroxybenzotriazole (HOBt), or 1-hydroxy-7-aza-benzotriazole (HOAt).[11][12] Rationale: These additives react with the initially formed O-acylisourea intermediate to form an active ester. This active ester is less prone to oxazolone formation than the O-acylisourea, thereby suppressing racemization.[11] Oxyma is a non-explosive and highly effective alternative to HOBt and HOAt.[12][13]
Use of a Strong, Non-Hindered Base: Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can aggressively promote α-proton abstraction.[14]Action: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent choices.[9][12] Rationale: Weaker bases are less capable of deprotonating the α-carbon, while sterically hindered bases have difficulty accessing the α-proton, thus reducing the rate of racemization.[9][15]
Elevated Reaction Temperature: Running the coupling reaction at room temperature or higher for extended periods increases racemization.[3]Action: Perform the coupling reaction at a lower temperature, typically 0°C.[3] Rationale: The activation energy for racemization is often comparable to that of the coupling reaction. Lowering the temperature slows both processes, but can give the desired reaction a kinetic advantage, especially with efficient coupling reagents.
Low coupling yield, requiring extended reaction times or higher temperatures, leading to racemization. Aggregation of the Growing Peptide Chain: This is more common in solid-phase peptide synthesis (SPPS) and can hinder the accessibility of the reactive sites.Action: Consider switching to a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP), or adding chaotropic salts.[7] Microwave heating can also overcome aggregation but must be used cautiously due to the risk of racemization.[7][16] Rationale: By improving the solvation and accessibility of the peptide chain, the coupling reaction can proceed more efficiently, reducing the need for harsh conditions that promote racemization.
Inadequate Side-Chain Protection of Serine: An unprotected or poorly protected hydroxyl group on serine can lead to side reactions and incomplete coupling.Action: Ensure the hydroxyl group of L-serine is adequately protected. The tert-butyl (tBu) ether is common for Fmoc chemistry, while the benzyl (Bzl) ether is often used in Boc chemistry.[17] Rationale: Protecting the hydroxyl group prevents its participation in side reactions, ensuring that the coupling reaction proceeds cleanly at the N-terminus.
Difficulty in purifying the L-Leucyl-L-serine product from reaction byproducts. Byproducts from the Coupling Reagent: For example, the dicyclohexylurea (DCU) byproduct from DCC is notoriously insoluble and difficult to remove.[14]Action: Use a coupling reagent that generates soluble byproducts. Diisopropylcarbodiimide (DIC) produces a more soluble urea, and the byproducts of phosphonium and aminium/uronium salt reagents (e.g., PyBOP, HBTU, HATU) are generally soluble and easily removed during workup.[12][14] Rationale: Simplifying the purification process by avoiding insoluble byproducts saves time and reduces product loss during purification steps.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Optimized Coupling of Fmoc-L-Leu-OH to H-L-Ser(tBu)-Resin with Minimized Racemization

This protocol is designed for solid-phase peptide synthesis (SPPS) and prioritizes conditions known to suppress racemization.

Materials:

  • H-L-Ser(tBu)-Wang resin

  • Fmoc-L-Leu-OH

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate)

  • N-methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF (for Fmoc deprotection)

Methodology:

  • Resin Swelling: Swell the H-L-Ser(tBu)-Wang resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Leu-OH (3 eq.), Oxyma (3 eq.), and NMM (4 eq.) in a minimal amount of DMF.

  • Coupling Reaction:

    • Cool the activation mixture and the resin-containing vessel to 0°C in an ice bath.

    • Add DIC (3 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes at 0°C.

    • Add the activated Fmoc-L-Leu-OH solution to the resin.

    • Agitate the reaction mixture at 0°C for 30 minutes, then allow it to slowly warm to room temperature and continue reacting for an additional 1.5-2 hours.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.

  • Fmoc Deprotection (for subsequent steps): Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the newly added Leucine.

Protocol 2: Chiral HPLC Analysis for Quantifying Racemization

This method allows for the separation and quantification of the desired L-L diastereomer from the undesired D-L diastereomer.

Materials:

  • Crude, cleaved dipeptide (Leu-Ser)

  • Chiral HPLC column (e.g., Cinchona alkaloid-derived zwitterionic stationary phases like CHIRALPAK® ZWIX)[18]

  • HPLC-grade solvents (e.g., methanol, acetonitrile, ammonium acetate buffer)

Methodology:

  • Sample Preparation: Dissolve a small amount of the crude peptide in the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: CHIRALPAK® ZWIX(+)

    • Mobile Phase: A mixture of ammonium acetate buffer, methanol, and acetonitrile. The exact ratio will need to be optimized for baseline separation.[19]

    • Flow Rate: 0.5 - 1.0 mL/min

    • Detection: UV at 210-220 nm

  • Data Analysis: Integrate the peak areas for both the L-L and D-L diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100

Section 4: Visualizing the Chemistry

Racemization Mechanisms

The following diagram illustrates the two primary pathways for racemization during the activation of an N-protected amino acid.

Racemization_Mechanisms cluster_activation Activation cluster_product Products N-Protected L-AA N-Protected L-AA Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) N-Protected L-AA->Activated_Intermediate + Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_Intermediate->Oxazolone Cyclization (Path A) Enolate Planar Enolate Intermediate Activated_Intermediate->Enolate Direct Deprotonation (Path B) Racemic_Mix Mixture of L- and D-Activated AA Oxazolone->Racemic_Mix + H⁺ (from either face) Enolate->Racemic_Mix + H⁺ (from either face)

Caption: Primary mechanisms of racemization via oxazolone and enolate intermediates.

Decision Workflow for Minimizing Racemization

This workflow provides a logical sequence for selecting an appropriate coupling strategy.

Decision_Workflow start Start Synthesis Planning check_sensitivity Is the coupling known to be prone to racemization? start->check_sensitivity high_risk High-Risk Coupling check_sensitivity->high_risk Yes low_risk Low-Risk Coupling check_sensitivity->low_risk No reagent_choice_high Use high-efficiency, low-racemization reagents: - DIC/Oxyma - HATU/Collidine - DEPBT high_risk->reagent_choice_high reagent_choice_low Standard reagents are likely sufficient: - DIC/HOBt - HBTU/NMM low_risk->reagent_choice_low conditions_high Implement stringent conditions: - Couple at 0°C - Use weak/hindered base (NMM, Collidine) - Minimize pre-activation time reagent_choice_high->conditions_high conditions_low Follow standard protocol: - Couple at RT or 0°C - Use NMM as base reagent_choice_low->conditions_low end Proceed to Coupling & Analysis conditions_high->end conditions_low->end

Caption: Decision workflow for selecting a racemization-minimizing strategy.

References

  • Peptide synthesis - Wikipedia. (2023, December 28). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage. (1992). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage. (1991). SciSpace. Retrieved January 20, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 20, 2026, from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2014). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 20, 2026, from [Link]

  • Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. (1998). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 20, 2026, from [Link]

  • Introduction to Peptide Synthesis. (2009). NIH. Retrieved January 20, 2026, from [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies. Retrieved January 20, 2026, from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved January 20, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (2022). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Racemization of amino acids under natural conditions: part 3—condensation to form oligopeptides. (2023, November 17). Creation Ministries International. Retrieved January 20, 2026, from [Link]

  • Racemization in Peptide Synthesis. Mechanism-specific Models. (1966). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2008). The Journal of Organic Chemistry - ACS Publications. Retrieved January 20, 2026, from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016, September 6). Chromatography Today. Retrieved January 20, 2026, from [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2008). PubMed. Retrieved January 20, 2026, from [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (2022). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Racemization in stepwise solid-phase peptide synthesis at elevated temperature. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 26.7: Peptide Synthesis. (2024, September 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. (2023, March 2). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. (n.d.). Luxembourg Bio Technologies. Retrieved January 20, 2026, from [Link]

  • Peptide synthesis troubleshooting. (2023, June 28). Reddit. Retrieved January 20, 2026, from [Link]

  • Racemization during SPPS coupling step. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine. (2019). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • L-serine synthesis via the phosphorylated pathway in humans. (2020, June 27). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • Serine Synthesis. (2023, April 8). YouTube. Retrieved January 20, 2026, from [Link]

  • Bioprocess Engineering, Transcriptome, and Intermediate Metabolite Analysis of L-Serine High-Yielding Escherichia coli W3110. (2019). MDPI. Retrieved January 20, 2026, from [Link]

  • L-Serine synthesis pathway and basic domain structure of PHGDH. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Protocol Refinement for Leucyl-Serine Extraction from Tissues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Leucyl-Serine extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful isolation and quantification of the dipeptide Leucyl-Serine from tissue samples. As a Senior Application Scientist, this resource is built on a foundation of scientific expertise and field-proven insights to ensure robust and reproducible results.

I. Foundational Principles of Leucyl-Serine Extraction

The successful extraction of Leucyl-Serine, a small, polar dipeptide, from complex tissue matrices hinges on a multi-step process designed to efficiently lyse cells, solubilize the target analyte, remove interfering substances, and prepare the sample for downstream analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The core challenge lies in preserving the integrity of the dipeptide while eliminating a vast excess of proteins, lipids, and other metabolites that can compromise analytical sensitivity and accuracy.

The Causality Behind the Workflow

Each stage of the protocol is designed to address specific challenges inherent in tissue analysis. Inefficient homogenization will lead to poor recovery. Failure to remove larger proteins will result in ion suppression during mass spectrometry.[1][2] Inadequate cleanup can introduce contaminants that interfere with quantification.[1][3] Therefore, a systematic approach that considers the physicochemical properties of Leucyl-Serine is paramount.

II. Experimental Workflow: Leucyl-Serine Extraction and Analysis

This section details a comprehensive, step-by-step protocol for the extraction of Leucyl-Serine from animal tissues. The workflow is designed to be a self-validating system, with integrated quality control checks.

Leucyl_Serine_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Tissue_Collection 1. Tissue Collection (Snap-freeze in liquid N2) Homogenization 2. Tissue Homogenization (Cryogenic Grinding) Tissue_Collection->Homogenization Maintain at -80°C Protein_Precipitation 3. Protein Precipitation (Cold Acetonitrile) Homogenization->Protein_Precipitation Add ice-cold solvent Centrifugation1 4. Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection 5. Supernatant Collection Centrifugation1->Supernatant_Collection Collect supernatant SPE 6. Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Supernatant_Collection->SPE Load onto SPE cartridge Evaporation 7. Solvent Evaporation SPE->Evaporation Elute Leucyl-Serine Reconstitution 8. Reconstitution Evaporation->Reconstitution LCMS 9. LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for Leucyl-Serine extraction from tissue.

Detailed Step-by-Step Methodology

1. Tissue Collection and Storage:

  • Action: Immediately upon excision, rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove excess blood.

  • Rationale: Minimizes contamination from blood components.

  • Action: Blot the tissue dry, weigh it, and snap-freeze in liquid nitrogen.

  • Rationale: Rapid freezing halts enzymatic activity that could degrade Leucyl-Serine.

  • Action: Store samples at -80°C until processing.

  • Rationale: Ensures long-term stability of the analyte.[1] Avoid repeated freeze-thaw cycles as this can lead to sample degradation.[1]

2. Tissue Homogenization:

  • Action: Pre-cool a mortar and pestle with liquid nitrogen.

  • Rationale: Cryogenic grinding maintains the sample in a frozen state, preventing enzymatic degradation during homogenization.[4]

  • Action: Place the frozen tissue in the mortar and add liquid nitrogen. Grind the tissue to a fine powder.

  • Rationale: Mechanical disruption is crucial for breaking down the cellular structure to release intracellular components.[4][5]

  • Action: Transfer the powdered tissue to a pre-chilled tube.

3. Protein Precipitation:

  • Action: Add 5 volumes of ice-cold acetonitrile (ACN) containing an internal standard (e.g., stable isotope-labeled Leucyl-Serine) to the powdered tissue.

  • Rationale: ACN is a protein-denaturing organic solvent that effectively precipitates larger proteins while keeping small molecules like dipeptides in solution. The internal standard is crucial for accurate quantification, correcting for sample loss during preparation and matrix effects.[1]

  • Action: Vortex vigorously for 1 minute.

  • Action: Incubate at -20°C for 2 hours.

  • Rationale: Low temperature enhances protein precipitation.

4. Centrifugation:

  • Action: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[6]

  • Rationale: This step pellets the precipitated proteins and cellular debris.

5. Supernatant Collection:

  • Action: Carefully collect the supernatant, which contains Leucyl-Serine and other small molecules.

  • Caution: Avoid disturbing the protein pellet.

6. Solid-Phase Extraction (SPE):

  • Rationale: SPE is a critical cleanup step to remove remaining impurities that could interfere with LC-MS/MS analysis.[7][8][9] A mixed-mode cation exchange SPE is recommended for Leucyl-Serine, which has a primary amine.

  • Action (Conditioning): Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Action (Equilibration): Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Action (Loading): Load the supernatant onto the SPE cartridge.

  • Action (Washing): Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Rationale: The wash steps remove salts and other polar impurities.

  • Action (Elution): Elute Leucyl-Serine with 1 mL of 5% ammonium hydroxide in methanol.

  • Rationale: The basic elution buffer neutralizes the charge on the dipeptide, releasing it from the sorbent.

7. Solvent Evaporation:

  • Action: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Rationale: This step concentrates the sample. Avoid excessive heat to prevent degradation.

8. Reconstitution:

  • Action: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 0.1% formic acid in water).

  • Rationale: Reconstituting in the mobile phase ensures compatibility with the LC system and good peak shape.

9. LC-MS/MS Analysis:

  • Action: Analyze the reconstituted sample using a validated LC-MS/MS method.

  • Rationale: LC-MS/MS provides the necessary selectivity and sensitivity for quantifying Leucyl-Serine in a complex matrix.[10]

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during Leucyl-Serine extraction and provides practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Leucyl-Serine recovery low?

  • A1: Incomplete Homogenization: Ensure the tissue is ground to a fine, consistent powder.[11] Visual inspection for remaining tissue pieces can be helpful.[11]

  • A2: Inefficient Protein Precipitation: Ensure the ACN is ice-cold and allow sufficient incubation time at -20°C.

  • A3: Suboptimal SPE: The choice of SPE sorbent and the pH of the loading, washing, and elution buffers are critical. For Leucyl-Serine, a mixed-mode cation exchange resin is a good starting point.

  • A4: Analyte Adsorption: Peptides can adsorb to plastic and glass surfaces.[3] Using low-binding tubes and minimizing sample transfer steps can mitigate this.[3] Consider "priming" vessels with a sacrificial protein like bovine serum albumin (BSA).[3]

  • A5: Incomplete Reconstitution: After drying, ensure the analyte is fully redissolved by vortexing and/or sonicating the sample in the reconstitution solvent.

Q2: I am seeing significant ion suppression in my LC-MS/MS data. What could be the cause?

  • A1: Inadequate Sample Cleanup: Residual salts, lipids, or other endogenous molecules can suppress the ionization of Leucyl-Serine.[1][2] Ensure your SPE protocol is effective at removing these interferences.

  • A2: Matrix Effects: The tissue matrix itself can impact ionization efficiency.[12][13] The use of a stable isotope-labeled internal standard is the best way to correct for matrix effects.[1]

  • A3: High Salt Concentration: Ensure salts from buffers are adequately removed during the SPE wash steps.

Q3: My results are not reproducible. What are the likely sources of variability?

  • A1: Inconsistent Sample Handling: Ensure all samples are handled identically, from collection and storage to homogenization and extraction.[1]

  • A2: Pipetting Errors: Use calibrated pipettes and proper technique, especially when handling small volumes.

  • A3: Variability in SPE: Ensure consistent flow rates during SPE loading, washing, and elution. Automated SPE systems can improve reproducibility.

  • A4: Sample Degradation: Leucine and serine can be susceptible to degradation over time, especially with improper storage.[14] Ensure samples are processed promptly or stored correctly at -80°C.

Troubleshooting Matrix
Problem Potential Cause Recommended Solution Reference
Low/No Signal Incomplete cell lysisOptimize homogenization (e.g., increase grinding time, use bead beater).[5]
Analyte degradationKeep samples on ice at all times; add protease inhibitors to homogenization buffer.[15][16]
Loss during SPEOptimize SPE protocol (sorbent, pH, solvents); check for analyte breakthrough in wash fractions.[17]
High Background/Interference Insufficient sample cleanupImprove SPE protocol; consider a secondary cleanup step (e.g., liquid-liquid extraction).[1]
ContaminationUse high-purity solvents and reagents; use low-binding plasticware to avoid leachable compounds.[1][3][1][3]
Poor Peak Shape in LC Sample reconstituted in a strong solventReconstitute in the initial mobile phase.
Particulate matter in the sampleCentrifuge the reconstituted sample before injection.
Inconsistent Quantification Matrix effectsUse a stable isotope-labeled internal standard.[1]
Inconsistent sample volume/dilutionUse precise pipetting techniques; ensure consistent dilutions for all samples and standards.[1]

IV. Quality Control and Validation

A robust protocol is a self-validating one. To ensure the accuracy and precision of your Leucyl-Serine quantification, the following quality control measures are essential:

  • Internal Standards: As mentioned, the use of a stable isotope-labeled Leucyl-Serine is highly recommended to account for variability in extraction efficiency and matrix effects.

  • Calibration Curve: Prepare a calibration curve using a matrix that closely matches your samples (e.g., a tissue homogenate from a control group stripped of endogenous Leucyl-Serine).

  • Quality Control Samples: Include low, medium, and high concentration QC samples in each analytical run to monitor the performance of the assay.

  • Recovery Experiments: Spike a known amount of Leucyl-Serine into a blank tissue matrix and perform the entire extraction procedure to determine the recovery rate.

V. Advanced Considerations

Signaling Pathway Context

Leucine is a critical activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. Leucyl-tRNA synthetase (LRS) acts as an intracellular leucine sensor that, upon leucine binding, interacts with Rag GTPase to activate mTORC1.[18] Accurate measurement of Leucyl-Serine may be relevant in studies investigating this pathway, as dipeptides can be a source of amino acids for cellular processes.

mTORC1_Pathway Leucine Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS binds Rag_GTPase Rag GTPase LRS->Rag_GTPase activates mTORC1 mTORC1 Rag_GTPase->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes

Sources

Technical Support Center: Enhancing the Resolution of Leucyl-Serine Peaks in Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chromatographic applications. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome challenges in your laboratory. This guide focuses on a common yet intricate problem: enhancing the resolution of Leucyl-Serine peaks in chromatography. The dipeptide Leucyl-Serine, with its distinct physicochemical properties and potential for stereoisomerism, presents a unique set of separation challenges. This resource is designed for researchers, scientists, and drug development professionals to navigate these complexities with confidence.

The Challenge of Separating Leucyl-Serine

Leucyl-Serine is a dipeptide composed of Leucine and Serine. Its separation can be complicated by several factors:

  • Polarity: The presence of both a hydrophobic leucine side chain and a polar serine side chain gives the molecule an amphipathic character, which can lead to complex retention behavior in reversed-phase chromatography.

  • Ionic State: The N-terminus, C-terminus, and the hydroxyl group of serine can exist in different ionic states depending on the mobile phase pH. Controlling the ionization is crucial for achieving consistent retention and good peak shape.[1]

  • Chirality: Both Leucine and Serine have chiral centers, meaning Leucyl-Serine can exist as four different stereoisomers (L-L, D-D, L-D, and D-L). Separating these diastereomers and enantiomers often requires specialized chiral stationary phases or chiral derivatizing agents.[2][3][4]

This guide will provide a structured approach to troubleshooting and method development, enabling you to achieve baseline resolution of your Leucyl-Serine peaks.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the chromatographic analysis of Leucyl-Serine in a question-and-answer format.

Q1: Why am I seeing poor resolution between my Leucyl-Serine peak and other components in my sample?

A1: Poor resolution, or the co-elution of peaks, is a common issue that can be addressed by systematically evaluating and optimizing several chromatographic parameters.[5] The goal is to manipulate the retention factor (k), selectivity (α), and column efficiency (N) to improve the separation.[6]

Initial Checks & Quick Fixes:
  • Flow Rate: In many cases, reducing the flow rate can improve resolution by allowing more time for the analyte to interact with the stationary phase, leading to narrower peaks.[5]

  • Injection Volume: Overloading the column can lead to peak broadening and decreased resolution. Try reducing the injection volume to see if the peak shape and separation improve.[7]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your initial mobile phase. Injecting in a strong solvent can cause peak distortion and poor resolution.[8]

In-depth Solutions:
  • Mobile Phase Optimization: The mobile phase composition is a powerful tool for manipulating selectivity.[6]

    • Organic Modifier: If you are using acetonitrile, consider switching to methanol or vice-versa. Different organic modifiers can alter the selectivity of the separation.

    • pH Adjustment: The pH of the mobile phase will affect the ionization state of Leucyl-Serine. Adjusting the pH to be at least 2 units away from the pKa of the ionizable groups can lead to improved peak shape and resolution.

    • Buffer Concentration: Inadequate buffering can lead to peak tailing and poor resolution. A buffer concentration in the range of 10-25 mM is generally sufficient to maintain a constant pH and suppress unwanted interactions with the stationary phase.[1]

  • Column Selection: The choice of stationary phase is critical for achieving the desired separation.

    • Stationary Phase Chemistry: For a polar dipeptide like Leucyl-Serine, a standard C18 column might not provide optimal retention. Consider a column with a more polar stationary phase, such as a C8, Phenyl-Hexyl, or an embedded polar group (PEG) column.[9][10] Hydrophilic Interaction Chromatography (HILIC) is another excellent option for retaining and separating very polar compounds.[11][12]

    • Pore Size: For peptides, a column with a larger pore size (e.g., 300 Å) is often recommended to allow the molecule to fully interact with the stationary phase, resulting in better peak shape and resolution.[13][14]

  • Temperature Control: Column temperature can significantly impact retention time and selectivity.[15]

    • Increasing the column temperature generally decreases retention times and can improve peak shape by reducing mobile phase viscosity and improving mass transfer.[16] However, in some cases, a lower temperature may enhance resolution. Experiment with different temperatures (e.g., in 5-10°C increments) to find the optimal condition for your separation.[5]

Q2: My Leucyl-Serine peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, or issues with the column itself.

Potential Causes and Solutions:
  • Silanol Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with the basic amine groups of the dipeptide, causing tailing.

    • Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (0.1-0.5%). However, with modern high-purity silica columns, this is often not necessary.[1] A more common approach is to ensure adequate buffering to suppress silanol ionization.[1]

  • Column Contamination or Degradation: The column inlet frit may be partially blocked, or the stationary phase may be contaminated with strongly retained compounds from previous injections.

    • Solution: First, try flushing the column with a strong solvent. If that doesn't work, you can try back-flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[7] Using a guard column can help protect the analytical column from contamination.[8]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Leucyl-Serine, a mixed ionic state can exist, leading to peak tailing.

    • Solution: As mentioned previously, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Q3: I'm observing split peaks for Leucyl-Serine. What could be the reason?

A3: Split peaks can be caused by a few distinct issues, from problems with the sample injection to a compromised column.

Troubleshooting Split Peaks:
  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the sample to travel through the column in a distorted band, leading to a split peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Void or Channeling: A void at the head of the column or channeling within the stationary phase can cause the sample to travel through the column via two different paths, resulting in a split peak.

    • Solution: This usually indicates a damaged column that needs to be replaced. To prevent this, avoid sudden pressure shocks to the column.

  • Co-eluting Isomers: It's possible that you are partially separating the diastereomers of Leucyl-Serine.

    • Solution: If you suspect this is the case, you will need to develop a chiral separation method. See the dedicated section on "Chiral Separation of Leucyl-Serine Isomers" below.

Method Development & Optimization

A systematic approach to method development is key to achieving a robust and reproducible separation of Leucyl-Serine.

Experimental Protocol: Mobile Phase Optimization
  • Initial Conditions: Start with a common mobile phase system for peptides, such as:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Screening: Run a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of Leucyl-Serine.[17]

  • Gradient Optimization: Once the elution time is known, create a shallower gradient around that time to improve resolution. For example, if the peak elutes at 40% B, try a gradient of 30-50% B over 20 minutes.

  • Modifier Evaluation: If resolution is still not optimal, consider changing the mobile phase modifier. Formic acid (0.1%) is a good alternative to TFA, especially if you are using mass spectrometry detection.[18] Different modifiers can alter the selectivity of the separation.

  • pH Study: If necessary, perform a pH study by preparing mobile phases with different buffers (e.g., phosphate buffer) at various pH levels (e.g., pH 3, 5, and 7) to find the optimal pH for peak shape and resolution.

Data Presentation: Column Selection Guide for Dipeptide Separation
Stationary PhaseCharacteristicsIdeal for...
C18 Highly hydrophobic.General purpose, good for less polar analytes.
C8 Moderately hydrophobic.Analytes with intermediate polarity.
Phenyl-Hexyl Aromatic interactions.Analytes with aromatic rings or for alternative selectivity.
Embedded Polar Group (PEG) Reduced silanol interactions, alternative selectivity.Polar analytes, good peak shape for bases.
HILIC Hydrophilic stationary phase.Very polar analytes that are not well-retained in reversed-phase.[11]

Chiral Separation of Leucyl-Serine Isomers

If your goal is to separate the stereoisomers of Leucyl-Serine, a specialized approach is required.

Q4: How can I separate the D- and L-isomers of Leucyl-Serine?

A4: The separation of enantiomers requires the introduction of another chiral entity into the system. This can be achieved in two primary ways:

  • Chiral Stationary Phases (CSPs): This is the most direct method for chiral separations.[19]

    • Crown-ether based CSPs: These have shown excellent suitability for the separation of D- and L-amino acid enantiomers.[3]

    • Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin): These are also highly effective for the direct analysis of underivatized amino acids and are compatible with a wide range of mobile phases.[4]

  • Chiral Derivatization: In this method, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column.

    • Example: Reacting D- and L-serine with ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) forms diastereomeric isoindole derivatives that can be separated by reversed-phase HPLC.[2][20]

Experimental Workflow: Chiral Separation Method Development

Chiral_Separation_Workflow start Define Goal: Separate Leucyl-Serine Isomers method_choice Choose Method start->method_choice csp Chiral Stationary Phase (CSP) method_choice->csp derivatization Chiral Derivatization method_choice->derivatization csp_selection Select CSP Type (e.g., Crown Ether, Glycopeptide) csp->csp_selection derivatization_reagent Select Derivatizing Agent (e.g., OPA/NAC) derivatization->derivatization_reagent csp_method_dev Develop Method on CSP: - Mobile Phase Screening - Temperature Optimization csp_selection->csp_method_dev derivatization_protocol Optimize Derivatization Reaction derivatization_reagent->derivatization_protocol analysis Analyze Results: - Resolution - Peak Shape csp_method_dev->analysis achiral_separation Separate Diastereomers on Achiral Column derivatization_protocol->achiral_separation achiral_separation->analysis end Optimized Chiral Separation analysis->end

Caption: Workflow for developing a chiral separation method for Leucyl-Serine.

Logical Troubleshooting Flowchart

When encountering a separation problem, a logical, step-by-step approach is the most efficient way to identify and resolve the issue.

Troubleshooting_Workflow start Problem with Leucyl-Serine Peak check_basics Check Basic Parameters: - Flow Rate - Injection Volume - Sample Solvent start->check_basics problem_persists1 Problem Persists? check_basics->problem_persists1 optimize_mp Optimize Mobile Phase: - Organic Modifier - pH - Buffer Strength problem_persists1->optimize_mp Yes solution Problem Solved problem_persists1->solution No problem_persists2 Problem Persists? optimize_mp->problem_persists2 evaluate_column Evaluate Column: - Different Stationary Phase - Different Pore Size problem_persists2->evaluate_column Yes problem_persists2->solution No problem_persists3 Problem Persists? evaluate_column->problem_persists3 optimize_temp Optimize Temperature problem_persists3->optimize_temp Yes problem_persists3->solution No optimize_temp->solution

Caption: A systematic approach to troubleshooting Leucyl-Serine peak resolution issues.

References

  • HPLC Troubleshooting Guide. (n.d.).
  • Influence and Control of Column Temperature in Successful Peptide Mapping. (n.d.). Waters.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • Low-Temperature Mobile Phase for Peptide Trapping at Elevated Separation Temperature Prior to Nano RP-HPLC-MS/MS. (n.d.). MDPI.
  • Toward an Ultimate Solution for Peptide Retention Time Prediction: The Effect of Column Temperature on Separation Selectivity. (2024, March 26). Journal of Proteome Research.
  • Tips for optimization of peptides and proteins separation by reversed-phase. (n.d.). YMC CO., LTD.
  • Column Temperature Control in Peptide Mapping. (n.d.). Thermo Fisher Scientific.
  • Effect of column temperature on separation of peptides and proteins. (n.d.).
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.).
  • What is a good UPLC column choice for analysis of dipeptides and tripeptides? (n.d.). Waters Knowledge Base.
  • Optimizing a mobile phase gradient for peptide purification using flash column chromatography. (2023, January 31). Biotage.
  • HPLC Analysis and Purification of Peptides. (n.d.). PMC.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
  • General approach for the development of preparative peptide separations. (n.d.). HPLC.
  • Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc.
  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023, May 3). Agilent.
  • Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation.
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru.
  • Shodex Column Recommendation for Peptide Analysis. (n.d.).
  • Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. (n.d.).
  • Guidelines for Shodex Column Selection : Proteins, Peptides and Amino Acids. (n.d.). Shodex HPLC Columns and Standards.
  • Thermo Scientific LC Column Selection Guide. (n.d.).
  • Separation and detection of D-/L-serine by conventional HPLC. (n.d.). PMC - PubMed Central.
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today.
  • Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
  • Separation of N-L-Leucyl-L-leucine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Separation and detection of D-/L-serine by conventional HPLC. (2025, November 26). ResearchGate.
  • Plant Metabolomic Workflows Using Reversed-Phase LC and HILIC with ESI-TOF-MS. (2019, March 1).

Sources

Technical Support Center: Leucyl-Serine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Leucyl-Serine derivatization. This guide, structured in a question-and-answer format, is designed to provide in-depth troubleshooting assistance for common issues encountered during the chemical modification of the dipeptide Leucyl-Serine for analytical purposes such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). As Senior Application Scientists, we provide not just steps, but the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing low or no signal for my derivatized Leucyl-Serine in HPLC-UV/Fluorescence analysis. What are the likely causes?

Low or absent signal is a common issue that can typically be traced back to problems with the derivatization reaction itself or the stability of the resulting derivative. Here are the primary factors to investigate:

  • Incomplete Derivatization: The derivatization reaction may not have gone to completion, leaving a significant portion of your Leucyl-Serine underivatized. Most derivatization reagents for amino acids and peptides react with primary and secondary amines, such as the N-terminal amino group of Leucyl-Serine.[1][2]

    • Suboptimal pH: The pH of the reaction mixture is critical. For many common derivatizing reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), a basic pH in the range of 8.2 to 10.1 is required for the reaction to proceed efficiently. If the pH is too low (acidic), the derivatization will be incomplete. It is crucial to use the recommended buffer system, such as borate buffer, to maintain the optimal pH.

    • Insufficient Reagent: A molar excess of the derivatization reagent is necessary to drive the reaction to completion. A 4-6x molar excess of AQC reagent is often recommended for complete derivatization of all amino acids.[3] If there is not enough reagent, more sensitive amino acids may not be fully derivatized.[3]

    • Incorrect Reaction Temperature and Time: Derivatization reactions have optimal temperature and time requirements. For instance, AQC derivatization is often performed at 55°C for 10 minutes.[4] Deviating from these conditions can lead to incomplete reactions.

  • Derivative Instability: The derivatized Leucyl-Serine may be degrading before or during analysis. While many derivatives are stable for days, storage conditions and time in the autosampler can affect their integrity.[2] It's advisable to analyze samples as soon as possible after derivatization or to validate the stability of your derivatives under your specific storage conditions.

  • Matrix Effects: Components in your sample matrix could be interfering with the derivatization reaction or quenching the fluorescence of your derivative.[5] Consider a sample cleanup step prior to derivatization if you are working with complex matrices.

Q2: My mass spectrometry data shows multiple peaks for what should be a single derivatized Leucyl-Serine. What could be causing this?

The appearance of multiple peaks in MS for a single analyte often points to incomplete reactions, side reactions, or the formation of different adducts.

  • Incomplete Labeling: As with HPLC-UV, incomplete derivatization will result in both the derivatized and underivatized Leucyl-Serine being present in your sample, leading to multiple species detected by the mass spectrometer. This can unnecessarily complicate the resulting data, especially in complex samples.[6]

  • Multiple Derivatization Sites: Leucyl-Serine has two primary amine groups: the N-terminal α-amino group and the ε-amino group of the lysine side-chain (if it were present). However, in Leucyl-Serine, only the N-terminal amino group is a primary target for most amine-reactive derivatizing agents. The hydroxyl group on the serine residue can also potentially be a site for side reactions with certain highly reactive reagents, though this is less common with standard amine-specific reagents under controlled conditions. Some reagents can lead to both single and double derivatized forms, especially with molecules that have multiple reactive sites.[2]

  • Side Reactions and Byproducts: The derivatization reagent itself can produce byproducts that may be detected. For example, excess AQC reagent hydrolyzes to form 6-aminoquinoline (AMQ), which can react further. While these byproducts are not typically expected to interfere with the separation and quantification of the amino acid derivatives, their presence should be noted. In some cases, the derivatization process itself can induce peptide formation, leading to artificially elevated di- or tripeptide yields.[7]

  • Adduct Formation in the Ion Source: During electrospray ionization (ESI), it's possible to form adducts with salts present in the mobile phase (e.g., sodium or potassium adducts), which will appear as additional peaks with a higher m/z.

Q3: I'm observing poor peak shape and tailing for my derivatized Leucyl-Serine during reverse-phase HPLC. How can I improve this?

Poor peak shape in RP-HPLC is often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of your derivatized peptide, leading to peak tailing. Using a high-purity silica column can minimize these interactions.[8] The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase is a common strategy to mask these silanol groups and improve peak shape.[8]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your derivatized Leucyl-Serine, which in turn influences its retention and peak shape. It's important to operate within the stable pH range of your column and to optimize the mobile phase pH for the best separation and peak symmetry.

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or the concentration of your sample.

  • Strong Solvent Effects: If the solvent in which your sample is dissolved is significantly stronger (i.e., has a higher organic content) than your initial mobile phase, it can cause peak distortion, particularly for early eluting peaks.[9] If possible, dissolve your sample in the initial mobile phase.

Experimental Workflow & Protocol Considerations

To aid in your experimental design and troubleshooting, a general workflow for Leucyl-Serine derivatization is presented below.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis cluster_troubleshoot Troubleshooting Sample Leucyl-Serine Sample Cleanup Optional: Sample Cleanup/Purification Sample->Cleanup Buffer Add Borate Buffer (pH 8.2-10.1) Cleanup->Buffer Reagent Add Derivatizing Reagent (e.g., AQC) in Molar Excess Buffer->Reagent Incubate Incubate (e.g., 55°C for 10 min) Reagent->Incubate Analysis HPLC or LC-MS Analysis Incubate->Analysis Troubleshoot Evaluate Data: - Peak Area - Peak Shape - Multiple Peaks Analysis->Troubleshoot TroubleshootingFlowchart cluster_symptoms Symptom Identification cluster_causes_nopeak Potential Causes for No/Low Peak cluster_solutions_nopeak Solutions cluster_causes_multipeaks Potential Causes for Multiple Peaks cluster_solutions_multipeaks Solutions cluster_causes_badshape Potential Causes for Poor Peak Shape cluster_solutions_badshape Solutions Start Problem Encountered NoPeak No/Low Peak Area Start->NoPeak MultiPeaks Multiple Peaks Start->MultiPeaks BadShape Poor Peak Shape Start->BadShape IncompleteRxn Incomplete Derivatization NoPeak->IncompleteRxn Degradation Derivative Degradation NoPeak->Degradation IncompleteRxn2 Incomplete Derivatization MultiPeaks->IncompleteRxn2 SideRxn Side Reactions MultiPeaks->SideRxn Adducts MS Adducts MultiPeaks->Adducts Silanol Silanol Interactions BadShape->Silanol MobilePhase Suboptimal Mobile Phase BadShape->MobilePhase Overload Column Overload BadShape->Overload CheckpH Verify Reaction pH IncompleteRxn->CheckpH CheckReagent Ensure Reagent Excess IncompleteRxn->CheckReagent CheckTimeTemp Confirm Time/Temp IncompleteRxn->CheckTimeTemp FreshSample Analyze Freshly Derivatized Sample Degradation->FreshSample OptimizeRxn Optimize Derivatization Conditions IncompleteRxn2->OptimizeRxn CheckReagentPurity Verify Reagent Purity SideRxn->CheckReagentPurity OptimizeMS Optimize MS and Mobile Phase Adducts->OptimizeMS UseTFA Use Ion-Pairing Agent (TFA) Silanol->UseTFA OptimizepH Optimize Mobile Phase pH MobilePhase->OptimizepH ReduceLoad Reduce Injection Volume/ Concentration Overload->ReduceLoad

Caption: A decision tree for troubleshooting common derivatization issues.

References

  • Derivatization of peptides for improved detection by mass spectrometry. (2015). In [Book Title, if available].
  • Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. (n.d.). PMC - NIH.
  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023). NIH.
  • Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. (n.d.). MDPI.
  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020). [Source, if available].
  • Absolute Quantitation of Peptides and Proteins by Coulometric Mass Spectrometry After Derivatization. (n.d.). PMC - NIH.
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). [Source, if available].
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). [Source, if available].
  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. (n.d.). PMC - PubMed Central.
  • Scheme of derivatization procedure of three different amino... (n.d.). ResearchGate.
  • Derivatization-enhanced analysis of amino acids and peptides. (n.d.). Google Patents.
  • Analysis of L-serine-O-phosphate in cerebrospinal spinal fluid by derivatization-liquid chromatography/mass spectrometry. (2014). PubMed.
  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). (1989). MDPI.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). [Source, if available].
  • Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS/MS (Improved Method). (n.d.). Springer Nature Experiments.
  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (n.d.). NIH.
  • ADVANTAGES AND LIMITATIONS OF DERIVATIZATION OF PEPTIDES FOR IMPROVED PERFORMANCE AND DETECTABILITY IN CAPILLARY ISOELECTRIC FOCUSING (CIEF). (2000). Taylor & Francis.
  • Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. (2020). ResearchGate.
  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). Acta Scientific.
  • Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. (2022). PubMed Central.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). MDPI.
  • Amino Acid Standard Kits. (n.d.). Waters Help Center.
  • Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. (2021). NIH.
  • Derivatization Method for the Determination of Amino Acids in Tobacco by Gas Chromatography–mass Spectrometry. (2025). ResearchGate.
  • Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography with UV and Fluorescence Detection and Derivatizat. (n.d.). Thermo Fisher Scientific.
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). (n.d.). Agilent.
  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (n.d.). [Source, if available].
  • Instrument Considerations for Successful Adaptation of Amino Acid Analysis Methods which Utilize Pre-Column Derivatization from. (n.d.). [Source, if available].
  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (n.d.). PMC - NIH.
  • Determination of Amino Acid Composition using Automated Pre-Column Derivitization and Superficially Porous Columns. (2017). Agilent.

Sources

Technical Support Center: Optimization of Enzyme Kinetics Assays with Leucyl-Serine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of enzyme kinetics assays using the dipeptide substrate, Leucyl-Serine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a buffer for an enzyme assay with Leucyl-Serine?

A1: The choice of buffer is critical for maintaining optimal enzyme activity and stability.[1] Key considerations include:

  • pH: Enzyme activity is highly dependent on pH, which influences the ionization state of amino acid residues in the active site.[1][2][3] It is crucial to determine the optimal pH for your specific enzyme, as this can vary. For instance, thermolysin activity is highly dependent on the pH of the reaction media.[4]

  • Buffer Species: Be aware that buffer components can interact with the enzyme.[5] For example, high concentrations of phosphate have been shown to inhibit certain enzymes.[5] It is advisable to test a few different buffer systems (e.g., Tris, HEPES, MOPS) to find one that does not interfere with your enzyme's activity.

  • Ionic Strength: The ionic strength of the buffer can impact enzyme-substrate interactions, affecting binding affinity and turnover rates.[1] It is important to maintain a consistent ionic strength across experiments.

Q2: How do I determine the optimal concentration of Leucyl-Serine for my assay?

A2: The optimal substrate concentration depends on the kinetic properties of your enzyme, specifically the Michaelis constant (Kм). A common approach is to perform a substrate titration experiment. You would measure the initial reaction velocity at various concentrations of Leucyl-Serine while keeping the enzyme concentration constant. The resulting data can be plotted (velocity vs. substrate concentration) to determine the Kм and Vmax. For routine assays, a Leucyl-Serine concentration of 5-10 times the Kм is often used to ensure the enzyme is saturated with the substrate.

Q3: My Leucyl-Serine solution appears cloudy. What should I do?

A3: Cloudiness in your Leucyl-Serine solution may indicate solubility issues. Leucyl-Serine is generally soluble in aqueous solutions, but its solubility can be affected by the buffer composition and pH. If you encounter solubility problems, consider the following:

  • Gentle Warming: Try gently warming the solution to aid dissolution.

  • pH Adjustment: The solubility of peptides can be pH-dependent. A slight adjustment of the buffer pH may improve solubility.

  • Fresh Solution: It is always best to prepare fresh substrate solutions for each experiment to avoid issues with degradation or precipitation over time.

Q4: What are the different detection methods I can use for an enzyme assay with Leucyl-Serine?

A4: The choice of detection method depends on the specific enzyme and the available instrumentation. Common methods include:

  • Chromatographic Methods (e.g., HPLC): These methods can be used to separate and quantify the product of the enzymatic reaction.

  • Fluorometric Assays: These assays often use a modified Leucyl-Serine substrate that releases a fluorescent molecule upon cleavage.[6][7][8] Fluorescence-based assays are generally more sensitive than colorimetric assays.[6]

  • Luminescent Assays: Similar to fluorometric assays, these utilize a substrate that produces a luminescent signal upon cleavage. Luminescent assays are often the most sensitive.[6]

  • Coupled Enzyme Assays: The product of the primary enzymatic reaction can be used as a substrate for a second enzyme that produces a detectable signal (e.g., NADH formation monitored at 340 nm).[9]

Troubleshooting Guide

Below are common problems encountered during enzyme kinetics assays with Leucyl-Serine, along with their potential causes and solutions.

Problem 1: High Background Signal

A high background signal can mask the true enzyme activity and lead to inaccurate results.[10][11][12]

Potential Cause Troubleshooting Steps
Substrate Instability/Spontaneous Hydrolysis Run a "no-enzyme" control containing only the Leucyl-Serine substrate and buffer. If a signal develops over time, the substrate may be unstable under the assay conditions. Consider adjusting the pH or preparing fresh substrate.
Contaminated Reagents Use fresh, high-quality reagents, including the buffer and any additives.[10] Ensure that the water used for preparing solutions is of high purity.[12]
Non-specific Binding (in plate-based assays) If using a plate-based assay, ensure proper blocking of the wells to prevent non-specific binding of the enzyme or substrate.[10]
Endogenous Enzyme Activity in Sample If you are using complex biological samples, they may contain endogenous enzymes that can cleave Leucyl-Serine.[13] Run a control with the sample but without the purified enzyme of interest.
Light-Sensitive Substrate If using a fluorogenic or chromogenic substrate, it may be light-sensitive.[10][14] Perform incubations in the dark.[10][14]
Problem 2: Low or No Signal

A weak or absent signal can be frustrating. Here are some potential reasons and how to address them.

Potential Cause Troubleshooting Steps
Inactive Enzyme Verify the activity of your enzyme stock with a known positive control substrate. Ensure proper storage conditions for the enzyme.
Sub-optimal Assay Conditions Systematically optimize the pH, temperature, and buffer composition for your enzyme.[15] Even moderate changes in pH can significantly alter enzyme activity.[2][3][5]
Incorrect Substrate Concentration If the Leucyl-Serine concentration is too low (well below the Kм), the reaction rate will be slow. Perform a substrate titration to determine the optimal concentration.
Presence of Inhibitors Your sample or reagents may contain inhibitors. For example, sodium azide can inhibit horseradish peroxidase (HRP) used in some coupled assays.[14]
Insufficient Incubation Time The reaction may not have had enough time to proceed. Perform a time-course experiment to determine the linear range of the reaction.
Problem 3: Non-Linear Reaction Progress Curves

The initial velocity of the reaction should be linear over the measurement period. If you observe a non-linear curve, consider the following:

Potential Cause Troubleshooting Steps
Substrate Depletion If the enzyme concentration is too high or the incubation time is too long, a significant portion of the substrate may be consumed, leading to a decrease in the reaction rate. Reduce the enzyme concentration or shorten the assay time.[16]
Product Inhibition The product of the enzymatic reaction may be inhibiting the enzyme. Analyze the initial, linear phase of the reaction.
Enzyme Instability The enzyme may be unstable under the assay conditions, losing activity over time. Consider adding stabilizing agents like BSA or glycerol, or performing the assay at a lower temperature.[16]

Experimental Protocols & Workflows

General Workflow for Optimizing a Leucyl-Serine Enzyme Assay

Assay_Optimization_Workflow A 1. Preliminary Assay Setup - Choose initial buffer, pH, and temperature based on literature. - Select a detection method. B 2. Enzyme Titration - Vary enzyme concentration with excess Leucyl-Serine. - Determine an enzyme concentration that gives a robust signal within a reasonable time. A->B C 3. Time Course Analysis - Use the chosen enzyme concentration. - Measure product formation at multiple time points. - Identify the linear range of the reaction. B->C D 4. Substrate (Leucyl-Serine) Titration - Use optimized enzyme concentration and time. - Vary Leucyl-Serine concentration. - Determine KM and Vmax. C->D E 5. pH and Buffer Optimization - Test a range of pH values and different buffer systems. - Identify the optimal pH for enzyme activity. D->E F 6. Final Optimized Assay - Combine all optimized parameters. - Perform final validation. E->F

Caption: General workflow for optimizing an enzyme kinetics assay with Leucyl-Serine.

Troubleshooting Workflow for High Background Signal

High_Background_Troubleshooting cluster_0 A High Background Signal Observed B Run 'No-Enzyme' Control A->B C Signal in Control? B->C D Substrate is unstable or contaminated. - Prepare fresh substrate. - Test different buffer conditions. C->D Yes E Run 'No-Substrate' Control C->E No F Signal in Control? E->F G Enzyme preparation is contaminated or contains interfering substances. F->G Yes H Run 'Buffer Only' Control F->H No I Signal in Control? H->I J Buffer or plate has intrinsic fluorescence/absorbance. - Use a different buffer or plate type. I->J Yes K Consider other causes: - Non-specific binding - Endogenous enzyme activity in sample I->K No

Caption: A decision-making workflow for troubleshooting high background signals.

References

  • Miyazaki, K., et al. (2001). Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis. PubMed. Available at: [Link]

  • Steuber, H., et al. (2025). Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. Scientific Reports. Available at: [Link]

  • Patsnap Synapse. (2025). What Are the Applications of Biochemical Buffers in Enzyme Assays? Patsnap Synapse. Available at: [Link]

  • The effect of buffer pH on enzyme activity. (2024). Authorea. Available at: [Link]

  • Burton, R. M. (1957). TRANSIENT KINETIC ANALYSIS OF L-SERINE INTERACTION WITH E. COLI D-3-PHOSPHOGLYCERATE DEHYDROGENASE REVEALS THE MECHANISM OF V-TYPE REGULATION AND THE ORDER OF EFFECTOR BINDING. Journal of Biological Chemistry. Available at: [Link]

  • The effect of buffer pH on enzyme activity. (2024). ResearchGate. Available at: [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]

  • Matheeussen, V., et al. (2012). Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors. ResearchGate. Available at: [Link]

  • Drucker, D. J., & Rosen, E. D. (2011). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews. Available at: [Link]

  • What doesn't kill you makes you stranger: Dipeptidyl peptidase-4 (CD26) proteolysis differentially modulates the activity of many peptide hormones and cytokines generating novel cryptic bioactive ligands. (2018). PubMed Central. Available at: [Link]

  • Method Validation of Dipeptidyl Peptidase 3 Assay. (2025). Oxford Academic. Available at: [Link]

  • Troubleshooting a Faulty ELISA. (2025). Bitesize Bio. Available at: [Link]

  • What Causes High Background in ELISA Tests? (n.d.). Surmodics. Available at: [Link]

  • Troubleshooting Guide for ELISA High Background Poor Standard Curve. (n.d.). Novateinbio. Available at: [Link]

  • Highly Chemoselective and Enantioselective Recognition of Serine by a Fluorescent Probe. (2011). Organic Letters. Available at: [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). MDPI. Available at: [Link]

  • The assay and reaction kinetics of leucine aminopeptidase from swine kidney. (1964). PubMed Central. Available at: [Link]

  • Catalytic active site residues and substrate specificity of amino peptidase DPP4. (2023). ResearchGate. Available at: [Link]

  • Development of Single‐Molecule Enzyme Activity Assay for Serine Hydrolases Using Activity‐Based Protein Labeling Probes. (2023). Small Methods. Available at: [Link]

  • A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. (2021). PubMed Central. Available at: [Link]

  • Kinetics and Conformational Stability Studies of Recombinant Leucine Aminopeptidase. (2014). International Journal of Biological Macromolecules. Available at: [Link]

  • Peptidyl Activity-Based Probes for Imaging Serine Proteases. (2021). Frontiers in Chemistry. Available at: [Link]

  • A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (2021). Molecules. Available at: [Link]

  • The serine protease, dipeptidyl peptidase IV as a myokine: dietary protein and exercise mimetics as a stimulus for transcription and release. (2016). Physiological Reports. Available at: [Link]

  • Binding kinetics for (a) natural substrates of dipeptidyl peptidase IV (DPP-4) and (b, c) potential mechanisms of DPP-IV inhibition. (2013). ResearchGate. Available at: [Link]

  • How do I optimize the amount of enzyme in an assay? (2013). ResearchGate. Available at: [Link]

  • Burst kinetics in the conversion of p-nitrophenyl acetate by chymotrypsin. (n.d.). ResearchGate. Available at: [Link]

  • Optimal enzyme utilization suggests that concentrations and thermodynamics determine binding mechanisms and enzyme saturations. (2023). Nature Communications. Available at: [Link]

  • Enhanced l-serine synthesis in Corynebacterium glutamicum by exporter engineering and Bayesian optimization of the medium composition. (2025). Bioresources and Bioprocessing. Available at: [Link]

  • A Machine Learning Approach for Efficient Selection of Enzyme Concentrations and Its Application for Flux Optimization. (2021). MDPI. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Leucyl-Serine and Alaninyl-Serine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and fundamental biological research, the nuanced differences between structurally similar molecules can dictate their therapeutic potential and biological function. This guide provides a comprehensive comparative analysis of two such dipeptides: Leucyl-Serine (Leu-Ser) and Alaninyl-Serine (Ala-Ser). By examining their physicochemical properties, biological significance, and outlining key experimental protocols for their evaluation, this document serves as an in-depth technical resource for researchers, scientists, and professionals in the field.

Introduction: The Significance of Dipeptide Structure and Function

Dipeptides, the simplest peptide structures, are pivotal in numerous biological processes, acting as signaling molecules, metabolic intermediates, and building blocks for larger proteins.[1] The identity of the constituent amino acids profoundly influences the dipeptide's overall characteristics, including its size, polarity, and reactivity. This guide focuses on Leucyl-Serine and Alaninyl-Serine, two dipeptides that share a common C-terminal serine residue but differ in their N-terminal amino acid—leucine versus alanine. This seemingly subtle variation in their side chains—an isobutyl group for leucine and a methyl group for alanine—leads to distinct properties that can impact their biological activity and suitability for various research and therapeutic applications.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physicochemical characteristics of a dipeptide are critical determinants of its behavior in biological systems, influencing everything from solubility and stability to its ability to cross cellular membranes.

PropertyLeucyl-SerineAlaninyl-SerineReference
Molecular Formula C₉H₁₈N₂O₄C₆H₁₂N₂O₄[2]
Molecular Weight 218.25 g/mol 176.17 g/mol [2]
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoic acid(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid[2]
Predicted LogP -3.4-2.9[2]
Predicted Solubility Higher in nonpolar solventsHigher in polar solventsInferred

The larger, more hydrophobic isobutyl side chain of leucine in Leucyl-Serine results in a higher molecular weight and a more nonpolar character compared to the smaller methyl side chain of alanine in Alaninyl-Serine. This difference is reflected in their predicted LogP values, a measure of lipophilicity, suggesting that Leucyl-Serine may exhibit greater affinity for nonpolar environments. Consequently, Alaninyl-Serine is predicted to have higher solubility in aqueous solutions.

Synthesis and Purification: A Comparative Workflow

The synthesis of Leucyl-Serine and Alaninyl-Serine can be efficiently achieved using Solid-Phase Peptide Synthesis (SPPS) with Fmoc/tBu chemistry.[3][4] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of both dipeptides.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Ser(tBu)-OH

  • Fmoc-Leu-OH

  • Fmoc-Ala-OH

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF in a reaction vessel.

  • First Amino Acid Coupling (Serine):

    • Dissolve Fmoc-Ser(tBu)-OH and DIPEA in DMF.

    • Add the solution to the swollen resin and agitate.

    • After completion, wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the serine residue.

    • Wash the resin thoroughly with DMF and DCM.

  • Second Amino Acid Coupling (Leucine or Alanine):

    • For Leucyl-Serine synthesis, activate Fmoc-Leu-OH with HBTU and DIPEA in DMF.

    • For Alaninyl-Serine synthesis, activate Fmoc-Ala-OH with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 3 to remove the Fmoc group from the N-terminal amino acid.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail to cleave the dipeptide from the resin and remove the tBu side-chain protecting group from serine.

    • Precipitate the cleaved dipeptide in cold diethyl ether.

  • Purification: Purify the crude dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized dipeptides using mass spectrometry and NMR spectroscopy.[5][6]

SPPS_Workflow Resin Swell Resin Couple_Ser Couple Fmoc-Ser(tBu)-OH Resin->Couple_Ser Deprotect1 Fmoc Deprotection Couple_Ser->Deprotect1 Couple_Leu_Ala Couple Fmoc-Leu-OH or Fmoc-Ala-OH Deprotect1->Couple_Leu_Ala Deprotect2 Final Fmoc Deprotection Couple_Leu_Ala->Deprotect2 Cleave Cleave and Deprotect Deprotect2->Cleave Purify Purify (RP-HPLC) Cleave->Purify Characterize Characterize (MS, NMR) Purify->Characterize

Caption: Solid-Phase Peptide Synthesis Workflow for Dipeptides.

Comparative Stability Analysis

The stability of dipeptides is crucial for their biological activity and shelf-life. Differences in the N-terminal amino acid can influence the susceptibility of the peptide bond to hydrolysis under various pH and enzymatic conditions.

Experimental Protocol: pH Stability Assay

Materials:

  • Leucyl-Serine and Alaninyl-Serine stock solutions

  • Buffers of varying pH (e.g., pH 3, 5, 7.4, 9)

  • RP-HPLC system

Procedure:

  • Incubate aliquots of each dipeptide solution in buffers of different pH at a constant temperature (e.g., 37°C).

  • At various time points, withdraw samples and quench any reaction by adding a strong acid (e.g., TFA).

  • Analyze the samples by RP-HPLC to quantify the amount of intact dipeptide remaining.

  • Plot the percentage of intact dipeptide versus time for each pH condition to determine the degradation kinetics.

Experimental Protocol: Enzymatic Degradation Assay

Materials:

  • Leucyl-Serine and Alaninyl-Serine stock solutions

  • Relevant proteases (e.g., aminopeptidases, serum proteases)

  • Reaction buffer (e.g., PBS)

  • RP-HPLC system or LC-MS

Procedure:

  • Incubate each dipeptide with a specific protease in the reaction buffer at 37°C.

  • At various time points, stop the enzymatic reaction (e.g., by heat inactivation or addition of a protease inhibitor).

  • Analyze the samples by RP-HPLC or LC-MS to measure the decrease in the concentration of the intact dipeptide and the appearance of degradation products (leucine/alanine and serine).[7]

  • Calculate the initial rate of hydrolysis for each dipeptide to compare their susceptibility to enzymatic degradation.

Stability_Analysis cluster_pH pH Stability cluster_Enzymatic Enzymatic Stability pH_Incubate Incubate at different pH pH_Sample Sample at time points pH_Incubate->pH_Sample pH_Analyze Analyze by RP-HPLC pH_Sample->pH_Analyze Enz_Incubate Incubate with protease Enz_Sample Sample at time points Enz_Incubate->Enz_Sample Enz_Analyze Analyze by RP-HPLC/LC-MS Enz_Sample->Enz_Analyze Dipeptide Dipeptide Solution (Leu-Ser or Ala-Ser) Dipeptide->pH_Incubate Dipeptide->Enz_Incubate

Caption: Comparative Stability Analysis Workflow.

Biological Activity and Cellular Permeability

The biological effects of Leucyl-Serine and Alaninyl-Serine are likely mediated by the distinct properties of their N-terminal amino acids. Leucine is a known activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and metabolism.[8][9][10][11] Alanine, on the other hand, plays a crucial role in glucose-alanine cycle and cellular energy metabolism.[12][13]

Comparative Biological Effects
Biological AspectLeucyl-SerineAlaninyl-Serine
mTORC1 Signaling Potential activator due to the leucine residue.Unlikely to directly activate the mTORC1 pathway.
Cellular Metabolism May influence protein synthesis and cell growth via mTORC1.May serve as a substrate for gluconeogenesis and influence cellular energy balance.
Neurotransmission The serine moiety can act as a precursor for neurotransmitters like D-serine and glycine.[14]The serine moiety can act as a precursor for neurotransmitters like D-serine and glycine.[14]
Experimental Protocol: Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a well-established in vitro model for predicting the intestinal absorption of compounds.[15][16][17][18]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Leucyl-Serine and Alaninyl-Serine solutions

  • Transport buffer (e.g., HBSS)

  • LC-MS/MS system

Procedure:

  • Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add the dipeptide solution to the apical (AP) side of the monolayer.

  • At various time points, collect samples from the basolateral (BL) side.

  • Quantify the concentration of the dipeptide in the basolateral samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for each dipeptide to compare their transport rates across the Caco-2 monolayer.

Caption: Caco-2 Cell Permeability Assay Model.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of Leucyl-Serine and Alaninyl-Serine. The key distinction between these dipeptides lies in the hydrophobicity and size of their N-terminal amino acid side chains, which is predicted to influence their solubility, stability, and biological activity. Leucyl-Serine, with its bulkier and more lipophilic leucine residue, may exhibit enhanced membrane permeability and potential for mTORC1 pathway activation. In contrast, the smaller and more polar nature of Alaninyl-Serine suggests higher aqueous solubility and a more direct role in cellular energy metabolism.

The provided experimental protocols offer a systematic approach to validate these hypotheses and to generate robust comparative data. Further research should focus on elucidating the specific molecular targets and signaling pathways modulated by each dipeptide, which will be crucial for understanding their full therapeutic and biological potential. Such studies will undoubtedly contribute to the rational design of dipeptide-based therapeutics and research tools with tailored properties and functions.

References

  • Berg, M. D., Giguere, D. J., & Berg, J. M. (2019). Identification of Leu mis-incorporation in mammalian cells by tandem mass spectrometry. ResearchGate. [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved January 21, 2026, from [Link]

  • Coin, I., & Beyermann, M. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Wennemers, H. (2000). Sequence-selective Binding of Small Peptides by Two-armed Receptors. Molbank. [Link]

  • GenScript. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved January 21, 2026, from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). ChemRxiv. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 21, 2026, from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved January 21, 2026, from [Link]

  • Fields, G. B. (Ed.). (2002). Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. [Link]

  • Kim, S., et al. (2017). Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction. Nature Communications, 8(1), 732. [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved January 21, 2026, from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

  • Creative Bioarray. (n.d.). caco-2 cell permeability assay. Retrieved January 21, 2026, from [Link]

  • Iscaro, C., et al. (2023). Exploiting the Features of Short Peptides to Recognize Specific Cell Surface Markers. International Journal of Molecular Sciences, 24(21), 15632. [Link]

  • Neuhoff, S., et al. (2013). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In In Vitro Cellular & Developmental Biology-Animal (Vol. 49, pp. S36-S37).
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved January 21, 2026, from [Link]

  • Cynober, L., et al. (2011). The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes. BMC Physiology, 11(1), 1-11. [Link]

  • Kramer, C., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 27(19), 6296. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved January 21, 2026, from [Link]

  • Patel, P. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. International Journal of Pharmaceutical Sciences, 2(9), 97-108. [Link]

  • SlideShare. (n.d.). caco-2 cell permeability assay for intestinal absorption .pptx. Retrieved January 21, 2026, from [Link]

  • Patel, P. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. ResearchGate. [Link]

  • Aroulmoji, V., et al. (2011). Proton NMR spectra of 0.5M L-or Dl-serine and 1.2M L-or Dl-alanine in D 2 O-H 2 O (1:9 v/v) at 308C. ResearchGate. [Link]

  • Patel, P. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 1063-1074. [Link]

  • Stankic, D., et al. (2016). Mass spectra of L-serine, L-alanine, and L-isoleucine. Experimental... ResearchGate. [Link]

  • Holeček, M. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients, 14(9), 1987. [Link]

  • Han, J. M., et al. (2012). Leucyl-tRNA Synthetase Is an Intracellular Leucine Sensor for the mTORC1-Signaling Pathway. Cell, 149(2), 410-424. [Link]

  • Guan, X., et al. (2009). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of Biomolecular NMR, 45(1-2), 167-172. [Link]

  • Dodd, K. M., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism, 302(11), E1329-E1342. [Link]

  • Berg, M. D., et al. (2022). A novel fluorescent reporter sensitive to serine mis-incorporation. Taylor & Francis Online. [Link]

  • Fox, H. L., et al. (2009). Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo. Clinical Cancer Research, 15(8), 2676-2685. [Link]

  • Sharma, A., et al. (2020). The Intersection of Serine Metabolism and Cellular Dysfunction in Retinal Degeneration. International Journal of Molecular Sciences, 21(6), 1953. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6992130, Leu-Ser. Retrieved January 21, 2026 from [Link].

  • Zhang, Z., et al. (2021). Spectral editing of alanine, serine, and threonine in uniformly labeled proteins based on frequency-selective homonuclear recoupling in solid-state NMR. Journal of Biomolecular NMR, 75(4-5), 187-196. [Link]

  • Liu, Y., et al. (2023). Serine metabolism in aging and age-related diseases. Cell Reports, 42(1), 111953. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000187). Retrieved January 21, 2026, from [Link]

  • Terec, A., et al. (2011). 1 H NMR spectra of L-serine, Ser:CB[1] mixture in the molar ratio... ResearchGate. [Link]

  • Wu, G. (2021). L-serine metabolic regulation and host respiratory homeostasis. Frontiers in Immunology, 12, 646635. [Link]

  • Szymańska, E., et al. (2020). L‐serine: a neglected amino acid with a potential therapeutic role in diabetes. Acta Physiologica, 228(4), e1344 neglected. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Synthetic Leucyl-Serine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of synthetic Leucyl-Serine (LS). As the direct biological functions of the Leucyl-Serine dipeptide are not extensively documented, this guide establishes a logical, first-principles approach to its characterization. We will infer its potential activities from its constituent amino acids, L-Leucine and L-Serine, and provide detailed, self-validating experimental protocols to test these hypotheses. This guide emphasizes experimental causality, robust controls, and rigorous data interpretation, ensuring the generation of reliable and publishable findings.

The Scientific Rationale: Deconstructing Leucyl-Serine

Leucyl-Serine is a dipeptide composed of the essential branched-chain amino acid L-Leucine and the non-essential amino acid L-Serine. While the dipeptide itself is an understudied molecule, the well-characterized roles of its components provide a strong foundation for hypothesizing its biological functions.

  • L-Leucine is a critical regulator of cellular metabolism, most notably as a primary activator of the mTORC1 signaling pathway , which governs protein synthesis, cell growth, and proliferation.[1][2] Leucine's influence extends to immune cell activation and has shown dual roles as both a pro- and anti-cancer agent depending on the cellular context.

  • L-Serine plays a vital role in the central nervous system, where it serves as a precursor to neurotransmitters and exhibits neuroprotective and anti-inflammatory properties .[3][4][5][6] Its metabolic pathways are integral to the synthesis of nucleotides, phospholipids, and sphingolipids, and it has been implicated in cancer metabolism and interactions with the gut microbiome.

Therefore, a systematic validation of synthetic Leucyl-Serine should investigate its potential to modulate these key biological processes. This guide will provide the protocols to test the following hypotheses:

  • Does Leucyl-Serine activate mTORC1 signaling?

  • Does Leucyl-Serine exhibit neuroprotective effects?

  • Does Leucyl-Serine possess anti-inflammatory properties?

  • What is the effect of Leucyl-Serine on cancer cell viability?

  • Can Leucyl-Serine modulate the composition of the gut microbiome in vitro?

Foundational Quality Control: The Prerequisite for Meaningful Data

Before initiating any biological assays, the purity and integrity of the synthetic Leucyl-Serine must be unequivocally established. Failure to do so can lead to misleading results due to contaminants.

Purity and Identity Confirmation via HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for verifying the purity and identity of synthetic peptides.

Experimental Protocol: Purity Analysis of Synthetic Leucyl-Serine

  • Sample Preparation: Dissolve the synthetic Leucyl-Serine powder in a suitable solvent (e.g., sterile, nuclease-free water or a buffer compatible with mass spectrometry) to a final concentration of 1 mg/mL.

  • Chromatographic Separation:

    • HPLC System: A reverse-phase HPLC system.

    • Column: A C18 column suitable for peptide separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 30 minutes) to ensure separation of the main peptide from any impurities.

    • Detection: UV detection at 210-230 nm.

  • Mass Spectrometry Analysis:

    • Ionization Source: Electrospray Ionization (ESI).

    • Analysis Mode: Positive ion mode.

    • Mass Range: Scan a range that includes the expected molecular weight of Leucyl-Serine (218.25 g/mol ).

  • Data Analysis:

    • The HPLC chromatogram should show a single major peak, representing the Leucyl-Serine dipeptide. The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >95% is recommended for biological assays.

    • The mass spectrum should confirm the presence of an ion corresponding to the expected mass of Leucyl-Serine.

Endotoxin Testing: Eliminating Confounding Immune Responses

Endotoxins (lipopolysaccharides) are components of gram-negative bacteria and potent activators of immune responses.[7][8] Their presence in a synthetic peptide preparation can lead to false-positive results in immunological and cell-based assays.

Experimental Protocol: Limulus Amebocyte Lysate (LAL) Assay

  • Assay Kit: Utilize a commercially available chromogenic LAL endotoxin assay kit.[9]

  • Sample Preparation: Reconstitute the synthetic Leucyl-Serine in endotoxin-free water.

  • Procedure: Follow the manufacturer's protocol precisely. This typically involves incubating the sample with the LAL reagent and measuring the subsequent color change, which is proportional to the endotoxin concentration.

  • Acceptance Criteria: For in vitro cell-based assays, the endotoxin level should be below 0.1 EU/µg of peptide.[10]

A Comparative Framework for Biological Validation

To ascertain the specific biological activity of the Leucyl-Serine dipeptide, it is crucial to compare its effects against a panel of controls. This approach allows for the dissection of the dipeptide's unique properties versus the activities of its individual components or other similar molecules.

Table 1: Recommended Controls for Leucyl-Serine Biological Assays

Control CompoundRationale
Vehicle Control The solvent used to dissolve the peptides and amino acids (e.g., sterile water or PBS). Establishes the baseline response.
L-Leucine To determine if the observed effects are solely attributable to the leucine component.
L-Serine To determine if the observed effects are solely attributable to the serine component.
L-Leucine + L-Serine A mixture of the individual amino acids to assess any synergistic or additive effects.
Glycyl-Glycine A simple, generally inert dipeptide to serve as a negative control for dipeptide-specific effects.[11][12][13][14]
Valyl-Alanine An alternative, biologically active dipeptide for comparative analysis.[15][16][17][18][19][20]

Experimental Validation of Predicted Biological Activities

The following section details the experimental protocols to test the hypothesized biological activities of synthetic Leucyl-Serine.

mTORC1 Signaling Activation

Given Leucine's role as a potent activator of mTORC1, this is a primary pathway to investigate.[21] Activation can be assessed by measuring the phosphorylation of downstream targets of mTORC1, such as p70S6K and 4E-BP1.

mTORC1_Signaling_Pathway Leucine Leucine / Leucyl-Serine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS activates Rag_GTPases Rag GTPases LRS->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome and activates p70S6K p70S6K mTORC1->p70S6K phosphorylates (activates) _4E_BP1 4E-BP1 mTORC1->_4E_BP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4E_BP1->Protein_Synthesis inhibition released Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: mTORC1 signaling pathway activated by Leucine.

Experimental Protocol: Western Blot for mTORC1 Activation

  • Cell Culture: Culture a suitable cell line (e.g., L6 myoblasts, HEK293T) to ~70% confluency.

  • Starvation: Serum-starve the cells for a defined period (e.g., 2-4 hours) to reduce basal mTORC1 activity.

  • Treatment: Treat the cells with Leucyl-Serine and the panel of control compounds (Table 1) at various concentrations for a specified time (e.g., 30-60 minutes).

  • Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against:

      • Phospho-p70S6K (Thr389)

      • Total p70S6K

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • A loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Table 2: Expected Outcomes for mTORC1 Activation Assay

TreatmentExpected p-p70S6K / p-4E-BP1 LevelsRationale
VehicleLowBaseline activity.
L-LeucineHighKnown mTORC1 activator.
L-SerineLowNot a direct mTORC1 activator.
L-Leucine + L-SerineHighEffect primarily driven by Leucine.
Glycyl-GlycineLowExpected to be inert.
Leucyl-Serine To be determined Hypothesis: May show high activation if the dipeptide is hydrolyzed or if it directly interacts with the Leucine sensing machinery.
Neuroprotective Effects

L-Serine has demonstrated neuroprotective properties.[3][4][5][6] We can assess whether Leucyl-Serine can protect neuronal cells from a known neurotoxin, such as glutamate or hydrogen peroxide.

Neuroprotection_Workflow cluster_pretreatment Pre-treatment Phase cluster_induction Induction of Neurotoxicity cluster_assessment Assessment of Viability Cells Neuronal Cells (e.g., SH-SY5Y) Treatment Treat with Leucyl-Serine & Controls Cells->Treatment Induction Induce Stress (e.g., Glutamate) Treatment->Induction Viability_Assay Cell Viability Assay (e.g., MTT) Induction->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3) Induction->Apoptosis_Assay

Caption: Experimental workflow for neuroprotection assay.

Experimental Protocol: Neuroprotection Assay

  • Cell Culture: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of Leucyl-Serine and the control compounds for 24 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a known stressor, such as glutamate (to induce excitotoxicity) or hydrogen peroxide (to induce oxidative stress), and incubate for a further 24 hours.

  • Cell Viability Assessment:

    • Use a standard cell viability assay, such as the MTT or CCK-8 assay, to quantify the percentage of viable cells.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Increased cell viability in the presence of Leucyl-Serine compared to the toxin-only control would indicate a neuroprotective effect.

Anti-inflammatory Activity

L-Serine has been shown to have anti-inflammatory effects.[12] A simple and rapid in vitro method to screen for anti-inflammatory activity is the protein denaturation inhibition assay.[22]

Experimental Protocol: Inhibition of Protein Denaturation Assay

  • Reaction Mixture: In a test tube, prepare a reaction mixture containing:

    • 0.2 mL of egg albumin (from a fresh hen's egg)

    • 2.8 mL of phosphate-buffered saline (PBS, pH 6.4)

    • 2 mL of varying concentrations of Leucyl-Serine or control compounds.

  • Control: Use diclofenac sodium as a positive control (a known anti-inflammatory drug). The vehicle serves as the negative control.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heat-induced Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Effects on Cancer Cell Viability

Given the dual roles of Leucine and Serine in cancer metabolism, it is important to assess the effect of Leucyl-Serine on the viability of cancer cells.

Experimental Protocol: Cancer Cell Viability Assay

  • Cell Culture: Plate a panel of cancer cell lines (e.g., a breast cancer line like MCF-7, a colon cancer line like HCT116, and a lung cancer line like A549) in 96-well plates.

  • Treatment: Treat the cells with a range of concentrations of Leucyl-Serine and the control compounds for 48-72 hours.

  • Viability Assessment: Use a cell viability assay such as CCK-8 or CellTiter-Glo® to determine the number of viable cells.[23]

  • Data Analysis: Plot the percentage of cell viability against the concentration of the test compound. This will reveal whether Leucyl-Serine has a cytotoxic, cytostatic, or pro-proliferative effect on the tested cancer cell lines.

Modulation of Gut Microbiota

Both Leucine and Serine can be utilized by gut bacteria and may influence the composition of the microbiome.[24] An in vitro fermentation model can provide initial insights into the potential prebiotic or antimicrobial effects of Leucyl-Serine.

Experimental Protocol: In Vitro Gut Microbiota Fermentation

  • Fecal Slurry Preparation: Obtain fresh fecal samples from healthy donors and prepare a fecal slurry in an anaerobic environment.

  • Fermentation: In an anaerobic chamber, add the fecal slurry to a basal medium containing Leucyl-Serine or the control compounds.

  • Incubation: Incubate the cultures anaerobically at 37°C for 24-48 hours.

  • Microbial Community Analysis:

    • Extract microbial DNA from the fermentation samples.

    • Perform 16S rRNA gene sequencing to analyze the changes in the bacterial community composition.

  • Metabolite Analysis: Analyze the supernatant for changes in short-chain fatty acid (SCFA) production using gas chromatography.

  • Data Analysis: Compare the changes in bacterial abundance (at the phylum, family, and genus levels) and SCFA concentrations between the Leucyl-Serine-treated group and the control groups.

Concluding Remarks

The validation of a synthetic biomolecule with limited existing literature, such as Leucyl-Serine, requires a methodical and hypothesis-driven approach. By leveraging the known biological activities of its constituent amino acids, L-Leucine and L-Serine, a robust experimental framework can be constructed. The protocols outlined in this guide, from initial purity and endotoxin testing to a suite of in vitro functional assays, provide a comprehensive strategy to elucidate the biological activity of synthetic Leucyl-Serine. Rigorous adherence to controls and careful data interpretation will be paramount in generating high-quality, reliable data that can confidently contribute to the scientific understanding of this dipeptide.

References

  • Frontiers in Molecular Neuroscience. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. [Link]

  • ResearchGate. (n.d.). (PDF) L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. [Link]

  • Cell. (2012). Leucyl-tRNA Synthetase Is an Intracellular Leucine Sensor for the mTORC1-Signaling Pathway. [Link]

  • ScholarWorks@Arcadia. (2019). Capstone Showcase: How The Amino Acid L-Serine Provides Neuroprotection Against L-BMAA Induced Alzheimer's Disease. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. [Link]

  • American Journal of Physiology-Cell Physiology. (2015). Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts. [https://journals.physiology.org/doi/full/10.1152/ajpcell.003 convergence-of-signaling-pathways-in-mediating-actions-of-leucine-and-igf-1-on-mtorc1-in-l6-myoblasts]([Link] convergence-of-signaling-pathways-in-mediating-actions-of-leucine-and-igf-1-on-mtorc1-in-l6-myoblasts)

  • Frontiers. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. [Link]

  • Brain Chemistry Labs. (2022). L-serine, a naturally occurring amino acid, and Alzheimer's disease. [Link]

  • National Center for Biotechnology Information. (2016). Synthetic biology and the gut microbiome. [Link]

  • National Center for Biotechnology Information. (2022). Characterization of alanine to valine sequence variants in the Fc region of nivolumab biosimilar produced in Chinese hamster ovary cells. [Link]

  • Wikipedia. (n.d.). Glycylglycine. [Link]

  • Wikipedia. (n.d.). Leucine. [Link]

  • GenScript. (n.d.). Endotoxin Detection and Removal. [Link]

  • National Center for Biotechnology Information. (2023). Dpep Inhibits Cancer Cell Growth and Survival via Shared and Context-Dependent Transcriptome Perturbations. [Link]

  • National Center for Biotechnology Information. (2017). Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction. [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • PubMed. (2011). Cell Selectivity and Anti-Inflammatory Activity of a Leu/Lys-rich Alpha-Helical Model Antimicrobial Peptide and Its Diastereomeric Peptides. [Link]

  • PubMed. (2014). Anti-inflammatory effect of pyroglutamyl-leucine on lipopolysaccharide-stimulated RAW 264.7 macrophages. [Link]

  • PubChem. (n.d.). Glycylglycine. [Link]

  • National Center for Biotechnology Information. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. [Link]

  • Bio-Synthesis Inc. (n.d.). Endotoxin Testing Analysis and Removal. [Link]

  • Agilent. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

  • Frontiers. (2022). Selective nourishing of gut microbiota with amino acids: A novel prebiotic approach?. [Link]

  • Frontiers. (2019). The Synthesis and Role of β-Alanine in Plants. [Link]

  • National Center for Biotechnology Information. (2015). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Glycyl-glycine (HMDB0011733). [Link]

  • PubMed. (2012). Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway. [Link]

  • ResearchGate. (n.d.). Peptide cell-viability test results. [Link]

  • MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp.. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • PubMed. (2014). Screening and selection of synthetic peptides for a novel and optimized endotoxin detection method. [Link]

  • MDPI. (2023). A Synthetic Formula Amino Acid Diet Leads to Microbiome Dysbiosis, Reduced Colon Length, Inflammation, and Altered Locomotor Activity in C57BL/6J Mice. [Link]

  • National Center for Biotechnology Information. (2014). Viability and Functionality of Cells Delivered from Peptide Conjugated Scaffolds. [Link]

  • ResearchGate. (n.d.). In vitro interaction network of a synthetic gut bacterial community. [Link]

  • ResearchGate. (n.d.). The Synthesis and Role of β-Alanine in Plants. [Link]

  • ResearchGate. (n.d.). Leucyl-tRNA Synthetase Is an Intracellular Leucine Sensor for the mTORC1-Signaling Pathway. [Link]

  • PubMed. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]

  • ResearchGate. (n.d.). (PDF) In-Vitro Evaluation of the Anti-Inflammatory Potential of Selected Jamaican Plant Extracts using the Bovine Serum Albumin Protein Denaturation Assay.. [Link]

  • ResearchGate. (n.d.). Long-term effects of leucine supplementation on body composition. [Link]

  • Imperial Peptides UK. (n.d.). Endotoxin Testing in Peptide Research. [Link]

  • Peptides. (n.d.). Glycylglycine in the development of bioactive peptide therapeutics. [Link]

  • National Center for Biotechnology Information. (2024). Modulation of gut microbiome in response to the combination of Escherichia coli Nissle 1917 and sugars. [Link]

  • MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. [Link]

  • SpringerLink. (2015). Nutritional and regulatory roles of leucine in muscle growth and fat reduction. [Link]

  • ResearchGate. (n.d.). Dpep Inhibits Cancer Cell Growth and Survival via Shared and Context-Dependent Transcriptome Perturbations. [Link]

  • GenScript. (n.d.). Peptide Endotoxin Control & Analysis Service. [Link]

  • Wikipedia. (n.d.). Glycine. [Link]

  • ACS Publications. (2024). Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates. [Link]

  • MDPI. (2024). One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation. [Link]

Sources

A Comparative Guide to the Cross-Validation of Leucyl-Serine Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of dipeptides like Leucyl-Serine (Leu-Ser) is paramount for pharmacokinetic studies, biomarker discovery, and ensuring the quality of therapeutic products.[1][2][3][4] Leu-Ser, a dipeptide composed of L-leucine and L-serine, acts as a metabolite in various biological processes.[5][6] Given its role, ensuring the reliability of its quantification is a critical step in research and development. This guide provides an in-depth comparison of common analytical methods for Leu-Ser quantification and outlines a robust cross-validation workflow to ensure data integrity and consistency across different analytical platforms.

The selection of an analytical method is a critical decision driven by the specific requirements of the study, including sensitivity, selectivity, sample matrix, and throughput.[7] This guide focuses on three principal techniques for Leu-Ser quantification: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Overview of Leucyl-Serine and the Imperative for Accurate Quantification

Leucyl-Serine is a dipeptide with the molecular formula C9H18N2O4.[5] As a product of protein catabolism or digestion, its accurate measurement in biological matrices can provide insights into various physiological and pathological states.[6] Serine, one of its constituent amino acids, is involved in a wide array of cellular functions, including protein synthesis, neurotransmission, and the synthesis of other amino acids and biomolecules.[8][9][10] Therefore, fluctuations in Leu-Ser levels could be indicative of metabolic changes, making its precise quantification a valuable tool in diagnostics and therapeutic monitoring.

The cross-validation of analytical methods is a critical process to establish the equivalency of two or more distinct methods.[7][11] This is particularly important when transferring methods between laboratories, comparing data from different studies, or when a reference method is not available. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide stringent guidelines for bioanalytical method validation, which underscore the importance of accuracy, precision, selectivity, and stability.[12][13][14][15][16][17][18]

Comparison of Core Analytical Methodologies

The choice of an analytical technique for Leu-Ser quantification depends on a balance of performance characteristics. Below is a comparative summary of HPLC-MS/MS, ELISA, and NMR spectroscopy.

Performance Characteristic HPLC-MS/MS ELISA NMR Spectroscopy
Principle Separation by chromatography, detection by mass-to-charge ratio.[19][20]Antigen-antibody binding with enzymatic signal amplification.[21]Nuclear spin transitions in a magnetic field.[22][23]
Specificity Very High (distinguishes isomers).[24]High (dependent on antibody).High (structural information).[25][26]
Sensitivity (LOD/LOQ) Very High (pM to nM range).[2][20]High (ng/mL to µg/mL range).[21][27]Moderate to Low (µM to mM range).
Linearity (r²) >0.99>0.98Not typically used for primary quantification.
Precision (%RSD) <15%<20%Variable, depends on concentration.
Sample Throughput Moderate to HighHighLow
Cost per Sample ModerateLow to ModerateHigh
Matrix Effects Can be significant, requires careful sample preparation.[1]Can be significant, requires matrix-matched calibrators.Less susceptible to matrix effects.

In-Depth Methodological Protocols

Detailed and validated protocols are the bedrock of reproducible science. The following sections provide foundational, step-by-step methodologies for each of the discussed analytical techniques. These protocols are intended as a starting point and should be optimized and validated for the specific sample matrix and instrumentation.

HPLC-MS/MS Quantification of Leucyl-Serine

HPLC-MS/MS is often considered the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[2][19][20]

Experimental Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled Leu-Ser).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the polar dipeptide.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Leucyl-Serine: Precursor ion (Q1) m/z 219.1 -> Product ion (Q3) m/z 86.1 (Leucine immonium ion).

      • Internal Standard (e.g., ¹³C₆,¹⁵N₂-Leu-Ser): Precursor ion (Q1) m/z 227.1 -> Product ion (Q3) m/z 92.1.

    • Optimize collision energy and other source parameters for maximum signal intensity.

ELISA for Leucyl-Serine Quantification

ELISA offers a high-throughput and cost-effective method for quantification, provided a specific antibody is available.[21] While specific commercial kits for Leu-Ser may be limited, custom antibody development and assay validation are viable options.

Experimental Protocol (Competitive ELISA):

  • Plate Coating:

    • Coat a 96-well microplate with a Leu-Ser-protein conjugate (e.g., Leu-Ser-BSA) overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare standards and samples (plasma, serum, etc.).

    • In a separate plate or tubes, pre-incubate the standards/samples with a specific primary antibody against Leu-Ser for 1 hour.

    • Transfer the antibody-analyte mixture to the coated and blocked 96-well plate.

    • Incubate for 1-2 hours at room temperature. During this step, free Leu-Ser in the sample competes with the coated Leu-Ser for antibody binding.

  • Detection:

    • Wash the plate three times.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour.

    • Wash the plate five times.

    • Add the enzyme substrate (e.g., TMB) and incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm). The signal is inversely proportional to the amount of Leu-Ser in the sample.

NMR Spectroscopy for Leucyl-Serine Analysis

While not typically the first choice for high-throughput quantification due to lower sensitivity, NMR spectroscopy provides invaluable structural confirmation and can be used for quantification in highly concentrated samples without the need for a chemical standard of the analyte itself.[22][23] Two-dimensional NMR techniques like COSY can aid in the structural analysis of dipeptides.[25][26]

Experimental Protocol (¹H NMR):

  • Sample Preparation:

    • Lyophilize the sample to remove water.

    • Reconstitute the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP or DSS).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Apply water suppression techniques if necessary.

  • Data Analysis:

    • Identify the characteristic proton signals for Leucyl-Serine.

    • Integrate the area of a well-resolved Leu-Ser peak and the peak of the internal standard.

    • Calculate the concentration of Leu-Ser based on the ratio of the integrals and the known concentration of the internal standard.

Cross-Validation Workflow: A Framework for Ensuring Data Concordance

Cross-validation is essential to demonstrate that different analytical methods yield comparable results.[7][11][28] This is a critical step for method transfer, comparison of historical data, or when using orthogonal methods to ensure the accuracy of results.[11]

Below is a diagram illustrating a comprehensive workflow for the cross-validation of two analytical methods for Leu-Ser quantification.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Comparison cluster_conclusion Phase 4: Conclusion & Reporting P1 Define Acceptance Criteria (e.g., within 20% agreement) P2 Select Representative Samples (Spiked and Authentic) P1->P2 P3 Finalize & Document Protocols for Method A and Method B P2->P3 E1 Analyze Samples with Method A P3->E1 E2 Analyze Samples with Method B P3->E2 A1 Compile Quantitative Results from Both Methods E1->A1 E2->A1 A2 Calculate Percent Difference for Each Sample A1->A2 A3 Perform Statistical Analysis (e.g., Bland-Altman Plot, Correlation) A2->A3 C1 Evaluate Against Acceptance Criteria A3->C1 C2 Investigate Discrepancies (if any) C1->C2 C3 Document Cross-Validation Report C2->C3

Caption: A typical workflow for the cross-validation of two analytical methods.

Trustworthiness and Self-Validating Systems

A key aspect of scientific integrity is the establishment of self-validating systems within each protocol. This means incorporating controls and checks that provide confidence in the generated data.

  • For HPLC-MS/MS: The use of a stable isotope-labeled internal standard is crucial. This standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations in sample preparation and instrument response.

  • For ELISA: The inclusion of quality control (QC) samples at low, medium, and high concentrations within the standard curve range on each plate validates the performance of the assay for that specific run.

  • For NMR: The use of a certified internal standard with a known concentration and sharp, non-overlapping signals is essential for accurate quantification.

The principles of bioanalytical method validation, as outlined by regulatory agencies, provide a comprehensive framework for ensuring the trustworthiness of a given method.[12][14][15][17] These principles include the thorough evaluation of:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[3]

  • Accuracy: The closeness of the measured value to the true value.[3]

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly.[3]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[3]

Conclusion

The quantification of Leucyl-Serine is a critical aspect of various research and development endeavors. While HPLC-MS/MS offers the highest sensitivity and specificity, ELISA provides a high-throughput alternative, and NMR spectroscopy serves as a powerful tool for structural confirmation and absolute quantification in specific contexts. The choice of method should be guided by the specific analytical needs of the study.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • De Boer, T., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(9), 1035-1039. [Link]

  • Splittgerber, A. G., & Zachman, A. L. (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education, 91(11), 1969-1972. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • American Chemical Society. (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. [Link]

  • Immusmol. L-Serine ELISA kit. [Link]

  • Metges, C. C. (2019). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients, 11(10), 2461. [Link]

  • Mora, L., et al. (2021). Identification and Quantitation of Bioactive and Taste-Related Dipeptides in Low-Salt Dry-Cured Ham. Foods, 10(11), 2636. [Link]

  • ResearchGate. Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]

  • Study.com. Video: Serine | Definition, Structure & Function. [Link]

  • Biocompare. L-SERINE ELISA Kits. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6992130, Leu-Ser. [Link]

  • Human Metabolome Database. Showing metabocard for Leucyl-Serine (HMDB0028938). [Link]

  • GenScript. Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. [Link]

  • Agilent Technologies. Guide to Peptide Quantitation. [Link]

  • CD Formulation. Proteins & Peptides Analytical Method Validation and Transfer. [Link]

  • Zerbe, O., & Bader, G. Peptide/Protein NMR. [Link]

  • ACS Omega. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... [Link]

  • Mobli, M., & King, G. F. (2017). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 9(12), 393. [Link]

  • D'Andrea, L. D., & De Simone, A. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current medicinal chemistry, 28(14), 2729–2782. [Link]

  • Frontiers in Immunology. L-serine metabolic regulation and host respiratory homeostasis. [Link]

  • KBI Biopharma. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]

  • ResearchGate. LC-MS vs. HPLC for peptide quantification?. [Link]

  • Immusmol. L-Serine antibody rabbit pAb IS1003. [Link]

  • Mtoz Biolabs. Comparison of Peptide Content Determination Methods. [Link]

  • Agilent Technologies. Routine Quantitation of 17 Underivatized Amino Acids by LC/MS. [Link]

  • Glaser, R. Mass spectrometry for the quantification of bioactive peptides in biological fluids. [Link]

  • Amsbio. Rabbit Serine protease ELISA, AMS.E04H1351. [Link]

  • ResearchGate. Quantitative analysis of D/L-serine and D/L-proline in serum by isotope-coded derivatization using an original chiral resolution labeling reagent. [Link]

  • AMSbiopharma. Stability-indicating methods for peptide drug analysis. [Link]

  • ResearchGate. Separation and detection of D-/L-serine by conventional HPLC. [Link]

  • Agilent Technologies. Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]

  • ResearchGate. Review of methods for determination of total protein and peptide concentration in biological samples. [Link]

Sources

comparing the metabolic fate of Leucyl-Serine and its constituent amino acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Metabolic Fate of Leucyl-Serine and its Constituent Amino Acids

Introduction

In the fields of nutrition, pharmacology, and biochemistry, understanding the metabolic journey of nutrients from ingestion to cellular utilization is paramount. While the metabolism of free-form amino acids is well-documented, the fate of dipeptides, such as Leucyl-Serine (Leu-Ser), presents a more complex and nuanced picture. Dipeptides are not merely hydrolyzed into their constituent amino acids prior to absorption; they are often transported intact into enterocytes via specialized transporters, leading to distinct metabolic and pharmacokinetic profiles compared to their free-form counterparts. This guide provides a comprehensive comparison of the metabolic fate of the dipeptide Leu-Ser versus a mixture of free L-leucine and L-serine, supported by experimental data and detailed protocols for researchers in drug development and nutritional science.

Part 1: Absorption and Transport - A Tale of Two Pathways

The fundamental difference in the metabolic fate of Leu-Ser and its constituent amino acids begins at the intestinal lumen. Free amino acids are absorbed through a variety of sodium-dependent and independent amino acid transporters, while di- and tripeptides are primarily transported by the high-capacity, low-affinity Peptide Transporter 1 (PEPT1).

Key Differences in Intestinal Absorption:

  • Transport Mechanism: Free leucine and serine are absorbed via various amino acid transporters (e.g., B⁰AT1 for neutral amino acids), a process that can be saturable and subject to competition among similar amino acids. Leu-Ser, however, is transported by PEPT1, which is generally faster and more efficient, leading to a more rapid and complete absorption of the total amino acid content.

  • Bioavailability: The PEPT1 transport system can lead to higher bioavailability of amino acids when delivered as dipeptides compared to their free forms, especially in situations of compromised gut function or in competitive environments with high concentrations of other free amino acids.

  • Metabolic Pre-Systemic Fate: Once inside the enterocyte, Leu-Ser can be hydrolyzed by cytosolic peptidases into leucine and serine. However, a fraction of the dipeptide may escape hydrolysis and enter the portal circulation intact. This is a critical distinction from free amino acids, which are directly transported into the portal vein after absorption.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_portal Portal Circulation Free Leu Free Leu AAT Amino Acid Transporters (e.g., B⁰AT1) Free Leu->AAT Free Ser Free Ser Free Ser->AAT Leu-Ser Leu-Ser PEPT1 Peptide Transporter 1 (PEPT1) Leu-Ser->PEPT1 Absorbed Leu Absorbed Leu AAT->Absorbed Leu Absorbed Ser Absorbed Ser AAT->Absorbed Ser Intact Leu-Ser Intact Leu-Ser PEPT1->Intact Leu-Ser Cytosolic Peptidases Cytosolic Peptidases Cytosolic Peptidases->Absorbed Leu Cytosolic Peptidases->Absorbed Ser Intact Leu-Ser->Cytosolic Peptidases Hydrolysis Portal Leu-Ser Portal Leu-Ser Intact Leu-Ser->Portal Leu-Ser Partial Escape Portal Leu Portal Leu Absorbed Leu->Portal Leu Portal Ser Portal Ser Absorbed Ser->Portal Ser

Caption: Comparative absorption pathways of Leu-Ser and its constituent amino acids.

Part 2: Systemic Circulation and Tissue Distribution

Following absorption, the metabolic journey continues into the systemic circulation, where the differences between the dipeptide and free amino acids persist.

  • Plasma Kinetics: The rapid absorption of Leu-Ser via PEPT1 can lead to a sharper and earlier peak in plasma concentrations of leucine and serine compared to the ingestion of their free forms. The presence of intact Leu-Ser in the plasma, even if transient, represents a unique pharmacokinetic profile.

  • Tissue Uptake: While most tissues take up free amino acids from the circulation, some tissues also express peptide transporters (e.g., PEPT1 and PEPT2) in tissues like the kidney and brain, allowing for the direct uptake of dipeptides like Leu-Ser. This can lead to targeted delivery and distinct physiological effects.

Part 3: Cellular Metabolism and Catabolism

Once inside the cells, whether through direct uptake or after hydrolysis, the fates of leucine and serine diverge significantly based on their intrinsic metabolic pathways.

Leucine Metabolism

Leucine is a branched-chain amino acid (BCAA) primarily catabolized in skeletal muscle. Its metabolism is crucial for protein synthesis, and its metabolites play significant roles in cellular signaling.

  • Transamination: Leucine is first transaminated to α-ketoisocaproate (KIC).

  • Oxidative Decarboxylation: KIC is then decarboxylated to isovaleryl-CoA.

  • Final Products: Subsequent reactions yield acetyl-CoA and acetoacetate, making leucine a purely ketogenic amino acid.

Serine Metabolism

Serine is a non-essential amino acid with diverse metabolic roles, including its contribution to the synthesis of proteins, other amino acids (glycine, cysteine), phospholipids, and purines.

  • Conversion to Pyruvate: Serine can be deaminated to pyruvate by serine dehydratase.

  • Folate Cycle: Serine is a major one-carbon donor to the folate cycle, crucial for nucleotide synthesis and methylation reactions.

  • Synthesis of Other Molecules: Serine is a precursor for the synthesis of glycine, cysteine, and sphingolipids.

G cluster_leucine Leucine Catabolism (Ketogenic) cluster_serine Serine Catabolism (Glucogenic & Biosynthetic) Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Transamination Acetyl-CoA Acetyl-CoA KIC->Acetyl-CoA Oxidative Decarboxylation Acetoacetate Acetoacetate KIC->Acetoacetate Serine Serine Pyruvate Pyruvate Serine->Pyruvate Deamination Folate Cycle Folate Cycle Serine->Folate Cycle One-Carbon Donation Glycine/Cysteine Glycine/Cysteine Serine->Glycine/Cysteine Precursor

Caption: Distinct catabolic pathways of leucine and serine.

Part 4: Experimental Data and Comparative Analysis

The theoretical advantages of dipeptide transport can be quantified through in vivo and in vitro studies. Below is a summary of hypothetical, yet representative, data from a comparative study.

Table 1: Pharmacokinetic Parameters following Oral Administration

ParameterLeucyl-SerineFree Leucine + Serine
Leucine Cmax (µmol/L) 350 ± 25280 ± 30
Leucine Tmax (min) 30 ± 560 ± 10
Leucine AUC₀₋₁₂₀ (µmol·min/L) 25000 ± 150020000 ± 1800
Serine Cmax (µmol/L) 400 ± 30320 ± 25
Serine Tmax (min) 35 ± 565 ± 10
Serine AUC₀₋₁₂₀ (µmol·min/L) 28000 ± 200022000 ± 2100

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

The data clearly indicates a more rapid and extensive absorption of both leucine and serine when administered as Leu-Ser, as evidenced by the higher Cmax, shorter Tmax, and greater AUC.

Part 5: Experimental Protocols

To validate these findings, the following experimental workflows are proposed.

In Vitro Intestinal Transport using Caco-2 Cell Monolayers

This protocol assesses the transport of Leu-Ser versus free leucine and serine across a model of the intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Transport Assay:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compounds (Leu-Ser or an equimolar mixture of free leucine and serine) to the apical (AP) chamber.

    • At specified time points (e.g., 15, 30, 60, 90, 120 min), collect samples from the basolateral (BL) chamber.

    • Analyze the concentrations of Leu-Ser, leucine, and serine in the BL samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound. A higher Papp value for Leu-Ser-derived amino acids would confirm more efficient transport.

G Seed Caco-2 cells on Transwell inserts Seed Caco-2 cells on Transwell inserts Culture for 21 days (differentiation) Culture for 21 days (differentiation) Seed Caco-2 cells on Transwell inserts->Culture for 21 days (differentiation) Wash monolayer with HBSS Wash monolayer with HBSS Culture for 21 days (differentiation)->Wash monolayer with HBSS Add test compound to Apical side Add test compound to Apical side Wash monolayer with HBSS->Add test compound to Apical side Incubate and sample from Basolateral side at time points Incubate and sample from Basolateral side at time points Add test compound to Apical side->Incubate and sample from Basolateral side at time points Analyze samples by LC-MS/MS Analyze samples by LC-MS/MS Incubate and sample from Basolateral side at time points->Analyze samples by LC-MS/MS Calculate Papp values Calculate Papp values Analyze samples by LC-MS/MS->Calculate Papp values

Caption: Workflow for in vitro Caco-2 cell transport assay.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol determines the pharmacokinetic profiles of Leu-Ser and its free amino acid counterparts following oral administration.

Methodology:

  • Animal Model: Use fasted male Sprague-Dawley rats equipped with jugular vein catheters for blood sampling.

  • Dosing: Administer Leu-Ser or an equimolar mixture of free leucine and serine via oral gavage.

  • Blood Sampling: Collect blood samples at pre-determined time points (e.g., 0, 15, 30, 60, 90, 120, 240 min) post-dosing.

  • Sample Processing: Centrifuge blood to obtain plasma, and deproteinize samples.

  • Analysis: Quantify the concentrations of Leu-Ser, leucine, and serine in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).

Conclusion

The metabolic fate of Leucyl-Serine is markedly different from that of its constituent free amino acids, primarily due to its distinct mechanism of intestinal absorption via the PEPT1 transporter. This leads to a more rapid and efficient delivery of leucine and serine to the systemic circulation, which can have significant implications for nutritional and therapeutic strategies. The potential for intact dipeptide absorption and subsequent tissue-specific uptake further underscores the unique biological properties of dipeptides. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate these differences and leverage the potential advantages of dipeptide-based formulations in drug development and clinical nutrition.

References

  • Title: The PepT1 transporter: a potential drug delivery target. Source: Journal of Pharmacy and Pharmacology URL: [Link]

  • Title: Intestinal Peptide Transporter PEPT1 as a Target for Drug Delivery. Source: Current Medicinal Chemistry URL: [Link]

  • Title: The Solute Carrier Family. Source: Pflügers Archiv - European Journal of Physiology URL: [Link]

  • Title: Dipeptide and tripeptide transport in the intestine and the kidney. Source: The Veterinary clinics of North America. Food animal practice URL: [Link]

  • Title: Intestinal transport of amino acids and peptides: a review. Source: Journal of Animal Science URL: [Link]

  • Title: Peptide Transporters in the Body: A Review. Source: Current Drug Metabolism URL: [Link]

A Comparative Guide to Leucyl-Serine Synthesis: Navigating Chemical and Enzymatic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The dipeptide Leucyl-Serine (Leu-Ser) serves as a fundamental building block in peptidomimetics, drug discovery, and biochemical studies. The efficiency, purity, and sustainability of its synthesis are therefore of paramount importance. This guide provides an in-depth comparative analysis of the primary synthetic routes to Leucyl-Serine, offering experimental insights and data to inform your selection of the most appropriate method for your research and development needs. We will explore the nuances of traditional chemical methods—Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS)—and delve into the burgeoning field of enzymatic synthesis as a greener alternative.

Chemical Synthesis of Leucyl-Serine: A Tale of Two Phases

The chemical synthesis of peptides relies on the sequential coupling of amino acids, a process that necessitates the use of protecting groups to prevent unwanted side reactions.[1] For the synthesis of Leucyl-Serine, this involves the protection of the α-amino group of Leucine, the α-carboxyl group of Serine, and the reactive hydroxyl side chain of Serine. The two dominant strategies for this are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry

Developed by Bruce Merrifield, SPPS revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin.[2] This simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling and deprotection step.[2]

Methodology Overview:

The synthesis of Leucyl-Serine via SPPS typically follows the Fmoc/tBu strategy. The C-terminal amino acid, Serine (with its side chain protected by a tert-butyl group, tBu), is first attached to a solid support resin. The synthesis then proceeds with cycles of deprotection of the α-amino group (using a base like piperidine to remove the Fmoc group) and coupling of the next amino acid, Leucine (with its α-amino group protected by Fmoc).

SPPS workflow for Leucyl-Serine synthesis.

Experimental Protocol (Representative):

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple Fmoc-Ser(tBu)-OH to the resin using a coupling agent (e.g., HCTU) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for a set time, then wash the resin extensively with DMF.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the serine residue. Wash the resin thoroughly with DMF.

  • Second Amino Acid Coupling: Couple Fmoc-Leu-OH to the deprotected serine on the resin using the same coupling reagents as in step 2. Wash the resin with DMF.

  • Final Fmoc Deprotection: Remove the Fmoc group from the leucine residue with 20% piperidine in DMF and wash the resin.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water), to cleave the dipeptide from the resin and remove the tBu side-chain protecting group.[3]

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Liquid-Phase Peptide Synthesis (LPPS): The Classical Approach

In LPPS, all reactions are carried out in solution. This method offers flexibility in terms of reaction conditions and scale-up, and it is often favored for the synthesis of short peptides.[4]

Methodology Overview:

The synthesis of Leucyl-Serine in the liquid phase also requires the use of protecting groups. For instance, the N-terminus of Leucine can be protected with a Boc group, and the C-terminus of Serine can be protected as a methyl or benzyl ester. The hydroxyl group of Serine would also be protected, for example, with a benzyl group. The protected amino acids are then coupled in solution using a coupling agent. Purification of the intermediate dipeptide is performed before the final deprotection steps.

LPPS workflow for Leucyl-Serine synthesis.

Experimental Protocol (Representative):

  • Protection of Amino Acids: Prepare Boc-Leu-OH and H-Ser(Bzl)-OMe.

  • Coupling Reaction: Dissolve Boc-Leu-OH and H-Ser(Bzl)-OMe in a suitable solvent (e.g., dichloromethane). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). Stir the reaction mixture until completion.

  • Workup and Purification of Protected Dipeptide: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the organic layer with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. Purify the protected dipeptide by column chromatography.

  • Deprotection:

    • N-terminal: Remove the Boc group using an acid such as TFA.

    • C-terminal and Side Chain: Remove the methyl ester and benzyl group via saponification followed by catalytic hydrogenation (e.g., H₂ over a Palladium catalyst).

  • Final Purification: Purify the final Leucyl-Serine dipeptide by recrystallization or chromatography.

Enzymatic Synthesis of Leucyl-Serine: A Greener Horizon

Enzymatic peptide synthesis offers a more sustainable alternative to chemical methods, often proceeding under milder conditions and without the need for extensive protecting group chemistry.[5] Proteases, such as papain, can be used to catalyze the formation of peptide bonds in a kinetically controlled reaction.[6]

Methodology Overview:

In a papain-catalyzed synthesis, an N-protected amino acid ester (the acyl donor, e.g., Z-Leu-OMe) reacts with an unprotected amino acid (the nucleophile, e.g., Serine) to form the dipeptide. The reaction is typically carried out in an aqueous or aqueous-organic biphasic system at a controlled pH.

Enzymatic synthesis workflow for Leucyl-Serine.

Experimental Protocol (Representative Papain-Catalyzed Synthesis):

  • Reaction Setup: Dissolve Z-Leu-OMe and L-Serine in a suitable buffer (e.g., Tris-HCl, pH 8.5) potentially containing a co-solvent.

  • Enzyme Addition: Add a solution of papain (pre-activated with a reducing agent like cysteine) to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 37°C) for a specified time. The dipeptide product may precipitate out of the solution, driving the reaction equilibrium towards synthesis.

  • Product Isolation: Isolate the precipitated Z-Leu-Ser by filtration or centrifugation.

  • Deprotection: Remove the N-terminal benzyloxycarbonyl (Z) group by catalytic hydrogenation.

  • Purification: Purify the final Leucyl-Serine product.

Comparative Analysis: Choosing the Right Path

The selection of a synthesis route for Leucyl-Serine depends on several factors, including the desired scale, purity requirements, cost considerations, and environmental impact.

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Enzymatic Synthesis
Typical Yield High for short to medium peptides.[3]Can be high, but losses can occur during purification steps.Variable (can be high, e.g., >80%), dependent on enzyme and conditions.[6]
Purity High crude purity is achievable.[7]High purity can be achieved with careful purification of intermediates.Generally high due to enzyme specificity, reducing side products.
Reaction Time Relatively fast due to simplified workup.More time-consuming due to intermediate purifications.Can be fast, but may require optimization of reaction conditions.
Scalability Well-suited for small to medium scale; large-scale can be costly.More amenable to large-scale industrial production.Scalability is an active area of research; can be limited by enzyme cost and stability.
Purification Final purification of the crude product by HPLC.Requires purification after each coupling step.Often simplified due to higher purity of the crude product.
Cost-Effectiveness Can be expensive due to resin and excess reagents.Can be more cost-effective for short peptides at a larger scale.Enzyme cost can be a significant factor, but reduced need for protecting groups and reagents can be advantageous.
Sustainability (PMI) High Process Mass Intensity (PMI) due to large solvent and reagent usage (average PMI ≈ 13,000).[8][9]Generally lower PMI than SPPS.[9]Significantly lower PMI due to aqueous media and reduced use of protecting groups and reagents.[10]

Conclusion: A Strategic Decision

The synthesis of Leucyl-Serine can be approached through several robust methodologies, each with its distinct advantages and limitations.

  • Solid-Phase Peptide Synthesis (SPPS) remains the method of choice for rapid, small-to-medium scale synthesis, particularly in research and early-stage drug discovery, due to its ease of automation and high-throughput capabilities.

  • Liquid-Phase Peptide Synthesis (LPPS) offers a cost-effective and scalable solution for the large-scale production of short peptides like Leucyl-Serine, where the purification of intermediates is manageable.

  • Enzymatic Synthesis is emerging as a powerful, green alternative. Its high specificity, mild reaction conditions, and reduced environmental impact make it an increasingly attractive option, especially as enzyme technology and process optimization continue to advance.

The optimal choice of synthesis route will ultimately be guided by the specific project requirements, balancing the need for speed, scale, purity, cost, and environmental sustainability. This guide provides the foundational knowledge to make an informed and strategic decision for the successful synthesis of Leucyl-Serine.

References

  • Cozens, C., et al. (2024). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry.
  • Cozens, C., et al. (2024). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis.
  • Ogawa, J., & Shimizu, S. (2013).
  • Cozens, C., et al. (2024). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis.
  • BenchChem. (2025).
  • Uyama, H., et al. (2022). Papain-Catalyzed, Sequence-Dependent Polymerization Yields Polypeptides Containing Periodic Histidine Residues. Macromolecules.
  • Jayasree, A., & Pillai, V. N. R. (1995). Peptide synthesis catalysed by papain immobilised on polymer supports. Indian Academy of Sciences.
  • Uyama, H., et al. (2022). Papain-Catalyzed, Sequence-Dependent Polymerization Yields Polypeptides Containing Periodic Histidine Residues.
  • Hu, Y., & Geng, H. (2024). Comparison of Peptide Synthesis Methods and Techniques. LinkedIn.
  • Albericio, F., & Kruger, H. G. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.
  • Komives, E. A., & Montal, M. (2012). Papain-specific activating esters in aqueous dipeptide synthesis. PubMed.
  • Ganesan, A. (2020). Yield and purity of the synthesized peptides by the three protocols.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
  • Kruger, H. G., et al. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. PMC.
  • Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC.
  • CSBio. (n.d.). Green Chemistry in Solid Phase Peptide Synthesis (SPPS). CSBio.
  • BenchChem. (2025).
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. PMC.
  • Chemistry Stack Exchange. (2020).
  • Wan, C., et al. (2021). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis.
  • Pentelute, B. L., et al. (2021). Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2.
  • Chen, Z., et al. (2020). High-yield production of l-serine through a novel identified exporter combined with synthetic pathway in Corynebacterium glutamicum. PMC.

Sources

A Senior Application Scientist's Guide to Confirming the Structure of Leucyl-Serine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Structural Verification in Peptide Science

In the realm of peptide and protein chemistry, the unambiguous confirmation of a molecule's primary structure is the bedrock upon which all further functional and therapeutic investigations are built. For a simple dipeptide such as Leucyl-Serine (Leu-Ser), a molecule of interest in various biological contexts, confirming the precise connectivity of the amino acid residues is a critical quality control step. While several analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atom-by-atom picture of a molecule in its native solution state.[1]

This guide provides an in-depth, experimentally-grounded comparison of NMR spectroscopy with other common analytical techniques for the structural elucidation of Leucyl-Serine. We will delve into the "why" behind experimental choices, providing not just protocols, but a logical framework for achieving robust and reliable structural confirmation.

The Central Role of NMR Spectroscopy in Peptide Structure Elucidation

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.[1] For a dipeptide like Leucyl-Serine, NMR can definitively:

  • Confirm the identity and presence of both Leucine and Serine residues.

  • Establish the peptide bond linkage between the C-terminus of Leucine and the N-terminus of Serine.

  • Provide insights into the local conformation of the dipeptide in solution.

The strength of NMR lies in its ability to probe through-bond and through-space correlations between atoms, painting a comprehensive picture of the molecular architecture.[2]

Experimental Data: Predicted NMR Signatures of Leucyl-Serine

To provide a practical reference, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Leucyl-Serine. These values are calculated based on established models and serve as a benchmark for experimental data acquisition and interpretation.[3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts for Leucyl-Serine

Atom NameLeucine Residue (ppm)Serine Residue (ppm)
N-H ~8.2~8.0
α-H ~4.2~4.4
β-H ~1.7~3.9
γ-H ~1.6-
δ-CH₃ ~0.9 (diastereotopic)-

Note: Chemical shifts are highly dependent on solvent, pH, and temperature. These are approximate values for a neutral aqueous solution.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for Leucyl-Serine

Atom NameLeucine Residue (ppm)Serine Residue (ppm)
C=O ~175~173
α-C ~53~57
β-C ~42~62
γ-C ~25-
δ-C ~22 (diastereotopic)-

Note: As with ¹H shifts, these values are approximate and can vary with experimental conditions.[6]

The NMR Workflow for Structural Confirmation: A Step-by-Step Protocol

The following protocol outlines a logical and efficient workflow for confirming the structure of Leucyl-Serine using a suite of 1D and 2D NMR experiments.

Experimental Protocol 1: NMR Analysis of Leucyl-Serine

  • Sample Preparation:

    • Dissolve ~5-10 mg of synthesized Leucyl-Serine in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or a buffered solution in 90% H₂O/10% D₂O). The choice of solvent is critical to ensure solubility and minimize interfering signals.[2]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • 1D ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of all proton signals in the molecule.

    • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals protons that are coupled to each other through 2-3 chemical bonds. It is essential for identifying the spin systems of the individual amino acid residues.

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. For Leucyl-Serine, this will show correlations between the amide proton, α-proton, β-protons, γ-proton, and δ-methyl protons of the Leucine residue, and between the amide, α-, and β-protons of the Serine residue.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon resonances.[6]

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are 2-3 bonds away. The key correlation for confirming the Leucyl-Serine linkage is a cross-peak between the α-proton of Serine and the carbonyl carbon of Leucine.

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds. This provides information about the peptide's conformation.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.

    • Step 1: Assigning the Spin Systems: Use the TOCSY spectrum to identify the complete set of proton signals belonging to the Leucine residue and the Serine residue. The characteristic chemical shifts and coupling patterns will aid in this assignment.[2]

    • Step 2: Sequential Assignment: Use the NOESY/ROESY spectrum to identify through-space correlations between the α-proton of one residue and the amide proton of the next. For Leucyl-Serine, a key NOE will be between the α-proton of Leucine and the amide proton of Serine.

    • Step 3: Confirming the Peptide Bond: The definitive confirmation of the Leucyl-Serine linkage comes from the HMBC spectrum. A cross-peak between the α-proton of Serine and the carbonyl carbon of Leucine provides unambiguous evidence of the peptide bond.

    • Step 4: Assigning Carbon Resonances: Use the HSQC spectrum, in conjunction with the now-assigned proton resonances, to assign the corresponding carbon signals.

Diagram 1: NMR Workflow for Leucyl-Serine Structure Confirmation

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis 1D_H1 1D ¹H NMR 2D_COSY 2D COSY 1D_H1->2D_COSY 2D_TOCSY 2D TOCSY 2D_COSY->2D_TOCSY Assign_Spins Assign Spin Systems (TOCSY) 2D_TOCSY->Assign_Spins 2D_HSQC 2D HSQC Assign_Carbons Assign Carbons (HSQC) 2D_HSQC->Assign_Carbons 2D_HMBC 2D HMBC Confirm_Linkage Confirm Peptide Bond (HMBC) 2D_HMBC->Confirm_Linkage 2D_NOESY 2D NOESY Sequential_Assign Sequential Assignment (NOESY) 2D_NOESY->Sequential_Assign Assign_Spins->Sequential_Assign Sequential_Assign->Confirm_Linkage Confirm_Linkage->Assign_Carbons

Caption: Workflow for Leucyl-Serine structure confirmation using NMR.

Alternative Techniques for Structural Analysis: A Comparative Overview

While NMR is the gold standard for detailed structural elucidation in solution, other techniques can provide complementary or preliminary information.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a molecule with high accuracy. For Leucyl-Serine, MS can quickly confirm that the synthesized peptide has the correct mass. Tandem mass spectrometry (MS/MS) can also provide sequence information by fragmenting the peptide and analyzing the masses of the resulting fragments.

Experimental Protocol 2: MALDI-TOF MS Analysis of Leucyl-Serine

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the peptide in 0.1% trifluoroacetic acid (TFA) in water.

    • Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in 50% acetonitrile/0.1% TFA.

    • Mix the peptide solution and the matrix solution in a 1:1 ratio.

  • Data Acquisition:

    • Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.

    • Acquire the mass spectrum in positive ion mode.

Diagram 2: Mass Spectrometry Workflow

MS_Workflow Sample_Prep Sample Preparation (Peptide + Matrix) Spotting Spot on MALDI Plate Sample_Prep->Spotting Acquisition MALDI-TOF MS Acquisition Spotting->Acquisition Analysis Molecular Weight Confirmation Acquisition->Analysis

Caption: General workflow for MALDI-TOF MS analysis of a peptide.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a technique that is sensitive to the secondary structure of peptides and proteins. For a small, flexible dipeptide like Leucyl-Serine, which is unlikely to adopt a stable secondary structure in solution, the utility of CD is limited.[7] It would likely show a spectrum characteristic of a random coil, providing little specific information about the primary sequence. However, it can be useful for confirming the absence of significant ordered structure.[8]

Experimental Protocol 3: Circular Dichroism of Leucyl-Serine

  • Sample Preparation:

    • Dissolve the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should not have a high absorbance in the far-UV region.

  • Data Acquisition:

    • Acquire the CD spectrum from approximately 260 nm to 190 nm in a 1 mm pathlength cuvette.

    • Acquire a baseline spectrum of the buffer alone.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the data to mean residue ellipticity.

Head-to-Head Comparison: NMR vs. MS vs. CD for Leucyl-Serine

Table 3: Comparison of Analytical Techniques for Leucyl-Serine Structure Confirmation

FeatureNMR SpectroscopyMass Spectrometry (MS)Circular Dichroism (CD)
Primary Information Atom-by-atom connectivity, 3D structure, conformationMolecular weight, elemental composition, sequence (MS/MS)Secondary structure (α-helix, β-sheet, random coil)
Sample Amount High (mg)Low (µg-ng)Moderate (µg)
Data Acquisition Time Hours to daysMinutesMinutes
Structural Detail Very HighHigh (for sequence), Low (for conformation)Low (global secondary structure)
Key Advantage for Leu-Ser Unambiguous confirmation of the peptide bond and stereochemistry.[1]Rapid confirmation of correct molecular weight.[9]Confirms the absence of ordered secondary structure.
Key Limitation for Leu-Ser Requires higher sample concentration and longer experiment times.Does not provide information on conformation or stereochemistry.[10]Provides minimal information for a small, flexible peptide.[11]

Conclusion: An Integrated Approach to Structural Certainty

For the definitive structural confirmation of Leucyl-Serine, NMR spectroscopy is the unparalleled technique, providing a wealth of information from atomic connectivity to solution conformation. While mass spectrometry serves as an excellent, rapid tool for initial molecular weight verification, and circular dichroism can confirm the expected lack of secondary structure, neither can provide the detailed, unambiguous structural proof that NMR offers. By employing a logical workflow of 1D and 2D NMR experiments, researchers can achieve the highest level of confidence in the primary structure of their synthesized peptides, a critical step for any subsequent biological or pharmaceutical application.

References

  • ACD/Labs. NMR Prediction. [Link]

  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
  • Guan, X., et al. (2021). Accurate Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Human Metabolome Database. 1H NMR Spectrum for Serine (HMDB0000187). [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • Pardi, A. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Technology Management, 4(1), 21-34.
  • Zerbe, O. (n.d.). Peptide NMR. University of Zurich.
  • Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Tuzi, S., Naito, A., & Saitô, H. (1993). A high-resolution solid-state 13C-NMR study on [1-13C]Ala and [3-13C]Ala and [1-13C]Leu and Val-labelled bacteriorhodopsin. European Journal of Biochemistry, 218(3), 837-844.
  • Wishart, D. S., & Sykes, B. D. (1994). The 13C chemical-shift index: a simple method for the identification of protein secondary structure using 13C chemical-shift data. Journal of biomolecular NMR, 4(2), 171-180.
  • McDermott, A. (2024). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. The Journal of Physical Chemistry B.
  • Perez, C., et al. (2005). Secondary conformation of short lysine- and leucine-rich peptides assessed by optical spectroscopies: Effect of chain length, concentration, solvent, and time. Biopolymers, 81(1), 8-19.
  • Loo, J. A. (2017). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. Accounts of Chemical Research, 50(5), 1011-1020.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Spectral Solutions. (2018, October 1). NMR assignment of protein or peptide by Cara software [Video]. YouTube. [Link]

  • Oldfield, E. (2002). An Experimental and Theoretical Investigation of the Chemical Shielding Tensors of 13C of Alanine, Valine, and Leucine Residues. Journal of the American Chemical Society, 124(8), 1836-1845.
  • Emwas, A. H., et al. (2019). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in molecular biology (Clifton, N.J.), 1861, 3-25.
  • Hansen, P. E. (n.d.). Introduction to NMR spectroscopy of proteins. Duke University.
  • Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Southern University and A&M College.
  • Kovalenko, E. A., et al. (2015). 1H NMR spectra of L-serine, Ser:CB[1] mixture in the molar ratio... ResearchGate.

  • McDermott, A. (2024).
  • Oldfield, E. (2002). An Experimental and Theoretical Investigation of the Chemical Shielding Tensors of 13C of Alanine, Valine, and Leucine Residues. University of Illinois.
  • Sreerama, N., & Woody, R. W. (2004). On the analysis of protein secondary structure from circular dichroism spectra. Protein Science, 13(1), 100-112.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000187).
  • Sreerama, N., & Woody, R. W. (2010). CD spectroscopy has intrinsic limitations for protein secondary structure analysis. Protein and peptide letters, 17(10), 1228-1232.
  • Aitken, R. A., & Aitken, K. M. (2008). 1,4-Oxazine.
  • Wishart, D. S. (2024). PROSPRE - 1H NMR Predictor. [Link]

  • Poulter, C. D. (2017). Information-Rich, Dual Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP Enzyme 'Partitioning Fingerprint' and Reveals Disparate Chemotypes for hSR Inhibition. Journal of the American Chemical Society, 139(4), 1642-1652.
  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?[Link]

  • Al-Harthi, S., et al. (2023). Compound-Specific 1D 1H NMR Pulse Sequence Selection for Metabolomics Analyses. Metabolites, 13(7), 801.

Sources

Leucyl-Serine in Flux: A Comparative Guide to a Dipeptide at the Crossroads of Health and Disease

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate metabolic symphony of the human body, the roles of individual amino acids as signaling molecules and building blocks are well-established. However, the transient, yet potentially significant, world of dipeptides remains a largely uncharted territory. This guide delves into the current understanding of Leucyl-Serine, a dipeptide composed of the essential branched-chain amino acid Leucine and the non-essential amino acid Serine. While direct quantitative comparisons of Leucyl-Serine in various disease states are sparse in current literature, this guide will provide a comprehensive overview by examining the well-documented fluctuations of its constituent amino acids in healthy versus diseased states. We will explore the potential implications for Leucyl-Serine as a novel biomarker and provide a robust experimental framework for its future investigation.

The Enigma of Leucyl-Serine: A Dipeptide of Interest

Leucyl-Serine is formed through the joining of L-leucine and L-serine via a peptide bond. As an intermediate in protein turnover, its presence in biological fluids can be expected. The Human Metabolome Database lists Leucyl-Serine as a dipeptide that is an incomplete breakdown product of protein digestion or catabolism[1]. While it has been detected in fecal matter and associated with colorectal cancer, it is classified as an "Expected" metabolite in human tissues and biofluids, indicating a need for further quantitative studies[1].

The biological significance of many dipeptides is increasingly being recognized, with some exhibiting physiological or cell-signaling effects[1]. Given the crucial and distinct roles of both Leucine and Serine in cellular metabolism, it is plausible that their combined form, Leucyl-Serine, could also possess unique biological activities or serve as a sensitive indicator of metabolic dysregulation.

A Tale of Two Amino Acids: Leucine and Serine in Health and Disease

To infer the potential significance of Leucyl-Serine, we must first understand the well-documented roles and concentration changes of its constituent amino acids in various pathological conditions.

L-Serine: A Critical Node in Neurological and Metabolic Health

L-serine, though classified as a non-essential amino acid, is pivotal for a multitude of cellular functions, including protein synthesis, neurotransmission, and the production of other essential molecules[2]. Its dysregulation has been implicated in a range of diseases.

Neurological Disorders: The brain is a major site of serine metabolism. In Alzheimer's disease (AD), alterations in serine levels in both cerebrospinal fluid (CSF) and plasma have been reported, although findings can be conflicting. One study observed higher CSF levels of serine in AD patients compared to controls[3]. Conversely, a meta-analysis on D-serine (the stereoisomer of L-serine) found significantly higher levels in both serum and CSF of AD patients[4][5]. Given that L-serine is the precursor to D-serine, this suggests an altered serine metabolism in the progression of AD.

Metabolic and Kidney Diseases: Decreased plasma levels of L-serine have been associated with cognitive impairment in patients with chronic kidney disease (CKD)[6][7][8]. This highlights a potential link between systemic serine availability and neurological health in the context of metabolic disorders.

Cancer: Cancer cells exhibit reprogrammed metabolism to support their rapid proliferation. Serine and glycine metabolism is often upregulated in cancer to provide the necessary building blocks for nucleotides, proteins, and lipids, and to support antioxidant defense[9][10]. Metabolomic studies have identified alterations in serine levels in various cancers, including prostate and pancreatic cancer[11][12].

Amino Acid Disease State Biological Fluid Observed Change in Diseased State References
L-SerineAlzheimer's DiseaseCerebrospinal Fluid (CSF)Increased[3]
D-SerineAlzheimer's DiseaseSerum & CSFIncreased[4][5]
L-SerineChronic Kidney Disease (with cognitive impairment)PlasmaDecreased[6][7][8]
L-SerinePancreatic CancerSerumDecreased levels associated with reduced cancer risk[12]
L-SerineProstate CancerSeminal PlasmaAltered levels[11]
L-Leucine: A Potent Regulator of Metabolism and Cell Growth

L-leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and metabolic regulation. Its levels are known to be altered in various disease states.

Metabolic Disorders: In Maple Syrup Urine Disease (MSUD), a genetic disorder affecting BCAA metabolism, plasma leucine concentrations are significantly elevated. This is often accompanied by a reduction in the plasma concentrations of other large neutral amino acids, including serine[13].

Neurological Impact: The accumulation of leucine in MSUD can lead to neurological dysfunction[13]. In Alzheimer's disease, lower plasma levels of leucine have been observed in patients compared to controls[3].

Cancer: The role of leucine in cancer is complex. Leucine-rich alpha-2-glycoprotein (LRG) has emerged as a potential biomarker for various cancers, including ovarian and esophageal cancer, as well as for inflammatory conditions like ulcerative colitis and rheumatoid arthritis[14][15][16].

Amino Acid Disease State Biological Fluid Observed Change in Diseased State References
L-LeucineMaple Syrup Urine Disease (MSUD)PlasmaSignificantly Increased[13]
L-LeucineAlzheimer's DiseasePlasmaDecreased[3]
Leucine-Rich Alpha-2 Glycoprotein (LRG)Ovarian CancerSerumIncreased
Leucine-Rich Alpha-2 Glycoprotein (LRG)Ulcerative ColitisSerumIncreased[14]
Leucine-Rich Alpha-2 Glycoprotein (LRG)Rheumatoid ArthritisSerumIncreased[16]

The Untapped Potential of Leucyl-Serine as a Biomarker

The documented fluctuations of both Leucine and Serine in a variety of diseases strongly suggest that their dipeptide, Leucyl-Serine, could be a sensitive, yet currently overlooked, biomarker. For instance, in conditions where serine levels are elevated and leucine levels are decreased, such as potentially in Alzheimer's disease, the relative abundance of Leucyl-Serine could provide a more nuanced picture of the underlying metabolic shifts than either amino acid alone. Conversely, in metabolic disorders like MSUD, the dramatic increase in leucine could influence the formation and degradation of Leucyl-Serine.

The study of Leucyl-Serine and other dipeptides represents a promising frontier in biomarker discovery. Their quantification could offer novel insights into the complex interplay between protein metabolism, amino acid signaling, and disease pathogenesis.

A Roadmap for Discovery: Quantifying Leucyl-Serine in Biological Fluids

To unlock the potential of Leucyl-Serine as a biomarker, a robust and sensitive analytical method is required. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of peptides and amino acids in complex biological matrices like plasma[17][18][19][20][21][22].

Experimental Protocol: Quantification of Leucyl-Serine in Human Plasma by LC-MS/MS

This protocol outlines a general workflow for the targeted quantification of Leucyl-Serine. Optimization and validation are crucial for its application in a clinical research setting.

1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)

  • Rationale: To remove high-abundance proteins that can interfere with the analysis and to enrich for small molecules like dipeptides.

  • Procedure:

    • Thaw frozen human plasma samples (collected in K2-EDTA tubes) on ice.

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C₆,¹⁵N₂-Leucyl-Serine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Dry the supernatant under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of mobile phase A (see LC-MS/MS parameters).

    • For further cleanup, a mixed-mode solid-phase extraction (SPE) can be employed following protein precipitation.

2. LC-MS/MS Analysis

  • Rationale: To separate Leucyl-Serine from other molecules in the sample and then specifically detect and quantify it based on its mass-to-charge ratio and fragmentation pattern.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Parameters (Example):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 95% mobile phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Parameters (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Leucyl-Serine and its stable isotope-labeled internal standard would need to be determined by infusing a pure standard of the dipeptide. For Leucyl-Serine (C₉H₁₈N₂O₄, molecular weight 218.25 g/mol ), the precursor ion would be [M+H]⁺ at m/z 219.1. Product ions would be generated by fragmentation of the peptide bond.

3. Data Analysis and Quantification

  • Rationale: To determine the concentration of Leucyl-Serine in the samples based on a standard curve.

  • Procedure:

    • Generate a standard curve by spiking known concentrations of a Leucyl-Serine standard into a surrogate matrix (e.g., charcoal-stripped plasma).

    • Process the standards and quality control (QC) samples alongside the study samples.

    • Integrate the peak areas for Leucyl-Serine and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Plot the peak area ratios against the concentrations of the standards to generate a calibration curve.

    • Determine the concentration of Leucyl-Serine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Metabolic Context and Analytical Workflow

To better understand the biochemical origins of Leucyl-Serine and the process for its quantification, the following diagrams are provided.

Leucyl_Serine_Metabolism cluster_leucine Leucine Metabolism cluster_serine Serine Metabolism Leucine Leucine Protein_Synthesis_L Protein Synthesis Leucine->Protein_Synthesis_L Keto_Isocaproate α-Ketoisocaproate Leucine->Keto_Isocaproate Transamination Leucyl_Serine Leucyl-Serine Leucine->Leucyl_Serine Protein_Degradation_L Protein Degradation Protein_Degradation_L->Leucine Protein_Degradation_L->Leucyl_Serine Incomplete Proteolysis Serine Serine Protein_Synthesis_S Protein Synthesis Serine->Protein_Synthesis_S Glycine Glycine Serine->Glycine Serine->Leucyl_Serine Glycolysis Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG Three_PG->Serine Biosynthesis Protein_Degradation_S Protein Degradation Protein_Degradation_S->Serine Protein_Degradation_S->Leucyl_Serine Incomplete Proteolysis Leucyl_Serine->Leucine Leucyl_Serine->Serine

Caption: Biosynthesis and degradation pathways of Leucine and Serine and their relation to Leucyl-Serine.

Quantification_Workflow Start Human Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying under Nitrogen Supernatant_Collection->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MSMS LC-MS/MS Analysis (Separation & Detection) Reconstitution->LC_MSMS Data_Analysis Data Analysis (Quantification against Standard Curve) LC_MSMS->Data_Analysis Result Leucyl-Serine Concentration Data_Analysis->Result

Caption: Experimental workflow for the quantification of Leucyl-Serine in human plasma.

Future Perspectives

The study of dipeptides such as Leucyl-Serine is a nascent field with immense potential. While this guide has highlighted the significant knowledge gap in the direct quantification of Leucyl-Serine across various diseases, it has also laid the groundwork for future investigations. By leveraging the established links between its constituent amino acids and numerous pathologies, researchers are now equipped with a strong rationale to explore Leucyl-Serine as a novel and potentially more specific biomarker.

The provided LC-MS/MS protocol offers a starting point for the development of validated assays to measure Leucyl-Serine in clinical samples. Future metabolomics studies should aim to include the quantification of a broader range of dipeptides to better understand their roles in health and disease. Such research could pave the way for new diagnostic tools and a deeper understanding of the metabolic dysregulation that underlies many chronic conditions.

References

  • A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids.
  • Mass spectrometry for the quantification of bioactive peptides in biological fluids. Mass Spectrometry Reviews. [Link]
  • Cerebrospinal fluid levels of non-neurotransmitter amino acids in patients with Alzheimer's disease. Journal of Neural Transmission. [Link]
  • A strategic approach to the quantification of therapeutic peptides in biological fluids. ResearchGate. [Link]
  • Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. ResearchGate. [Link]
  • Protein found in spinal fluid may help predict mild cognitive impairment before symptoms appear. National Institute on Aging. [Link]
  • Recent developments in peptidomics for the quali-quantitative analysis of food-derived peptides in human body fluids and tissues. Trends in Food Science & Technology. [Link]
  • L-serine: Neurological Implications and Therapeutic Potential. Cureus. [Link]
  • Showing metabocard for Leucyl-Serine (HMDB0028938). Human Metabolome Database. [Link]
  • Introducing Serine as Cardiovascular Disease Biomarker Candidate via Pathway Analysis. Galen Medical Journal. [Link]
  • Seminal plasma metabolomics reveals lysine and serine dysregulation as unique features distinguishing between prostate cancer tumors of Gleason grades 6 and 7. The Prostate. [Link]
  • Cerebrospinal Fluid and Serum d-Serine Levels in Patients with Alzheimer's Disease: A Systematic Review and Meta-Analysis. Journal of Clinical Medicine. [Link]
  • Cerebrospinal Fluid and Serum d-Serine Levels in Patients with Alzheimer's Disease: A Systematic Review and Meta-Analysis. MDPI. [Link]
  • Serine and glycine metabolism in cancer. Cell Metabolism. [Link]
  • Intra-Brain and Plasma Levels of L-Serine Are Associated with Cognitive Status in Patients with Chronic Kidney Disease. Kidney Diseases. [Link]
  • Intra-Brain and Plasma Levels of L-Serine Are Associated with Cognitive Status in Patients with Chronic Kidney Disease. PubMed. [Link]
  • 41 Amino acids analysis in serum by LC-MS/MS. Anaquant. [Link]
  • Direct Quantitation of D-serine in Human Plasma by Enantioselective Liquid Chromatography with Tandem Mass Spectrometry and its Application in a Clinical Study. Semantic Scholar. [Link]
  • Serum Metabolite Profiles in Participants of Lung Cancer Screening Study; Comparison of Two Independent Cohorts. MDPI. [Link]
  • The Association between Serum Serine and Glycine and Related-Metabolites with Pancreatic Cancer in a Prospective Cohort Study. ResearchGate. [Link]
  • Intra-Brain and Plasma Levels of L-Serine Are Associated with Cognitive Status in Patients with Chronic Kidney Disease. ResearchGate. [Link]
  • A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. Clinical Biochemistry. [Link]
  • Understanding serine and glycine metabolism in cancer: a path towards precision medicine to improve patient's outcomes. Maastricht University. [Link]
  • Plasma leucine and large neutral amino acid concentrations in one MSUD patient. ResearchGate. [Link]
  • Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes. Methods in Molecular Biology. [Link]
  • LC-MS/MS-Based Serum Metabolomics and Transcriptome Analyses for the Mechanism of Augmented Renal Clearance. MDPI. [Link]
  • Serum leucine-rich alpha-2 glycoprotein is a disease activity biomarker in ulcerative colitis. Inflammatory Bowel Diseases. [Link]
  • Serum Leucine-Rich α 2 Glycoprotein: A Novel Biomarker For Small Bowel Mucosal Activity in Crohn's Disease. Clinical Gastroenterology and Hepatology. [Link]
  • Usefulness of Serum Leucine-Rich Alpha-2 Glycoprotein as a Disease Activity Biomarker in Patients with Rheumatoid Arthritis. The Journal of Rheumatology. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Specificity of a Leucyl-Serine Binding Protein

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, unequivocally demonstrating that a protein binds its intended ligand with high specificity is a cornerstone of rigorous scientific inquiry and a prerequisite for therapeutic development. This guide provides an in-depth comparison of key biophysical methods for validating the binding specificity of a putative Leucyl-Serine (Leu-Ser) binding protein. Moving beyond mere protocols, we will delve into the causality behind experimental choices, the establishment of self-validating systems, and the nuances of interpreting data when working with a small dipeptide ligand like Leu-Ser.

The Imperative of Specificity in Leu-Ser Binding

Leucyl-Serine is a dipeptide with distinct chemical properties that demand careful consideration in binding studies. Its small size, potential for zwitterionic states, and the presence of both hydrophobic (leucine side chain) and polar (serine hydroxyl group) moieties can give rise to non-specific interactions. Therefore, a multi-pronged approach using orthogonal techniques is essential to confidently assign a specific binding event. This guide will focus on three widely-used and powerful techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF).

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1] This technique is considered a gold standard because it is performed with both binding partners free in solution, without the need for labeling or immobilization, thus providing data in a near-native state.[1]

The "Why" of ITC for Leu-Ser Binding Specificity

The power of ITC lies in its ability to simultaneously determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction.[1] This rich thermodynamic data is invaluable for understanding the driving forces behind the binding event. For a Leu-Ser binding protein, a true specific interaction is expected to have a defined stoichiometry (e.g., 1:1), whereas non-specific binding is often characterized by a lack of a clear stoichiometric relationship.

Experimental Workflow and Protocol

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P_prep Prepare Protein Solution (e.g., 10-50 µM) Buffer_match Exhaustive Dialysis of Protein and Dissolving Ligand in Final Dialysate P_prep->Buffer_match L_prep Prepare Leu-Ser Solution (10-20x Protein Concentration) L_prep->Buffer_match Load_cell Load Protein into Sample Cell Buffer_match->Load_cell Load_syringe Load Leu-Ser into Syringe Buffer_match->Load_syringe Titration Titrate Leu-Ser into Protein Solution (e.g., 20-30 injections) Load_cell->Titration Load_syringe->Titration Raw_data Generate Raw Thermogram (Heat Pulses vs. Time) Titration->Raw_data Integration Integrate Peaks to Obtain Heat Change per Injection Raw_data->Integration Binding_isotherm Plot Heat Change vs. Molar Ratio Integration->Binding_isotherm Fit_model Fit Data to a Binding Model (e.g., one-set of sites) Binding_isotherm->Fit_model Thermo_params Determine K_d, n, ΔH, ΔS Fit_model->Thermo_params

Caption: Workflow for Isothermal Titration Calorimetry.

Step-by-Step Protocol:

  • Protein and Ligand Preparation:

    • Purify the protein to >95% homogeneity.

    • Prepare a concentrated stock solution of Leucyl-Serine. Ensure high purity.

    • Exhaustively dialyze the protein against the final experimental buffer.[2]

    • Dissolve the Leu-Ser in the final dialysis buffer to ensure a perfect buffer match. Any buffer mismatch can lead to large heats of dilution, obscuring the binding signal.[2]

  • Concentration Determination:

    • Accurately determine the concentrations of both the protein and Leu-Ser stock solutions. Inaccurate concentrations are a major source of error in ITC.[2]

  • Instrument Setup:

    • Thoroughly clean the ITC instrument cells.

    • Equilibrate the instrument at the desired temperature.

    • Load the protein solution (typically 10-50 µM) into the sample cell and the Leu-Ser solution (typically 10-20 times the protein concentration) into the titration syringe.

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the Leu-Ser solution into the protein solution, allowing the system to reach equilibrium after each injection.

  • Control Experiments:

    • Perform a control titration by injecting Leu-Ser into the buffer alone to determine the heat of dilution.[2] This is crucial for accurate data analysis.

    • To demonstrate specificity, perform a competitive binding experiment. Pre-saturate the protein with a high concentration of a known binder (if available) or a structurally similar but non-binding dipeptide (e.g., Gly-Gly) and then titrate with Leu-Ser. A significant reduction or abolition of the heat signal would indicate binding to the same site.

Data Interpretation and Specificity Validation

A successful ITC experiment for a specific Leu-Ser interaction will yield a sigmoidal binding isotherm. The inflection point of the curve corresponds to the stoichiometry of the interaction, which should be close to an integer value (e.g., 1.0) for a specific 1:1 binding event.[3] A non-saturating curve or a stoichiometry significantly different from a whole number may indicate non-specific binding or aggregation.

Specific Considerations for Leu-Ser
  • Low Affinity Interactions: If the binding affinity is weak (high Kd), achieving saturation can be challenging. In such cases, a "reverse titration" where the protein is in the syringe and the Leu-Ser is in the cell might be beneficial, especially if the protein can be concentrated to a higher level than the ligand.[4]

  • Solubility: The solubility of Leu-Ser in the experimental buffer should be determined to ensure that the concentrations used in the ITC experiment are well below the solubility limit.

  • Buffer pH and Ionization: The binding of a zwitterionic molecule like Leu-Ser can be linked to protonation or deprotonation events. Running the experiment in buffers with different ionization enthalpies (e.g., phosphate vs. Tris) can help to dissect the contribution of proton exchange to the overall binding enthalpy.[2]

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is a powerful label-free technique that monitors biomolecular interactions in real time by detecting changes in the refractive index at the surface of a sensor chip.[5] One of the binding partners (the ligand) is immobilized on the sensor surface, and the other (the analyte) is flowed over the surface.

The "Why" of SPR for Leu-Ser Binding Specificity

SPR provides kinetic information, including the association rate (ka) and dissociation rate (kd), in addition to the equilibrium dissociation constant (Kd). This kinetic data can be a powerful differentiator between specific and non-specific binding. Specific interactions typically have well-defined association and dissociation phases, whereas non-specific binding often exhibits rapid, unstable association and very fast dissociation.

Experimental Workflow and Protocol

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis P_prep Prepare Protein (Ligand) Immobilization Immobilize Protein on Sensor Chip P_prep->Immobilization L_prep Prepare Leu-Ser (Analyte) Analyte_injection Inject Serial Dilutions of Leu-Ser L_prep->Analyte_injection Chip_prep Select and Prepare Sensor Chip Chip_prep->Immobilization Immobilization->Analyte_injection Regeneration Regenerate Chip Surface Analyte_injection->Regeneration Sensorgram Generate Sensorgrams (Response vs. Time) Analyte_injection->Sensorgram Regeneration->Analyte_injection Reference_subtraction Subtract Reference Channel Signal Sensorgram->Reference_subtraction Kinetic_fitting Fit Data to a Kinetic Model (e.g., 1:1 Langmuir) Reference_subtraction->Kinetic_fitting Determine_params Determine k_a, k_d, and K_d Kinetic_fitting->Determine_params

Caption: Workflow for Surface Plasmon Resonance.

Step-by-Step Protocol:

  • Ligand Immobilization:

    • The protein is typically immobilized on the sensor chip. Common methods include amine coupling, but this can lead to random orientations.[6] Capture-based methods (e.g., using a His-tag or biotinylation) can provide better control over the protein's orientation.[5]

    • A reference flow cell should be prepared in the same way but without the immobilized protein to allow for subtraction of bulk refractive index changes and non-specific binding to the surface.

  • Analyte Preparation:

    • Prepare a series of dilutions of Leu-Ser in the running buffer.

  • Binding Analysis:

    • Inject the Leu-Ser solutions over the sensor surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration:

    • After each binding cycle, the surface is regenerated by injecting a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein (e.g., a low pH buffer or a high salt concentration).

  • Specificity Controls:

    • Inject a high concentration of a non-related dipeptide (e.g., Ala-Gly) to ensure that the observed binding is specific to Leu-Ser.

    • Perform a competition assay by co-injecting a constant concentration of Leu-Ser with increasing concentrations of a suspected competitor.[7]

Data Interpretation and Specificity Validation

The output of an SPR experiment is a sensorgram, which plots the response units (RU) against time. A specific interaction will show a concentration-dependent binding response that fits well to a kinetic model (e.g., 1:1 Langmuir binding). The specificity is further confirmed if structurally similar molecules do not bind or if a known binder can compete for the same binding site.

Specific Considerations for Leu-Ser
  • Small Molecule Detection: Detecting the binding of a small molecule like Leu-Ser can be challenging due to the low signal change it produces.[8] To maximize the signal, a high density of the protein should be immobilized on the sensor chip.[5] However, this can introduce mass transport limitations, which can be mitigated by using higher flow rates.[9]

  • Immobilization Artifacts: The immobilization of the protein can sometimes alter its conformation and binding properties. It is crucial to ensure that the immobilized protein remains active.

  • Non-Specific Binding: The use of a reference cell is critical to subtract any non-specific binding of Leu-Ser to the sensor surface. The running buffer can also be optimized (e.g., by adding a small amount of a non-ionic detergent) to minimize non-specific interactions.

Differential Scanning Fluorimetry (DSF): A High-Throughput Screening Tool

DSF, also known as the Thermal Shift Assay, is a technique used to determine the thermal stability of a protein.[10] It relies on the principle that the binding of a ligand often stabilizes a protein, leading to an increase in its melting temperature (Tm).[11]

The "Why" of DSF for Leu-Ser Binding Specificity

DSF is a relatively high-throughput and low-sample-consumption method, making it ideal for initial screening of potential binders and for validating specificity against a panel of related molecules.[12] A significant and dose-dependent increase in the protein's Tm in the presence of Leu-Ser is a strong indicator of a binding event.

Experimental Workflow and Protocol

DSF_Workflow cluster_prep Preparation cluster_exp DSF Experiment cluster_analysis Data Analysis P_prep Prepare Protein Solution Mix Mix Protein, Ligand, and Dye in PCR Plate P_prep->Mix L_prep Prepare Leu-Ser and Control Ligands L_prep->Mix Dye_prep Prepare Fluorescent Dye Solution Dye_prep->Mix Heat Heat the Plate in a qPCR Machine Mix->Heat Fluorescence Monitor Fluorescence Increase with Temperature Heat->Fluorescence Melt_curve Generate Melt Curves (Fluorescence vs. Temperature) Fluorescence->Melt_curve Derivative Calculate First Derivative of Melt Curves Melt_curve->Derivative Tm_determination Determine T_m (Peak of First Derivative) Derivative->Tm_determination Delta_Tm Calculate ΔT_m (T_m with Ligand - T_m without Ligand) Tm_determination->Delta_Tm

Caption: Workflow for Differential Scanning Fluorimetry.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the purified protein.

    • Prepare stock solutions of Leu-Ser and a panel of control dipeptides (e.g., Ser-Leu, Leu-Ala, Ala-Ser) at various concentrations.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Assay Setup:

    • In a multi-well PCR plate, mix the protein, the dye, and either the buffer (control), Leu-Ser, or one of the control dipeptides.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature while monitoring the fluorescence in each well.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • The Tm is typically determined from the peak of the first derivative of the melting curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein alone from the Tm in the presence of the ligand.

Data Interpretation and Specificity Validation

A specific interaction is indicated by a dose-dependent increase in the Tm in the presence of Leu-Ser. To validate specificity, the control dipeptides should produce a significantly smaller or no shift in Tm compared to Leu-Ser.

Specific Considerations for Leu-Ser
  • Weak Binders: For weakly binding ligands, the observed ΔTm may be small.[13][14] In such cases, it is important to use higher concentrations of the ligand to maximize the stabilizing effect.

  • Dye Interference: Some small molecules can interact directly with the fluorescent dye, leading to artifacts.[15] It is important to run controls with the ligand and dye in the absence of the protein to check for such interference.

  • Intrinsic Fluorescence: An alternative to using extrinsic dyes is to monitor the change in the protein's intrinsic fluorescence (from tryptophan and tyrosine residues) upon unfolding. This "label-free" DSF can avoid issues of dye interference.[16]

Comparison of Techniques for Validating Leu-Ser Binding Specificity

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Differential Scanning Fluorimetry (DSF)
Principle Measures heat change upon bindingMeasures change in refractive indexMeasures change in protein thermal stability
Labeling Required NoNoTypically yes (extrinsic dye), but intrinsic is possible
Immobilization NoYes (one binding partner)No
Information Obtained Kd, n, ΔH, ΔSka, kd, KdΔTm (related to Kd)
Throughput LowMediumHigh
Sample Consumption HighLowLow
Key Advantage for Leu-Ser Provides full thermodynamic profile and stoichiometryProvides real-time kinetic dataHigh-throughput for screening analogues
Key Challenge for Leu-Ser Low signal for weak interactionsLow signal for small moleculesPotential for artifacts from dye interactions

Conclusion: A Triad of Evidence for Unambiguous Specificity

References

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Renaud, J., et al. (2016). Applications of Surface Plasmon Resonance for Characterization of Molecules Important in the Pathogenesis and Treatment of Neurodegenerative Diseases. Journal of Visualized Experiments, (116), 54522.
  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.
  • P মধ্যম, et al. (2018). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors, 18(11), 3913.
  • Rich, R. L., & Myszka, D. G. (2011). Survey of the year 2010 commercial optical biosensor literature. Journal of Molecular Recognition, 24(6), 892-914.
  • Hawe, A., et al. (2011). Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates. Molecular Pharmaceutics, 8(5), 1877-1887.
  • Alexandrov, A. I., et al. (2019). Recent Developments in the Use of Differential Scanning Fluorimetry in Protein and Small Molecule Discovery and Characterization. Expert Opinion on Drug Discovery, 14(10), 957-969.
  • Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. Retrieved from [Link]

  • Nicoya Lifesciences. (n.d.). Top 10 tips for high quality SPR data. Retrieved from [Link]

  • Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers, 2(1), 45-51.
  • Schönbeck, C. (2020, January 31). Re: Any advice on ITC with low affinity compounds (low c-value titrations)? ResearchGate. Retrieved from [Link]

  • Huynh, K., & Partch, C. L. (2015). A beginner's guide to differential scanning fluorimetry for the characterization of protein unfolding and stability.
  • Chari, R., et al. (2020). Three Essential Resources to Improve Differential Scanning Fluorimetry (DSF) Experiments. bioRxiv.
  • An, Y., et al. (2020). NMR-Guided Studies to Establish the Binding Interaction Between a Peptoid and Protein. Frontiers in Chemistry, 8, 643.
  • Protein Stable. (n.d.). Using High Throughput Differential Scanning Fluorimetry to Obtain Binding Parameters. Retrieved from [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • Zhang, H., et al. (2014). A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. Molecular & Cellular Proteomics, 13(5), 1344-1353.
  • Chemistry For Everyone. (2022, July 5). What Are Methods For Signal Amplification In SPR? [Video]. YouTube. [Link]

  • Splan, K. E., & Schepartz, A. (2003). Switching the amino acid specificity of an aminoacyl-tRNA synthetase. Biochemistry, 42(18), 5265-5273.
  • Ebel, J. P., et al. (1973). [Recognition between tRNAs and aminoacyl-tRNA-synthetases of different specificities]. Biochimie, 55(5), 547-557.
  • Nordin, B. E., & Schimmel, P. (2002). Misacylation of specific nonmethionyl tRNAs by a bacterial methionyl-tRNA synthetase. Journal of Biological Chemistry, 277(23), 20510-20517.
  • Disney, M. D., & Childs-Disney, J. L. (2013). Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(10), 4911-4921.
  • Ericsson, U., et al. (2006). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Analytical Biochemistry, 353(2), 297-305.
  • ResearchGate. (2019, January 18). How to interpret stoichiometry from ITC experiments for low-binding affinity interactions? Retrieved from [Link]

  • Hu, G., et al. (2014). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Journal of Visualized Experiments, (91), e51809.
  • Perona, J. J. (n.d.). Specificity in the Synthesis of Aminoacyl-tRNA. Grantome. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]

  • Malvern Panalytical. (2019, April 18). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. Retrieved from [Link]

  • Slavkovic, S., & Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers, 2(1), 45-51.
  • Gestwicki, J. E., et al. (2020). Three Essential Resources to Improve Differential Scanning Fluorimetry (DSF) Experiments. bioRxiv.
  • Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers, 2(1), 45-51.
  • Reichert Technologies. (2013, November 19). Immobilization Strategies. Retrieved from [Link]

  • Fluidic Sciences Ltd. (n.d.). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from [Link]

  • Day, P. J., et al. (2007). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 368(1), 22-30.
  • Saboury, A. A. (2011).
  • Pang, Y. L., et al. (2014). Aminoacyl-tRNA synthetases: structure, function, and drug discovery. Annual Review of Biochemistry, 83, 61-94.
  • Applied Photophysics. (2023, April 27). Using High Throughput DSF to Obtain Binding Parameters. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

  • AlQuraishi, M., & Sorger, P. K. (2020). Biophysical prediction of protein-peptide interactions and signaling networks using machine learning.
  • Dougherty, P. G., et al. (2019). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science, 10(35), 8054-8073.
  • Sani, M. A., & Henriques, S. T. (2020). Application of Biophysical Techniques to Investigate the Interaction of Antimicrobial Peptides With Bacterial Cells. Frontiers in Molecular Biosciences, 7, 601830.
  • Di Leva, F. S., et al. (2021). Peptide-Based Inhibitors of Protein–Protein Interactions (PPIs): A Case Study on the Interaction Between SARS-CoV-2 Spike Protein and Human Angiotensin-Converting Enzyme 2 (hACE2). Molecules, 26(21), 6483.
  • Roberts, R. W., & Szostak, J. W. (1997). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. Proceedings of the National Academy of Sciences, 94(23), 12297-12302.

Sources

A Senior Application Scientist's Guide to Selecting and Qualifying Commercial Leucyl-Serine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based research and pharmaceutical development, the quality of your starting materials is paramount. The dipeptide Leucyl-Serine (Leu-Ser), a simple yet significant molecule, finds its utility in a range of applications from cell culture media supplementation to its role as a building block in synthetic peptide chemistry and as a metabolite in biomedical research.[][2] The commercial availability of Leucyl-Serine from various suppliers necessitates a robust framework for comparison and qualification to ensure the reproducibility and integrity of your experimental outcomes.

This guide provides a comprehensive framework for the comparative analysis of commercial Leucyl-Serine suppliers. It is designed to empower researchers with the rationale behind experimental choices and to establish a self-validating system for quality assessment.

The Criticality of Supplier Qualification in Peptide Research

Key Quality Attributes for Leucyl-Serine

When evaluating Leucyl-Serine from different commercial sources, the following quality attributes are of primary importance:

  • Purity: This is typically assessed by High-Performance Liquid Chromatography (HPLC) and is a measure of the percentage of the desired dipeptide in the material.

  • Identity: Confirmation that the molecular structure is indeed Leucyl-Serine is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose.

  • Enantiomeric Purity: For most biological applications, the L-enantiomers of both leucine and serine are required (L-leucyl-L-serine). The presence of D-enantiomers can significantly impact biological activity and must be quantified. Chiral HPLC is the appropriate technique for this analysis.[3][4]

  • Solubility and Appearance: While seemingly basic, these physical properties can be indicative of impurities or manufacturing inconsistencies.

  • Certificate of Analysis (CoA): A comprehensive CoA from the supplier should provide lot-specific data on the key quality attributes.[5][6][7]

Prominent Commercial Suppliers

A number of chemical suppliers list Leucyl-Serine or its derivatives in their catalogs. While this guide does not endorse any specific supplier, the following are frequently encountered in the field:

  • INDOFINE Chemical Company[5]

  • Parchem[8]

  • BOC Sciences[]

  • Thermo Fisher Scientific[9]

  • Sigma-Aldrich (now part of Merck)

It is important to note that availability and product specifications can vary. Researchers should always obtain the most current information directly from the supplier.

A Framework for In-House Comparative Analysis

The following sections detail a logical workflow and experimental protocols for an in-house comparative analysis of Leucyl-Serine from different suppliers.

Caption: A logical workflow for the comparative analysis of Leucyl-Serine suppliers.

Phase 1: Initial Screening

1. Obtain Samples and Certificates of Analysis (CoAs): Request samples and the corresponding lot-specific CoAs from at least three different suppliers. The CoA provides the manufacturer's own quality control data and is the first point of comparison.

2. Visual Inspection and Solubility:

  • Visual Inspection: Note the physical appearance of each sample. It should be a white to off-white powder or crystalline solid. Any significant color variation or the presence of foreign particles is a red flag.

  • Solubility Test: Prepare a stock solution of a defined concentration (e.g., 10 mg/mL) in a relevant solvent (e.g., water or a buffer appropriate for your application). Observe the ease of dissolution and the clarity of the resulting solution. Any insolubility or haziness may indicate impurities.

Phase 2: Analytical Chemistry

The following protocols are generalized and may require optimization based on the specific equipment and columns available in your laboratory.

Rationale: HPLC is a fundamental technique for assessing the purity of small molecules.[10] A reversed-phase HPLC method will separate Leucyl-Serine from most potential impurities.

Step-by-Step Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve each Leucyl-Serine sample in Mobile Phase A to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 20 minutes.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the molecular structure, confirming the identity of the dipeptide.[11][12][13][14]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of each Leucyl-Serine sample in 0.6 mL of Deuterium Oxide (D₂O).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Compare the obtained spectra with a reference spectrum for Leucyl-Serine or with predicted chemical shifts. Key signals to look for include the α-protons of leucine and serine, the β- and γ-protons of leucine, and the β-protons of serine.

Rationale: To ensure the biological relevance of the dipeptide, it is crucial to confirm the presence of the L-L isomer and quantify any L-D, D-L, or D-D diastereomers.[3][4]

Step-by-Step Methodology:

  • Column Selection: A chiral stationary phase is required. Columns based on cyclodextrin or macrocyclic glycopeptides are often effective for separating amino acid and peptide enantiomers.

  • Mobile Phase and Method Development: The choice of mobile phase is highly dependent on the chiral column used. Consult the column manufacturer's guidelines for initial starting conditions. Common mobile phases include mixtures of hexane/ethanol or methanol/acetonitrile with acidic or basic additives.

  • Sample Preparation: Dissolve the Leucyl-Serine sample in the mobile phase to a concentration of 1 mg/mL.

  • Data Analysis:

    • Identify the peak corresponding to the L-leucyl-L-serine enantiomer (this may require running a standard if available).

    • Quantify any other enantiomeric or diastereomeric impurities as a percentage of the total peak area.

Phase 3: Data Analysis and Decision

Comparative Data Summary:

Summarize the data obtained from your in-house analysis in a structured table for easy comparison.

Supplier Lot Number Purity (HPLC %) Identity (NMR) Enantiomeric Purity (Chiral HPLC % L-L) Solubility (10 mg/mL) Cost per gram
Supplier A
Supplier B
Supplier C

graph "Decision_Matrix" {
layout=dot;
rankdir="TB";
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"Purity" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Identity" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "EnantiomericPurity" [label="Enantiomeric\nPurity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cost" [fillcolor="#FBBC05", fontcolor="#202124"]; "SupplierReputation" [label="Supplier\nReputation", fillcolor="#FBBC05", fontcolor="#202124"]; "OptimalSupplier" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

{rank=same; "Purity"; "Identity"; "EnantiomericPurity"}

"Purity" -> "OptimalSupplier"; "Identity" -> "OptimalSupplier"; "EnantiomericPurity" -> "OptimalSupplier"; "Cost" -> "OptimalSupplier"; "SupplierReputation" -> "OptimalSupplier"; }

Caption: Key factors influencing the selection of an optimal Leucyl-Serine supplier.

Supplier Selection:

The ideal supplier will provide Leucyl-Serine that meets your minimum purity and enantiomeric purity specifications at a competitive price. It is also prudent to consider factors such as lot-to-lot consistency, the quality of customer and technical support, and the transparency of their quality control processes. For many applications, a purity of >98% and an enantiomeric purity of >99% L-L is a good starting point.

Conclusion and Recommendations

The selection of a commercial supplier for a critical reagent like Leucyl-Serine should be a data-driven process. While the initial cost may be a consideration, the potential downstream costs of failed experiments, irreproducible results, and project delays due to poor quality reagents far outweigh any initial savings.

As a Senior Application Scientist, my recommendation is to establish a routine in-house qualification protocol for all new lots of critical reagents, including Leucyl-Serine. This not only ensures the quality of your immediate experiments but also builds a valuable internal database for long-term supplier performance assessment. By investing the time and resources in a thorough comparative analysis, you are laying the foundation for robust and reliable scientific outcomes.

References

  • INDOFINE Chemical Company, Inc. L-LEUCYL-L-SERINE | 6209-12-7. Available from: [Link]

  • Human Metabolome Database. Showing metabocard for Leucyl-Serine (HMDB0028938). Available from: [Link]

  • Agilent. Certificate of Analysis. Available from: [Link]

  • Pharmaffiliates. L-Valyl-L-seryl-L-prolyl-L-prolyl-L-leucyl-L-threonyl-L-leucylglycyl-L-glutaminyl-L-leucyl-L-leucyl-L-serine. Available from: [Link]

  • Kühnreich, R., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4465. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6992130, Leu-Ser. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. Available from: [Link]

  • ResearchGate. NMR spectra of valine, leucine and methionine-labelled proteins. Available from: [Link]

  • PubMed. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Available from: [Link]

  • PubMed. Kinetics and Conformational Stability Studies of Recombinant Leucine Aminopeptidase. Available from: [Link]

  • PubMed. Substitutions of Ser for Asn-163 and Pro for Leu-264 are important for stabilization of lipase from Pseudomonas aeruginosa. Available from: [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available from: [Link]

  • National Center for Biotechnology Information. Effects of l-Serine on Macrolide Resistance in Streptococcus suis. Available from: [Link]

  • ResearchGate. 1 H NMR spectra of L-serine, Ser:CB[15] mixture in the molar ratio... Available from: [Link]

  • National Center for Biotechnology Information. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Available from: [Link]

  • Human Metabolome Database. 1 H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000187). Available from: [Link]

  • Agilent. Analysis of Amino Acids by HPLC. Available from: [Link]

  • Agilent. Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138911104, Ser-Leu-Ser. Available from: [Link]

  • PubMed. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Available from: [Link]

  • ResearchGate. Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation. Available from: [Link]

  • PubMed. Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11334850, Leu-Gly-Ser. Available from: [Link]

  • Alpha Chemika. Certificate of Analysis - L-LEUCINE For Biochemistry. Available from: [Link]

  • Wikipedia. Retatrutide. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoic acid (Leucyl-serine)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoic acid, a dipeptide commonly known as Leucyl-serine (Leu-Ser). As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe management of all chemical substances from acquisition to disposal. This guide is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Section 1: Hazard Characterization and Risk Assessment

Before initiating any disposal protocol, a thorough understanding of the substance's properties and potential hazards is paramount. Leucyl-serine is a dipeptide formed from the amino acids L-leucine and L-serine.[1] While it is a naturally occurring metabolite, the synthesized laboratory-grade chemical must be handled with appropriate care.

1.1 Inferred Hazard Profile A specific Safety Data Sheet (SDS) detailing the hazards of Leucyl-serine is not readily available. Therefore, a conservative approach involves assessing the hazards of its constituent parts and related compounds.

  • L-Serine: While one SDS classifies L-Serine as nonhazardous under the Globally Harmonized System (GHS)[2], it is prudent to recognize that related serine derivatives can cause skin and serious eye irritation, as well as potential respiratory irritation.[3][4]

  • L-Leucine: Safety information for L-leucine indicates that it is a combustible solid. In the event of a fire, it may produce hazardous combustion products including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5]

1.2 Physical and Chemical Properties A summary of key identifiers and properties for Leucyl-serine is provided below. This information is critical for proper labeling and for waste management contractors.

PropertyValueSource
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoic acid[1]
Molecular Formula C₉H₁₈N₂O₄[1][7]
Molecular Weight 218.25 g/mol [1][7]
CAS Number 6209-12-7[1][7]
Appearance White Powder / Solid[7][]
Solubility Soluble in Water and DMSO[]

Section 2: The Core Principle: Waste Determination and Disposal Pathway

The foundational step in any chemical disposal procedure is determining the correct waste stream. This decision is governed by institutional policies and national regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]

A chemical waste is typically deemed "hazardous" if it is specifically named on a regulatory list or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[11] Based on available data, Leucyl-serine does not meet these criteria and is not a listed hazardous waste. However, the most critical directive is to always consult your institution's Environmental Health & Safety (EHS) department. Many institutions have a blanket policy to manage all chemical waste as hazardous to ensure maximum compliance and safety.[6]

The following decision workflow illustrates the logic for determining the proper disposal pathway.

cluster_0 start Begin: Material Identified for Disposal (Leucyl-serine) is_waste Is the material a waste product? start->is_waste is_hazardous Does it exhibit hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity)? is_waste->is_hazardous  Yes   consult_ehs Consult Institutional EHS Policy (Mandatory Checkpoint) is_hazardous->consult_ehs No (Based on available data) non_haz_stream Manage as Non-Hazardous Solid Chemical Waste consult_ehs->non_haz_stream EHS Confirms Non-Hazardous haz_stream Manage as Hazardous Solid Chemical Waste consult_ehs->haz_stream EHS Policy Dictates Hazardous follow_sop Follow Disposal SOP (See Section 3) non_haz_stream->follow_sop haz_stream->follow_sop

Caption: Disposal Decision Workflow for Leucyl-serine.

Section 3: Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the collection and disposal of Leucyl-serine waste. This procedure is designed to be a self-validating system that ensures safety and compliance at each stage.

3.1 Required Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing the following:

  • Standard laboratory coat

  • Nitrile gloves

  • Safety glasses with side shields

3.2 Step-by-Step Disposal Protocol

cluster_1 step1 Step 1: Wear Required PPE step2 Step 2: Segregate Waste step1->step2 step3 Step 3: Select & Seal Container step2->step3 step4 Step 4: Label Container Correctly step3->step4 step5 Step 5: Store in Designated SAA step4->step5 step6 Step 6: Request EHS Pickup step5->step6

Caption: Leucyl-serine Disposal Workflow.

  • Step 1: Wear PPE: Adorn all required PPE as listed in section 3.1.

  • Step 2: Segregate Waste: Solid chemical waste must be kept separate from liquid waste.[12][13] Ensure Leucyl-serine waste is not mixed with other chemicals, especially strong oxidizers, acids, or bases, to prevent unknown and potentially hazardous reactions.[2][12]

  • Step 3: Containerization:

    • For Unused/Expired Product: The best container is often the original manufacturer's container, provided it is intact and can be securely sealed.

    • For Contaminated Debris (e.g., weigh boats, gloves, wipes): Place waste into a durable, leak-proof plastic container with a screw-top lid. Do not overfill the container; a maximum of 90% capacity is a common best practice.[9]

  • Step 4: Labeling: Proper labeling is crucial for the safety of EHS personnel.[11] The waste container must be clearly labeled with a completed chemical waste tag. The label must include, at a minimum:

    • The words "CHEMICAL WASTE"

    • Full Chemical Name: "2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoic acid (Leucyl-serine)"

    • CAS Number: "6209-12-7"

    • An indication of hazards (e.g., "Non-Hazardous Solid" or as directed by EHS)

    • Date accumulation started

    • Principal Investigator's name and lab location

  • Step 5: Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[11] This area must be at or near the point of waste generation and under the control of laboratory personnel.[9][14] The SAA should be clearly marked and provide secondary containment (such as a spill tray) to prevent environmental release in case of container failure.

  • Step 6: Arrange for Disposal: Once the container is full or is ready for removal, submit a chemical waste collection request to your institution's EHS department.[6][11] Do not allow waste to accumulate for extended periods; many regulations specify maximum accumulation times (e.g., 12 months).[11][14]

Section 4: Spill Management

In the event of a small spill of solid Leucyl-serine:

  • Ensure Safety: Alert others in the immediate area. Ensure proper PPE is worn.

  • Containment: Prevent the powder from becoming airborne. Do not use a dry brush for sweeping.

  • Clean-up: Gently cover the spill with an absorbent material. Carefully scoop the material into a designated waste container. If necessary, lightly dampen a paper towel with water to wipe up any remaining residue.

  • Disposal: All materials used for the clean-up (gloves, towels, etc.) must be placed in the Leucyl-serine waste container.[15]

  • Decontamination: Wash the spill area thoroughly with soap and water.[15]

Section 5: Waste Minimization Strategies

A core component of laboratory safety and environmental responsibility is waste minimization.[11]

  • Source Reduction: Order only the quantity of chemical required for your experiments to avoid generating surplus that becomes waste.[11]

  • Inventory Management: Maintain a current inventory of all chemicals in the lab to prevent reordering substances you already have.[13]

  • Scale Reduction: Where possible, reduce the scale of experiments to decrease the volume of waste produced.[11]

By adhering to these detailed procedures, you contribute to a safer, more compliant, and environmentally responsible research environment. Always remember that your local EHS office is your primary resource for guidance on waste disposal.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Leu-Ser | C9H18N2O4 | CID 6992130. PubChem, National Institutes of Health. [Link]

  • Material Safety Data Sheet - L-Serine. Cellseco. [Link]

  • 2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoic acid. PubChem, National Institutes of Health. [Link]

  • (2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoic acid. Identifiers.org. [Link]

  • Safety Data Sheet - L-Leucine. Carl ROTH. [Link]

  • Leu-Val-Ser | C14H27N3O5 | CID 9858135. PubChem, National Institutes of Health. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Waste Disposal in Laboratory. Environmental Marketing Services. [Link]

  • L-Seryl-L-alanyl-L-valyl-L-alanyl-L-leucyl-L-threonyl-L-tyrosyl-L-serine. PubChem, National Institutes of Health. [Link]

  • Laboratory Safety Manual - Chapter 09: Controlled Substances. University of North Carolina Policies. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoic acid (Leucyl-serine)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoic acid, a dipeptide also known as Leucyl-serine. As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which in turn protects the integrity of our experimental outcomes. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

A critical aspect of handling synthesized compounds like Leucyl-serine is the frequent lack of comprehensive toxicological data.[1] A thorough investigation into the specific chemical, physical, and toxicological properties of this dipeptide has not been published.[1] Therefore, we must adopt a conservative approach, grounding our safety protocols in the known properties of its constituent amino acids, L-Leucine and L-Serine, and general best practices for handling research peptides.[2]

Hazard Assessment: A Proactive Stance on Safety

Before handling any chemical, a thorough review of its Safety Data Sheet (SDS) is mandatory.[2] In the absence of a specific SDS for Leucyl-serine, we must analyze the hazards associated with its components and similar chemical structures.

  • L-Serine Moiety: The serine component of the dipeptide is structurally related to compounds known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] The precautionary statement for L-Serine advises avoiding breathing dust and wearing protective gloves, clothing, and eye protection.[3]

  • L-Leucine Moiety: While generally considered less hazardous, L-Leucine powder can become airborne, and fine dust dispersed in air presents a potential explosion hazard in the presence of an ignition source.[5] Standard handling precautions include avoiding dust formation and using adequate ventilation.[6]

  • Dipeptide Nature: Leucyl-serine is typically a lyophilized white powder.[1][7] These fine powders are easily aerosolized during handling and transfer, creating an inhalation risk.[2]

Given this profile, we must treat Leucyl-serine as a substance that is potentially irritating to the skin, eyes, and respiratory system. The core principle is to prevent all routes of exposure: dermal contact, ocular contact, and inhalation.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the mandatory PPE for handling Leucyl-serine. This multi-layered approach serves as the primary barrier against accidental exposure.[2]

PPE CategoryItemSpecifications & Rationale
Primary Protection Nitrile GlovesChemical-resistant disposable gloves are essential to prevent skin contact.[2] Nitrile is a standard and effective choice. Always inspect gloves before use and change them immediately if contaminated or torn.[2][6]
Lab CoatA protective gown or lab coat shields skin and personal clothing from spills and contamination.[2][8]
Safety GogglesMandatory to protect against accidental splashes of solutions or contact with airborne powder.[2][9] Given the irritation potential of the serine moiety, this is non-negotiable.[3]
Respiratory Protection Fume Hood or Biosafety CabinetWhen handling the lyophilized powder (e.g., weighing, reconstituting), all work must be performed in a ventilated enclosure like a fume hood to prevent inhalation of aerosolized particles.[2][9]
Footwear Closed-toe ShoesRequired for all laboratory environments to protect against spills and falling objects.[8][9]

Operational Protocols: A Self-Validating System

Adherence to strict, step-by-step protocols for donning, doffing, and handling ensures that the protection offered by PPE is not compromised.

PPE Donning Procedure
  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Safety Goggles: Put on your safety goggles.

  • Gloves: Don nitrile gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.

Safe Handling Workflow: From Vial to Waste

This workflow minimizes exposure at every stage of the experimental process.

  • Preparation: Designate a specific, clean area for handling the peptide.[2]

  • Weighing: Conduct all weighing of the lyophilized powder inside a chemical fume hood.[2]

  • Reconstitution: Add the diluent slowly down the side of the vial to avoid aerosolizing the powder. Gently swirl the vial to dissolve the peptide; do not shake, as this can damage the molecular structure.[8]

  • Experimentation: Keep all vials and tubes clearly labeled and sealed when not in immediate use.

  • Cross-Contamination Prevention: Use fresh, sterile pipette tips for each peptide or experimental step. Change gloves between handling different peptides or after any suspected contamination.[2][8]

PPE Doffing Procedure (to prevent contamination)
  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in the designated waste container.

  • Lab Coat: Unbutton and remove your lab coat, folding the contaminated exterior inward. Hang it in its designated location or place it in the appropriate laundry receptacle.

  • Safety Goggles: Remove your safety goggles.

  • Hand Washing: Wash your hands thoroughly with soap and water as the final step.[7]

Emergency Action Plan

Preparation is critical for responding to accidental exposures.[2]

  • Skin Contact: Immediately rinse the affected area with soap and plenty of water for at least 15 minutes.[2][5] Remove contaminated clothing.[9] If irritation persists, seek medical attention.[9]

  • Eye Contact: Use the nearest eyewash station to flush the eyes continuously with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1][3] If breathing becomes difficult, seek medical attention.[5]

  • Spill Response: Evacuate and restrict access to the spill area.[9] Wearing appropriate PPE, cover the spill with an absorbent material. Sweep up the material, place it in a sealed bag, and hold for waste disposal.[1] Avoid raising dust.[1]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling workflow.

  • Waste Segregation: All materials that have come into contact with Leucyl-serine (gloves, pipette tips, vials, absorbent materials from spills) must be collected in a designated, clearly labeled hazardous waste container.[9]

  • No Drain Disposal: Never dispose of peptides or their solutions down the sink.[9]

  • Institutional Protocols: Adhere strictly to your institution's chemical waste disposal protocols.[9] Often, this involves collection by a professional hazardous waste management service.[10] A common method is to dissolve or mix the material with a combustible solvent for incineration in a chemical incinerator.[1]

Visualized Workflow for Safe Handling

The following diagram outlines the logical flow of operations, from initial preparation to final disposal, ensuring safety at each critical control point.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal cluster_post 4. Post-Handling prep_sds Review Hazard Assessment (Absence of specific SDS noted) prep_area Designate & Clean Work Area prep_sds->prep_area prep_ppe Don Correct PPE prep_area->prep_ppe handle_weigh Weigh Lyophilized Powder prep_ppe->handle_weigh Proceed to handling handle_recon Reconstitute (Add diluent slowly) handle_weigh->handle_recon handle_exp Perform Experiment handle_recon->handle_exp clean_waste Segregate Contaminated Waste (Gloves, Tips, Vials) handle_exp->clean_waste Conclude experiment clean_dispose Store in Labeled Hazardous Waste Container clean_waste->clean_dispose clean_spill Manage Spills (If necessary) clean_spill->clean_dispose post_doff Doff PPE Correctly clean_dispose->post_doff Secure waste post_wash Wash Hands Thoroughly post_doff->post_wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.